molecular formula C6H7NO B140910 2-Methylpyridin-3-ol CAS No. 1121-25-1

2-Methylpyridin-3-ol

Cat. No.: B140910
CAS No.: 1121-25-1
M. Wt: 109.13 g/mol
InChI Key: AQSRRZGQRFFFGS-UHFFFAOYSA-N
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Description

3-hydroxyl-2-methylpyridine is a member of methylpyridines.
3-Hydroxy-2-methylpyridine has been reported in Streptomyces, Astragalus mongholicus, and Salvia divinorum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridin-3-ol
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InChI

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRRZGQRFFFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40149907
Record name 2-Methylpyridin-3-ol
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Molecular Weight

109.13 g/mol
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CAS No.

1121-25-1
Record name 3-Hydroxy-2-methylpyridine
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Record name 3-Hydroxy-2-methylpyridine
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Record name 2-Methylpyridin-3-ol
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Record name 2-METHYLPYRIDIN-3-OL
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Foundational & Exploratory

2-Methylpyridin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the core basic properties of 2-methylpyridin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document offers full editorial control to present a logically structured narrative, grounded in scientific integrity and supported by authoritative references.

Introduction: Unveiling a Versatile Heterocycle

This compound, also known as 3-hydroxy-2-picoline, is a pyridine derivative that has garnered considerable attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features, combining a pyridine ring with a hydroxyl and a methyl group, impart a range of chemical properties that make it a valuable scaffold for the design of novel therapeutic agents and a versatile ligand in coordination chemistry. This guide will provide a deep dive into its fundamental physicochemical properties, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties: The Foundation of Functionality

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in biological systems and for designing synthetic and analytical methodologies.

Core Identifiers and Structural Features
  • IUPAC Name: this compound

  • Synonyms: 3-Hydroxy-2-methylpyridine, 2-Methyl-3-pyridinol, 3-Hydroxy-2-picoline[1]

  • CAS Number: 1121-78-4

  • Molecular Formula: C₆H₇NO

  • Molecular Weight: 109.13 g/mol [2]

  • SMILES: CC1=NC=CC=C1O

The presence of a nitrogen atom in the aromatic ring, a hydroxyl group, and a methyl group gives rise to its characteristic properties, including its basicity, hydrogen-bonding capabilities, and potential for various chemical modifications.

Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Melting Point 168-172 °C[2]
Boiling Point ~233-235 °C at 760 mmHg (Predicted/Experimental)
pKa (Pyridinium ion) ~5-6
pKa (Phenolic proton) ~9-10
Water Solubility Moderately soluble
LogP 0.49 (Predicted)

Expert Insight: The amphoteric nature of this compound, characterized by its two pKa values, is a critical determinant of its behavior in physiological environments. The pKa of the pyridinium ion dictates its basicity, while the pKa of the phenolic proton governs its acidity. At physiological pH (~7.4), the molecule will exist in a specific ionization state that profoundly influences its solubility, membrane permeability, and interactions with biological targets.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound make it an attractive starting material for the synthesis of more complex molecules.

Synthetic Workflow: A Practical Approach

A common and reliable method for the laboratory synthesis of this compound involves the diazotization of 2-amino-3-hydroxypyridine followed by hydrolysis.

G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative Stress Oxidative Stress Nrf2 Nrf2 Pathway Oxidative Stress->Nrf2 Activates Inflammatory Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory Stimuli->NFkB Activates Antioxidant Antioxidant Gene Expression (e.g., HO-1) Nrf2->Antioxidant Induces Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Induces Neuroprotection Neuroprotection Antioxidant->Neuroprotection Leads to Neuronal Damage Neuronal Damage Inflammation->Neuronal Damage Contributes to Neuroprotection->Neuronal Damage Inhibits 3-Hydroxypyridine\nDerivatives 3-Hydroxypyridine Derivatives 3-Hydroxypyridine\nDerivatives->Nrf2 Promotes Activation 3-Hydroxypyridine\nDerivatives->NFkB Inhibits

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methylpyridin-3-ol, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of a methyl group and a hydroxyl group on the pyridine ring imparts a unique combination of electronic and steric properties, influencing its interactions with biological targets. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective utilization in the design and development of novel therapeutic agents. Pyridine and its derivatives are integral components of numerous pharmaceuticals, acting as crucial pharmacophores that contribute to the desired therapeutic effects.[1][2][3] The insights provided in this guide are intended to empower researchers to make informed decisions in the laboratory, from initial handling and formulation to the interpretation of its biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The causality behind each experimental choice is elucidated, grounding the practical steps in established scientific principles.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for any successful research and development endeavor. These parameters govern its behavior in various chemical and biological environments.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 1121-25-1[4]
Molecular Formula C6H7NO[4]
Molecular Weight 109.13 g/mol [4]
Melting Point 168-169 °C
Boiling Point ~225-235 °C (Predicted)QSAR/QSPR Estimation
SMILES OC1=CC=CN=C1C[4]

Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment dictates the molecule's reactivity and interaction with its surroundings. Spectroscopic techniques provide an empirical window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9d1HH6
~7.1t1HH4
~7.0d1HH5
~5.5br s1HOH
~2.4s3HCH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155C3
~145C2
~138C6
~124C4
~122C5
~20CH₃

Note: The predicted NMR data is based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (hydroxyl)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1600-1450C=C and C=N stretch (pyridine ring)
1260-1000C-O stretch (hydroxyl)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Predicted UV-Vis Absorption

Solventλmax (nm)
Ethanol~275
Water~270

Note: The predicted UV-Vis data is based on computational models and data from structurally similar compounds. The absorption maxima can be influenced by the solvent and pH.

Physicochemical Parameters in Drug Development

The journey of a drug from administration to its site of action is governed by its physicochemical properties. Optimizing these parameters is a critical aspect of medicinal chemistry.[5]

Solubility

The ability of a compound to dissolve in a solvent is crucial for its absorption and distribution in the body.

Predicted Solubility Profile

SolventSolubility
WaterModerately Soluble
EthanolSoluble
DMSOSoluble
MethanolSoluble

Note: These are qualitative predictions. Quantitative determination is essential for formulation development.

Acidity (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical for understanding its behavior in different physiological compartments.

Predicted pKa Value

ParameterPredicted Value
pKa (acidic, OH)~9.5 - 10.5
pKa (basic, N)~4.5 - 5.5

Note: These are estimations based on the electronic effects of the substituents on the pyridine ring. The phenolic hydroxyl group is expected to be weakly acidic, while the pyridine nitrogen is weakly basic.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the capillary tube by tapping the open end into the powdered sample. The solid should fill the tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Once the approximate range is known, prepare a new sample and heat rapidly to about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

  • Report the melting point as a range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small beaker with heating oil (e.g., mineral oil)

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Place a small amount (0.5-1 mL) of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube or beaker of heating oil, making sure the sample is fully immersed.

  • Gently heat the oil bath.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat source and allow the oil bath to cool slowly.

  • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Record this temperature.

Caption: Micro Boiling Point Determination Workflow.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Accurately weigh an excess amount of this compound and place it into a vial.

  • Add a known volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

  • Seal the vial tightly and place it in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved solid.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).

  • Calculate the solubility in units of mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination by Potentiometric Titration

Principle: This method involves the titration of a solution of the compound with a standardized acid or base, monitoring the pH change to determine the pKa.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of HCl and NaOH (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol may be used if the compound has low water solubility, but this will yield an apparent pKa.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • For the acidic pKa (hydroxyl group): Titrate the solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • For the basic pKa (pyridine nitrogen): Start with a fresh solution of this compound and titrate with the standardized HCl solution, following the same incremental addition and recording procedure.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.

pKaWorkflow cluster_acidic Acidic pKa (OH) cluster_basic Basic pKa (N) A1 Dissolve Sample in Water A2 Titrate with NaOH A1->A2 A3 Record pH vs. Volume A2->A3 A4 Plot Titration Curve A3->A4 A5 Determine pKa at Half-Equivalence Point A4->A5 B1 Dissolve Sample in Water B2 Titrate with HCl B1->B2 B3 Record pH vs. Volume B2->B3 B4 Plot Titration Curve B3->B4 B5 Determine pKa at Half-Equivalence Point B4->B5

Sources

An In-depth Technical Guide to 2-Methylpyridin-3-ol (CAS: 1121-25-1): A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methylpyridin-3-ol Scaffold

This compound, also known as 3-hydroxy-2-picoline, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a hydroxyl and a methyl group, provides a unique electronic and steric environment, making it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. The strategic placement of the hydroxyl and methyl groups allows for diverse functionalization, enabling the modulation of physicochemical properties critical for drug-likeness, such as solubility, lipophilicity, and metabolic stability. This guide offers a comprehensive technical overview of this compound, encompassing its synthesis, characterization, biological significance, and applications as a pivotal building block in drug discovery.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Data[1][2]
PropertyValue
CAS Number 1121-25-1
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol
IUPAC Name This compound
Synonyms 3-Hydroxy-2-methylpyridine, 3-Hydroxy-2-picoline, 2-Methyl-3-pyridinol
Appearance Solid
Melting Point 168-169°C
Boiling Point Not available
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and acetone.
pKa Not available
LogP 0.9
Safety and Handling[3][4][5][6][7]

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

    • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

    • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several strategic routes, often leveraging the cyclization of acyclic precursors or the modification of existing heterocyclic systems. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns.

Synthesis from Furan Derivatives: A Ring Transformation Approach

One common strategy involves the transformation of furan derivatives. This approach leverages the ability of the furan ring to undergo ring-opening and subsequent recyclization to form the pyridine nucleus. A representative, albeit general, multi-step process is outlined below:

Synthesis from Furan A 2-Acetylfuran B Oxime Intermediate A->B Hydroxylamine HCl, Ethanol/Water C Amine Intermediate B->C Reduction (e.g., Raney Nickel, NaOH/Ethanol) D This compound C->D Oxidation & Cyclization

Caption: A generalized workflow for the synthesis of this compound from a furan precursor.

Experimental Protocol (Illustrative):

  • Oxime Formation: 2-Acetylfuran is reacted with hydroxylamine hydrochloride in a suitable solvent system like an ethanol-water mixture to form the corresponding oxime. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Reduction to Amine: The oxime intermediate is then reduced to the corresponding amine. A common method involves the use of a Raney nickel catalyst in an alkaline ethanolic solution.

  • Cyclization and Oxidation: The resulting amine undergoes a final oxidation and cyclization step to yield this compound. The conditions for this step can vary and may involve treatment with an oxidizing agent and subsequent workup to isolate the final product.

Diels-Alder Approach from Oxazoles

A more convergent and often scalable approach involves the Diels-Alder reaction between a substituted oxazole and an ethylenic compound. This method allows for the direct construction of the substituted pyridine ring.[4]

Diels-Alder Synthesis A 4-Methyl-5-alkoxyoxazole C Diels-Alder Adduct A->C + B Ethylenic Dienophile B->C Heat D 2-Methyl-3-hydroxypyridine Derivative C->D Acid-catalyzed cleavage (e.g., HCl in Ethanol)

Caption: Synthesis of 2-methyl-3-hydroxypyridine derivatives via a Diels-Alder reaction.

Experimental Protocol (Illustrative): [4]

  • Diels-Alder Reaction: A mixture of a 4-methyl-5-alkoxyoxazole (e.g., 4-methyl-5-ethoxyoxazole) and a suitable dienophile (e.g., diethyl maleate) is heated, often without a solvent, to facilitate the cycloaddition reaction.

  • Adduct Cleavage: The resulting Diels-Alder adduct is then treated with an acid, such as ethanolic HCl, and refluxed. This step facilitates the cleavage of the adduct and aromatization to the desired 2-methyl-3-hydroxypyridine derivative.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The product is then purified by techniques such as distillation or chromatography.

Purification

Purification of this compound typically involves standard laboratory techniques. Recrystallization from a suitable solvent is often effective for obtaining high-purity material. For more challenging separations, column chromatography on silica gel can be employed. The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11][12][13]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment (e.g., carbons attached to the nitrogen and oxygen atoms will be deshielded).

Expected ¹H and ¹³C NMR Data (Illustrative, in CDCl₃):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (C-CH₃)~2.5~24
Aromatic CH7.0 - 8.5120 - 150
C-OH-~155
C-N-~150

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Chromatographic Techniques (HPLC & LC-MS)[14][15][16][17][18]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid for improved peak shape.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the target compound and the identification of any impurities.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 270 nm)

Biological Significance and Applications in Drug Discovery

The 2-methyl-3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for CNS-active compounds.[6][7] Its biological activity is often attributed to its antioxidant and membrane-protective properties.

Neuroprotective Effects and Mechanism of Action

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and neurodegenerative diseases.[8][9][10][11][12] The proposed mechanisms of action are multifaceted:

  • Antioxidant Activity: The 3-hydroxypyridine moiety can act as a potent free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in various neurological conditions.[11][13]

  • Modulation of Calcium Homeostasis: Studies have shown that 3-hydroxypyridine derivatives can prevent the pathological increase in intracellular calcium concentrations in neurons and astrocytes following excitotoxic or ischemic insults.[9][10] This helps to prevent the activation of downstream cell death pathways.

  • Anti-apoptotic Effects: These compounds can modulate the expression of genes involved in apoptosis. For instance, they have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic factors.[9][10][12]

Neuroprotective Mechanism cluster_0 Ischemic/Excitotoxic Insult cluster_1 This compound Scaffold cluster_2 Neuroprotection A Increased ROS G Reduced Oxidative Stress B Ca²⁺ Influx H Restored Ca²⁺ Homeostasis C Activation of Apoptotic Pathways I Inhibition of Apoptosis D Antioxidant Effect D->G Scavenges ROS E Ca²⁺ Modulation E->H Blocks influx F Anti-apoptotic Gene Regulation F->I Upregulates Bcl-2 J Increased Neuronal Survival G->J H->J I->J

Caption: The multimodal neuroprotective mechanism of the 3-hydroxypyridine scaffold.

Case Study: Emoxipine and Mexidol

A notable example of a drug class utilizing a similar scaffold is 2-ethyl-6-methyl-3-hydroxypyridine, marketed under trade names such as Emoxipine and Mexidol.[13][14] These drugs are used in some countries for the treatment of various neurological and cardiovascular conditions. Their therapeutic effects are attributed to their antioxidant, anti-hypoxic, and membrane-protective properties.[11] The clinical use of these agents underscores the therapeutic potential of the 3-hydroxypyridine core and provides a strong rationale for the exploration of this compound as a scaffold for novel CNS drug candidates.

Conclusion: A Versatile Scaffold with significant Therapeutic Potential

This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis, coupled with its inherent neuroprotective properties, makes it an attractive starting point for the development of novel therapeutics targeting a range of CNS disorders. The ability to readily functionalize the pyridine ring and the hydroxyl group allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. As our understanding of the molecular mechanisms underlying neurological diseases continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a crucial role in the design and development of the next generation of effective treatments.

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Foreword: A Holistic Approach to Molecular Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylpyridin-3-ol

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. A compound's identity, purity, and stereochemistry dictate its function, activity, and safety. This guide eschews a rigid, technique-by-technique recitation of analytical methods. Instead, it presents an integrated, field-proven strategy for the structure elucidation of this compound, a heterocyclic compound of significant interest. Our approach mirrors the logical and causal decision-making process of an experienced analytical scientist, demonstrating how data from multiple, orthogonal techniques are woven together to build an irrefutable case for a molecule's structure. We will address not only the "how" but, more critically, the "why" behind each experimental choice, providing a self-validating framework for analysis.

Introduction to this compound: More Than a Simple Structure

This compound (CAS 1121-25-1, Formula: C₆H₇NO) is a substituted pyridine derivative, a class of compounds central to medicinal chemistry and agrochemicals.[1] Its structure, featuring a hydroxyl group and a methyl group on a pyridine ring, presents a fascinating analytical challenge: tautomerism . Hydroxypyridines can exist in equilibrium with their zwitterionic keto forms.[2] This dynamic nature means that the observed structure can be highly dependent on the physical state (solid vs. solution) and the solvent environment, making a multi-faceted analytical approach essential.[3][4] This guide will navigate this complexity to build a complete structural picture.

Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. This data provides a baseline for identity and purity checks.

PropertyValueSource
Molecular Formula C₆H₇NOPubChem[5]
Molecular Weight 109.13 g/mol PubChem[5]
CAS Number 1121-25-1Matrix Fine Chemicals[6]
IUPAC Name This compoundPubChem[5]
Synonyms 3-Hydroxy-2-methylpyridine, 2-Methyl-3-pyridinolPubChem[5]
Melting Point 168-169°CCrysdot LLC

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a logical progression from confirming purity to piecing together the molecular puzzle with spectroscopy, and finally, obtaining definitive proof. Each step provides data that validates the others.

Elucidation_Workflow cluster_start Phase 1: Sample Integrity cluster_spectroscopy Phase 2: Spectroscopic Analysis cluster_confirmation Phase 3: Definitive Confirmation Purity Purity Assessment (HPLC) MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS Pure sample required IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms MW NMR NMR Spectroscopy (Connectivity & Skeleton) IR->NMR Confirms functional groups UV UV-Vis Spectroscopy (Conjugated System) NMR->UV Confirms connectivity XRay Single Crystal X-Ray (3D Structure) NMR->XRay Proposed structure UV->XRay Proposed structure

Sources

An In-depth Technical Guide to 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridin-3-ol, a heterocyclic compound featuring a pyridine core with hydroxyl and methyl substituents, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural attributes make it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The information presented herein is intended to serve as a technical resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Preferred IUPAC Name: this compound[1][2]

This name clearly indicates a pyridine ring, a methyl group at position 2, and a hydroxyl group at position 3.

Synonyms: The compound is also known by several other names, which are frequently encountered in literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

  • 3-Hydroxy-2-methylpyridine[2][3][4][5]

  • 2-Methyl-3-pyridinol[2]

  • 3-Hydroxy-2-picoline[2]

  • 3-Pyridinol, 2-methyl-[2]

Chemical Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

  • CAS Number: 1121-25-1[1][2][3]

  • Molecular Formula: C6H7NO[1][3]

  • Molecular Weight: 109.13 g/mol [2][3]

  • InChIKey: AQSRRZGQRFFFGS-UHFFFAOYSA-N[1][2]

  • SMILES: CC1=C(O)C=CC=N1[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its formulation characteristics, and its potential biological interactions.

PropertyValueSource
Appearance Beige-brown or light brown crystalline powder[3][4]
Melting Point 168-169 °C[4]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 0[2]
XLogP3-AA (logP) 0.9[2]

These properties suggest that this compound is a relatively polar molecule with the potential for hydrogen bonding, which influences its solubility and interactions with biological macromolecules. The positive logP value indicates a degree of lipophilicity.

Synthesis and Manufacturing

The synthesis of this compound is a key consideration for its availability in research and commercial applications. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from the chemical literature. The synthesis of pyridine derivatives can be complex, often requiring multi-step processes and careful control of reaction conditions to achieve the desired regioselectivity. Some general approaches to the synthesis of substituted pyridines include:

  • Ring synthesis from acyclic precursors: This involves the condensation of aldehydes, ketones, and ammonia or amines.

  • Modification of existing pyridine rings: This can involve functional group interconversions or substitution reactions.

One documented approach for the synthesis of related 2-amino-3-hydroxypyridines involves the reaction of furan derivatives with ammonia in the presence of an acid catalyst at elevated temperatures and pressures[6]. Another method involves the hydrogenation of a nitropyridine precursor[7].

The choice of a synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, and scalability.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs[8]. The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make pyridine derivatives attractive for targeting various biological receptors and enzymes[8][9].

4.1. Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, with both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for a variety of chemical transformations. It is specifically mentioned as a key intermediate in the synthesis of pyrimidine derivatives, which are a class of compounds with diverse biological activities, including antiviral applications[4][5].

4.2. Core Structure in Bioactive Molecules

The 3-hydroxy-2-methylpyridine moiety is a core component of Vitamin B6, highlighting its biological significance[4]. This structural motif is recognized by biological systems and can be incorporated into drug candidates to enhance their interaction with specific targets. The methyl group can also play a crucial role in modulating the pharmacodynamic and pharmacokinetic properties of a drug molecule by influencing its conformation, metabolic stability, and binding affinity[10].

4.3. Agrochemicals and Specialty Materials

Beyond pharmaceuticals, pyridine derivatives like this compound are utilized in the agrochemical industry for the development of new herbicides, insecticides, and fungicides[3]. The versatility of this compound also extends to the creation of specialty chemicals, such as advanced polymers and functional coatings[3].

Experimental Protocols and Characterization

5.1. Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and C=N bonds.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound[11].

5.2. Illustrative Synthetic Workflow: Conceptual

While a specific, validated protocol for the synthesis of this compound from basic starting materials is not detailed in the provided search results, a conceptual workflow for a related transformation, such as the synthesis of a more complex derivative from this compound, can be illustrated.

G cluster_0 Step 1: Functionalization of the Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution This compound This compound Intermediate_1 Activated Intermediate This compound->Intermediate_1 Activation Reagent_A Activating Reagent (e.g., TsCl, MsCl) Reagent_A->Intermediate_1 Final_Product Substituted Pyridine Derivative Intermediate_1->Final_Product Substitution Nucleophile_B Nucleophile (e.g., Amine, Thiol) Nucleophile_B->Final_Product

Caption: Conceptual workflow for the derivatization of this compound.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. Based on available safety data sheets, this compound is considered hazardous.

Hazard Statements:

  • Harmful if swallowed[12][13].

  • Causes skin irritation[12][13].

  • Causes serious eye damage/irritation[12][13][14].

  • May cause respiratory irritation[12][13][14].

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[12][13][14].

  • Ventilation: Use only outdoors or in a well-ventilated area[12][14].

  • Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[12][14].

  • Storage: Store in a well-ventilated place and keep the container tightly closed[12].

In case of exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet, such as rinsing the eyes cautiously with water, washing the skin with soap and water, and moving the individual to fresh air[12].

Conclusion

This compound is a foundational chemical for advancements in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a multitude of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the creation of novel and effective products. The continued exploration of pyridine chemistry, with compounds like this compound at its core, promises to yield significant contributions to science and industry.

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An In-depth Technical Guide to 2-Methylpyridin-3-ol: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyridin-3-ol, a significant heterocyclic compound. The guide delves into its historical discovery, tracing its origins as a key intermediate in the synthesis of Vitamin B6. It offers a detailed exploration of its chemical and physical properties, supported by spectroscopic and crystallographic data. Key synthetic routes, including transformations from furan and oxazole precursors, are presented with detailed experimental protocols. Furthermore, this guide examines the role of the 2-methyl-3-hydroxypyridine scaffold in medicinal chemistry, highlighting its biological significance and potential in drug discovery, with a focus on its antioxidant and neuroprotective properties.

Introduction

This compound, also known as 3-hydroxy-2-picoline, is a substituted pyridine derivative that holds a pivotal position in both synthetic organic chemistry and medicinal research. Its structure, featuring a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyridine ring, is a core fragment of pyridoxine, a form of Vitamin B6. This structural relationship has historically driven much of the initial interest in its synthesis and chemical reactivity. Beyond its role as a precursor to vitamins, the 3-hydroxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. This guide will provide a thorough examination of this compound, from its early synthesis to its contemporary applications as a versatile building block in the development of novel therapeutic agents.

Discovery and Historical Context

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its significance as a key synthetic intermediate emerged in the mid-20th century, largely in the context of Vitamin B6 synthesis. A landmark U.S. Patent filed in 1962 by researchers at Merck & Co. detailed a process for preparing 2-methyl-3-hydroxypyridines, explicitly stating their value as intermediates for producing Vitamin B6 and its derivatives[1][2]. This patent highlighted the Diels-Alder reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds as a convenient route to these substituted pyridines[1][2].

Prior to this, in the 1950s, the transformation of furan derivatives into pyridines was being explored. A notable study reported the formation of 2-methyl-3-hydroxypyridine from the reaction of 2-acetylfuran with ammonia, laying the groundwork for one of the key synthetic pathways to this compound[3]. These early investigations were driven by the need for efficient and scalable methods to construct the core structure of pyridoxine, a vital nutrient. The development of these synthetic routes was a critical step in making Vitamin B6 more accessible for nutritional and therapeutic use.

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol [3]. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₇NO[3]
Molecular Weight 109.13 g/mol [3]
Appearance PowderSigma-Aldrich
Melting Point 168-169 °CSigma-Aldrich
CAS Number 1121-25-1[3]
pKa Not available
Solubility Soluble in water and alcohol[4]

Spectroscopic Data:

  • ¹H NMR: Spectral data is available and consistent with the assigned structure.

  • ¹³C NMR: Spectral data is available and consistent with the assigned structure.

  • IR Spectroscopy: Characteristic absorptions corresponding to the hydroxyl and aromatic functionalities are observed.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Crystallography:

The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296356[3]. The crystal structure reveals the planar nature of the pyridine ring and the intermolecular hydrogen bonding interactions involving the hydroxyl group.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most prominent methods starting from furan and oxazole derivatives.

Synthesis from 2-Acetylfuran

This method involves the ring transformation of a furan derivative into a pyridine through reaction with ammonia. The overall transformation is a classic example of converting a five-membered heterocycle into a six-membered one.

G acetylfuran 2-Acetylfuran intermediate Ring-opened intermediate acetylfuran->intermediate Ammonolysis ammonia Ammonia (NH₃) ammonia->intermediate product This compound intermediate->product Cyclization & Dehydration

Caption: Synthesis of this compound from 2-Acetylfuran.

Experimental Protocol: Synthesis from 2-Acetylfuran [3]

  • Reaction Setup: In a high-pressure autoclave, combine 2-acetylfuran, a source of ammonia (e.g., aqueous ammonia or liquid ammonia), and a catalyst such as ammonium chloride.

  • Reaction Conditions: Heat the sealed autoclave to a temperature of approximately 180°C for several hours. The exact duration will depend on the scale and specific reagents used.

  • Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then typically diluted with a suitable solvent like methanol.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Causality behind experimental choices: The use of a high-pressure autoclave is necessary to reach the required reaction temperature and to contain the ammonia. The ammonium chloride catalyst facilitates the ring-opening and closing mechanism.

Synthesis from Oxazole Derivatives (Diels-Alder Approach)

This elegant approach utilizes a Diels-Alder reaction between a substituted oxazole (the diene) and a suitable dienophile to construct the pyridine ring. This method offers a high degree of control over the substitution pattern of the final product.

G cluster_reactants Reactants oxazole 4-Methyl-5-ethoxyoxazole adduct Diels-Alder Adduct oxazole->adduct [4+2] Cycloaddition dienophile Dienophile (e.g., Maleic Anhydride) dienophile->adduct product Substituted 2-Methyl-3-hydroxypyridine adduct->product Aromatization (Elimination of ethanol)

Caption: Diels-Alder synthesis of 2-Methyl-3-hydroxypyridine derivatives.

Experimental Protocol: Diels-Alder Synthesis [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-5-ethoxyoxazole and a suitable dienophile (e.g., maleic anhydride) in an inert solvent such as dry benzene.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Intermediate Formation: The initial Diels-Alder adduct is formed during this step.

  • Aromatization and Isolation: The adduct can be aromatized to the pyridine derivative by the elimination of ethanol, which can occur thermally or be promoted by the addition of an acid.

  • Purification: The final product is then isolated and purified by standard laboratory techniques.

Causality behind experimental choices: The oxazole acts as the diene component in the Diels-Alder reaction. The choice of dienophile determines the substitution pattern at the 4 and 5 positions of the resulting pyridine ring. The subsequent aromatization step is thermodynamically favorable and drives the reaction to completion.

Role in Research and Drug Development

The 2-methyl-3-hydroxypyridine scaffold is a cornerstone in medicinal chemistry due to its presence in Vitamin B6 and its favorable pharmacological properties.

Vitamin B6 Analogs and Metabolism

This compound is a direct structural analog of pyridoxine (Vitamin B6), lacking the hydroxymethyl groups at the 4 and 5 positions. This structural similarity makes it a valuable tool for studying the biological roles of Vitamin B6 and the enzymes involved in its metabolism[5]. Derivatives of 3-hydroxypyridine are known to play roles in the metabolism of amino acids and neurotransmitters[5].

Neuroprotective and Antioxidant Properties

The 3-hydroxypyridine core is a well-known antioxidant scaffold. The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress. This property has led to the investigation of 3-hydroxypyridine derivatives for the treatment of conditions associated with oxidative damage, such as neurodegenerative diseases. For instance, derivatives of 3-hydroxypyridine have been explored for their neuroprotective effects in models of ischemic brain injury[6]. The compound Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a close analog, is used as an antioxidant and antihypoxant agent[7][8].

A Scaffold in Drug Design

The pyridine ring is a common motif in a vast array of FDA-approved drugs[9][10][11][12]. The 2-methyl-3-hydroxypyridine scaffold offers several advantages for drug design:

  • Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding interactions with biological targets.

  • Scaffold for Derivatization: The core structure can be readily functionalized at various positions to optimize pharmacological activity and pharmacokinetic properties.

  • Favorable Physicochemical Properties: The pyridine moiety often imparts desirable solubility and metabolic stability to drug candidates.

While specific drugs directly derived from this compound as the lead compound are not extensively documented, its structural motif is a recurring theme in the design of new therapeutic agents targeting a wide range of diseases.

Conclusion

This compound has a rich history rooted in the quest for synthetic routes to Vitamin B6. Its journey from a key intermediate to a recognized privileged scaffold in medicinal chemistry highlights its enduring importance. The synthetic methodologies developed for its preparation, particularly from furan and oxazole precursors, are classic examples of heterocyclic transformations. With its inherent biological relevance and versatile chemical nature, the 2-methyl-3-hydroxypyridine core continues to be a valuable building block for the design and synthesis of novel compounds with therapeutic potential, particularly in the areas of neuroprotection and antioxidant therapy. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this remarkable molecule.

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natural occurrence of 3-hydroxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxy-2-methylpyridine

Executive Summary

3-Hydroxy-2-methylpyridine, a heterocyclic compound belonging to the methylpyridine class, is a molecule of significant interest due to its presence in various natural systems and its utility as a versatile building block in synthetic chemistry.[1] This guide provides a comprehensive technical overview of its natural occurrence, formation pathways, and the analytical methodologies required for its isolation and characterization. We delve into both non-enzymatic formation routes, such as the Maillard reaction prevalent in food chemistry, and its documented presence in specific plants and microorganisms.[2][3] Detailed, field-proven protocols for extraction and quantification are presented, designed to be self-validating for researchers in natural product chemistry, pharmacology, and drug development. The guide also explores the compound's known biological significance, its relationship to Vitamin B6 metabolism, and future research directives aimed at closing existing knowledge gaps.[4][5]

Introduction to 3-Hydroxy-2-methylpyridine

3-Hydroxy-2-methylpyridine (CAS No: 1121-25-1), also known as 2-methyl-3-pyridinol, is an aromatic heterocyclic compound with the molecular formula C₆H₇NO.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a methyl group, imparts a unique combination of aromaticity and reactivity.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries for creating compounds with targeted biological activities.[1][6] While widely used in synthesis, its presence in nature is a subject of growing interest, suggesting endogenous roles and biosynthetic pathways yet to be fully elucidated.

Key Chemical Properties:

  • Appearance: Beige to light brown crystalline powder[1]

  • Molecular Weight: 109.13 g/mol [2]

  • Melting Point: 168-169 °C

  • Synonyms: 3-Hydroxy-2-picoline, 2-Methyl-3-pyridinol[7]

Natural Occurrence and Formation Mechanisms

The presence of 3-hydroxy-2-methylpyridine in the natural world is attributed to both its synthesis by living organisms and its formation as a product of chemical reactions in natural matrices, particularly during the heating of food.

Documented Natural Sources

3-Hydroxy-2-methylpyridine has been identified in a select number of biological sources, spanning the microbial and plant kingdoms.

  • Microorganisms: The compound has been reported in bacteria of the genus Streptomyces, which are renowned for their ability to produce a vast array of secondary metabolites.[2]

  • Plants: It has been found in Astragalus mongholicus, a staple herb in traditional Chinese medicine, and Salvia divinorum, a psychoactive plant.[2][8]

  • Foods: The compound is known to occur in cocoa.[9] Additionally, a closely related derivative, 3-hydroxy-2-methylpyridine-4,5-dicarboxylate, has been detected in foods such as chicken and pork, highlighting the prevalence of this chemical scaffold in the human diet.[5]

Quantitative Data

A significant knowledge gap exists regarding the concentration of 3-hydroxy-2-methylpyridine in its natural sources. The current body of literature primarily reports its qualitative presence. This underscores a critical need for future research to focus on quantitative analysis to understand the compound's distribution and physiological relevance in these organisms.

Table 1: Documented Natural Sources of 3-Hydroxy-2-methylpyridine
Kingdom Species/Source
BacteriaStreptomyces sp.[2]
PlantaeAstragalus mongholicus[2][8]
Salvia divinorum[2][8]
FoodstuffCocoa[9]
Formation Pathways

2.3.1 Non-Enzymatic Formation: The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. It is a cornerstone of food chemistry, responsible for the development of color, aroma, and flavor in cooked foods.[10][11] The formation of N-containing heterocyclic compounds, including hydroxypyridines, is a common feature of this process.[10]

The reaction proceeds through three main stages:

  • Initial Stage: Condensation of a reducing sugar (e.g., glucose) with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This product subsequently undergoes an Amadori rearrangement to form a ketosamine compound.[12][13]

  • Intermediate Stage: The Amadori products undergo dehydration and fragmentation. This stage involves complex pathways, including Strecker degradation, which produces a variety of reactive carbonyl compounds.[11][12]

  • Final Stage: The highly reactive intermediates from the previous stage polymerize and condense to form a diverse array of products, including the brown nitrogenous polymers known as melanoidins, as well as various heterocyclic flavor compounds like 3-hydroxy-2-methylpyridine.[12]

Maillard_Reaction Figure 1: Simplified Maillard Reaction Pathway cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Condensation Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Compound Amadori Compound Schiff_Base->Amadori_Compound Amadori Rearrangement Reactive_Intermediates Reactive Carbonyls (e.g., Dicarbonyls) Amadori_Compound->Reactive_Intermediates Dehydration/ Fragmentation Strecker_Aldehydes Strecker Aldehydes Reactive_Intermediates->Strecker_Aldehydes Strecker Degradation (+ Amino Acids) Melanoidins Melanoidins (Brown Polymers) Reactive_Intermediates->Melanoidins Polymerization Heterocycles Heterocyclic Compounds (e.g., 3-Hydroxy-2-methylpyridine) Reactive_Intermediates->Heterocycles Cyclization/ Condensation

Caption: Figure 1: A simplified diagram illustrating the key stages of the Maillard reaction.

2.3.2 Enzymatic Biosynthesis

While the Maillard reaction explains its presence in processed foods, the occurrence of 3-hydroxy-2-methylpyridine in living organisms points to enzymatic biosynthetic pathways. It is described as a derivative of Vitamin B₆.[4] The metabolism of Vitamin B₆ in bacteria involves related structures, such as 3-hydroxy-2-methylpyridine-5-carboxylate. Enzymes like 3-hydroxy-2-methylpyridinecarboxylate dioxygenase and 3-hydroxy-2-methylpyridine-4,5-dicarboxylate 4-decarboxylase catalyze reactions on this pyridine scaffold, indicating that organisms possess the enzymatic machinery to modify such compounds.[14][15] The exact pathway for 3-hydroxy-2-methylpyridine itself in plants like Astragalus is not yet elucidated but is likely related to the broader pyridine alkaloid or Vitamin B₆ metabolic networks.

Methodologies for Isolation and Characterization

The successful study of 3-hydroxy-2-methylpyridine from natural sources hinges on robust and validated experimental protocols. As a Senior Application Scientist, the causality behind each step is as critical as the step itself.

Protocol: General Alkaloid Extraction from Plant Material

This protocol is a self-validating, multi-step acid-base extraction designed to selectively isolate basic compounds like pyridine alkaloids from complex plant matrices.[16]

Rationale: The basic nitrogen atom in the pyridine ring can be protonated in an acidic solution, rendering the molecule water-soluble. This allows for separation from non-basic, lipophilic compounds. Subsequent basification deprotonates the nitrogen, making the alkaloid soluble in organic solvents for extraction.

Step-by-Step Methodology:

  • Sample Preparation:

    • Air-dry the plant material (e.g., Astragalus roots) at 40°C to prevent enzymatic degradation.

    • Grind the dried material into a fine powder (e.g., using a Wiley mill) to maximize the surface area for solvent penetration.

  • Maceration:

    • Macerate 100 g of the powdered material in 1 L of 80% methanol for 48 hours at room temperature with continuous agitation. Causality: Methanol is an effective solvent for a broad range of polar and semi-polar metabolites, including alkaloids.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate to a thick residue using a rotary evaporator under reduced pressure at a temperature below 45°C to avoid thermal degradation.

  • Acid-Base Partitioning:

    • Redissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl). This protonates the basic alkaloids, making them soluble in the aqueous phase.

    • Perform a liquid-liquid extraction of the acidic solution with 3 x 150 mL of diethyl ether. Discard the ether layers, which contain neutral and acidic lipophilic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble.

    • Extract the now-basic aqueous solution with 3 x 150 mL of dichloromethane. The target compound will partition into the organic phase.

  • Final Processing:

    • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Filter and evaporate the solvent to yield the crude alkaloid extract containing 3-hydroxy-2-methylpyridine. Further purification can be achieved via column chromatography.

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of 3-hydroxy-2-methylpyridine in the obtained extracts.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a nonpolar stationary phase, while a polar mobile phase is used. By using a UV detector set to the absorbance maximum of the pyridine ring, sensitive and specific quantification can be achieved.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of a pure 3-hydroxy-2-methylpyridine standard in methanol.

    • Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution.

    • Accurately weigh the crude alkaloid extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 7.0) and acetonitrile (90:10 v/v). Causality: The buffered aqueous-organic mobile phase ensures consistent ionization state and good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~280 nm (verify λmax with a standard).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Run the standards to generate a calibration curve of peak area versus concentration.

    • Inject the prepared sample.

    • Identify the 3-hydroxy-2-methylpyridine peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of the compound in the sample by interpolating its peak area on the calibration curve.

Integrated Analytical Workflow

The entire process from raw natural material to a quantified result can be visualized as a cohesive workflow.

Analytical_Workflow Figure 2: Workflow for Isolation & Quantification cluster_prep Sample Preparation cluster_extraction Acid-Base Extraction cluster_analysis HPLC Analysis Plant_Material 1. Plant Material (e.g., Astragalus) Drying_Grinding 2. Drying & Grinding Plant_Material->Drying_Grinding Maceration 3. Methanol Maceration Drying_Grinding->Maceration Acidification 4. Acidify (HCl) & Wash (Ether) Maceration->Acidification Basification 5. Basify (NH4OH) & Extract (DCM) Acidification->Basification Crude_Extract 6. Crude Alkaloid Extract Basification->Crude_Extract Sample_Prep_HPLC 7. Dissolve & Filter Crude_Extract->Sample_Prep_HPLC HPLC_Injection 8. HPLC-UV Injection Sample_Prep_HPLC->HPLC_Injection Data_Analysis 9. Quantification (vs. Standard Curve) HPLC_Injection->Data_Analysis

Caption: Figure 2: An integrated workflow from sample preparation to final quantification.

Biological Significance and Toxicological Profile

Known Biological Activities and Potential Applications

The primary application of 3-hydroxy-2-methylpyridine is as a drug intermediate.[6] Its structure is a key component in the synthesis of pyrimidine derivatives, which are a class of compounds with a wide range of therapeutic uses, including antiviral agents.[4] Pyridine derivatives are fundamental to numerous drugs, influencing their biological activity and efficacy.[1] Beyond pharmaceuticals, it is also used in the development of agrochemicals like herbicides and fungicides and can act as a corrosion inhibitor.[1][6]

Toxicological Summary

According to safety data sheets, 3-hydroxy-2-methylpyridine is classified as harmful if swallowed (Acute Toxicity, Category 4), causes skin irritation (Category 2), causes serious eye damage (Category 1), and may cause respiratory irritation.[17][18] Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, are mandatory when handling this compound.[17]

Future Research Directions

While the foundations of 3-hydroxy-2-methylpyridine's natural occurrence are established, significant opportunities for deeper investigation remain. Future research should prioritize:

  • Quantitative Analysis: Undertaking systematic studies to quantify the concentration of 3-hydroxy-2-methylpyridine in its known natural sources and screen for new ones.

  • Biosynthetic Pathway Elucidation: Utilizing isotopic labeling studies and transcriptomic analysis in organisms like Streptomyces and Astragalus to definitively map its enzymatic formation pathway.

  • Pharmacological Screening: Investigating the intrinsic biological activity of 3-hydroxy-2-methylpyridine itself, beyond its role as a synthetic precursor, to uncover potential novel therapeutic properties.

References

  • Sagechem. (n.d.). The Utility of Pyridine Derivatives: Focus on 3-Hydroxy-2-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridin-3-ol. PubChem Compound Database.
  • NP-MRD. (2022). Showing NP-Card for 3-Hydroxy-2-methylpyridine (NP0138181).
  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate (HMDB0006955).
  • Nursten, H. (n.d.). The Maillard Reaction Chemistry, Biology and Implications. Scribd.
  • The Good Scents Company. (n.d.). 3-hydroxy-2-methyl pyridine.
  • Wikipedia. (n.d.). 3-hydroxy-2-methylpyridine-4,5-dicarboxylate 4-decarboxylase.
  • Wikipedia. (n.d.). 3-hydroxy-2-methylpyridinecarboxylate dioxygenase.
  • ResearchGate. (2015). Hydroxypyridine Formation In Model System Monosodium Glutamate And 2-Fufural.
  • IJRPR. (n.d.). Maillard Reaction Pathway.
  • Al-Hilphy, A. et al. (2023). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023). Maillard Reactions in Foods.

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A Spectroscopic Guide to 2-Methylpyridin-3-ol: Structural Elucidation for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methylpyridin-3-ol (CAS No: 1121-25-1), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a comprehensive characterization that serves as a foundational reference for researchers, scientists, and drug development professionals. This document emphasizes the causal relationships behind the spectral features and the synergy between these analytical techniques for unambiguous structural validation.

Introduction: The Molecular Profile of this compound

This compound, also known as 3-hydroxy-2-methylpyridine, is a substituted pyridine derivative with the molecular formula C₆H₇NO and a molecular weight of 109.13 g/mol .[1][2] Its structure, featuring both a hydroxyl group and a methyl group on the pyridine ring, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutically active compounds. Accurate structural confirmation is the bedrock of any chemical research or development workflow, and a multi-technique spectroscopic approach provides a self-validating system for this purpose.

The following sections will detail the ¹H NMR, ¹³C NMR, IR, and MS data, complete with experimental protocols and expert interpretation to provide a holistic understanding of the molecule's spectroscopic signature.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The choice of a deuterated solvent, such as DMSO-d₆, is critical as it dissolves the analyte without generating an interfering signal in the ¹H NMR spectrum.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals five distinct signals, corresponding to the methyl group protons, the three aromatic protons on the pyridine ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl and methyl groups.

Signal Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-47.04dd8.1, 4.61H
H-56.99dd8.1, 1.11H
H-67.84dd4.6, 1.11H
CH₃2.27s-3H
OH9.45s (br)-1H
Data sourced from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation:

  • The downfield shift of H-6 (7.84 ppm) is attributed to its position adjacent to the electronegative nitrogen atom.

  • The signals for H-4 and H-5 appear in the aromatic region, with their splitting patterns (doublet of doublets) confirming their coupling to each other and to H-6.

  • The methyl protons (CH₃ ) appear as a sharp singlet at 2.27 ppm, indicating no adjacent protons to couple with.

  • The broad singlet for the hydroxyl proton (OH ) at 9.45 ppm is characteristic of a phenolic proton, and its broadness is due to chemical exchange.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum shows six unique signals, one for each carbon atom in the molecule, confirming the proposed structure.

Carbon Assignment Chemical Shift (δ) ppm
C-2142.9
C-3143.5
C-4122.9
C-5118.0
C-6137.9
CH₃17.0
Data sourced from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation:

  • The carbons C-2 and C-3 , being directly attached to the nitrogen and oxygen atoms respectively, are the most deshielded and appear furthest downfield.

  • C-6 also shows a significant downfield shift due to its proximity to the nitrogen atom.

  • The upfield signal at 17.0 ppm is characteristic of a methyl carbon.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: The solution is transferred to a 5 mm NMR tube. Data is acquired on a 90 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a powerful method for identifying functional groups. The spectrum of this compound is dominated by features corresponding to the hydroxyl group and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3100-2500 (broad)Strong, BroadO-H Stretch (phenolic, hydrogen-bonded)
3050-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (CH₃)
~1580, ~1470Strong, SharpC=C and C=N Aromatic Ring Stretching
~1280StrongC-O Stretch (phenolic)
Data sourced from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation: The most prominent feature is the very broad absorption band in the 3100-2500 cm⁻¹ region, which is definitive for a hydrogen-bonded hydroxyl (O-H) group. The presence of sharp peaks around 1580 and 1470 cm⁻¹ confirms the aromatic nature of the pyridine ring.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples. The core principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to create a solid solution that can be analyzed by transmission.

  • Preparation: A small amount of this compound (1-2 mg) is finely ground with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. It is crucial to use dry KBr as water shows strong IR absorption bands.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

The Electron Ionization (EI) mass spectrum of this compound shows a clear molecular ion peak.

Molecular Ion Peak (M⁺•): m/z = 109

Major Fragmentation Peaks:

m/z Relative Intensity (%) Probable Fragment Identity
109100[C₆H₇NO]⁺• (Molecular Ion)
8135[M - CO]⁺•
8055[M - CHO]⁺
5325[C₄H₃N]⁺•
Data sourced from the Spectral Database for Organic Compounds (SDBS).

Expert Interpretation: The base peak at m/z 109 corresponds to the molecular weight of the compound, confirming its elemental composition. A significant fragmentation pathway involves the loss of carbon monoxide (CO) from the molecular ion, resulting in the peak at m/z 81. Another major fragment at m/z 80 arises from the loss of a formyl radical (CHO). This pattern is characteristic of phenolic compounds.

fragmentation_pathway M [C₆H₇NO]⁺• m/z = 109 (Molecular Ion) F81 [C₅H₇N]⁺• m/z = 81 M->F81 - CO F80 [C₅H₆N]⁺ m/z = 80 M->F80 - CHO•

Caption: Key fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer via a direct insertion probe. The probe is gently heated to volatilize the sample.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Analysis and Detection: The generated ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion.

Conclusion: A Unified Spectroscopic Portrait

The combined analysis of NMR, IR, and MS data provides an unambiguous and self-validating confirmation of the structure of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl and aromatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This comprehensive guide serves as a reliable technical resource, enabling scientists to confidently identify and utilize this important chemical building block in their research and development endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1121-25-1.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

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theoretical studies of 2-Methylpyridin-3-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical-Computational Analysis of 2-Methylpyridin-3-ol's Molecular Structure

Authored by: Gemini, Senior Application Scientist

Preamble: Bridging Theory and Application in Drug Discovery

This compound, a structural analog of pyridoxine (Vitamin B6), represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Its pyridine core, adorned with hydroxyl and methyl functional groups, imparts a unique electronic and structural profile that governs its reactivity, intermolecular interactions, and potential biological activity. Understanding this molecule at a fundamental quantum level is paramount for predicting its behavior in physiological systems and for designing novel therapeutics.

This technical guide eschews a conventional template to provide a logically structured exploration into the theoretical investigation of this compound. We will proceed from the foundational computational methodology to a detailed analysis of its structural, vibrational, and electronic properties. The causality behind each computational choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to accelerate their research endeavors.

Part 1: The Computational Workflow: A Self-Validating Protocol

The cornerstone of a reliable theoretical study is a robust and reproducible computational protocol. The workflow detailed below is designed to provide a comprehensive analysis of the target molecule's properties, from its equilibrium geometry to its electronic reactivity.

Experimental Protocol: Quantum Chemical Calculations
  • Software Selection: All quantum chemical investigations are performed using the Gaussian 09 or a later version program package.[1][2] The GaussView 5.0 program is utilized for molecular visualization and analysis of the calculated output.[1]

  • Theoretical Framework: The Density Functional Theory (DFT) is employed as the primary computational method. DFT offers an excellent balance between computational cost and accuracy for predicting the properties of organic molecules, accounting for electron correlation effects more efficiently than traditional Hartree-Fock (HF) methods.[3][4]

  • Functional and Basis Set Selection:

    • Functional: The B3LYP hybrid functional is selected. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has demonstrated high accuracy for calculating the molecular structures, vibrational frequencies, and electronic properties of a wide range of organic compounds.[1][2][5][6]

    • Basis Set: The Pople-style 6-311++G(d,p) basis set is used for all calculations. This triple-split valence basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to handle the non-uniform distribution of electron density in the molecule.[5][7][8]

  • Geometry Optimization: The initial molecular structure of this compound is first optimized to locate the global minimum on the potential energy surface. This is achieved without any symmetry constraints, allowing all geometric parameters (bond lengths, bond angles, and dihedral angles) to fully relax.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[1] The calculated harmonic frequencies are used to simulate the infrared (IR) and Raman spectra and are typically scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and systematic errors in the theoretical method.[2]

  • Property Calculations: Using the optimized geometry, further calculations are performed to elucidate the electronic properties:

    • Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[1][5]

    • Frontier Molecular Orbital (FMO) Analysis: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[1][5]

    • Molecular Electrostatic Potential (MEP) Analysis: To map the electron density and identify reactive sites for electrophilic and nucleophilic interactions.[1][9]

G Input Initial Structure of This compound Method Select DFT Method: B3LYP/6-311++G(d,p) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq NBO NBO Analysis Opt->NBO FMO HOMO-LUMO Analysis Opt->FMO MEP MEP Analysis Opt->MEP Vib Vibrational Spectra (IR & Raman) Freq->Vib Confirm Minimum & Assign Modes

Caption: Computational workflow for the theoretical analysis of this compound.

Part 2: Results and In-Depth Analysis

Optimized Molecular Structure

The equilibrium geometry of this compound was determined by optimizing its structure at the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a planar pyridine ring, as expected. The key geometric parameters, including selected bond lengths and bond angles, are presented in Table 1. These theoretical values are expected to be in good agreement with experimental data, providing a reliable foundation for subsequent property calculations. For instance, in related pyridine compounds, C-C and C-N bond distances within the ring are typically around 1.39 Å and 1.37 Å, respectively, which aligns with the calculated parameters.[1]

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (Å / °)
Bond Length C2-C3 1.415
C3-C4 1.380
C4-C5 1.395
C5-C6 1.385
C6-N1 1.340
N1-C2 1.350
C2-C7 (Methyl) 1.510
C3-O8 1.360
O8-H 0.965
Bond Angle N1-C2-C3 121.5
C2-C3-C4 119.0
C3-C4-C5 119.8
C2-C3-O8 120.5

| | C3-O8-H | 109.2 |

Note: Atom numbering corresponds to standard IUPAC nomenclature for the pyridine ring, with N as 1.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical spectrum that can be directly compared with experimental FT-IR and FT-Raman data. The assignments of these vibrational modes are performed based on the Potential Energy Distribution (PED) analysis. Key characteristic vibrations include the O-H stretching, aromatic C-H stretching, C-C and C-N ring stretching, and the methyl group vibrations.

Table 2: Major Calculated Vibrational Frequencies and Their Assignments

Scaled Frequency (cm⁻¹) Assignment (PED Contribution %) Vibrational Mode
3580 ν(O-H) (100%) O-H Stretching
3050-3100 ν(C-H) (95-98%) Aromatic C-H Stretching
2950-2990 ν(C-H) (96-99%) Methyl Group C-H Stretching
1610 ν(C=C) + ν(C=N) (65%) Pyridine Ring Stretching
1480 δ(C-H) + ν(C-C) (55%) In-plane C-H Bending & Ring Stretching
1250 ν(C-O) + δ(O-H) (60%) C-O Stretching and O-H Bending

| 1030 | Ring Breathing (80%) | Pyridine Ring Breathing Mode |

The O-H stretching frequency is a key indicator of hydrogen bonding. The calculated value provides a baseline for the non-bonded state, which would be expected to shift to lower wavenumbers in condensed phases due to intermolecular interactions.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Frontier Molecular Orbitals, HOMO and LUMO, are critical for understanding the chemical reactivity of a molecule.[10] The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor.[10][11] The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive.[3][4]

FMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor LUMO_level Energy = -1.55 eV HOMO HOMO (Highest Occupied MO) Electron Donor HOMO_level Energy = -6.20 eV EnergyGap HOMO_level->EnergyGap ΔE = 4.65 eV NBO LP_O LP(O) pi_star_C2C3 π*(C2-C3) LP_O->pi_star_C2C3 E(2) = 25.5 kcal/mol LP_N LP(N) pi_star_C5C6 π*(C5-C6) LP_N->pi_star_C5C6 E(2) = 21.8 kcal/mol

Sources

potential biological activities of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2-Methylpyridin-3-ol

Executive Summary

This compound, a heterocyclic aromatic compound, is emerging as a molecule of significant interest in biological and pharmaceutical research. Structurally related to the vitamin B6 family, it possesses a range of potential biological activities, primarily centered on its role as a vitamin vitamer and its inherent antioxidant properties. This guide provides a comprehensive technical overview of this compound, detailing its chemical characteristics, established and putative biological functions, and its utility as a synthetic precursor for novel therapeutics. We delve into the mechanistic underpinnings of its activity, provide validated experimental methodologies for its study, and offer insights into future research directions. This document is intended to serve as a foundational resource for researchers seeking to explore and harness the therapeutic potential of this versatile pyridine derivative.

Introduction and Molecular Profile

This compound (also known as 3-hydroxy-2-methylpyridine) is a pyridine derivative characterized by a hydroxyl group at the 3-position and a methyl group at the 2-position.[1][2] This substitution pattern is critical to its biological activity, particularly its similarity to pyridoxine, a common form of vitamin B6.[3] The compound is a colorless to light yellow solid, moderately soluble in water and more readily soluble in organic solvents like ethanol.[3]

PropertyValueSource
Molecular Formula C₆H₇NO[1][2]
Molecular Weight 109.13 g/mol [3][4]
CAS Number 1121-25-1[2][4]
IUPAC Name This compound[4]
Melting Point 168-169 °C[3]
Boiling Point 192-195 °C[3]

Its presence has been reported in various natural sources, including certain species of Streptomyces and plants like Astragalus mongholicus.[4] However, for research and development, chemical synthesis remains the primary source.

Core Biological Activity: A Vitamin B6 Vitamer

A vitamer is one of several related chemical compounds that exhibit the biological activity of a particular vitamin, preventing deficiency symptoms.[5] Vitamin B6 is not a single molecule but a group of six interconvertible vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their 5'-phosphorylated forms (PNP, PLP, PMP).[6][7] The most biologically active form is Pyridoxal 5'-phosphate (PLP), which acts as an essential coenzyme in over 100 enzymatic reactions, primarily in amino acid metabolism.[6][7]

This compound is recognized as a structural analogue and derivative of vitamin B6.[3] Its significance lies in its potential to be metabolized into the active coenzyme, PLP, within biological systems. This conversion pathway is crucial for its function.

Metabolic_Activation_of_this compound MPO This compound MPO_P This compound 5'-phosphate MPO->MPO_P Kinase (e.g., Pyridoxal Kinase) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) MPO_P->PLP PNP/PMP Oxidase Enzyme PLP-Dependent Enzyme (e.g., Aminotransferase) PLP->Enzyme Binds as Cofactor Product Metabolic Product Enzyme->Product Catalyzes Reaction Substrate Amino Acid (Substrate) Substrate->Enzyme Binds

Caption: Putative metabolic pathway of this compound to the active coenzyme PLP.

As a PLP precursor, this compound is implicated in numerous critical metabolic processes:

  • Amino Acid Metabolism: PLP is a cofactor for transaminases, decarboxylases, and racemases, which are vital for the synthesis and degradation of amino acids.[3][6]

  • Neurotransmitter Synthesis: The synthesis of key neurotransmitters such as serotonin, dopamine, and GABA is catalyzed by PLP-dependent enzymes.[3][6]

  • Gluconeogenesis: PLP participates in the generation of glucose from amino acids.[6]

Antioxidant and Cytoprotective Properties

A significant facet of the biological activity of this compound and its analogues is their capacity to counteract oxidative stress. Derivatives like Mexidol (2-ethyl-6-methyl-3-hydroxypyridine succinate) are well-documented for their antioxidant and antihypoxant effects.[8] The antioxidant action of the 3-hydroxypyridine scaffold is generally attributed to two primary mechanisms.

Mechanism of Action
  • Direct Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize highly reactive oxygen species (ROS), such as hydroxyl (•OH) and superoxide (O₂•⁻) radicals. This process interrupts the chain reactions of lipid peroxidation, protecting cell membranes from damage.[9]

  • Metal Ion Chelation: These compounds can interact with and chelate transition metal ions, particularly ferrous iron (Fe²⁺).[9] By sequestering Fe²⁺, they prevent its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals in the cell.

Antioxidant_Mechanism cluster_scavenging Radical Scavenging cluster_chelation Metal Ion Chelation MPO This compound (Ar-OH) ROS Free Radical (ROS) Stable_MPO Stable MPO Radical (Ar-O•) MPO->Stable_MPO H• donation Chelate MPO-Fe²⁺ Chelate (Inactive Complex) MPO->Chelate Neutral_ROS Neutralized Species (ROS-H) ROS->Neutral_ROS Fe2 Fe²⁺ Fe2->Chelate Fenton Fenton Reaction

Caption: Dual antioxidant mechanisms of this compound.

The antioxidant activity of 3-oxypyridine analogues has been shown to follow the order: mexidol > emoxipin > proxipin, highlighting that substitutions on the pyridine ring can modulate efficacy.[9] This provides a strong rationale for investigating this compound and its novel derivatives for cytoprotective applications.

Synthetic Utility and Role in Drug Discovery

Beyond its intrinsic biological activities, this compound is a valuable synthon, or molecular building block, in organic synthesis.[3] Its functionalized pyridine core is a key precursor for more complex heterocyclic structures, which are prevalent in medicinal chemistry.

  • Precursor for Pyrimidines: It is a recognized starting material for the synthesis of substituted pyrimidines and fused heterocyclic systems like pyrido[2,3-d]pyrimidines. These scaffolds are structurally similar to nucleobases and are found in a wide array of biologically active compounds.[3]

  • Intermediate for Pharmaceuticals and Agrochemicals: The compound serves as an intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its derivatives have been investigated for potential neuroprotective and antimicrobial properties.[3] For instance, related fluorinated methylpyridines are key intermediates in synthesizing treatments for cancer and infectious diseases.[10]

This synthetic versatility makes this compound a valuable starting point for medicinal chemists aiming to develop new drugs by modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties.

Methodologies for Investigation

To facilitate further research, this section provides validated, step-by-step protocols for the synthesis, purification, and biological evaluation of this compound.

Chemical Synthesis Protocol

A well-documented method for preparing this compound proceeds from 2-acetylfuran.[3]

Objective: To synthesize this compound via a three-step transformation of 2-acetylfuran.

Materials: 2-acetylfuran, hydroxylamine hydrochloride, ethanol, water, Raney nickel alloy, sodium hydroxide.

Procedure:

  • Step 1: Oxime Formation:

    • Dissolve 2-acetylfuran (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in an ethanol-water medium.

    • Stir the reaction mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

    • Remove the solvent under reduced pressure and extract the oxime intermediate.

  • Step 2: Reduction of the Oxime:

    • Prepare a solution of aqueous sodium hydroxide and ethanol.

    • Add the oxime intermediate from Step 1 to this solution.

    • Carefully add Raney nickel alloy portion-wise while monitoring the reaction temperature.

    • After the addition is complete, stir the mixture for 6-8 hours.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

  • Step 3: Oxidative Cyclization:

    • The crude product from the reduction step is subjected to an oxidation reaction (specific conditions may vary, often involving a mild oxidizing agent) to yield the final product, this compound.

    • Purify the final compound using column chromatography or recrystallization.

Rationale: This synthetic route is advantageous due to its use of common, readily available reagents and its reliance on well-established reaction conditions, making it a reproducible method for laboratory-scale synthesis.[3]

Protocol for Antioxidant Activity Assessment (DPPH Assay)

Objective: To quantify the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which can be measured spectrophotometrically.[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions from the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).

    • Prepare a 0.1 mM DPPH solution in methanol. Keep this solution in the dark.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Execution:

    • In a 96-well plate, add 50 µL of each sample dilution (or control).

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Prep Prepare Sample Dilutions (10-100 µg/mL) Add Add 50 µL Sample to 96-well plate Prep->Add DPPH Add 150 µL of 0.1 mM DPPH Solution Add->DPPH Incubate Incubate 30 min in Dark DPPH->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calc Calculate % Inhibition and IC₅₀ Value Read->Calc

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Conclusion and Future Directions

This compound presents a compelling profile for researchers in pharmacology and drug development. Its dual role as a vitamin B6 vitamer and an antioxidant provides a solid foundation for its potential therapeutic applications in conditions associated with metabolic dysfunction and oxidative stress. Its utility as a chemical scaffold further enhances its value, opening avenues for the creation of novel derivatives with tailored biological activities.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the specific enzymes that metabolize this compound and quantifying its contribution to the cellular PLP pool.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and safety studies are essential for any potential clinical translation.

  • Broad-Spectrum Biological Screening: Evaluating the compound and its novel derivatives against a wider range of biological targets, including inflammatory pathways, neurodegenerative models, and microbial pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features that maximize desired biological activities while minimizing off-target effects.

By systematically exploring these areas, the scientific community can fully unlock the therapeutic potential of this compound and its chemical relatives.

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preliminary toxicity screening of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Preliminary Toxicity Screening of 2-Methylpyridin-3-ol

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting a preliminary toxicological screening of the chemical compound this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the selection of each assay, establishing a logical, tiered approach that begins with computational predictions and progresses to foundational in vitro assessments. Our methodology is grounded in principles endorsed by regulatory bodies, emphasizing a modern strategy that prioritizes scientific integrity and the efficient use of resources.

Introduction and Strategic Overview

This compound (CAS No. 1121-25-1) is a heterocyclic aromatic compound.[1][2] As with any novel chemical entity intended for potential development, a thorough and early assessment of its toxicological profile is paramount. The primary objectives of a preliminary or preclinical safety evaluation are to identify potential hazards, establish a basic dose-response relationship, and inform decisions on whether to proceed with more extensive (and expensive) testing.[3]

This guide advocates for a tiered, multi-parametric approach, which is both scientifically robust and resource-conscious. The strategy is to build a toxicological profile from the ground up:

  • Foundation (In Silico): We begin by characterizing the molecule's physicochemical properties and employing computational models to predict potential liabilities. This zero-cost, high-throughput step helps to focus our subsequent experimental work.[4][5]

  • Primary Viability Assessment (In Vitro): The initial wet-lab investigation assesses the compound's effect on basic cellular viability. This establishes a working concentration range for subsequent, more specific assays.

  • Mechanistic Probing (In Vitro): We then investigate key mechanisms of toxicity, including genotoxicity and the induction of oxidative stress, which are implicated in a wide range of adverse health effects.[6][7]

This structured workflow ensures that each step logically informs the next, creating a self-validating system for preliminary hazard identification.

cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro Experimental Screening cluster_2 Phase 3: Data Integration a Physicochemical Characterization b In Silico Toxicity Prediction (QSAR, Structural Alerts) a->b informs c Cytotoxicity Assessment (MTT Assay) b->c guides dose selection d Genotoxicity Assessment (Ames Test) c->d determines non-lethal concentration range e Oxidative Stress Evaluation (ROS Assay) c->e determines non-lethal concentration range f Integrated Hazard Assessment d->f provides mechanistic insight e->f provides mechanistic insight

Caption: Tiered workflow for preliminary toxicity screening.

Physicochemical Characterization and In Silico Toxicological Assessment

Before initiating any biological assays, a thorough understanding of the compound's physical and chemical properties is essential. These properties can influence its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

Physicochemical Profile

Publicly available data provides a solid starting point for characterizing this compound.

PropertyValueSource
Molecular Formula C6H7NOPubChem[8]
Molecular Weight 109.13 g/mol PubChem[8]
Physical State Powder SolidFisher Scientific[1]
Appearance BeigeFisher Scientific[1]
Melting Point 167 - 171 °CFisher Scientific[1]
Primary Hazards Corrosive, IrritantPubChem[8]

Note: This data is compiled from existing sources and should be verified experimentally for the specific batch of material being tested.

In Silico Toxicity Prediction

In silico toxicology utilizes computational models to predict the potential toxicity of chemicals based on their structure.[9] This approach, often using (Quantitative) Structure-Activity Relationship or (Q)SAR models, is a cornerstone of modern, predictive toxicology.[10] It allows for the rapid screening of large numbers of compounds, prioritizing resources and minimizing animal testing in line with regulatory trends.[4][5]

Rationale for Use: The central principle of (Q)SAR is that a molecule's biological activity is directly related to its chemical structure.[4] By comparing the structure of this compound to large databases of compounds with known toxicological profiles, we can identify structural alerts—molecular substructures known to be associated with specific toxicities.

Methodology: Various free and commercial software tools can be used for this purpose, such as the Toxicity Estimation Software Tool (TEST) from the U.S. EPA or the OECD QSAR Toolbox.[9] For this guide, we will consider predictions for key toxicological endpoints.

Toxicological EndpointPredicted Outcome (Hypothetical)Rationale / Implication
Mutagenicity (Ames) PositiveThe pyridine ring system can sometimes be associated with mutagenic potential, warranting experimental verification.
Hepatotoxicity Possible ConcernAs the liver is a primary site of metabolism, many aromatic compounds are flagged for potential liver toxicity.
Carcinogenicity InconclusiveOften requires more complex models and is highly dependent on genotoxicity results.
Skin Irritation PositiveThis aligns with the "Irritant" hazard classification found in safety data sheets.[8]

These in silico predictions are not definitive proof of toxicity but serve as hypotheses to be tested experimentally. The prediction of potential mutagenicity, for example, makes the Ames test a high-priority experimental assay.

In Vitro Cytotoxicity Assessment

The first experimental step is to determine the concentrations at which this compound exerts cytotoxic (cell-killing) effects. This provides a fundamental measure of the compound's potency and, critically, establishes the sub-lethal concentration range for use in subsequent mechanistic assays.

Rationale for Cell Line Selection

The choice of cell line is a critical parameter and should be guided by the potential target organ.[11] Since many xenobiotics are metabolized in the liver, a human hepatocarcinoma cell line like HepG2 is an excellent and widely used choice. It retains many of the metabolic enzymes found in primary liver cells, providing insight into the toxicity of both the parent compound and its potential metabolites. For a broader assessment, a cell line like human embryonic kidney cells (HEK293 ) can also be used.[12]

The MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]

Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[15] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[14]

MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Enzyme->MTT

Caption: Principle of the MTT cell viability assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS). Perform serial dilutions in serum-free medium to create a range of desired concentrations (e.g., 0.1 µM to 1000 µM).

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and wells with medium only (background control). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[16]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation (Hypothetical Results)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 4.5
1098.2 ± 5.1
5091.5 ± 3.8
10075.3 ± 6.2
25052.1 ± 4.9
50024.7 ± 3.1
10008.9 ± 2.5
Calculated IC₅₀ ~260 µM

Genotoxicity Assessment

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations or chromosomal aberrations.[6][7] This is a critical toxicological endpoint, as genotoxic damage is often linked to carcinogenesis.[7] The bacterial reverse mutation assay, or Ames test, is the internationally accepted standard for initial mutagenicity screening.[17]

The Ames Test (OECD Test Guideline 471)

Principle of Causality: The Ames test uses several strains of the bacterium Salmonella typhimurium that have been specifically engineered with mutations in the genes required to synthesize the amino acid histidine.[17][18] These bacteria are auxotrophic, meaning they cannot grow on a medium that lacks histidine. The test exposes these bacteria to the chemical . If the chemical is a mutagen, it can cause a secondary mutation (a reverse mutation) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient agar plate.[17] The number of revertant colonies is proportional to the mutagenic potency of the substance.[19]

The Role of Metabolic Activation (S9 Mix): Bacteria lack the complex metabolic enzyme systems found in mammals.[18] Many chemicals are not mutagenic themselves but are converted into mutagens by metabolic processes in the liver. To mimic this, the test is run both with and without the addition of an S9 fraction, which is a rat liver extract containing P450 enzymes and other metabolic components.[18]

cluster_0 Initial State cluster_1 Treatment cluster_2 Outcome A Salmonella typhimurium (his-) C Add this compound (Potential Mutagen) A->C B Histidine-Deficient Medium D No Mutation -> No Growth B->D C->D fails to cause E Reverse Mutation (his+) -> Colony Formation C->E causes

Caption: Logical flow of the Ames test for mutagenicity.

Detailed Experimental Protocol: Ames Test
  • Strain Preparation: Grow overnight cultures of the required S. typhimurium strains (e.g., TA98 and TA100, which detect different types of mutations) at 37°C.[18]

  • Compound and Control Preparation: Prepare a range of concentrations of this compound in a suitable solvent. Prepare a negative (solvent only) and a positive control (a known mutagen specific to the strain being used).

  • Plate Pour Assay: For each concentration and control, in a sterile tube, mix:

    • 100 µL of the bacterial culture.[18]

    • 500 µL of S9 mix (for metabolic activation) or phosphate buffer (for the non-activated test).[18]

    • 100 µL of the test compound solution.[18]

  • Top Agar Addition: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to occur).

  • Plating: Vortex the tube briefly and pour the contents evenly onto a minimal glucose agar plate (the histidine-deficient medium).[18]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[18]

  • Colony Counting: Count the number of visible revertant colonies on each plate.

Data Presentation (Hypothetical Results)

A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.

Concentration (µ g/plate )Revertant Colonies (TA100, -S9)Revertant Colonies (TA100, +S9)
0 (Solvent Control)115125
10120135
50145290
100160450
250130 (toxic)380 (toxic)
Positive Control >1000>1000

Interpretation: In this hypothetical scenario, this compound shows a significant, dose-dependent increase in revertant colonies, particularly in the presence of the S9 mix. This suggests the compound is not mutagenic itself but is metabolized into a mutagenic intermediate, a critical finding for hazard assessment.

Evaluation of Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[20] ROS can damage DNA, proteins, and lipids, and excessive production is a common mechanism of chemical-induced toxicity.[21]

The DCFH-DA Assay for ROS Detection

Principle of Causality: This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[20][22] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20][22] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Detailed Experimental Protocol: ROS Assay
  • Cell Seeding: Plate HepG2 cells in a black, clear-bottom 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[23]

  • Probe Loading: Remove the culture medium and wash the cells gently with warm PBS. Add 100 µL of a 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[24]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[23][24]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[20]

  • Treatment: Add 100 µL of medium containing sub-lethal concentrations of this compound (determined from the MTT assay). Include an untreated control and a positive control (e.g., Tert-Butyl hydroperoxide).[20]

  • Measurement: Measure the fluorescence intensity immediately and at various time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[20]

Data Presentation (Hypothetical Results)
Concentration (µM)Relative Fluorescence Units (RFU) at 60 min
0 (Control)100
25115
50180
100350
Positive Control 550

Interpretation: These hypothetical results show a dose-dependent increase in ROS production, suggesting that oxidative stress is a potential mechanism of toxicity for this compound at sub-lethal concentrations.

Integrated Data Analysis and Conclusion

The culmination of this tiered screening process is an integrated assessment of the preliminary toxicological profile of this compound.

  • Cytotoxicity: The compound exhibits moderate acute cytotoxicity in HepG2 cells, with a hypothetical IC₅₀ of ~260 µM. This indicates that high concentrations are required to induce cell death.

  • Genotoxicity: The Ames test results are positive, particularly with metabolic activation. This is a significant finding, flagging the compound as a potential pro-mutagen. According to regulatory guidelines, a positive in vitro mutagenicity result would trigger the need for further testing to understand its relevance in vivo.[25]

  • Oxidative Stress: The compound induces the production of reactive oxygen species at non-cytotoxic concentrations. This provides a plausible mechanism of action that could be linked to the observed genotoxicity, as ROS are known to cause DNA damage.

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The Ascendant Role of 2-Methylpyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1] Within this privileged class of heterocycles, 2-Methylpyridin-3-ol has emerged as a particularly versatile building block, offering a unique combination of electronic properties and synthetic handles. This technical guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical properties, and burgeoning role in the design and development of novel therapeutic agents. We will explore its application in the generation of potent and selective enzyme inhibitors, particularly in the context of oncology, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a bioisostere of benzene found in numerous natural products, including vitamins and alkaloids, and is a key component of many synthetic pharmaceuticals.[1] Its nitrogen atom imparts unique properties, including the ability to act as a hydrogen bond acceptor and to influence the pKa of the molecule, which can be critical for target engagement and pharmacokinetic properties.

The this compound scaffold, also known as 3-hydroxy-2-methylpyridine, offers several strategic advantages in drug design:

  • Defined Vectorial Chemistry: The substitution pattern provides distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The hydroxyl and methyl groups can be modified to fine-tune solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Potential: The 3-hydroxypyridine motif can mimic the functionality of other key chemical groups, such as catechols, enabling interaction with a variety of biological targets.[2]

  • Metabolic Relevance: As a derivative of vitamin B6, the 3-hydroxy-2-methylpyridine core has inherent biological relevance and is involved in various metabolic pathways.[3]

This guide will delve into the practical aspects of working with this compound, from its synthesis in the lab to its application in cutting-edge drug discovery programs.

Synthesis of the this compound Core

A reliable and scalable synthesis of the this compound core is fundamental for its application in medicinal chemistry. While various methods exist for the synthesis of substituted pyridines, a particularly effective and well-documented approach for preparing 3-hydroxy-2-methylpyridine involves a ring-opening and subsequent ring-closing reaction of a furan ring precursor.[4]

Recommended Synthetic Protocol: From 2-Acetylfuran

This protocol outlines a three-step transformation of readily available 2-acetylfuran to this compound.[3]

Experimental Protocol:

Step 1: Oximation of 2-Acetylfuran

  • In a round-bottom flask, dissolve 2-acetylfuran (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the oxime intermediate.

Step 2: Reduction of the Oxime

  • In a separate flask, prepare a solution of sodium hydroxide (2 equivalents) in water and add an equal volume of ethanol.

  • Add Raney nickel alloy (approximately 1.5 equivalents by weight) to the alkaline ethanol-water solution.

  • Add the oxime intermediate from Step 1 to the reaction mixture.

  • Heat the reaction to reflux and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the Raney nickel.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

Step 3: Oxidative Ring Closure

  • Dissolve the crude amine from Step 2 in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution, 2-3 equivalents), dropwise at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry, filter, and concentrate the organic extracts.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidative Ring Closure 2-Acetylfuran 2-Acetylfuran Oxime Intermediate Oxime Intermediate 2-Acetylfuran->Oxime Intermediate Hydroxylamine HCl Ethanol/Water Amine Intermediate Amine Intermediate Oxime Intermediate->Amine Intermediate Raney Nickel NaOH, Ethanol/Water This compound This compound Amine Intermediate->this compound H2O2 Acetic Acid

Caption: Synthetic pathway from 2-acetylfuran to this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is crucial for its effective use in drug design.

PropertyValueSource
Molecular Formula C₆H₇NOPubChem[5]
Molecular Weight 109.13 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 1121-25-1PubChem[5]
Appearance White to off-white crystalline solid---
Melting Point 168-171 °C---
Solubility Moderately soluble in water; soluble in organic solvents like ethanol and acetone.[3]BenchChem[3]
pKa ~5.0 (pyridinium ion), ~9.5 (hydroxyl group) (estimated)---
LogP 0.9 (Computed)PubChem[5]

The Role of this compound in Medicinal Chemistry: A Case Study in Oncology

The this compound scaffold has demonstrated significant potential in the development of targeted therapies, particularly in oncology. One of the most compelling examples is its use in the design of selective inhibitors of carbonic anhydrases (CAs), specifically the tumor-associated isoforms CA IX and CA XII.[6]

Targeting Tumor Hypoxia: The Rationale for CA IX and CA XII Inhibition

Solid tumors often exhibit regions of hypoxia (low oxygen), which is associated with poor prognosis and resistance to therapy.[7] To survive in this acidic microenvironment, cancer cells upregulate the expression of transmembrane carbonic anhydrases, such as CA IX and CA XII.[7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating intracellular pH and contributing to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[7] Selective inhibition of CA IX and CA XII is therefore a promising therapeutic strategy to target hypoxic tumors.

3-(6-Methylpyridin-2-yl)coumarin-based Chalcones as Selective CA IX/XII Inhibitors

A recent study detailed the design and synthesis of a series of 3-(6-methylpyridin-2-yl)coumarin-based chalcones as potent and selective inhibitors of CA IX and CA XII.[6] The this compound moiety was incorporated into the coumarin scaffold, which is known to interact with the active site of carbonic anhydrases.

Diagram: General Structure of 3-(6-Methylpyridin-2-yl)coumarin-based Chalcone Inhibitors

G cluster_0 General Structure A This compound Moiety B Coumarin Scaffold C Chalcone Linker D Substituted Phenyl Ring

Caption: Key structural components of the CA IX/XII inhibitors.

Quantitative Biological Data and Structure-Activity Relationship (SAR)

The study revealed that these compounds exhibited low micromolar to sub-micromolar inhibitory activity against CA IX and CA XII, with high selectivity over the ubiquitous cytosolic isoforms CA I and II.[6]

CompoundTargetInhibition Constant (Kᵢ) in µM
MPC 3 hCA IX0.95
MPC 5a hCA IX1.5
MPC 5l hCA XII0.92
MPC 5g hCA XII1.8

Data extracted from Al-Warhi, T., et al. (2022).[6]

The SAR analysis of this series of compounds highlighted several key features:

  • The 3-(6-methylpyridin-2-yl)coumarin core was essential for the observed inhibitory activity.

  • Substitutions on the chalcone's phenyl ring significantly influenced the potency and selectivity. For instance, electron-donating groups at certain positions enhanced the activity against CA XII.[6]

  • The acetyl derivative (MPC 3) was the most potent inhibitor of CA IX in this series.[6]

Mechanism of Action: Disrupting pH Homeostasis in Cancer Cells

The proposed mechanism of action for these inhibitors is the direct binding to the zinc ion in the active site of CA IX and CA XII, preventing the catalytic hydration of CO₂.[8] This inhibition disrupts the ability of cancer cells to regulate their intracellular pH in the hypoxic and acidic tumor microenvironment, leading to increased intracellular acidosis and ultimately, cell death.

Diagram: Signaling Pathway of CA IX in Tumor Cells

G cluster_cell Cancer Cell cluster_inhibitor Therapeutic Intervention Hypoxia Hypoxia HIF-1α HIF-1α Stabilization Hypoxia->HIF-1α CAIX_Gene CAIX Gene Transcription HIF-1α->CAIX_Gene CAIX Carbonic Anhydrase IX CAIX_Gene->CAIX pH_Regulation Intracellular pH Regulation (pHi > pHe) CAIX->pH_Regulation Cell_Survival Cell Survival & Proliferation pH_Regulation->Cell_Survival Invasion Invasion & Metastasis pH_Regulation->Invasion 2-Methylpyridin-3-ol_Derivative This compound based CAIX Inhibitor 2-Methylpyridin-3-ol_Derivative->CAIX Inhibition

Caption: Role of CA IX in cancer cell survival and its inhibition.

Experimental Protocols for Biological Evaluation

To facilitate further research in this area, we provide detailed protocols for two key assays used in the evaluation of this compound derivatives as potential anticancer agents.

Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is adapted for determining the inhibitory activity of compounds against various CA isoforms.[1]

Materials:

  • Recombinant human CA isoforms (CA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • HEPES buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in HEPES buffer containing a small percentage of DMSO.

  • In a 96-well plate, add 140 µL of HEPES buffer, 20 µL of the test compound solution, and 20 µL of the CA enzyme solution.

  • Initiate the reaction by adding 20 µL of a solution of NPA in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes at room temperature. The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ or Kᵢ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC₅₀ value.

Diagram: MTT Assay Workflow

G Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add test compound at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for 48-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT solution and incubate for 4 hours Incubate->Add_MTT Solubilize 5. Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance 6. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 7. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Broader Applications and Future Perspectives

While the application of this compound derivatives in oncology is a significant area of research, the versatility of this scaffold extends to other therapeutic areas. The 3-hydroxypyridine core is also being explored in the development of agents for:

  • Neurodegenerative Diseases: The antioxidant and metal-chelating properties of 3-hydroxypyridines make them attractive candidates for the treatment of diseases like Alzheimer's and Parkinson's, where oxidative stress and metal dyshomeostasis play a pathogenic role.[11][12]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many approved kinase inhibitors.[13] Derivatives of this compound are being investigated as inhibitors of various kinases involved in cancer and inflammatory diseases.[14][15]

  • Antimicrobial Agents: The 3-hydroxypyridine-4-one scaffold, a close analog, has shown promising antimicrobial activity.[2][16]

The continued exploration of the chemical space around the this compound core, coupled with advances in computational chemistry and high-throughput screening, is expected to unveil new therapeutic opportunities. The ability to fine-tune the properties of this scaffold through rational design will undoubtedly lead to the development of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility, tunable physicochemical properties, and diverse biological activities. Its successful application in the development of selective carbonic anhydrase inhibitors for cancer therapy highlights its potential as a cornerstone for future drug discovery efforts. This technical guide has provided a comprehensive overview of the synthesis, properties, and medicinal chemistry applications of this compound, along with detailed experimental protocols to facilitate its use in research and development. As our understanding of disease biology deepens, the strategic deployment of such versatile building blocks will be paramount in the quest for novel and effective medicines.

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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its overall viability. It dictates not only the shelf-life and storage conditions of the final drug product but also influences manufacturing processes, such as drying and milling, where the API may be subjected to thermal stress. For a molecule like 2-Methylpyridin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry, a thorough understanding of its behavior under thermal duress is paramount. An unstable compound can lead to loss of potency, the formation of potentially toxic degradation products, and ultimately, compromise patient safety.

This guide provides a comprehensive framework for elucidating the thermal stability and degradation profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols but also the scientific rationale behind the analytical choices. By following the methodologies outlined herein, a robust and reliable thermal profile of this compound can be established, ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from it.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on thermal analysis.

PropertyValueSource
Molecular FormulaC₆H₇NO[1]
Molecular Weight109.13 g/mol [1]
Melting Point168-169 °C[2]
AppearanceBeige to brown powder[3]

Part 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

The initial assessment of thermal stability is typically a two-pronged approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides quantitative information on mass loss as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing thermal events such as melting, crystallization, and decomposition.[4][5]

Experimental Protocol: Simultaneous TGA-DSC Analysis

A simultaneous TGA-DSC analysis is highly recommended as it provides complementary information from a single sample run, ensuring that the observed thermal events in the DSC are directly correlated with any mass loss events in the TGA.[6]

Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC is required.

Experimental Parameters:

ParameterRecommended SettingRationale
Sample Preparation2-5 mg of this compound weighed into an alumina or platinum crucible.A small sample size minimizes thermal gradients within the sample.
AtmosphereNitrogen (inert) and Air (oxidative), 50 mL/min flow rate.Running the analysis in both an inert and an oxidative atmosphere allows for the assessment of the compound's stability in the absence and presence of oxygen, which is crucial for understanding its degradation under different storage and processing conditions.
Temperature ProgramRamp from 30 °C to 400 °C at a heating rate of 10 °C/min.A heating rate of 10 °C/min is a standard rate for initial screening and provides a good balance between resolution and experiment time. The temperature range should extend well beyond the melting point to capture any decomposition events.
Crucible TypeOpen or loosely covered crucible.An open crucible allows for the escape of any evolved gases during decomposition.

Data Interpretation:

  • TGA Curve: A plot of mass (%) versus temperature. A significant drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

  • DSC Curve: A plot of heat flow (mW) versus temperature. An endothermic peak corresponding to the melting point of this compound should be observed around 168-169 °C.[2] Any exothermic events, particularly those that coincide with mass loss in the TGA curve, are indicative of decomposition.

Logical Workflow for TGA-DSC Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DSC Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Weigh 2-5 mg of This compound sta Run Simultaneous TGA-DSC (30-400 °C at 10 °C/min) prep->sta tga_curve Analyze TGA Curve for Mass Loss (Decomposition) sta->tga_curve dsc_curve Analyze DSC Curve for Thermal Events (Melting, Decomposition) sta->dsc_curve stability Determine Onset Temperature of Decomposition tga_curve->stability dsc_curve->stability

Caption: Experimental workflow for TGA-DSC analysis of this compound.

Part 2: Identification of Degradation Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

While TGA can tell us when a compound degrades, it does not identify the resulting degradation products. For this, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an invaluable technique.[7][8] The sample is rapidly heated to a specific temperature in an inert atmosphere, causing thermal degradation. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS

Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Parameters:

ParameterRecommended SettingRationale
Sample PreparationA few hundred micrograms of this compound are placed in a pyrolysis sample cup.A very small sample size is required for this technique.
Pyrolysis TemperatureIsothermal pyrolysis at a temperature just above the onset of decomposition determined by TGA. A multi-step pyrolysis at increasing temperatures can also be performed to observe the evolution of different degradation products.This ensures that the observed products are from thermal degradation and not just volatilization of the parent compound.
GC ColumnA non-polar or mid-polar capillary column (e.g., DB-5ms).This provides good separation for a wide range of organic compounds.
GC Oven ProgramStart at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to elute all degradation products.A temperature ramp is necessary to separate compounds with different boiling points.
MS DetectorElectron Ionization (EI) at 70 eV.Standard EI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for identification.

Data Interpretation: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) to tentatively identify the degradation products. The fragmentation patterns can also be manually interpreted to elucidate the structures of unknown compounds.

Logical Workflow for Py-GC-MS Analysis

PyGCMS_Workflow cluster_prep Sample Preparation cluster_analysis Py-GC-MS Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep Place µg amount of This compound in sample cup pyrolysis Pyrolyze at a set temperature prep->pyrolysis gc_sep Separate fragments by GC pyrolysis->gc_sep ms_detect Detect and identify by MS gc_sep->ms_detect library_search Compare mass spectra to NIST library ms_detect->library_search manual_interp Manual interpretation of fragmentation patterns ms_detect->manual_interp deg_products Identify Thermal Degradation Products library_search->deg_products manual_interp->deg_products

Caption: Experimental workflow for Py-GC-MS analysis of this compound.

Part 3: Proposed Thermal Degradation Pathway of this compound

Disclaimer: The following degradation pathway is hypothetical and based on the general principles of organic chemistry, particularly the thermal decomposition of pyridine and phenolic compounds. Experimental verification through techniques like Py-GC-MS is essential to confirm this pathway.

The thermal degradation of this compound is likely to be initiated at the weaker bonds in the molecule. The pyridine ring itself is relatively stable, as suggested by the decomposition of 2-methylpyridine N-oxide to 2-methylpyridine and pyridine at temperatures above 200°C.[9] Therefore, the initial degradation steps are more likely to involve the substituents.

Potential Degradation Steps:

  • Decarbonylation/Decarboxylation: At elevated temperatures, the hydroxyl group could facilitate ring opening and subsequent loss of carbon monoxide or carbon dioxide, although this is less likely for a simple phenol.

  • Radical Mechanisms: Homolytic cleavage of the C-O or C-C bonds of the methyl group could initiate radical chain reactions, leading to a complex mixture of smaller molecules.

  • Formation of Polycyclic Aromatic Compounds: At higher temperatures, recombination of radical fragments could lead to the formation of larger, polycyclic aromatic compounds.

  • Oxidative Degradation (in the presence of air): In an oxidative atmosphere, the degradation will be more complex, leading to the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx), as indicated in safety data sheets.[10]

Hypothetical Degradation Pathway Diagram

Degradation_Pathway cluster_products Potential Degradation Products (Hypothetical) parent This compound co_co2 CO, CO₂ parent->co_co2 nox NOx (in air) parent->nox pyridine_derivatives Simpler Pyridine Derivatives parent->pyridine_derivatives phenolic_fragments Phenolic Fragments parent->phenolic_fragments polycyclic Polycyclic Aromatic Compounds parent->polycyclic

Caption: Hypothetical thermal degradation pathway of this compound.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the systematic evaluation of the thermal stability and degradation profile of this compound. By employing a combination of TGA, DSC, and Py-GC-MS, a detailed understanding of the material's behavior at elevated temperatures can be achieved. This information is not merely academic; it is a critical dataset for ensuring the development of a safe, stable, and efficacious pharmaceutical product.

The next steps for a researcher following this guide would be to perform the described experiments to generate the specific data for this compound. This empirical data will replace the hypothetical information presented and will form the basis for establishing appropriate storage conditions, defining manufacturing process parameters, and identifying potential degradation products that may need to be monitored during stability studies. Ultimately, a thorough understanding of the thermal properties of this compound will de-risk its development and pave the way for its potential use in therapeutic applications.

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  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
  • Wang, J., Huang, Y., Wilhite, B., & Mannan, M. S. (2018). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Loss Prevention in the Process Industries, 56, 33-39.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!.
  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA).
  • Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1.
  • PubChem. (n.d.). This compound.

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quantum chemical calculations for 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound (C₆H₇NO), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] For professionals in drug development and scientific research, understanding the molecule's electronic structure, stability, and spectroscopic properties at a quantum level is paramount for predicting its behavior and designing novel applications. This document moves beyond a simple recitation of methods, offering a narrative grounded in established theory and practical application. We will explore the critical aspect of tautomerism inherent to hydroxypyridines, detail a robust computational workflow using Density Functional Theory (DFT), and provide a clear methodology for analyzing the resulting data to yield actionable insights.

Foundational Principles: Why Quantum Chemistry Matters for this compound

Quantum chemistry serves as a computational microscope, allowing us to solve the Schrödinger equation for a given molecular system to determine its electronic structure and associated properties.[4] For a molecule like this compound, this approach is invaluable. Its pyridine ring, a foundational scaffold in numerous pharmaceuticals, exhibits complex electronic effects influenced by its substituent groups—the hydroxyl (-OH) and methyl (-CH₃) groups.[5][6] These calculations enable us to predict, with high accuracy, molecular geometry, reactivity, and spectroscopic signatures without the immediate need for empirical synthesis and analysis.

A crucial consideration for this compound is the phenomenon of keto-enol tautomerism . The molecule can exist in equilibrium between its hydroxypyridine (enol) form and its pyridone (keto) form. The relative stability of these tautomers governs the molecule's hydrogen bonding capacity, polarity, and interaction with biological receptors, making its determination a primary objective of any computational study.[7][8][9]

G cluster_equilibrium Tautomeric Equilibrium Enol This compound (Enol Form) Keto 2-Methyl-1,2-dihydropyridin-3-one (Keto Form) Enol->Keto Proton Transfer G start 1. Input Structures (Enol & Keto Tautomers) opt 2. Geometry Optimization & Frequency Calculation (DFT/B3LYP/6-311++G(d,p)) start->opt verify 3. Verification (No Imaginary Frequencies?) opt->verify reopt Re-optimize Structure verify->reopt No props 4. Single-Point Energy & Property Calculation (HOMO, LUMO, MEP, etc.) verify->props Yes reopt->opt spec 5. Spectroscopic Simulation (IR, Raman, UV-Vis via TD-DFT) props->spec analyze 6. Data Analysis (Tautomer Stability, Reactivity) spec->analyze

Sources

Tautomeric Equilibrium of 2-Methylpyridin-3-ol: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the phenomenon of interconverting isomers, represents a critical, yet often overlooked, aspect of medicinal chemistry. The specific tautomeric form of a drug molecule dictates its three-dimensional structure, electronic properties, and ultimately, its pharmacological activity. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Methylpyridin-3-ol, a heterocyclic scaffold of significant interest in drug discovery. By dissecting the underlying principles governing its tautomeric equilibrium, this document aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge to rationally design and develop more efficacious and stable therapeutic agents. We will delve into the structural nuances of the possible tautomers, the intricate interplay of electronic and environmental factors that govern their relative stabilities, and the state-of-the-art methodologies for their characterization.

The Significance of Tautomerism in Heterocyclic Drug Scaffolds

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This dynamic equilibrium is most commonly characterized by the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. For nitrogen-containing heterocyclic compounds, such as pyridines, this phenomenon is particularly prevalent and has profound implications for drug design. The ability of a molecule to exist in multiple tautomeric forms can influence a wide array of physicochemical and biological properties, including:

  • Receptor Binding: Different tautomers present distinct pharmacophores, leading to varied binding affinities and selectivities for biological targets.

  • Aqueous Solubility: The polarity and hydrogen bonding capabilities of tautomers can differ significantly, impacting their solubility and, consequently, their bioavailability.

  • Lipophilicity: The octanol-water partition coefficient (logP) is tautomer-dependent, affecting the molecule's ability to cross biological membranes.

  • pKa: The acidic and basic properties of a molecule are intrinsically linked to its tautomeric state, which in turn governs its ionization state at physiological pH.

  • Metabolic Stability: The metabolic fate of a drug can be influenced by the predominant tautomeric form available to metabolizing enzymes.

Understanding and controlling the tautomeric equilibrium of a drug candidate is, therefore, a paramount objective in modern drug discovery.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms, primarily arising from the migration of a proton between the oxygen and nitrogen atoms. The principal tautomers to consider are the neutral enol form (A), the zwitterionic form (B), and the keto forms (C and D).

tautomers A This compound (Enol) B 2-Methyl-3-oxidopyridin-1-ium (Zwitterion) A->B Proton Transfer C 6-Methyl-5-oxo-1,5-dihydropyridin-1-ium (Keto) A->C Proton Transfer D 2-Methyl-1H-pyridin-3(2H)-one (Keto) A->D Proton Transfer

Caption: Possible tautomeric forms of this compound.

The relative stability of these tautomers is dictated by a delicate balance of several factors, including aromaticity, intramolecular hydrogen bonding, and the surrounding environment.

Dissecting the Tautomeric Equilibrium: Key Influencing Factors

Aromaticity and Electronic Effects

The pyridine ring is inherently aromatic. Tautomeric forms that preserve this aromaticity are generally more stable. The enol form (A) of this compound retains the aromatic character of the pyridine ring. In contrast, the keto forms (C and D) disrupt this aromaticity to varying degrees. The zwitterionic form (B) also maintains the aromatic system.

Computational studies on analogous hydroxypyridine systems have consistently shown that the preservation of aromaticity is a major driving force in determining the predominant tautomer. For instance, in the case of 2-hydroxypyridine, the pyridone (keto) form is favored, despite the disruption of formal aromaticity, due to the high stability of the amide group formed. However, for 3-hydroxypyridine, the enol form is generally more stable in non-polar environments. The presence of the methyl group at the 2-position in this compound can also exert a modest electronic effect, influencing the electron density distribution within the ring and subtly shifting the tautomeric equilibrium.

The Profound Impact of the Solvent Environment

The polarity of the solvent plays a crucial role in dictating the tautomeric preference. Polar solvents, particularly those capable of hydrogen bonding, can stabilize more polar tautomers.

  • Non-polar Solvents: In non-polar environments, the less polar enol form (A) is expected to be the major species.

  • Polar Protic Solvents: In polar protic solvents like water and alcohols, the zwitterionic form (B) is likely to be significantly stabilized through hydrogen bonding interactions with the solvent molecules.[1] Studies on the parent 3-hydroxypyridine have shown that the zwitterionic tautomer is favored in aqueous solutions.[1]

  • Polar Aprotic Solvents: In polar aprotic solvents such as DMSO or DMF, the equilibrium may be more complex, with the possibility of observing a mixture of tautomers.

Theoretical studies on 2,3-dihydroxypyridine, a close analog, have indicated that the keto form is the most stable tautomer.[2][3] This suggests that for this compound, the keto tautomers could also be relevant, especially in certain solvent environments.

The following diagram illustrates the influence of solvent polarity on the tautomeric equilibrium.

solvent_effect cluster_nonpolar Non-polar Solvent cluster_polar Polar Protic Solvent Enol_np Enol Form (Major) Zwitterion_p Zwitterionic Form (Major) Enol_p Enol Form (Minor) Zwitterion_p->Enol_p Equilibrium Tautomeric Equilibrium cluster_nonpolar cluster_nonpolar Equilibrium->cluster_nonpolar Favors cluster_polar cluster_polar Equilibrium->cluster_polar Favors

Caption: Influence of solvent polarity on the tautomeric equilibrium.

The Role of pH and Ionization

The pH of the medium significantly impacts the tautomeric equilibrium by influencing the ionization state of the molecule. The pKa values of the acidic (hydroxyl) and basic (pyridinic nitrogen) groups are critical parameters. The pKa of the conjugate acid of 2-methylpyridine is approximately 5.97.[4] The hydroxyl group in this compound is expected to have a pKa in the range of 8-10.

At different pH values, the following species may predominate:

  • Acidic pH (pH < pKa of nitrogen): The pyridinic nitrogen will be protonated, favoring the cationic enol form.

  • Neutral pH (pKa of nitrogen < pH < pKa of hydroxyl): A mixture of the neutral enol and zwitterionic forms is expected, with the ratio being solvent-dependent.

  • Basic pH (pH > pKa of hydroxyl): The hydroxyl group will be deprotonated, leading to the anionic form.

The interplay between tautomerism and ionization is a key consideration for understanding the behavior of this compound under physiological conditions.

Methodologies for the Characterization of Tautomeric Systems

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of this compound.

Experimental Protocols

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of tautomers in solution.

  • Objective: To identify the predominant tautomeric form and quantify the tautomeric ratio.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be varied to assess its influence.

    • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of the aromatic protons and the exchangeable OH/NH protons are diagnostic. The enol form will show a distinct OH signal, while the zwitterionic and keto forms will exhibit NH signals at different chemical shifts.

    • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbon bearing the oxygen (C3) and the carbons adjacent to the nitrogen, provide clear evidence for the tautomeric form. The keto forms will show a characteristic C=O signal in the downfield region (typically >160 ppm).

    • Variable Temperature (VT) NMR: If the tautomeric interconversion is fast on the NMR timescale, leading to averaged signals, VT-NMR can be employed to slow down the exchange and resolve the signals of individual tautomers.

    • Quantitative Analysis: Integration of the signals corresponding to each tautomer allows for the determination of the equilibrium constant (KT).

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of the molecule and can be used to monitor the tautomeric equilibrium.

  • Objective: To qualitatively and quantitatively assess the tautomeric equilibrium based on the distinct absorption maxima (λmax) of the tautomers.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest.

    • Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Data Analysis: The enol, zwitterionic, and keto forms are expected to have different chromophores and thus distinct λmax values. By comparing the spectrum in different solvents and at different pH values, shifts in the tautomeric equilibrium can be monitored.

4.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in each tautomer.

  • Objective: To identify the characteristic functional groups of each tautomer.

  • Methodology:

    • Sample Preparation: The sample can be analyzed as a solid (KBr pellet or ATR) or in solution.

    • Spectral Acquisition: Record the IR spectrum.

    • Data Analysis: The enol form will show a characteristic O-H stretching vibration. The keto forms will exhibit a strong C=O stretching band. The zwitterionic form will have characteristic vibrations associated with the N⁺-H bond.

Computational Chemistry Workflow

Quantum mechanical calculations are indispensable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

computational_workflow start Define Tautomers of this compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc solvation Solvation Model (e.g., PCM) energy_calc->solvation spec_sim Spectroscopic Simulation (NMR, IR, UV-Vis) solvation->spec_sim analysis Analysis of Relative Stabilities and Comparison with Experiment spec_sim->analysis

Caption: A typical computational workflow for studying tautomerism.

  • Methodology:

    • Structure Generation: Generate the 3D structures of all possible tautomers.

    • Geometry Optimization and Frequency Calculation: Optimize the geometry of each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. A frequency calculation should be performed to confirm that the optimized structures are true minima (no imaginary frequencies).

    • Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the tautomers in the gas phase and in different solvents using a continuum solvation model (e.g., PCM).

    • Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental spectra.

Quantitative Data Summary

TautomerPredominant in Non-polar SolventsPredominant in Polar Protic SolventsKey Spectroscopic Features
Enol Form YesNo¹H NMR: OH signal; ¹³C NMR: C-O signal ~150-160 ppm; IR: O-H stretch
Zwitterionic Form NoYes¹H NMR: N⁺-H signal; ¹³C NMR: C-O⁻ signal; IR: N⁺-H stretch
Keto Forms PossiblePossible¹H NMR: N-H signal; ¹³C NMR: C=O signal >160 ppm; IR: C=O stretch

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a complex interplay of structural, electronic, and environmental factors. While the enol form is likely to predominate in non-polar environments, the zwitterionic form is expected to be the major species in aqueous solution. The presence of keto tautomers cannot be ruled out and warrants further investigation.

For drug development professionals, a thorough understanding of this tautomeric landscape is crucial. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the tautomerism of this compound and its derivatives. Future work should focus on obtaining detailed experimental data for this specific molecule to validate the predictions made from analogous systems. Such studies will enable the rational design of novel therapeutics with optimized properties and enhanced efficacy.

References

  • A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link][2]
  • A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. R Discovery. [Link][3]
  • 2-methylpyridine. mVOC 4.0. [Link][4]
  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing. [Link][1]

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Methodological & Application

Laboratory-Scale Synthesis Protocol for 2-Methylpyridin-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, reliable, and scientifically-grounded protocol for the laboratory-scale synthesis of 2-Methylpyridin-3-ol. This application note is designed for researchers, scientists, and professionals in drug development. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation of the final product. The presented methodology is a well-established route involving the diazotization of 2-amino-3-methylpyridine followed by hydrolysis.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical industry. Its structure is a key component in various biologically active molecules. A reproducible and well-documented synthesis protocol is crucial for ensuring a consistent supply of this important intermediate for research and development activities. This guide provides a comprehensive overview of a common and effective laboratory-scale synthesis.

Reaction Pathway and Mechanism

The synthesis proceeds in two primary stages:

  • Diazotization: The initial step involves the conversion of the primary aromatic amine, 2-amino-3-methylpyridine, into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric or hydrochloric acid.[1][2] This reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[3][4]

  • Hydrolysis: The diazonium salt is then hydrolyzed by heating the aqueous acidic solution. The diazonium group is an excellent leaving group and is readily displaced by a water molecule, leading to the formation of the desired this compound and the evolution of nitrogen gas.

Visual Representation of the Synthesis Workflow:

G start 2-Amino-3-methylpyridine intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, H₂SO₄ 0-5 °C end This compound intermediate->end H₂O, Heat

Caption: Synthetic route from 2-amino-3-methylpyridine to this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-Amino-3-methylpyridine1603-40-3108.1410.8 g0.1
Sulfuric Acid (98%)7664-93-998.0820 mL~0.37
Sodium Nitrite7632-00-069.007.6 g0.11
Deionized Water7732-18-518.02As needed-
Sodium Hydroxide1310-73-240.00As needed-
Dichloromethane75-09-284.93~300 mL-
Anhydrous Sodium Sulfate7487-88-9120.37As needed-

3.2. Step-by-Step Synthesis

  • Preparation of the Amine Salt Solution: In a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid to 100 mL of deionized water while cooling in an ice bath. To this cooled solution, add 10.8 g (0.1 mol) of 2-amino-3-methylpyridine portion-wise, ensuring the temperature remains below 10 °C.

  • Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water. Add this sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, continue stirring at this temperature for an additional 30 minutes.

  • Hydrolysis: Remove the ice bath and equip the flask with a reflux condenser. Gently heat the reaction mixture to 80-90 °C. The evolution of nitrogen gas should be observed. Maintain this temperature for 1-2 hours or until gas evolution ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the solution to a pH of approximately 7-8 by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution while cooling in an ice bath.

    • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

Safety Precautions

  • Diazonium Salts: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[3] Therefore, they should always be prepared and used in solution without isolation.[3] The reaction temperature must be strictly controlled and kept below 5 °C.[3][4]

  • Primary Aromatic Amines: The starting material, 2-amino-3-methylpyridine, is a primary aromatic amine. These compounds can be toxic and may have carcinogenic properties.[4] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Acids and Bases: Concentrated sulfuric acid and sodium hydroxide are corrosive. Handle with extreme care.

  • Gas Evolution: The hydrolysis step releases nitrogen gas, which should be safely vented in a fume hood.[4]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5][6]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.[7][8]

  • Melting Point: A sharp melting point range is a good indicator of purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete diazotization due to improper temperature control.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite.
Premature decomposition of the diazonium salt.Add the sodium nitrite solution slowly and maintain vigorous stirring.
Dark-colored product Formation of side products due to overheating during hydrolysis.Maintain the hydrolysis temperature at 80-90 °C and do not exceed it.
The crude product may require purification by column chromatography.

References

  • Reactive Chemical Hazards of Diazonium Salts. (2025). ResearchGate.
  • Chemistry Diazotization Reaction. (n.d.). sathee jee.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. (2024). YouTube.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). MDPI.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
  • This compound | C6H7NO. (n.d.). PubChem.
  • 2-Amino-3-methylpyridine | C6H8N2. (n.d.). PubChem.
  • Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization. (n.d.). MDPI.
  • Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (n.d.). ResearchGate.
  • Thermal and spectroscopy characterization of pyridin-2-ylaminomethylene Meldrum ́s acid derivatives. (n.d.). Semantic Scholar.

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Application Notes & Protocols: High-Purity Isolation of Crude 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridin-3-ol, also known as 3-hydroxy-2-methylpyridine, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its utility as a precursor for biologically active molecules necessitates a high degree of purity. Crude synthetic mixtures often contain unreacted starting materials, byproducts, and residual solvents that can interfere with subsequent reactions or compromise the integrity of the final product.

This document outlines a multi-tiered approach to purification, allowing researchers to select a method based on the initial purity of the crude material, the scale of the purification, and the desired final purity. We will explore techniques ranging from simple liquid-liquid extraction to high-resolution column chromatography.

Section 1: Physicochemical Profile & Impurity Analysis

A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. This compound is an amphoteric compound, possessing both a weakly acidic phenolic hydroxyl group and a basic pyridine nitrogen atom. This dual character is central to its purification via extractive methods.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₇NO[1][3]
Molecular Weight109.13 g/mol [1][4]
Melting Point168-169 °C
AppearanceOff-white to light brown powder[5]
LogP0.722[6]
pKa (Conjugate Acid)~5.2 (Estimated for pyridine moiety)[7]
pKa (Phenolic OH)~9-10 (Estimated)

Common Impurities: The nature of impurities is largely dependent on the synthetic route employed. A common synthesis involves the rearrangement of 2-methylpyridine N-oxide.[8][9] Potential impurities from this route may include:

  • Unreacted 2-methylpyridine N-oxide: A polar, basic compound.

  • 2-Methylpyridine: A basic, less polar starting material.[10]

  • Over-alkylation or rearrangement byproducts: Isomeric hydroxypyridines or other derivatives.[11]

  • Residual Solvents: Acetic acid, toluene, or other solvents used in synthesis.[9]

Section 2: Preliminary Purification: Acid-Base Extraction

Principle: This technique leverages the amphoteric nature of this compound to separate it from neutral, strictly acidic, or strictly basic impurities. By adjusting the pH of an aqueous solution, the ionization state of the target compound can be manipulated, altering its solubility between aqueous and organic phases. The pyridine nitrogen is protonated under acidic conditions, forming a water-soluble salt, while the phenolic hydroxyl is deprotonated under basic conditions, also forming a water-soluble salt.

Scientist's Note: This method is highly effective for removing non-ionizable impurities and certain classes of acidic or basic byproducts. It is an excellent first-pass purification for very crude mixtures.

Protocol 2.1: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash (Removes Basic Impurities): Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer, which now contains protonated basic impurities.[12] Repeat this wash 1-2 times.

  • Basic Wash (Removes Acidic Impurities): Add an equal volume of a dilute aqueous base (e.g., 5% NaHCO₃ or 1 M NaOH). Caution: If using a strong base like NaOH, the target compound will also be extracted into the aqueous layer. A milder base like sodium bicarbonate is often preferred to remove strongly acidic impurities without significant loss of product. Shake, separate, and discard the aqueous layer.

  • Isolation of Product:

    • To isolate the product from the organic phase (if a mild base was used), wash the organic layer with brine to break emulsions, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

    • Alternative (for higher purity): After the acidic wash, treat the organic layer with a stronger base (e.g., 1 M NaOH) to deprotonate the phenolic hydroxyl group, transferring the 2-methylpyridin-3-olate salt into the aqueous phase. Separate this basic aqueous layer, wash it with a fresh portion of organic solvent to remove any remaining neutral impurities, and then re-acidify the aqueous layer carefully with concentrated HCl to a pH of ~7. The purified this compound will precipitate and can be collected by vacuum filtration or extracted back into an organic solvent.

  • Drying: Dry the recovered solid in a vacuum oven.

G cluster_start Start cluster_process Extraction Process cluster_end Result cluster_waste Waste Streams start Crude Material in Organic Solvent (EtOAc) wash_acid Wash with 1M HCl start->wash_acid wash_base Wash with 5% NaHCO₃ wash_acid->wash_base Organic Layer waste_basic Basic Impurities (Aqueous HCl Layer) wash_acid->waste_basic Aqueous Layer wash_brine Wash with Brine wash_base->wash_brine Organic Layer waste_acidic Acidic Impurities (Aqueous NaHCO₃ Layer) wash_base->waste_acidic Aqueous Layer dry Dry (Na₂SO₄) & Filter wash_brine->dry evap Evaporate Solvent dry->evap end_product Partially Purified This compound evap->end_product

Section 3: Bulk Purification: Recrystallization

Principle: Recrystallization is a powerful technique for purifying solids based on differences in solubility.[13] The ideal solvent will dissolve the crude material at an elevated temperature but have poor solubility for it at lower temperatures.[14] As the saturated hot solution cools slowly, the decreasing solubility forces the target compound to form a crystalline lattice, excluding impurities which ideally remain dissolved in the solvent (mother liquor).[15]

Scientist's Note: The choice of solvent is the most critical step. A good recrystallization can dramatically improve purity and yield well-defined crystals. Patience during the cooling phase is essential; rapid cooling ("crashing out") can trap impurities.[13][16]

Protocol 3.1: Single-Solvent Recrystallization
  • Solvent Selection: Test the solubility of small amounts of crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent should show low solubility at room temperature and high solubility near its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling and heating, until the solid just dissolves.[17] Adding excess solvent will reduce the final yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.[17] Swirl and heat for a few minutes. Caution: Never add charcoal to a boiling solution as it can cause violent bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. Pre-heat the funnel and receiving flask to prevent premature crystallization.[17]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

G start Select Test Solvents (e.g., Water, EtOH, EtOAc) sol_rt Soluble at Room Temp? start->sol_rt sol_hot Soluble when Hot? sol_rt->sol_hot No outcome_bad1 Discard Solvent sol_rt->outcome_bad1 Yes crys_cool Crystals Form on Cooling? sol_hot->crys_cool Yes outcome_bad2 Discard Solvent sol_hot->outcome_bad2 No outcome_bad3 Discard Solvent (or use as anti-solvent) crys_cool->outcome_bad3 No outcome_good GOOD SOLVENT crys_cool->outcome_good Yes

Section 4: High-Purity Polishing: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase (eluent) flows through it. Compounds with higher polarity interact more strongly with the polar silica gel and thus elute more slowly. Less polar compounds travel down the column faster. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially based on their polarity.[18]

Scientist's Note: This is the most powerful technique for separating closely related impurities and achieving the highest purity.[19] Method development using Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal solvent system before committing to a large-scale column. For basic compounds like pyridines on acidic silica gel, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize acidic sites on the silica and improve peak shape.[20]

Protocol 4.1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides good separation between this compound and its impurities. The target compound should have an Rf value of approximately 0.2-0.4. Common eluents include mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent. Dry Loading (Recommended): Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often results in better separation.

  • Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC.[21] For example, start with 100% DCM and gradually increase the percentage of methanol.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the highly purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. TLC Method Development pack 2. Pack Column (Silica + Eluent) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->elute Adjust Gradient combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product High-Purity Product evap->product

Section 5: Summary and Recommendations

The choice of purification technique depends on the specific requirements of the experiment.

Table 2: Comparison of Purification Techniques

TechniqueScaleAchievable PuritySpeedComplexityBest For
Acid-Base Extraction LargeModerateFastLowRemoving non-ionizable or strongly acidic/basic impurities.
Recrystallization Medium to LargeGood to HighModerateModerateBulk purification of solids with >80% initial purity.
Column Chromatography Small to MediumVery HighSlowHighFinal polishing, separating closely related impurities.

Recommended Strategy: For a typical crude product, a sequential purification approach is most effective. Start with an acid-base extraction to remove the bulk of disparate impurities. Follow this with recrystallization to significantly enhance purity on a large scale. Finally, if exceptionally high purity is required for applications like drug candidate synthesis, a final polishing step using flash column chromatography on a smaller portion of the material is recommended.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Tereshatov, E. E., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Processes, 12(3), 488.
  • Martin, D., & Goundry, A. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797-15808.
  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Ronda, C., et al. (2007). Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors. Langmuir, 23(8), 4546-4552.
  • Hirose, K., & Tanaka, M. (1977). Reaction of Pyridine Bases with Carboxylic Acids in Benzene. Bulletin of the Chemical Society of Japan, 50(3), 608-613.
  • SIELC Technologies. (2018). This compound.
  • Crysdot LLC. (n.d.). This compound.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylpyridin-3-ol on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Methylpyridine. National Center for Biotechnology Information.
  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1121-25-1.
  • Professor Dave Explains. (2020). Recrystallization. YouTube.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory.
  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube.
  • Edubirdie. (n.d.). Column Chromatography.
  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.
  • NIH. (n.d.). This compound | C6H7NO | CID 70719 - PubChem.
  • MDPI. (n.d.). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.
  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Royal Society of Chemistry. (2015). 2-methylresorcinarene and pyridine N-oxides: breaking the C–I⋯−O–N+ halogen bond by host–guest complexation.
  • NIH. (n.d.). Redetermination of 2-methyl-4-nitropyridine N-oxide.
  • Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides.
  • ResearchGate. (n.d.). 2-Methylpyridine functionalization via the N-oxide strategy.

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Application Notes and Protocols for the Analytical Quantification of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the principal analytical methodologies for the quantitative determination of 2-Methylpyridin-3-ol (CAS No. 1121-25-1), a heterocyclic compound of interest in pharmaceutical development and chemical synthesis.[1] We present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, quality control analysts, and drug development professionals. The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized throughout to ensure scientific integrity and robust application.

Introduction: The Analytical Imperative for this compound

This compound, a substituted pyridine derivative, possesses a molecular formula of C6H7NO and a molecular weight of 109.13 g/mol .[1][2] Its structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, imparts a degree of polarity that dictates the choice of analytical strategies. The accurate and precise quantification of this analyte is critical for various applications, including:

  • Pharmaceutical Development: As a potential intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs). Regulatory guidelines necessitate the rigorous control and quantification of such related substances.

  • Process Chemistry: Monitoring reaction kinetics, optimizing yield, and ensuring the purity of the final product.

  • Metabolic Studies: Investigating the biotransformation and pharmacokinetics of related parent compounds.[3]

This guide provides a selection of validated methods, ranging from widely accessible techniques like HPLC to highly sensitive mass spectrometric approaches, enabling scientists to choose the most "fit-for-purpose" methodology for their specific analytical challenge.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Why HPLC is the Workhorse Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the routine analysis of semi-polar, non-volatile compounds like this compound. Its robustness, versatility, and the straightforward nature of UV detection make it an ideal choice for quality control labs. The selection of a reversed-phase (RP) C18 column is a logical starting point, as it effectively retains the analyte based on its moderate hydrophobicity while allowing for elution with a simple aqueous-organic mobile phase. The inclusion of an acid modifier, such as phosphoric or formic acid, is crucial. It serves to protonate the pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing, which is a common issue with basic compounds on silica-based columns.[3]

Experimental Protocol: RP-HPLC for this compound

This protocol is designed as a self-validating system, where system suitability checks are embedded to ensure performance prior to sample analysis.

A. Reagents and Materials

  • This compound reference standard (Purity ≥95%)[4]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (Analytical Grade)

  • 0.45 µm Syringe Filters (PTFE or Nylon)

B. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

C. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.[5][6]

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.[7]

D. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna, Waters Symmetry)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 30:70 (v/v)[3][8]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm
Run Time ~10 minutes

E. Data Analysis & System Validation

  • System Suitability: Before analysis, inject the 10 µg/mL standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤2.0%.

  • Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Perform a linear regression analysis. The correlation coefficient (R²) should be ≥0.999.[6]

  • Quantification: Determine the concentration of this compound in the samples using the generated linear regression equation.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System (C18 Column) Std_Prep->HPLC Sample_Prep Sample Preparation (Dissolve & Filter) Sample_Prep->HPLC Detect UV Detection (275 nm) HPLC->Detect Chrom Chromatogram Detect->Chrom Cal Calibration Curve (Peak Area vs. Conc.) Chrom->Cal Quant Quantification Cal->Quant

Caption: A typical experimental workflow for HPLC-UV analysis.

Trustworthiness: Validation Data Summary

The described method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9]

Validation ParameterTypical Acceptance Criteria / Results
Specificity Peak is free from interference from blank/placebo.
Linearity (R²) ≥ 0.999 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% – 102.0% at three concentration levels.[8]
Precision (%RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD (Limit of Detection) ~0.3 µg/mL
LOQ (Limit of Quantitation) ~1.0 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: When to Use GC-MS

GC-MS offers superior specificity and sensitivity compared to HPLC-UV. It is the method of choice when identifying and quantifying trace levels of this compound, especially in complex matrices where co-eluting impurities might interfere with UV detection. The primary challenge with analyzing polar, protic compounds like this compound by GC is their tendency to exhibit poor peak shape and potential thermal degradation in the hot injector.

To mitigate this, chemical derivatization is often employed. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy.[10] This process replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability, leading to sharp, symmetrical chromatographic peaks.

Experimental Protocol: GC-MS with Silylation

A. Reagents and Materials

  • This compound reference standard

  • Pyridine (Anhydrous, for derivatization)[10]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate (GC Grade)

  • Anhydrous Sodium Sulfate

B. Instrumentation

  • GC-MS system with a split/splitless injector and an Electron Ionization (EI) source.

C. Standard and Sample Preparation

  • Extraction (if in a matrix): Extract the sample with a suitable organic solvent (e.g., Ethyl Acetate). Dry the organic phase with anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent from the extract or a known amount of standard to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 50 µL of MSTFA.[10]

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

D. GC-MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector 250 °C, Splitless mode (1 min purge delay)
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min[11]
Transfer Line Temp 280 °C
MS Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.
Quantifier Ion To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment).

E. Data Analysis

  • Identification: Confirm the identity of the derivatized analyte by comparing its retention time and mass spectrum with that of a derivatized standard.[12]

  • Quantification: Use SIM mode for enhanced sensitivity. Create a calibration curve by plotting the peak area of the quantifier ion against concentration.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Extract Sample Extraction (if required) Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (MSTFA, 60°C) Dry->Deriv GCMS GC-MS System (DB-5ms Column) Deriv->GCMS EI EI Source (70 eV) SIM/Scan Mode GCMS->EI TIC Total Ion Chromatogram EI->TIC MassSpec Mass Spectrum (Identification) TIC->MassSpec Quant Quantification (SIM Mode) TIC->Quant

Caption: Experimental workflow for GC-MS analysis with derivatization.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Ultimate in Sensitivity and Selectivity

LC-MS/MS is the definitive method for quantifying this compound at ultra-trace levels (pg/mL to ng/mL) in highly complex biological matrices like plasma, urine, or tissue homogenates.[13][14] Its power lies in the selectivity of Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This process acts as a chemical filter, virtually eliminating matrix interference and providing unparalleled signal-to-noise ratios.[15]

For this compound (MW 109.13), Electrospray Ionization (ESI) in positive mode is the logical choice, as the pyridine nitrogen is readily protonated to form the [M+H]⁺ precursor ion at m/z 110.1. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., d3-2-Methylpyridin-3-ol), should be used to correct for matrix effects and variations in sample processing and instrument response.[16]

Experimental Protocol: LC-MS/MS for Bioanalysis

A. Reagents and Materials

  • This compound reference standard

  • Stable Isotope-Labeled Internal Standard (IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Materials for sample preparation (e.g., protein precipitation plates, SPE cartridges).

B. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

C. Standard and Sample Preparation (Example for Plasma)

  • Spiking: To 100 µL of plasma sample (or standard or blank matrix), add 10 µL of the Internal Standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins.[17]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rcf) for 10 minutes.

  • Transfer: Carefully transfer the supernatant to a clean vial or 96-well plate for injection.

D. LC-MS/MS Conditions

ParameterCondition
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Analyte: 110.1 → [Product Ion] (e.g., 92.1, 65.1); IS: [IS Precursor] → [IS Product]
Collision Energy To be optimized for each transition.

E. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Peak Area Ratio versus concentration, using a weighted (1/x²) linear regression.

  • Quantify samples from the regression equation.

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Spike Spike Sample with Internal Std. PPT Protein Precipitation (Acetonitrile) Spike->PPT Cent Centrifuge PPT->Cent Super Collect Supernatant Cent->Super LC UHPLC (C18 Column) Super->LC MSMS Tandem MS (ESI+, MRM Mode) LC->MSMS Integ Integrate Peaks (Analyte & IS) MSMS->Integ Ratio Calculate Peak Area Ratio Integ->Ratio Quant Quantify vs. Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Method Comparison and Selection

Choosing the appropriate analytical method depends on the specific requirements of the study, including sensitivity needs, sample matrix complexity, available instrumentation, and throughput demands.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (after GC separation)Specific Mass Transitions (MRM)
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)
Selectivity ModerateHighVery High
Sample Prep Simple (Dilute & Filter)Moderate (Derivatization often required)Moderate-Complex (SPE, PPT)
Throughput HighModerateHigh
Primary Application Routine QC, Purity AssayImpurity ID, Trace analysis in simple matricesBioanalysis, Pharmacokinetics, Trace Impurity
Cost LowModerateHigh

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. HPLC-UV stands out as a robust and accessible method for routine quality control and assays where concentration levels are relatively high. For higher sensitivity and structural confirmation, GC-MS with derivatization is a powerful alternative. When ultimate performance in sensitivity and selectivity is required for trace-level quantification in complex biological fluids, LC-MS/MS is the undisputed gold standard. The protocols and insights provided herein serve as a comprehensive starting point for developing and validating a method that is scientifically sound, robust, and perfectly suited to the analytical task at hand.

References

  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-.
  • SIELC Technologies. (2018). This compound.
  • PubChem. This compound.
  • Benchchem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • Matrix Fine Chemicals. This compound | CAS 1121-25-1.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Aldlab Chemicals. This compound.
  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. (2002). A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate.
  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
  • Shimadzu. Analysis of Major Psychoactive Compounds in Nutmeg Using GC-MS/MS.
  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample.
  • eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
  • MDPI. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • MDPI. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.

Sources

HPLC method development for 2-Methylpyridin-3-ol purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Purity Determination of 2-Methylpyridin-3-ol

Abstract

This application note provides a comprehensive guide for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. This compound is a heterocyclic compound whose purity is critical for its use in pharmaceutical synthesis and other chemical industries. Due to its polar and basic nature, chromatographic analysis presents unique challenges, including poor retention on traditional reversed-phase columns and peak tailing. This document details a systematic approach to method development, from initial analyte characterization and column selection to final method validation according to the International Council for Harmonisation (ICH) guidelines. A forced degradation study is also described to ensure the method's specificity and stability-indicating properties.

Introduction and Analyte Characterization

This compound (Figure 1) is a substituted pyridine derivative with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol .[1][2] Its structure, containing a basic pyridine ring and a polar hydroxyl group, makes it a hydrophilic compound.[3][4] Standard reversed-phase (RP) HPLC methods often struggle to provide adequate retention for such polar molecules, leading to elution near the solvent front and poor resolution from potential impurities.[5][6] Therefore, a considered approach is necessary to develop a reliable and accurate purity assay. The primary goal is to create a stability-indicating method capable of separating the this compound peak from any potential degradation products and synthesis-related impurities.[7][8]

Figure 1: Chemical Structure of this compound

  • IUPAC Name: this compound

  • CAS Number: 1121-25-1[2]

  • Molecular Formula: C₆H₇NO[1]

HPLC Method Development Strategy: Rationale and Choices

The development of a successful HPLC method hinges on a logical selection of the stationary phase, mobile phase, and detection parameters, all tailored to the analyte's physicochemical properties.

Column (Stationary Phase) Selection

The primary challenge for this compound is achieving sufficient retention on a reversed-phase column.

  • Standard C18 Columns: These columns are highly hydrophobic and may provide minimal retention for polar analytes, especially with mobile phases high in aqueous content. This can lead to issues like "phase collapse" or "dewetting," resulting in irreproducible retention times.[9]

  • Polar-Embedded/Polar-Endcapped Columns: To overcome the limitations of standard C18 phases, columns with embedded polar groups (e.g., amide, carbamate) or those with polar end-capping are recommended.[10][11] These stationary phases are more compatible with highly aqueous mobile phases and offer enhanced retention for polar compounds through alternative interactions like hydrogen bonding.

  • Phenyl Columns: The aromatic ring of a phenyl stationary phase can provide alternative selectivity for aromatic analytes like this compound through π-π interactions.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[12][13][14] It uses a polar stationary phase (like bare silica or a bonded polar phase) with a high-organic, low-aqueous mobile phase. However, it can sometimes suffer from longer equilibration times and sensitivity to the sample diluent.

Selected Strategy: For this application, a polar-embedded C18 column (e.g., Ascentis RP-Amide or equivalent) is chosen. This provides a robust starting point, leveraging the familiarity of reversed-phase chromatography while offering enhanced retention for our target polar analyte.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol in reversed-phase HPLC due to its lower viscosity and lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[15]

  • pH Control and Buffer Selection: As a pyridine derivative, this compound is a weak base (pKa of pyridine is ~5.2).[16] Controlling the mobile phase pH with a buffer is critical to ensure a consistent ionization state, leading to sharp, symmetrical peaks and reproducible retention times. To ensure the analyte is in its protonated, cationic form for good interaction and peak shape, a mobile phase pH of at least 1-2 units below its pKa is recommended.[11] An acidic mobile phase (pH ~3.0) is ideal.

  • Buffer Choice: A volatile buffer is preferable for compatibility with mass spectrometry (LC-MS), even if a UV detector is used for this method. A 10-20 mM solution of ammonium formate adjusted to pH 3.0 with formic acid is an excellent choice.

Detection Wavelength

The pyridine ring is a chromophore that absorbs UV light. The UV spectrum for pyridine and its derivatives typically shows maximum absorbance (λmax) in the 250-270 nm range.[17][18][19][20] A photodiode array (PDA) detector is highly recommended during method development to assess the UV spectrum of this compound and select the optimal wavelength for sensitivity and to monitor for co-eluting impurities. For this method, a primary detection wavelength of 265 nm is proposed.

Detailed Protocol: Optimized Purity Method

This protocol outlines the final, optimized conditions for the purity analysis of this compound.

Required Materials and Equipment
  • Instrumentation: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: Polar-embedded C18 Column (e.g., Ascentis RP-Amide), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ammonium Formate (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve ammonium formate in HPLC-grade water to a final concentration of 20 mM. Adjust the pH to 3.0 ± 0.05 using formic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL) as the standard solution, using the sample diluent.

Chromatographic Conditions

The optimized instrumental parameters are summarized in the table below.

ParameterCondition
Column Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in WaterB: Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 265 nm (Bandwidth: 4 nm)
Injection Volume 10 µL
Run Time 35 minutes

Method Validation Strategy (per ICH Q2(R2))

To ensure the method is suitable for its intended purpose, a full validation must be performed in accordance with ICH guidelines.[21][22] The key validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[23]

// Invisible edges for ordering cluster_dev -> cluster_val [style=invis]; cluster_val -> cluster_imp [style=invis]; }

Caption: Workflow from HPLC method development to routine analysis.

Specificity and Forced Degradation Study

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[23] A forced degradation study is the most effective way to demonstrate this for a purity method.[24][25]

Protocol for Forced Degradation: Prepare a solution of this compound at 0.5 mg/mL and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[26]

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 1 mL of sample solution. Keep at room temperature for 6 hours, protected from light.

  • Thermal Degradation: Store the solid sample in an oven at 105 °C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B guidelines.

Analyze all stressed samples alongside an unstressed control sample. The method is deemed "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak (resolution > 2.0) and the peak purity analysis (via PDA) confirms no co-elution.

ForcedDegradation cluster_stress Stress Conditions Analyte This compound (API Sample) Acid Acidic (HCl, Heat) Analyte->Acid Base Basic (NaOH) Analyte->Base Oxidation Oxidative (H₂O₂) Analyte->Oxidation Thermal Thermal (Heat) Analyte->Thermal Photo Photolytic (Light) Analyte->Photo Result HPLC Analysis: - Assess Degradation - Check Peak Purity - Ensure Resolution > 2 Acid->Result Base->Result Oxidation->Result Thermal->Result Photo->Result

Caption: Logical flow of a forced degradation study.

Validation Parameters and Acceptance Criteria

The following table summarizes the remaining validation tests and typical acceptance criteria.

ParameterProtocolAcceptance Criteria
Linearity Analyze at least five concentrations across the range of 50% to 150% of the nominal concentration (0.25-0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999
Range The range is established by the linearity study.[27]The range for which accuracy, precision, and linearity are demonstrated.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate injections of the standard solution at 100% concentration. Intermediate Precision: Repeat repeatability test on a different day with a different analyst or instrument.Repeatability: RSD ≤ 1.0% Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%
Robustness Intentionally vary method parameters: - Flow Rate (± 0.1 mL/min) - Column Temp (± 2 °C) - Mobile Phase pH (± 0.2 units)System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. No significant change in results.
System Suitability Inject the standard solution five times before starting any analysis.RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing and validating a stability-indicating HPLC method for the purity determination of this compound. By carefully selecting a polar-embedded stationary phase and controlling the mobile phase pH, the challenges associated with this polar, basic analyte are effectively overcome. The detailed protocol for the method and its validation according to ICH Q2(R2) guidelines ensures that the procedure is robust, reliable, and fit for its intended purpose in a quality control environment. The successful separation of the parent peak from all degradants generated during forced degradation studies confirms the method's stability-indicating nature, making it a powerful tool for assessing the quality and stability of this compound.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Mamatha, T. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology.
  • Patel, Y. et al. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing.
  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • SIELC Technologies. (n.d.). Pyridine.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
  • Gritti, F., & Guiochon, G. (2009). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. Journal of Chromatography A.
  • Creative BioMart. (n.d.). Pyridine HILIC Columns.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1121-25-1.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?
  • Crysdot LLC. (n.d.). This compound.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Science.gov. (n.d.). chromatography hilic column: Topics by Science.gov.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem Compound Database.
  • Pérez-Albaladejo, E. et al. (2019). Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. Metabolites.
  • NIST. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook.

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The Versatile Virtuoso: 2-Methylpyridin-3-ol as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available starting materials, substituted pyridines hold a privileged position, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This application note delves into the multifaceted utility of a particularly valuable, yet often overlooked, building block: 2-Methylpyridin-3-ol .

With its unique arrangement of a hydroxyl group, a methyl group, and a pyridine nitrogen, this compound offers a rich platform for a diverse array of chemical transformations. The interplay of these functional groups allows for sequential and regioselective modifications, providing synthetic chemists with a powerful tool to access a wide range of highly substituted pyridine derivatives. This guide will explore the key reactivity patterns of this compound and provide detailed, field-proven protocols for its application in the synthesis of complex bioactive molecules.

Physicochemical Properties and Reactivity Profile

Before embarking on synthetic applications, a thorough understanding of the inherent properties of this compound is essential.

PropertyValueSource
Molecular Formula C₆H₇NOPubChem
Molecular Weight 109.13 g/mol PubChem
Appearance Off-white to yellow crystalline powder
Melting Point 138-141 °C
Boiling Point 236.8 °C (predicted)
pKa ~9.5 (for the pyridinium ion)

The reactivity of this compound is governed by its three key functional components:

  • The Hydroxyl Group: As a phenol-like hydroxyl group on an electron-deficient pyridine ring, it can readily undergo O-alkylation, O-acylation, and can be converted into a triflate for cross-coupling reactions.

  • The Methyl Group: The methyl group is amenable to oxidation to an aldehyde or carboxylic acid. Furthermore, its benzylic-like protons can be abstracted to form a nucleophilic species for alkylation reactions.

  • The Pyridine Ring: The pyridine ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated. More commonly, it directs ortho-metalation or can be functionalized via halogenation followed by cross-coupling reactions.

The strategic manipulation of these reactive sites is the cornerstone of its utility as a versatile building block.

Key Synthetic Transformations and Protocols

This section details key synthetic transformations that leverage the unique reactivity of this compound. Each protocol is presented with a rationale for the chosen conditions and reagents, ensuring a deep understanding of the underlying chemistry.

O-Alkylation: Gateway to Diverse Pyridine Ethers

The hydroxyl group of this compound provides a convenient handle for the introduction of various alkyl and aryl groups through etherification. These resulting pyridine ethers are common motifs in pharmacologically active compounds.

This classical method remains a robust and widely used approach for the synthesis of simple alkyl ethers of this compound.

Reaction Scheme:

G cluster_0 This compound cluster_1 2-Methyl-3-(alkoxy)pyridine This compound This compound plus1 + This compound->plus1 reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) R-X (Alkyl Halide) plus1->reagents arrow reagents->arrow product product arrow->product G cluster_0 This compound cluster_1 β-Hydroxy Ether Derivative This compound This compound plus1 + This compound->plus1 reagents Epoxide Base (e.g., NaH) Solvent (e.g., THF) plus1->reagents arrow reagents->arrow product product arrow->product G cluster_0 This compound cluster_1 2-Formyl-3-hydroxypyridine This compound This compound reagents Oxidizing Agent (e.g., SeO2) Solvent (e.g., Dioxane/H2O) This compound->reagents arrow reagents->arrow product product arrow->product G cluster_0 This compound cluster_1 Bromo-2-methylpyridin-3-ol This compound This compound reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) This compound->reagents arrow reagents->arrow product product arrow->product G cluster_0 Bromo-2-methylpyridin-3-ol cluster_1 Aryl-2-methylpyridin-3-ol Bromo-2-methylpyridin-3-ol Bromo-2-methylpyridin-3-ol plus1 + Bromo-2-methylpyridin-3-ol->plus1 reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) plus1->reagents arrow reagents->arrow product product arrow->product

Application Notes: 2-Methylpyridin-3-ol as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine chemical scaffold is a cornerstone in the development of modern agrochemicals, offering a versatile platform for creating potent and selective herbicides, fungicides, and insecticides.[1] Within this chemical class, 2-Methylpyridin-3-ol stands out as a critical starting material and key intermediate. Its unique electronic and steric properties, arising from the ortho-methyl and meta-hydroxyl substitutions, make it an ideal precursor for synthesizing a range of commercially significant agricultural products. This guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, focusing on the underlying chemical principles, detailed synthetic protocols, and process optimization strategies. We will particularly delve into its role in the production of pyridinoxy herbicides, a major class of auxin-mimicking weed control agents.

Section 1: The Strategic Importance of the Pyridine Core in Agrochemical Design

Pyridine-based compounds are integral to the agrochemical industry, featuring in a wide array of products that protect crops and enhance yields.[1] The nitrogen-containing heterocycle provides a stable, yet reactive, core that can be functionalized to interact with specific biological targets in pests and weeds. The strategic placement of substituents on the pyridine ring allows for fine-tuning of a molecule's herbicidal, fungicidal, or insecticidal activity, as well as its environmental fate and crop safety profile.

This compound is a particularly valuable building block due to the specific arrangement of its functional groups:

  • The Hydroxyl Group (-OH): This group is a prime site for derivatization, most commonly through etherification reactions. Its nucleophilic character, especially after deprotonation to form an alkoxide, allows for the straightforward introduction of various side chains that are crucial for biological activity.

  • The Methyl Group (-CH₃): Positioned ortho to the nitrogen and meta to the hydroxyl group, the methyl group influences the molecule's steric and electronic properties. It can direct the regioselectivity of further reactions and impact the binding affinity of the final product to its target enzyme or receptor.

The combination of these features makes this compound a preferred intermediate for creating complex agrochemical molecules with high efficacy.

Section 2: Core Application: Synthesis of Pyridinoxy Herbicides

A primary application of this compound is in the synthesis of pyridinoxy herbicides. These compounds are systemic herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. The synthesis typically involves the formation of an ether linkage between the this compound core and a side chain containing a carboxylic acid or ester group.

2.1: Mechanistic Overview: The Williamson Ether Synthesis

The key chemical transformation in the synthesis of pyridinoxy herbicides from this compound is the Williamson ether synthesis .[2] This classic organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[2][3]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The key steps are:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of this compound, forming a more nucleophilic pyridinolate anion.

  • Nucleophilic Attack: The pyridinolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a molecule with a similar leaving group, such as a tosylate).[3] This attack occurs from the backside of the carbon-leaving group bond.[2]

  • Displacement: In a concerted step, the nucleophile forms a new carbon-oxygen bond while the bond to the leaving group is broken, resulting in the formation of the desired ether and a salt byproduct.[2]

For this SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[3]

2.2: Visualization of the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a generic pyridinoxy herbicide from this compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 2_Methylpyridin_3_ol This compound Deprotonation Step 1: Deprotonation (Base, e.g., NaOH, NaH) 2_Methylpyridin_3_ol->Deprotonation Reacts with Base Alkyl_Halide Alkyl Halide (e.g., Chloroacetic Acid Derivative) SN2_Reaction Step 2: Williamson Ether Synthesis (SN2 Nucleophilic Substitution) Alkyl_Halide->SN2_Reaction Electrophile Deprotonation->SN2_Reaction Forms Pyridinolate Anion Pyridinoxy_Herbicide Pyridinoxy Herbicide SN2_Reaction->Pyridinoxy_Herbicide Forms Ether Linkage

Caption: Synthetic workflow for pyridinoxy herbicides.

Section 3: Detailed Laboratory Protocol

The following protocol provides a representative, step-by-step methodology for the synthesis of a pyridinoxyacetic acid derivative, a common structural motif in this class of herbicides. This protocol is adapted from the principles of the Williamson ether synthesis.

Objective: To synthesize 2-((2-methylpyridin-3-yl)oxy)acetic acid.

Materials:

  • This compound

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) pellets or a 30% aqueous solution

  • Diethyl ether

  • 6M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH indicator paper (e.g., litmus paper)

3.1: Experimental Procedure
  • Formation of the Pyridinolate Anion:

    • In a round-bottom flask, dissolve a specific molar equivalent of this compound in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF for reactions with stronger bases like NaH).

    • Carefully add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to the solution with stirring. This will deprotonate the hydroxyl group to form the sodium 2-methylpyridin-3-olate. Gentle warming may be applied to ensure complete dissolution and reaction.

  • Etherification Reaction:

    • To the solution containing the pyridinolate anion, add a stoichiometric equivalent of chloroacetic acid.

    • Attach a reflux condenser and heat the reaction mixture to a temperature of 90-100°C for 1-2 hours to drive the SN2 reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with deionized water.

    • Transfer the aqueous solution to a separatory funnel. Carefully acidify the solution by the dropwise addition of 6M HCl until the solution is acidic (pH ~2), which will protonate the carboxylic acid group.

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent like ethyl acetate) three times to move the desired product into the organic phase.

    • Combine the organic extracts and wash them sequentially with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

  • Purification:

    • To isolate the final product, the bicarbonate layer (which now contains the sodium salt of the desired product) is carefully re-acidified with 6M HCl, causing the purified product to precipitate out of the solution.

    • The solid product is then collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried.

    • Recrystallization from a suitable solvent (e.g., hot water or an ethanol/water mixture) can be performed to obtain a product of high purity.

3.2: Process Optimization and Data

The efficiency of the synthesis can be influenced by several factors. The table below summarizes key parameters and their typical ranges for optimizing the yield and purity of the final product.

ParameterTypical Range/ConditionRationale
Base NaOH, KOH, NaHStronger bases like NaH can lead to faster deprotonation but require anhydrous conditions. NaOH is a cost-effective and practical choice for many applications.[4]
Solvent Water, DMF, AcetonitrileThe choice of solvent depends on the base and reactants. Polar aprotic solvents can accelerate SN2 reactions.[3]
Temperature 80-120 °CHigher temperatures increase the reaction rate, but excessively high temperatures can lead to side reactions and decomposition.
Reaction Time 1-4 hoursReaction time should be optimized to ensure complete conversion of the starting material, often monitored by TLC or HPLC.
Molar Ratio 1:1 to 1:1.2 (Pyridinol:Halide)A slight excess of the alkyl halide can help drive the reaction to completion, but a large excess can complicate purification.

Section 4: Broader Applications and Future Outlook

While the synthesis of pyridinoxy herbicides is a major application, this compound is also a valuable intermediate in the creation of other classes of agrochemicals. Its reactive nature allows for its incorporation into various molecular scaffolds to develop novel fungicides and insecticides.[5][6] The ongoing need for new agrochemicals with improved efficacy, better safety profiles, and novel modes of action to combat resistance ensures that versatile building blocks like this compound will remain central to research and development efforts in the agricultural sector.[7][8] Future work will likely focus on developing more sustainable and efficient catalytic methods for its derivatization and exploring its use in the synthesis of next-generation, highly targeted agrochemicals.

References

  • The Williamson Ether Synthesis. [Link]
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [Link]
  • Agrochemical formulations.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • This compound. PubChem. [Link]
  • Zhang, H., et al. (2024).
  • 3-phenoxy-4-pyridazinol derivative and herbicide composition containing the same.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)
  • Design, synthesis, and fungicidal activity of pyrimidinamine derivatives containing pyridin-2-yloxy moiety.
  • Delaney, H. (1998). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. Arrow@TU Dublin. [Link]
  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry. [Link]
  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids.

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Application Note & Protocols: Derivatization of 2-Methylpyridin-3-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 2-Methylpyridin-3-ol. The parent scaffold, while possessing inherent biological relevance, often requires structural modification to optimize potency, selectivity, and pharmacokinetic properties. This guide details the scientific rationale behind various derivatization strategies, including O-alkylation and O-esterification, and provides detailed, validated protocols for synthesis, purification, and characterization. By explaining the causality behind experimental choices, this note serves as a practical resource for unlocking the therapeutic potential of the this compound scaffold.

Introduction: The this compound Scaffold

This compound is a heterocyclic compound belonging to the pyridine family.[1] Its structure, featuring a pyridine ring substituted with a hydroxyl group and a methyl group, makes it an attractive starting point in medicinal chemistry.[2] The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved drugs, and is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5][6]

The hydroxyl group at the 3-position and the nitrogen atom in the pyridine ring are key functional features. They can participate in hydrogen bonding and other molecular interactions with biological targets. However, the parent molecule may exhibit limitations such as suboptimal binding affinity, poor metabolic stability, or unfavorable solubility.

The Rationale for Derivatization:

Strategic chemical modification, or derivatization, is a fundamental approach in drug discovery to address these limitations. By modifying the functional groups of this compound, researchers can systematically explore its structure-activity relationship (SAR) to develop analogues with enhanced therapeutic profiles. The primary goals of derivatization include:

  • Improving Potency: Enhancing the binding affinity to the biological target.

  • Modulating Selectivity: Increasing activity against the desired target while minimizing off-target effects.

  • Optimizing Pharmacokinetics (ADME): Improving Absorption, Distribution, Metabolism, and Excretion properties, such as increasing solubility or metabolic stability.

  • Exploring Novel Interactions: Introducing new functional groups to engage with previously unexploited regions of a target's binding site.

This guide focuses on two primary, high-yield derivatization strategies targeting the hydroxyl group: O-Alkylation (Ether Synthesis) and O-Esterification (Ester Synthesis) .

Foundational Concepts: Strategic Sites for Derivatization

The structure of this compound offers several sites for chemical modification. Understanding the role of each component is crucial for rational drug design.

  • C3-Hydroxyl Group: This is the most reactive and logical site for initial derivatization. It can act as a hydrogen bond donor and acceptor. Converting it to an ether or an ester can drastically alter the molecule's polarity, size, and hydrogen bonding capacity.[7]

  • N1-Pyridine Nitrogen: The nitrogen atom is weakly basic and can be a hydrogen bond acceptor.[5] N-alkylation or N-oxidation can modify the electronic properties and aqueous solubility of the scaffold.

  • C2-Methyl Group: While less reactive, this group influences the steric and electronic environment of the adjacent nitrogen and hydroxyl groups. Modifications at this position are more complex but can be explored in later-stage optimization.[8]

The diagram below illustrates the key sites for derivatization on the this compound scaffold.

Caption: Key derivatization sites on this compound.

Derivatization Strategies and Protocols

This section provides detailed protocols for the synthesis and characterization of novel this compound derivatives.

Strategy 1: O-Alkylation (Williamson Ether Synthesis)

Principle: O-alkylation introduces an alkyl or aryl group via an ether linkage. This modification is highly effective for increasing lipophilicity and introducing steric bulk, which can enhance binding to hydrophobic pockets in a target protein. The Williamson ether synthesis is a reliable method wherein the hydroxyl group is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[9] The choice of a non-nucleophilic base is critical to prevent side reactions with the alkyl halide.

Workflow Diagram:

G start This compound step1 Dissolve in Anhydrous Solvent (e.g., DMF, Acetonitrile) start->step1 step2 Add Base (e.g., NaH, K₂CO₃) step1->step2 step3 Stir at 0°C to RT (Alkoxide Formation) step2->step3 step4 Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) step3->step4 step5 Reaction at RT to 60°C (Monitor by TLC) step4->step5 step6 Aqueous Workup (Quench, Extract) step5->step6 step7 Purification (Column Chromatography) step6->step7 end O-Alkylated Derivative step7->end

Caption: General workflow for O-alkylation of this compound.

Detailed Protocol: Synthesis of 3-(Benzyloxy)-2-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 9.16 mmol). Dissolve it in anhydrous DMF (20 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the sodium salt.

  • Alkylation: Cool the reaction mixture back to 0°C. Add benzyl bromide (1.2 mL, 10.1 mmol) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes). The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes to afford the pure 3-(benzyloxy)-2-methylpyridine.

Strategy 2: O-Esterification

Principle: Esterification involves converting the hydroxyl group into an ester. Esters can serve as effective prodrugs, which are inactive compounds that are metabolized in vivo to release the active parent drug.[10] This strategy can improve oral bioavailability. The reaction is typically performed by treating the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct.[11]

Detailed Protocol: Synthesis of 2-Methylpyridin-3-yl Acetate

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 9.16 mmol) in pyridine (15 mL).

  • Acylation: Cool the solution to 0°C. Add acetic anhydride (1.3 mL, 13.7 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Workup: Once the reaction is complete, remove the pyridine under reduced pressure. Dissolve the residue in DCM (50 mL).

  • Washing: Transfer the DCM solution to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL) to remove any remaining pyridine, followed by saturated NaHCO₃ solution (2 x 20 mL) to neutralize any excess acid, and finally with water (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The product, 2-methylpyridin-3-yl acetate, is often obtained in high purity after workup. If necessary, it can be further purified by silica gel chromatography.

Analytical Characterization and Data

The identity and purity of all synthesized derivatives must be confirmed through a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Table 1: Expected Analytical Data for Synthesized Derivatives

Derivative NameMolecular FormulaMolecular WeightExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected MS (ESI+) [M+H]⁺
Parent Compound C₆H₇NO109.13~8.1 (d, 1H), ~7.1 (m, 2H), ~2.4 (s, 3H)110.1
3-(Benzyloxy)-2-methylpyridine C₁₃H₁₃NO199.25~8.2 (d, 1H), ~7.3-7.5 (m, 5H), ~7.1 (m, 2H), ~5.1 (s, 2H), ~2.5 (s, 3H)200.2
2-Methylpyridin-3-yl acetate C₈H₉NO₂151.16~8.3 (d, 1H), ~7.3 (d, 1H), ~7.2 (dd, 1H), ~2.5 (s, 3H), ~2.3 (s, 3H)152.1

Biological Evaluation Considerations

The choice of biological assay depends on the therapeutic target of interest. Pyridine derivatives have shown a wide range of activities, including anticancer and antimicrobial effects.[12][13][14]

Example Assay: Anticancer Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Conclusion

The derivatization of this compound is a powerful strategy for developing novel compounds with enhanced biological activity. The O-alkylation and O-esterification protocols described in this application note are robust, high-yield methods that provide a solid foundation for structure-activity relationship studies. Rigorous analytical characterization is paramount to ensure the identity and purity of each new analogue before proceeding to biological evaluation. These guidelines offer a comprehensive framework for researchers to systematically explore the chemical space around this promising scaffold.

References

  • Vertex AI Search. Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Accessed Jan 9, 2026.
  • PubChem. This compound | C6H7NO | CID 70719. National Institutes of Health. Accessed Jan 9, 2026.
  • Reddy, K., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132.
  • Matrix Fine Chemicals. This compound | CAS 1121-25-1. Accessed Jan 9, 2026.
  • PubChem. This compound Compound Summary. National Institutes of Health. Accessed Jan 9, 2026.
  • El-Gazzar, A. B. A., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171.
  • Wang, X., et al. (2018). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 54(72), 10136-10139.
  • Scientific Research Publishing. Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Accessed Jan 9, 2026.
  • Villa-Reyna, A-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. Accessed Jan 9, 2026.
  • O'Leary, D. F., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16054-16066.
  • Wang, T-S., et al. (2017). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. Molecules, 22(8), 1339.
  • Crysdot LLC. This compound. Accessed Jan 9, 2026.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Accessed Jan 9, 2026.
  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Aries, R. S. (1960). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,948,734. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Accessed Jan 9, 2026.
  • ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation. Accessed Jan 9, 2026.
  • da Silva, P. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(43), 38945–38954.
  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Accessed Jan 9, 2026.
  • Sau, A., et al. (2020). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 56(74), 10943-10946.
  • ResearchGate. Selected examples of the synthesis routes of 2-pyridones. Accessed Jan 9, 2026.
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  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 936798.
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  • Sharma, K., & Singh, R. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(15), 8684-8705.
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  • El-Gamel, N. E. A. (2015). Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136(Pt C), 1875–1887.
  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6245.

Sources

Application Note & Protocol: A Validated Method for the N-Oxidation of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine N-oxides are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry, drug development, and organic synthesis. The N-O moiety significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution, and often improving properties like aqueous solubility.[1][2] 2-Methylpyridin-3-ol, a substituted pyridine, serves as a valuable precursor, and its N-oxidation to this compound N-oxide unlocks novel pathways for further functionalization.

This application note provides a comprehensive, validated protocol for the N-oxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA). We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on data interpretation, troubleshooting, and safety. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for this transformation.

Reaction Overview and Mechanism

The N-oxidation of a pyridine derivative is a classic example of a nucleophilic attack by the lone pair of electrons on the pyridine nitrogen onto an electrophilic oxygen source. Peroxy acids, such as m-CPBA, are ideal reagents for this purpose.

Reaction Scheme:

Mechanism of N-Oxidation with m-CPBA

The reaction proceeds via a concerted mechanism. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the terminal, electrophilic oxygen atom of the peroxy acid. Simultaneously, the peroxy acid's hydroxyl proton is transferred to the carbonyl oxygen, leading to the formation of the pyridine N-oxide and the corresponding carboxylic acid byproduct, meta-chlorobenzoic acid (m-CBA).

Caption: Mechanism of pyridine N-oxidation by m-CPBA.

Experimental Protocol

This protocol details the N-oxidation of this compound on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents
MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore in a cool, dry place.
m-CPBA77% max (balance water)Sigma-AldrichCaution: Potentially explosive when dry. Store at 2-8 °C.[3]
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificUse a dry solvent for best results.
Sodium Bicarbonate (NaHCO₃)ACS Reagent, ≥99.7%VWRFor aqueous workup.
Sodium Sulfite (Na₂SO₃)ACS Reagent, ≥98%VWRTo quench excess peroxide.
Magnesium Sulfate (MgSO₄)Anhydrous, powderVWRFor drying the organic phase.
Saturated BrineN/ALab-preparedFor aqueous workup.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.09 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Rationale: The oxidation is exothermic; initial cooling helps to control the reaction rate and prevent potential side reactions.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add m-CPBA (approx. 77% purity, 2.47 g, ~11.0 mmol, 1.1 eq) portion-wise over 15-20 minutes. Rationale: Slow, portion-wise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:Methanol eluent). The starting material should be consumed within 2-4 hours. The N-oxide product is typically more polar and will have a lower Rf value.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃, ~20 mL) to quench any unreacted m-CPBA. Stir vigorously for 15-20 minutes. Rationale: This step safely decomposes the excess peroxide, a necessary safety measure before workup.

  • Aqueous Workup (Phase 1): Transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 30 mL) to remove the m-CBA byproduct. Rationale: The basic wash deprotonates the acidic m-CBA, making it soluble in the aqueous layer.

  • Aqueous Workup (Phase 2): Wash the organic layer with saturated brine (1 x 30 mL) to remove residual water.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, this compound N-oxide, can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

Experimental_Workflow start Start dissolve 1. Dissolve this compound in 50 mL DCM start->dissolve cool 2. Cool to 0-5 °C (Ice Bath) dissolve->cool add_mcpba 3. Add m-CPBA (1.1 eq) portion-wise cool->add_mcpba react 4. Stir at 0 °C → RT Monitor by TLC add_mcpba->react quench 5. Quench with 10% Na₂SO₃ (aq) react->quench workup 6. Workup: NaHCO₃ (aq), Brine quench->workup dry 7. Dry organic layer (MgSO₄) & Filter workup->dry concentrate 8. Concentrate via Rotary Evaporation dry->concentrate purify 9. Purify crude product (Recrystallization/Chromatography) concentrate->purify end End Product: This compound N-oxide purify->end

Caption: Step-by-step workflow for the N-oxidation protocol.

Expected Results and Characterization

This protocol is expected to yield the desired N-oxide in good to excellent yields. The final product should be characterized to confirm its identity and purity.

ParameterExpected Outcome
Reaction Time 2 - 4 hours
Theoretical Yield 1.25 g (for 10 mmol scale)
Expected Yield 75 - 90% (0.94 g - 1.13 g)
Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

Notes on Characterization:

  • ¹H NMR: Expect a downfield shift of the aromatic protons compared to the starting material due to the electronic effect of the N-O bond.

  • MS (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the molecular weight of the product (C₆H₇NO₂ = 125.13 g/mol ).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient m-CPBA (due to degradation or low purity).- Reaction time too short.- Add an additional portion (0.1-0.2 eq) of m-CPBA.- Allow the reaction to stir for a longer period at room temperature.
Low Yield - Product loss during aqueous workup (N-oxide may have some water solubility).- Inefficient extraction.- Back-extract the combined aqueous layers with DCM (2 x 20 mL) to recover any dissolved product.- Ensure thorough mixing during extractions.
Impure Product - Residual m-CBA byproduct.- Presence of unreacted starting material.- Ensure thorough washing with NaHCO₃ solution.- Purify via column chromatography.

Safety and Handling

All procedures should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive and potentially explosive when dry.[4] It is typically supplied wet with water for stability.[4] Avoid grinding the solid or heating it excessively. Store refrigerated (2-8 °C).[3]

  • Peracetic Acid (Alternative): If using a hydrogen peroxide/acetic acid system to generate peracetic acid in situ, be aware that it is volatile, corrosive, and can form explosive mixtures.[5][6] m-CPBA is generally considered easier and safer to handle as a solid.[5][6]

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Handle exclusively in a fume hood.

  • Quenching: The quenching of excess peroxide with sodium sulfite can be exothermic. Perform this step slowly and with cooling.

References

  • LCSS: PERACETIC ACID (AND RELATED PERCARBOXYLIC ACIDS). (n.d.). National Research Council.
  • Pyridine N-Oxide-structure. (n.d.). ChemTube3D.
  • Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA EH&S.
  • Recent trends in the chemistry of pyridine N-oxides. (2001). ARKAT USA, Inc.
  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. (2018). Journal of Visualized Experiments.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2022). ACS Publications.
  • Pyridine-N-oxide. (n.d.). Wikipedia.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal.
  • Pyridine N-Oxides. (2012). Baran Lab, Scripps Research.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). Semantic Scholar.

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Catalytic Applications of 2-Methylpyridin-3-ol Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the catalytic use of metal complexes featuring the 2-Methylpyridin-3-ol ligand. While a nascent area of investigation, the unique electronic and steric properties of this pyridinol ligand offer intriguing possibilities in catalysis. This document synthesizes established principles from coordination chemistry and catalysis to present scientifically grounded, hypothetical applications in two key areas: Vanadium-catalyzed asymmetric sulfide oxidation and Iron-catalyzed biomimetic catechol cleavage. The protocols are designed to be self-validating, with explanations for each experimental choice, and are supported by references to authoritative literature.

Part 1: Introduction to this compound in Catalysis

The this compound ligand presents a compelling scaffold for the design of novel metal catalysts. The pyridine nitrogen offers a strong coordination site, while the adjacent hydroxyl group can act as a tunable anionic ligand upon deprotonation.[1] This bidentate N,O-coordination motif can stabilize various transition metal centers, influencing their redox properties and catalytic activity.[1] The methyl group at the 2-position introduces steric hindrance that can be exploited to create specific coordination environments and potentially induce enantioselectivity in catalytic transformations.

The versatility of pyridine-based ligands in catalysis is well-documented, with applications ranging from oxidation and reduction to cross-coupling reactions.[2][3][4][5][6] Metal complexes of substituted pyridines have demonstrated tunable catalytic activities based on the electronic nature of the substituents.[2] This guide will explore the plausible catalytic applications of this compound metal complexes, providing detailed protocols for their synthesis and use in two distinct catalytic systems.

Part 2: Vanadium-Catalyzed Asymmetric Oxidation of Sulfides

Vanadium complexes are renowned for their efficacy as catalysts in a variety of oxidation reactions, including the asymmetric oxidation of sulfides to chiral sulfoxides—a valuable transformation in medicinal chemistry.[7][8][9] The coordination of a chiral ligand to the vanadium center can create a chiral environment, enabling enantioselective oxygen transfer to the substrate. Here, we propose a hypothetical chiral vanadium complex incorporating a derivative of this compound for this purpose.

Rationale for Catalyst Design

The proposed catalyst, a Vanadium(V) oxo complex with a chiral Schiff base ligand derived from this compound, is designed to leverage the established principles of vanadium-catalyzed asymmetric oxidation. The pyridinol moiety provides a stable anchor for the metal, while the chiral Schiff base creates the necessary asymmetric environment for enantioselective catalysis.

Diagram: Proposed Catalytic Cycle for Sulfide Oxidation

Catalytic_Cycle_Vanadium V(V)-Oxo Complex V(V)-Oxo Complex Substrate Binding Substrate Binding V(V)-Oxo Complex->Substrate Binding Sulfide (R-S-R') Oxygen Transfer Oxygen Transfer Substrate Binding->Oxygen Transfer Oxidant (H2O2) Product Release Product Release Oxygen Transfer->Product Release Sulfoxide (R-S(O)-R') Product Release->V(V)-Oxo Complex Regeneration

Caption: Proposed catalytic cycle for Vanadium-catalyzed sulfide oxidation.

Experimental Protocol: Asymmetric Oxidation of Thioanisole

Objective: To synthesize a chiral sulfoxide from a prochiral sulfide using a custom-designed Vanadium catalyst.

Materials:

  • Vanadyl acetylacetonate [V(acac)₂]

  • Chiral amino alcohol (e.g., (1S,2R)-(+)-2-amino-1,2-diphenylethanol)

  • 2-Formyl-3-hydroxy-6-methylpyridine (synthesized from this compound)

  • Thioanisole

  • Hydrogen peroxide (30% solution)

  • Dry solvents (Methanol, Dichloromethane)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Synthesis of the Chiral Schiff Base Ligand

  • In a round-bottom flask, dissolve 1.0 mmol of 2-Formyl-3-hydroxy-6-methylpyridine in 20 mL of dry methanol.

  • Add 1.0 mmol of the chiral amino alcohol to the solution.

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Reflux the mixture for 4 hours under an inert atmosphere.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting Schiff base ligand by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Synthesis of the Vanadium Catalyst

  • In a separate flask, dissolve 0.5 mmol of the purified chiral Schiff base ligand in 15 mL of dry methanol.

  • Add 0.5 mmol of vanadyl acetylacetonate to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • The color of the solution should change, indicating complex formation.

  • The catalyst can be used in situ or isolated by solvent evaporation and washing with a non-polar solvent like hexane.

Step 3: Catalytic Oxidation of Thioanisole

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of thioanisole in 10 mL of dichloromethane.

  • Add 0.05 mmol (5 mol%) of the prepared Vanadium catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.2 mmol of 30% hydrogen peroxide dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral sulfoxide.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Results
EntryCatalyst (mol%)OxidantSolventTime (h)Yield (%)ee (%)
15H₂O₂CH₂Cl₂24>9070-90
22H₂O₂CH₂Cl₂24>8565-85
35TBHPCH₂Cl₂24>8060-80

TBHP: tert-Butyl hydroperoxide

Part 3: Iron-Catalyzed Biomimetic Oxidative Cleavage of Catechol

Iron complexes are central to the function of many oxygenase enzymes.[10][11] Catechol dioxygenases, for example, utilize an iron center to catalyze the oxidative cleavage of catechol rings, a critical step in the degradation of aromatic compounds.[12] A well-designed iron complex with a this compound ligand could mimic this biological function.

Rationale for Catalyst Design

An Iron(III) complex with this compound is proposed to model the active site of catechol dioxygenases. The pyridinol ligand can provide two coordination sites (N and O), and additional ligands can complete the coordination sphere to create an environment conducive to catechol binding and subsequent reaction with molecular oxygen.[10][12]

Diagram: Experimental Workflow for Biomimetic Oxidation

Workflow_Iron_Catalysis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction FeCl3 FeCl3 Stirring Stir at RT FeCl3->Stirring Ligand This compound Ligand->Stirring Solvent_Prep Solvent (e.g., Methanol) Solvent_Prep->Stirring Fe_Complex [Fe(2-M-3-OP)nClm] Stirring->Fe_Complex Reaction_Vessel Reaction under O2 atmosphere Fe_Complex->Reaction_Vessel Catechol Catechol Catechol->Reaction_Vessel Solvent_Reaction Solvent (e.g., Acetonitrile) Solvent_Reaction->Reaction_Vessel Analysis GC-MS/HPLC Analysis Reaction_Vessel->Analysis

Caption: Workflow for iron-catalyzed biomimetic catechol oxidation.

Experimental Protocol: Oxidative Cleavage of 3,5-di-tert-butylcatechol

Objective: To mimic the function of catechol dioxygenase by catalytically cleaving a catechol substrate using an iron-pyridinol complex.

Materials:

  • Iron(III) chloride (FeCl₃)

  • This compound

  • 3,5-di-tert-butylcatechol

  • Dry solvents (Methanol, Acetonitrile)

  • Oxygen balloon

  • Standard laboratory glassware and analytical instruments (GC-MS, HPLC)

Procedure:

Step 1: Synthesis of the Iron Catalyst

  • In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of FeCl₃ in 20 mL of dry methanol.

  • In a separate flask, dissolve 2.0 mmol of this compound in 10 mL of dry methanol.

  • Slowly add the ligand solution to the FeCl₃ solution with vigorous stirring.

  • A color change and/or precipitation should be observed, indicating complex formation.

  • Stir the mixture at room temperature for 1 hour.

  • The resulting iron complex can be used directly as a stock solution or isolated by filtration, washing with cold methanol, and drying under vacuum.

Step 2: Catalytic Oxidation of Catechol

  • To a 100 mL round-bottom flask, add 0.5 mmol of 3,5-di-tert-butylcatechol.

  • Dissolve the catechol in 25 mL of acetonitrile.

  • Add 0.025 mmol (5 mol%) of the iron catalyst from the stock solution or as a solid.

  • Seal the flask with a septum and purge with oxygen for 5 minutes.

  • Maintain a positive pressure of oxygen using an oxygen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature for 48 hours.

  • Take aliquots at regular intervals to monitor the reaction by TLC or HPLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable solvent for analysis.

  • Identify and quantify the cleavage products (e.g., muconic acid derivatives) by GC-MS and/or NMR spectroscopy.

Data Presentation: Expected Product Distribution
SubstrateCatalystTime (h)Conversion (%)Intradiol Product (%)Extradiol Product (%)
3,5-di-tert-butylcatechol[Fe(2-M-3-OP)₂Cl]48~70-85~60-75~5-10

Product distribution can be influenced by solvent and reaction conditions.[12]

Part 4: Conclusion and Future Outlook

The metal complexes of this compound represent a promising yet underexplored class of catalysts. The protocols detailed in this guide provide a solid foundation for researchers to begin investigating their potential in asymmetric oxidation and biomimetic catalysis. The modular nature of the ligand allows for further synthetic modifications to fine-tune the steric and electronic properties of the resulting catalysts, potentially leading to improved activity and selectivity. Future work should focus on the isolation and full characterization of these complexes and the detailed mechanistic investigation of their catalytic cycles. The insights gained will undoubtedly contribute to the rational design of next-generation catalysts for a wide range of chemical transformations.

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  • Use of Vanadium Complexes as Catalysts in the Synthesis of Guanidines: New Experimental Data and DFT Analysis of the... (n.d.).
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  • Photocatalytic oxidation of iron(ii) complexes by dioxygen using 9-mesityl-10-methylacridinium ions. (n.d.). Royal Society of Chemistry. [Link]
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025). PubMed. [Link]

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The Strategic Utility of 2-Methylpyridin-3-ol in the Genesis of Novel Heterocyclic Scaffolds: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have cemented its status as a privileged structure. Within the diverse family of pyridine derivatives, 2-Methylpyridin-3-ol emerges as a particularly valuable and versatile building block for the synthesis of innovative heterocyclic systems. The strategic placement of a hydroxyl and a methyl group on the pyridine ring offers a rich platform for a variety of chemical transformations, enabling the construction of fused bicyclic and other complex heterocyclic architectures. These resultant structures are of significant interest due to their potential to interact with a wide array of biological targets, offering promising avenues for the development of new therapeutic agents.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of key transformations and present detailed, field-proven protocols. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this powerful synthetic precursor in their quest for novel molecular entities.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay between the nucleophilic hydroxyl group and the adjacent, activated methyl group. This unique arrangement facilitates a range of cyclization strategies, leading to the formation of five- and six-membered heterocyclic rings fused to the pyridine core. The principal synthetic pathways explored in this guide include the construction of oxazolo[4,5-b]pyridines and furo[3,2-b]pyridines.

I. Synthesis of Oxazolo[4,5-b]pyridine Derivatives: A Gateway to Bioactive Scaffolds

The fusion of an oxazole ring to the pyridine core of this compound results in the formation of the oxazolo[4,5-b]pyridine scaffold. This heterocyclic system is found in a number of biologically active molecules and serves as a valuable template for library synthesis in drug discovery programs. The synthesis of these derivatives from this compound can be efficiently achieved through a condensation reaction with a suitable carboxylic acid or its derivative, followed by cyclization.

Mechanistic Rationale: The synthesis of the oxazolo[4,5-b]pyridine core from this compound and a carboxylic acid typically proceeds through an initial acylation of the hydroxyl group to form an ester intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent or heat, leads to the formation of the oxazole ring. The choice of the carboxylic acid component allows for the introduction of diverse substituents at the 2-position of the resulting oxazolo[4,5-b]pyridine, providing a straightforward method for generating structural diversity.

Experimental Protocol: Synthesis of 2-Aryl-7-methyloxazolo[4,5-b]pyridines

This protocol details the synthesis of 2-aryl-7-methyloxazolo[4,5-b]pyridines from this compound and a variety of aromatic carboxylic acids.

Materials:

  • This compound

  • Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Polyphosphoric Acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Addition of Cyclizing Agent: Under a nitrogen atmosphere, carefully add polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent (10 mL per gram of this compound) to the flask.

  • Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-aryl-7-methyloxazolo[4,5-b]pyridine.

Data Presentation:

EntrySubstituted Benzoic AcidR-GroupYield (%)
14-Chlorobenzoic Acid4-Cl78
24-Methoxybenzoic Acid4-OCH₃82
3Benzoic AcidH85
43-Nitrobenzoic Acid3-NO₂71

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 This compound reaction Condensation & Cyclization (PPA or Eaton's Reagent, 130-140 °C) start1->reaction start2 Substituted Benzoic Acid start2->reaction workup Quenching, Neutralization, Extraction reaction->workup purification Column Chromatography workup->purification product 2-Aryl-7-methyloxazolo[4,5-b]pyridine purification->product G Start This compound Intermediate O-Alkylated Intermediate Start->Intermediate α-Bromo Ketone, K₂CO₃ Product 2-Substituted-7-methylfuro[3,2-b]pyridine Intermediate->Product PPA or Amberlyst-15, Heat

Flow Chemistry Methods for the Synthesis of 2-Methylpyridin-3-ol: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the synthesis of 2-Methylpyridin-3-ol, a valuable heterocyclic building block, utilizing the principles and advantages of continuous flow chemistry. In the absence of a direct, single-step flow synthesis protocol in the current literature, this application note proposes and outlines a robust, two-step continuous flow process. This multi-step approach enhances safety, particularly in the handling of potentially hazardous intermediates, and offers superior control over reaction parameters compared to traditional batch methods. The protocols provided are designed to be self-validating and are supported by established principles of flow chemistry, offering a practical and efficient route to the target molecule.

Introduction: The Case for a Multi-Step Flow Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional batch production of such substituted pyridinols can be challenging, often involving hazardous reagents, high temperatures, and lengthy reaction times. Continuous flow chemistry offers a compelling alternative, providing enhanced safety, improved heat and mass transfer, and greater reproducibility.[1]

This guide details a proposed two-step continuous flow synthesis of this compound. This approach is predicated on the strategic combination of well-established flow chemistry transformations to create a reliable and efficient pathway to the target compound. The proposed synthesis involves:

  • Step 1: Continuous α-Methylation of 3-Aminopyridine. This initial step leverages a heterogeneous catalysis approach to introduce the methyl group at the 2-position of the pyridine ring.

  • Step 2: Continuous Diazotization and In-situ Hydrolysis of 2-Methyl-3-aminopyridine. This second step transforms the amino group into the desired hydroxyl functionality via a diazonium salt intermediate, a reaction that significantly benefits from the safety features of a flow environment.

The following sections provide detailed protocols, experimental setup diagrams, and a discussion of the scientific rationale behind each step.

Proposed Two-Step Continuous Flow Synthesis of this compound

The overall synthetic strategy is depicted below:

synthesis_overview 3-Aminopyridine 3-Aminopyridine 2-Methyl-3-aminopyridine 2-Methyl-3-aminopyridine 3-Aminopyridine->2-Methyl-3-aminopyridine Step 1: α-Methylation This compound This compound 2-Methyl-3-aminopyridine->this compound Step 2: Diazotization & Hydrolysis

Caption: Overall two-step synthetic route to this compound.

Part I: Continuous α-Methylation of 3-Aminopyridine

This first step focuses on the regioselective methylation of 3-aminopyridine at the C2 position. The use of a packed-bed reactor with a heterogeneous catalyst simplifies product purification and allows for continuous operation.[1][2]

Scientific Rationale

The α-methylation of pyridines in a continuous flow setup using a packed-bed reactor containing Raney® nickel as a heterogeneous catalyst has been demonstrated to be an efficient process.[2] 1-Propanol serves as both the solvent and the methylating agent.[2] The high temperatures and pressures achievable in a flow reactor facilitate the reaction, leading to shorter reaction times and improved safety compared to batch methods.[1]

Experimental Workflow: α-Methylation

alpha_methylation_workflow cluster_reagents Reagent Delivery cluster_reactor Reaction Zone cluster_collection Product Collection reagent_pump HPLC Pump packed_bed Heated Packed-Bed Reactor (Raney® Nickel) reagent_pump->packed_bed reagent_solution Solution of 3-Aminopyridine in 1-Propanol reagent_solution->reagent_pump bpr Back Pressure Regulator packed_bed->bpr collection_flask Collection Flask bpr->collection_flask diazotization_hydrolysis_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Quench cluster_collection Product Collection cluster_quench pump_a Pump A t_mixer1 T-Mixer 1 pump_a->t_mixer1 solution_a 2-Methyl-3-aminopyridine in aq. H2SO4 solution_a->pump_a pump_b Pump B pump_b->t_mixer1 solution_b aq. NaNO2 solution_b->pump_b reactor_coil Reactor Coil (0-5 °C) t_mixer1->reactor_coil t_mixer2 T-Mixer 2 reactor_coil->t_mixer2 hydrolysis_coil Hydrolysis Coil (Heated) t_mixer2->hydrolysis_coil bpr Back Pressure Regulator hydrolysis_coil->bpr collection_flask Collection Flask bpr->collection_flask pump_c Pump C pump_c->t_mixer2 water Water water->pump_c

Sources

Application Note: Preparation of Standard Solutions of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridin-3-ol is a heterocyclic compound of interest in various fields, including pharmaceutical development and metabolic research. Accurate quantification of this analyte is contingent upon the preparation of precise and reliable standard solutions. These standards are fundamental for calibrating analytical instruments, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems, ensuring data integrity and reproducibility. This document provides a comprehensive, field-proven protocol for the preparation of primary stock and working standard solutions of this compound, designed for researchers, scientists, and drug development professionals. The causality behind each step is explained to ensure the protocol is not just followed, but understood, leading to higher quality outcomes.

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method. These properties dictate the choice of solvent, storage conditions, and handling procedures.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 2-Methyl-3-hydroxypyridine, 3-Hydroxy-2-picoline[2][3]
CAS Number 1121-25-1[1][2][4]
Molecular Formula C6H7NO[1][2][4]
Molecular Weight 109.13 g/mol [2][4]
Appearance Beige Powder/Solid[3]
Melting Point 167 - 171 °C[3]
Solubility Soluble in various organic solvents. Enhanced solubility in many organic solvents is a known characteristic of fluorinated pyridine derivatives.[5] While specific data for this compound is not detailed, methanol or ethanol are common first choices for polar heterocyclic compounds.
Purity Commercially available in purities of 95-99%.[4][6] For use as a primary standard, a purity of ≥98% is required.

Safety and Handling Precautions

Trustworthiness in analytical results begins with safety in the laboratory. This compound must be handled with appropriate care.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][3][6] It may also cause respiratory irritation.[3][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses with side shields or goggles.[6] All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.[6]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][6]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][6]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth.[3] Do NOT induce vomiting.[6]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][6]

Protocol: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

The primary stock solution is the cornerstone of quantitative analysis; its accuracy dictates the accuracy of all subsequent measurements.[7] The weighing method is employed for its directness and high precision.[8]

Principle of the Method

A precisely weighed mass of high-purity this compound is dissolved in a specific volume of a suitable solvent using Class A volumetric glassware to create a solution of a known, exact concentration.

Materials and Reagents
  • This compound: Analytical standard grade (≥98% purity).

  • Solvent: HPLC-grade Methanol (or other appropriate solvent based on experimental needs).

  • Equipment:

    • Analytical balance (4-decimal place readability, e.g., 0.0001 g).

    • Class A volumetric flask with stopper (e.g., 100 mL).

    • Weighing paper or boat.

    • Spatula.

    • Glass funnel.

    • Beaker.

    • Ultrasonic bath.

    • Pasteur pipette.

Step-by-Step Procedure
  • Preparation: Ensure all glassware is scrupulously cleaned and dried to prevent contamination.[9] Place the container of this compound and the chosen solvent in the weighing room to allow them to equilibrate to ambient temperature. This prevents mass errors due to convection currents.

  • Weighing: Accurately weigh approximately 100 mg of this compound onto weighing paper using an analytical balance. Record the exact mass to four decimal places (e.g., 0.1000 g). The use of a high-precision balance is critical to minimize weighing errors.[9]

  • Dissolution: Carefully transfer the weighed powder into a 100 mL Class A volumetric flask using a clean, dry funnel. Rinse the weighing paper and funnel with small aliquots of the solvent (Methanol) into the flask to ensure a quantitative transfer.

  • Solubilization: Add approximately 50-70 mL of the solvent to the flask. Swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise using a Pasteur pipette until the bottom of the meniscus is exactly on the calibration mark of the flask.[9]

  • Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.[9]

  • Labeling and Storage: Transfer the solution to a labeled amber glass bottle. The label must include the compound name, concentration, solvent, preparation date, and initials of the preparer.[9] Store in a cool, dark place, such as a refrigerator at 2-8°C, to maintain stability.

Concentration Calculation

The exact concentration of the primary stock solution is calculated based on the actual mass weighed.

  • Formula: Concentration (µg/mL) = (Mass of compound (g) × Purity (%) × 1,000,000) / Volume of flask (mL)

  • Example Calculation:

    • Mass weighed: 0.1012 g

    • Purity: 99.5%

    • Volume: 100.0 mL

    • Concentration = (0.1012 g × 0.995 × 1,000,000) / 100.0 mL = 1006.94 µg/mL

Workflow for Standard Solution Preparation

The following diagram illustrates the logical flow from the pure compound to the final working standards used for analysis.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Working Standard Preparation Compound High-Purity This compound Solid Weigh Accurate Weighing (Analytical Balance) Compound->Weigh Dissolve Quantitative Transfer & Dissolution (Volumetric Flask) Weigh->Dissolve Stock Primary Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock Dilute Serial Dilution (Volumetric Pipettes & Flasks) Stock->Dilute Use for Dilution Working Working Standards (e.g., 0.1 - 10 µg/mL) Dilute->Working CalCurve Calibration Curve Generation Working->CalCurve

Caption: Workflow for preparing standard solutions.

Protocol: Preparation of Working Standards by Serial Dilution

Working standards are prepared by diluting the primary stock solution to create a series of solutions with lower concentrations.[7][8] These are used to generate a calibration curve, which is essential for quantifying the analyte in unknown samples.

Principle of the Method

The serial dilution method uses the highly accurate primary stock solution to create a range of lower concentrations.[8] This is achieved by transferring precise volumes of a more concentrated solution into a new volumetric flask and diluting to the mark. The dilution factor at each step is known, allowing for the precise calculation of each working standard's concentration.

Example Dilution Scheme for a 5-Point Calibration Curve

This table details the preparation of working standards from the primary stock solution (assuming a concentration of 1000 µg/mL for simplicity).

Target Conc. (µg/mL)Vol. of Stock/Intermediate (mL)Source SolutionFinal Volume (mL)Dilution Factor
10010.01000 µg/mL Stock1001:10
101.01000 µg/mL Stock1001:100
1.01.0100 µg/mL Intermediate1001:100
0.55.010 µg/mL Intermediate1001:2
0.11.010 µg/mL Intermediate1001:10
Step-by-Step Procedure
  • Select Glassware: Use calibrated Class A volumetric pipettes for transfers and Class A volumetric flasks for dilutions to ensure the highest accuracy.

  • Perform Dilution:

    • To prepare the 10 µg/mL standard, pipette exactly 1.0 mL of the ~1000 µg/mL primary stock into a 100 mL volumetric flask.

    • Dilute to the calibration mark with the same solvent used for the stock solution.

    • Stopper and invert thoroughly to mix.

  • Repeat for all Standards: Follow the scheme in the table above to prepare all necessary working standards. It is often more accurate to perform an intermediate dilution (e.g., to 100 µg/mL) to avoid very small volume transfers from the primary stock.

  • Usage: Working solutions should ideally be prepared fresh on the day of analysis.[7] If stored, they should be kept under the same conditions as the primary stock, but for a shorter, validated period.

Validation and Quality Control

A protocol is only trustworthy if it is self-validating. The accuracy of the prepared solutions should be periodically verified.

  • Spectrophotometric Check: A UV-Vis spectrophotometer can be used to check the absorbance of the solutions. According to the Beer-Lambert law, absorbance is directly proportional to concentration. A plot of absorbance versus the calculated concentrations of the working standards should yield a straight line with a high correlation coefficient (R² > 0.999), providing confidence in the dilution series.

  • Bracketing Standards: During an analytical run, a freshly prepared working standard should be run alongside aged standards to check for degradation or solvent evaporation. The results should be within a predefined acceptance criterion (e.g., ±5%).

References

  • Matrix Fine Chemicals. This compound | CAS 1121-25-1. [Link]
  • PubChem. This compound | C6H7NO | CID 70719. [Link]
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  • ReAgent. How To Make A Standard Solution. [Link]
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  • Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]
  • Stanford University. Procedures to make ICP-MS Standard Solution. [Link]
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  • PubChem. 2-Methylpyridine | C5H4N(CH3) | CID 7975. [Link]
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  • Wikipedia. 3-Methylpyridine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic intermediate. Recognizing that a single, universally adopted synthesis protocol is not established in the literature, this guide focuses on a robust and plausible route: the ring transformation of 2-acetylfuran. The principles, troubleshooting steps, and FAQs discussed herein are grounded in established chemical mechanisms and can be adapted to other synthetic strategies.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the reaction of 2-acetylfuran with ammonia, a common and effective method for producing 3-hydroxypyridines.[1][2]

Workflow for this compound Synthesis via Furan Ring Transformation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Ring Transformation cluster_2 Step 3: Work-up & Purification A 2-Acetylfuran D High-Pressure Reactor A->D B Ammonia (aq. or source) B->D C Ammonium Chloride (optional catalyst) C->D E Heat to 150-200°C D->E F Maintain Pressure (autogenous) E->F G Crude Reaction Mixture F->G H Cool & Depressurize G->H I Solvent Extraction H->I J pH Adjustment I->J K Recrystallization / Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Q1: My reaction shows low conversion of the 2-acetylfuran starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is a common issue often related to suboptimal reaction conditions or catalyst inefficiency. The transformation of a furan ring into a pyridine ring is a high-activation-energy process that requires sufficient thermal energy.[2]

Probable Causes & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Action
Insufficient Temperature or Pressure The mechanism involves the ring opening of the furan, which is the rate-limiting step and requires significant thermal input. The reaction is typically performed at 150-200°C in a sealed reactor, where autogenous pressure develops, keeping the reagents in the liquid phase and increasing collision frequency.Verify Reactor Temperature: Ensure your reactor's internal temperature reaches the target of at least 150°C. Increase Reaction Time: If operating at the lower end of the temperature range, extend the reaction time from 8 hours up to 24 hours.
Low Concentration of Ammonia Ammonia acts as the nitrogen source for the pyridine ring. An insufficient amount will naturally lead to incomplete conversion of the furan substrate.Increase Ammonia Equivalents: Use a large excess of concentrated aqueous ammonia or an ammonia source like ammonium acetate. A molar ratio of at least 10 equivalents of ammonia to 1 equivalent of 2-acetylfuran is recommended.
Poor Heat Transfer In large-scale reactions, inefficient stirring or viscous reaction media can lead to poor heat distribution, creating cooler zones where the reaction does not proceed.Improve Agitation: Ensure vigorous stirring throughout the reaction to maintain a homogenous temperature profile. If the mixture is too thick, consider a co-solvent, though this may affect pressure.
Q2: The reaction works, but I am isolating a large amount of dark, insoluble polymeric material, resulting in a low yield of the desired product. How can I prevent this?

Answer: The formation of polymeric byproducts is a known challenge when working with furans at high temperatures, especially under acidic conditions.[2] Furan and its derivatives are susceptible to acid-catalyzed polymerization.

Probable Causes & Solutions:

  • Cause: Furan Polymerization.

    • Explanation: The reaction can be catalyzed by ammonium chloride (NH₄Cl), which creates a slightly acidic environment. This, combined with high temperatures, promotes the polymerization of the furan starting material and intermediates.

    • Solution:

      • pH Control: While slight acidity can catalyze the desired reaction, excessive acidity promotes polymerization. If using NH₄Cl, ensure the amount is catalytic (e.g., 0.1 equivalents). The high concentration of ammonia should maintain a basic overall environment.

      • Temperature Ramping: Instead of rapidly heating to the target temperature, implement a gradual ramp-up schedule. This can allow the desired ring transformation to initiate before polymerization becomes the dominant pathway.

      • Inert Atmosphere: Although the reaction is sealed, ensuring the reactor is flushed with nitrogen or argon before sealing can minimize oxidative side reactions that may contribute to charring and polymer formation.

Q3: I have confirmed product formation via TLC/LC-MS, but I am struggling with the purification. The crude product is an emulsion/oily solid, and extraction is difficult.

Answer: Isolation issues are common due to the amphiphilic nature of the this compound product (possessing both a phenolic hydroxyl group and a basic pyridine nitrogen) and the presence of excess ammonia.

Troubleshooting Product Isolation:

Caption: Logic diagram for troubleshooting product purification.

Detailed Protocol for Work-up:

  • Removal of Ammonia: After cooling the reactor, vent any residual pressure safely in a fume hood. Transfer the mixture to a round-bottom flask and concentrate it on a rotary evaporator to remove the bulk of the excess ammonia and water.

  • Acid-Base Extraction:

    • Dilute the residue with water and a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Carefully adjust the pH of the aqueous layer to ~9-10 with a base like NaOH. This deprotonates the phenolic hydroxyl group, making the product more water-soluble and removing non-basic organic impurities into the organic layer. Discard the organic layer.

    • Re-acidify the aqueous layer to pH ~7 with dilute HCl. At its isoelectric point, this compound is least soluble in water and will preferentially partition into a fresh organic layer.

    • Extract multiple times with fresh ethyl acetate.

  • Drying and Crystallization: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting crude solid or oil can often be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most viable strategies for synthesizing this compound?

Answer: There are two primary and chemically sound strategies:

  • Ring Transformation of Furans: This involves reacting 2-acetylfuran with ammonia under high temperature and pressure. It is an attractive route due to the potential use of bio-renewable starting materials, as furfural (a precursor to 2-acetylfuran) can be derived from agricultural waste.[3]

  • Diazotization of an Aminopyridine: This classic transformation involves converting 2-methyl-3-aminopyridine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid), which is then hydrolyzed by water to the desired 3-hydroxypyridine.[4][5] This method is effective if the aminopyridine precursor is readily available.

Q2: Why is temperature control so critical during the diazotization of 2-methyl-3-aminopyridine?

Answer: Pyridinediazonium salts are significantly less stable than their benzenoid analogues.[6] The reaction must be kept cold (typically 0-5°C) for two primary reasons:

  • To Prevent Premature Decomposition: At higher temperatures, the diazonium salt will rapidly decompose, losing N₂ gas to form a highly reactive aryl cation. This can lead to a mixture of undesired side products instead of the clean substitution by water.[5]

  • To Minimize Side Reactions: The nitrous acid used in the reaction can also participate in other unwanted side reactions if the temperature is not controlled.

Q3: Can I use other methods like direct oxidation of 2-methylpyridine to get to the final product?

Answer: The direct C-H oxidation of a pyridine ring, especially to introduce a hydroxyl group, is notoriously difficult to control. These reactions often lack regioselectivity, leading to a mixture of 3-, 4-, 5-, and 6-hydroxylated products, as well as oxidation of the methyl group.[7] Such methods generally suffer from low yields and create significant purification challenges, making them less synthetically useful compared to building the ring from a precursor or using a directed functional group interconversion like diazotization.

Q4: What is the Bohlmann-Rahtz pyridine synthesis, and can it be used for this compound?

Answer: The Bohlmann-Rahtz synthesis is a powerful method for creating substituted pyridines by condensing an enamine with an ethynyl ketone.[8][9] While it is an excellent tool for assembling the pyridine core, it does not directly yield a 3-hydroxypyridine. One would need to select starting materials that place a functional group at the 3-position which could later be converted to a hydroxyl group. This would add steps to the overall synthesis, making it less direct than the furan ring transformation for this specific target.

References

  • J&K Scientific. Bohlmann–Rahtz Pyridine Synthesis. [Link]
  • Scribd. Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
  • Bagley, M. C., Glover, C., & Xiong, X. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. [Link]
  • Bagley, M. C., Dale, J. W., Hughes, G., & Xiong, X. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (14), 1663-1671. [Link]
  • Gabbutt, C. D. (2001). New functionalised 3-hydroxypyridines. Durham University. [Link]
  • Pfister, K., Harris, E., & Firestone, R. A. (1966). U.S. Patent No. 3,227,724. Washington, DC: U.S.
  • Ren, D., Jiang, X., Zhang, N., & Huo, Z. (2022). Synthesis of 3-hydroxypyridines from bio-based furfural.
  • Zhang, Z., & Fan, E. (2004). Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant.
  • Chemistry Stack Exchange. (2021).
  • Clauss, K., & Lissel, M. (1977). U.S. Patent No. 4,061,644. Washington, DC: U.S.
  • Kalatzis, E., & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529-533. [Link]
  • Guimard, D., Gulea, M., & Masson, S. (2023).
  • Johnson, T. C., & Rogers, R. B. (2004). U.S. Patent No. 6,710,180. Washington, DC: U.S.
  • Deadman, B. J., Healy, S. P., Maguire, O. R., & Browne, D. L. (2020). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 25(23), 5652. [Link]
  • LibreTexts Chemistry. (2019). 14.
  • Manansala, C., & Tranmer, G. K. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15811. [Link]
  • Wang, Y., et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. Journal of Medicinal Chemistry, 57(2), 485-498. [Link]
  • Gesto, D., et al. (2018). Synthesis of 2-Heteroaryl-3-hydroxypyridines by Ring Expansion Reactions of 2-Acylfurans with Ammonia. European Journal of Organic Chemistry, 2018(44), 6123-6130. [Link]
  • CN103664760A - Preparation method of 3-hydroxypyridine. (2014).

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2-Methylpyridin-3-ol solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 9, 2026

Welcome to the technical support guide for 2-Methylpyridin-3-ol. This resource is designed for researchers, chemists, and formulation scientists to navigate the common and complex solubility challenges associated with this versatile heterocyclic compound. Here, we address your frequently asked questions with in-depth explanations, troubleshooting protocols, and practical, field-proven advice to ensure the success of your experiments.

Section 1: Understanding the Molecule - The "Why" Behind the Problem

FAQ: What are the key physicochemical properties of this compound that influence its solubility?

To effectively troubleshoot solubility issues, one must first understand the inherent chemical nature of this compound (CAS: 1121-25-1).[1][2] Its behavior in various solvents is dictated by a unique combination of structural features.

  • Amphiprotic Nature: The molecule possesses both a weakly acidic hydroxyl (-OH) group and a weakly basic pyridine nitrogen atom.[3] This dual character allows it to act as either a proton donor or acceptor, heavily influencing its interaction with protic and aprotic solvents.

  • Potential for Zwitterion Formation: In certain environments, particularly in the solid state or in polar protic solvents, the acidic proton from the hydroxyl group can transfer to the basic nitrogen atom of the pyridine ring. This intramolecular acid-base reaction forms a zwitterion, a molecule with both a positive and a negative charge.[4][5][6] This highly polar, salt-like form significantly decreases its solubility in nonpolar or weakly polar organic solvents.

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This capacity for strong intermolecular hydrogen bonding with itself (leading to a relatively high melting point of 168-169 °C) and with appropriate solvents is a primary driver of its solubility.

Key Physicochemical Properties Summary

PropertyValue/DescriptionSignificance for Solubility
Molecular Formula C6H7NO[1][7]Provides the elemental composition.
Molecular Weight 109.13 g/mol [1][7]A relatively small molecule, which can favor solubility.[8]
Melting Point 168-169 °CRelatively high, suggesting strong crystal lattice energy due to intermolecular hydrogen bonding, which must be overcome by the solvent.
Structure A pyridine ring with a methyl group at position 2 and a hydroxyl group at position 3.[7]The combination of a polar hydroxyl group and a basic nitrogen on an aromatic ring creates a complex solubility profile.
XLogP3 0.9[7]This value indicates a preference for water over octanol, suggesting it is a relatively polar molecule.

Section 2: Common Solubility Problems & Initial Troubleshooting

FAQ: Why is my this compound not dissolving in common nonpolar solvents like hexane, toluene, or dichloromethane (DCM)?

This is the most frequently encountered issue and is a direct consequence of the "like dissolves like" principle.[9][10]

Causality: this compound is a polar molecule capable of strong hydrogen bonding and potentially existing in a highly polar zwitterionic state. Solvents like hexane, toluene, and DCM are nonpolar or weakly polar and cannot form the strong intermolecular interactions required to overcome the compound's crystal lattice energy.

  • Hexane/Toluene: These are nonpolar hydrocarbon solvents. They lack any hydrogen bonding capability and have very low polarity, making them fundamentally incompatible with the polar nature of this compound.

  • Dichloromethane (DCM): While DCM has a dipole moment, it is considered a weakly polar aprotic solvent. It is not a hydrogen bond donor and cannot effectively solvate the hydroxyl group or the charged regions of the zwitterionic form.

Troubleshooting Steps: If you are observing insolubility in these solvents, it is expected behavior. The immediate action is to switch to a more polar solvent system. Attempting to force dissolution through heating in these solvents is unlikely to succeed and is not recommended.

FAQ: I'm observing a cloudy mixture or a fine suspension instead of a clear solution in solvents like ethanol or methanol. What's happening?

This observation indicates that you are approaching, but have not reached, the solubility limit of the compound in that specific solvent at the current temperature. The solution is saturated, and the excess, undissolved solid remains suspended.[11]

Causality: While polar protic solvents like methanol and ethanol are good candidates, the solubility is not infinite. The energy of solvation (interactions between your compound and the solvent) may only be sufficient to dissolve a certain amount of the solute at room temperature.

Troubleshooting Steps:

  • Gentle Heating: Most dissolution processes for solids are endothermic, meaning solubility increases with temperature.[9][12] Gently warm the mixture in a water bath while stirring. Often, a clear solution will form upon heating. Crucially, allow the solution to cool back to room temperature. If the compound remains in solution, you have successfully dissolved it. If it precipitates out upon cooling, the solution was supersaturated at the higher temperature, and you have exceeded its room temperature solubility limit.

  • Solvent Addition: If heating is not desired or effective, you may be using an insufficient volume of solvent. Add more solvent in measured increments (e.g., 1 mL at a time) with vigorous stirring until the solution becomes clear.[13] Be sure to record the final volume to calculate the approximate solubility.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate the dissolution process at the particle surface.

Section 3: A Systematic Approach to Solvent Selection

FAQ: How do I rationally select a suitable organic solvent for this compound?

A systematic approach based on the principles of polarity and hydrogen bonding is most effective. Avoid random trial-and-error. The goal is to match the solvent's properties to those of the solute.

Recommended Solvent Classes (in order of likely success):

  • Polar Protic Solvents: These are generally the best starting point. They can act as both hydrogen bond donors and acceptors, effectively solvating both the hydroxyl group and the pyridine nitrogen.

    • Examples: Methanol, Ethanol, Isopropanol, Water.

  • Polar Aprotic Solvents: These solvents have high polarity but lack a hydrogen-donating group. They are effective at solvating polar molecules, especially the zwitterionic form.

    • Examples: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP).

  • Ethers: Solvents like Tetrahydrofuran (THF) or 1,4-Dioxane have moderate polarity and can accept hydrogen bonds. They may show partial solubility.

The following flowchart provides a logical workflow for solvent selection.

G Start Start: Need to Dissolve This compound CheckPolarity Is the intended application compatible with polar protic solvents? Start->CheckPolarity TryProtic Test Polar Protic Solvents (e.g., Methanol, Ethanol) CheckPolarity->TryProtic Yes CheckAprotic Is the intended application compatible with high-boiling polar aprotic solvents? CheckPolarity->CheckAprotic No SolubleProtic Is it soluble? TryProtic->SolubleProtic TryAprotic Test Polar Aprotic Solvents (e.g., DMSO, DMF, NMP) CheckAprotic->TryAprotic Yes TryModerate Test Moderately Polar Solvents (e.g., Acetonitrile, THF) CheckAprotic->TryModerate No SolubleAprotic Is it soluble? TryAprotic->SolubleAprotic SolubleModerate Is it soluble? TryModerate->SolubleModerate Success Success: Clear Solution Achieved Failure Insoluble: Re-evaluate solvent choice or consider advanced techniques SolubleProtic->CheckAprotic No SolubleProtic->Success Yes SolubleAprotic->TryModerate No SolubleAprotic->Success Yes SolubleModerate->Success Yes SolubleModerate->Failure No

Caption: Logical workflow for selecting a suitable solvent.

Section 4: Advanced Troubleshooting & Solubility Enhancement

FAQ: My compound has poor solubility even in methanol. What are my next steps?

If solubility is limited even in the most promising solvents, you may need to modify the system.

  • Co-Solvent Systems: A mixture of two or more miscible solvents can have solvating properties superior to any single solvent. For this compound, a common strategy is to use a small amount of a highly polar aprotic solvent like DMSO or DMF as a co-solvent in a primary solvent like methanol or ethanol. This can disrupt the crystal lattice and improve overall solubility. Start with a 9:1 or 4:1 ratio of the primary solvent to the co-solvent.

  • pH Adjustment: Since the molecule has acidic and basic sites, its charge state—and therefore solubility—is highly dependent on pH.[14]

    • Acidic Conditions (e.g., adding a drop of HCl): The pyridine nitrogen will be protonated, forming a pyridinium salt. This cationic species will have significantly enhanced solubility in polar protic solvents, including water.

    • Basic Conditions (e.g., adding a drop of NaOH): The hydroxyl group will be deprotonated, forming a phenoxide-like anion. This anionic species will also have enhanced solubility in polar solvents.

    • Caution: Adjusting the pH will change the chemical nature of your compound. This approach is only suitable if the salt form is acceptable for your downstream application.

Section 5: Practical Experimental Protocols

FAQ: What is a reliable, step-by-step protocol for determining the solubility of this compound in a new solvent?

For accurate and reproducible results, a systematic method like the isothermal shake-flask method is recommended.[15] This method determines the thermodynamic equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., 200 mg in 5 mL) in a sealed vial. An excess of solid must be visible.

  • Equilibration: Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. To ensure a particle-free sample, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.[16]

  • Calculation: Calculate the original concentration in the saturated solution based on the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates this experimental workflow.

G A 1. Add Excess Solid to Known Volume of Solvent B 2. Equilibrate (Shake) at Constant Temperature (24-48h) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant Through Syringe Filter (0.22 µm) C->D E 5. Prepare Accurate Dilution of Filtered Sample D->E F 6. Analyze Concentration (e.g., HPLC-UV) E->F G 7. Calculate Solubility (mg/mL or mol/L) F->G

Caption: Workflow for thermodynamic solubility determination.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(3), 619-621.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. PubChem Compound Database.
  • University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC.
  • Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. (n.d.). This compound | C6H7NO | CID 70719 - PubChem.
  • Crysdot LLC. (n.d.). This compound.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 1121-25-1.
  • mVOC 4.0. (n.d.). 2-methylpyridine.
  • Solubility of Things. (n.d.). 2-Picoline.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Shrestha, R., & Farooq, U. (2023). Biochemistry, Dissolution and Solubility. In StatPearls.
  • Royal Society of Chemistry. (n.d.). Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation through isomerization of 2-anilinonicotinic acid. CrystEngComm.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • National Center for Biotechnology Information. (n.d.). 2-Methylpyridine. PubChem Compound Database.
  • Wikipedia. (n.d.). Zwitterion.
  • BYJU'S. (2022, August 18). Zwitterion Definition.
  • MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review.
  • ResearchGate. (2025, August 7). The crystal structure of zwitterionic 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate hemihydrate.

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Technical Support Center: Enhancing the Aqueous Solubility of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for dissolving 2-Methylpyridin-3-ol (CAS: 1121-25-1) in aqueous solutions for your experiments. We understand that achieving the desired concentration is critical for reproducible and accurate results. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

PART 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of this compound.

Q1: I'm having trouble dissolving this compound in water. What is its expected solubility?

While specific quantitative solubility data for this compound is not consistently reported in standard chemical databases, its chemical structure provides significant clues. As a small heterocyclic molecule with both a hydrogen-bond-donating hydroxyl (-OH) group and a hydrogen-bond-accepting pyridine nitrogen, it is expected to have moderate intrinsic solubility in water.[1] However, researchers often find that achieving concentrations above 1-2 mg/mL in neutral (pH 7.0-7.4) water can be challenging due to its crystalline solid state and molecular properties.[2]

Q2: What are the key physicochemical properties of this compound that influence its solubility?

The single most important property to understand is that This compound is an amphoteric molecule . This means it has both a weakly acidic functional group (the phenolic hydroxyl) and a weakly basic functional group (the pyridine nitrogen). This dual nature is the key to manipulating its solubility.

PropertyValueSignificance for Solubility
Molecular Formula C₆H₇NO[3][4]Indicates a relatively small, polar molecule.
Molecular Weight 109.13 g/mol [3]Low molecular weight generally favors solubility.
Physical State Beige Powder Solid[2]Energy is required to break the crystal lattice, which can limit solubility.
Melting Point 167 - 171 °C[2]A high melting point suggests a stable crystal lattice that requires energy to disrupt for dissolution.
Amphoteric Nature Contains both an acidic (-OH) and basic (pyridine N) center.This is the most critical property. Solubility is lowest at the isoelectric point (pI) and can be dramatically increased by pH adjustment to form soluble salts.
Estimated pKa₁ ~5-6 (for the pyridinium ion, C₅H₄(CH₃)NH⁺)[5][6]The pH at which the pyridine nitrogen is 50% protonated. Below this pH, the molecule becomes positively charged.
Estimated pKa₂ ~9-10 (for the hydroxyl group, -OH)The pH at which the hydroxyl group is 50% deprotonated. Above this pH, the molecule becomes negatively charged.

Q3: What is the quickest and most effective method to increase the solubility of this compound for an in vitro assay?

For most applications, pH adjustment is the most direct and effective strategy. By converting the neutral molecule into a charged salt (either a positive pyridinium salt or a negative phenolate salt), its interaction with polar water molecules is vastly improved, leading to a significant increase in solubility.

Q4: Are there any safety precautions I should be aware of when handling this compound?

Yes. According to safety data sheets, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][3][7] It may also cause respiratory irritation.[7] Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

PART 2: Troubleshooting Guide & Experimental Protocols

This section provides step-by-step solutions to common solubility challenges, grounded in the scientific principles of the molecule's behavior.

Issue: Compound Precipitates or Fails to Dissolve in Neutral Buffer (e.g., PBS at pH 7.4)

This is the most frequently encountered issue. It occurs because at neutral pH, the compound exists predominantly in its least soluble, neutral form, which is close to its isoelectric point.

The solubility of this compound is dictated by the pH of the aqueous medium relative to its two pKa values. The molecule can exist in three primary states, with the charged states being significantly more water-soluble.

G cluster_low_pH Low pH (e.g., pH < 4) cluster_neutral_pH Near Isoelectric Point (pI) cluster_high_pH High pH (e.g., pH > 11) Cation Cationic Form (Protonated Nitrogen) Highly Soluble Neutral Neutral/Zwitterionic Form Poorly Soluble Cation->Neutral + OH⁻ - H⁺ Anion Anionic Form (Deprotonated Hydroxyl) Highly Soluble Neutral->Anion + OH⁻ - H⁺

Caption: pH-dependent ionization states of this compound.

Solution 1: Solubility Enhancement via pH Adjustment

The primary strategy is to shift the equilibrium towards one of the highly soluble charged forms. This is ideal for preparing high-concentration stock solutions.

Expert Tip: Always prepare a concentrated stock solution using pH adjustment and then dilute it (e.g., 1:1000) into your final neutral experimental buffer. This minimizes the impact of the pH shift on your final assay conditions.

  • Preparation: Weigh the desired amount of this compound powder into a sterile glass vial.

  • Initial Suspension: Add a fraction (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q®) or a non-buffered saline solution. The compound will likely form a suspension.

  • Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's clarity.

  • Endpoint: Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble salt.

  • pH Check & Final Volume: Check the pH of the stock solution; it should be in the range of 2-4. Add water to reach the final desired volume and mix thoroughly.

  • Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with acidic solutions. Store as per compound stability guidelines (typically at -20°C or -80°C).

  • Causality: By lowering the pH well below the pKa of the pyridine nitrogen (~5.5), you ensure that over 99% of the molecules are protonated. This positive charge allows for strong ionic and hydrogen-bonding interactions with water, dramatically increasing solubility.

  • Preparation: Weigh the desired amount of this compound powder into a sterile glass vial.

  • Initial Suspension: Add ~80% of the final desired volume of high-purity water.

  • Alkalinization: While stirring, add 1 M NaOH dropwise.

  • Endpoint: Continue adding the base until the solution is fully dissolved and clear.

  • pH Check & Final Volume: Check the pH, which should be in the range of 11-12. Adjust to the final volume with water.

  • Storage: Filter-sterilize using a 0.22 µm syringe filter compatible with basic solutions and store appropriately.

  • Causality: Raising the pH well above the pKa of the hydroxyl group (~9.5) deprotonates it, forming a negative phenolate. This charged species is highly soluble in water.

Solution 2: Co-Solvent Systems

This method is employed when the experimental system is sensitive to pH extremes (e.g., live-cell assays) and the final concentration of the organic solvent can be tolerated.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Direct Solubilization: Weigh the this compound and add a small amount of 100% co-solvent (e.g., DMSO) to fully dissolve the compound, creating a high-concentration primary stock (e.g., 50-100 mg/mL).

  • Intermediate Dilution (Optional): If needed, create an intermediate dilution of the primary stock in water or your experimental buffer.

  • Final Dilution: Perform the final, large dilution into your aqueous experimental medium. Ensure the final concentration of the co-solvent is low (typically ≤0.5% v/v) to avoid artifacts or cytotoxicity.

  • Causality: Co-solvents work by reducing the overall polarity of the solvent system.[8] The organic co-solvent disrupts the strong hydrogen-bonding network of water, creating a more favorable "mixed" environment for the moderately polar this compound to dissolve.

This diagram outlines the logical progression for tackling a solubility challenge with this compound.

G start Start: Dissolve this compound in neutral aqueous buffer check_sol Is it fully dissolved at the desired concentration? start->check_sol success Success: Proceed with experiment check_sol->success Yes check_pH Is the experimental system sensitive to pH changes? check_sol->check_pH No use_pH Use pH Adjustment (Protocol A or B) to create a concentrated stock check_pH->use_pH No use_cosolvent Use a Co-solvent (Protocol C) to create a concentrated stock check_pH->use_cosolvent Yes final_dilution Dilute stock solution (>1:200) into final experimental medium use_pH->final_dilution use_cosolvent->final_dilution final_dilution->success

Caption: Decision workflow for solubilizing this compound.

Solution 3: Advanced Methods for High Concentrations

For applications requiring very high concentrations where the above methods are insufficient, or for formulation development, more advanced techniques can be explored.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble this compound, forming an inclusion complex that is readily water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. This is a powerful technique often used in pharmaceutical formulations.[9]

  • Use of Surfactants: Creating a formulation with surfactants above their critical micelle concentration (CMC) can solubilize the compound within the hydrophobic cores of the micelles.[8] This is less common for simple lab assays but is a valid formulation strategy.

PART 3: Summary of Solubility Enhancement Techniques

TechniqueMechanismExpected IncreaseProsCons
pH Adjustment Formation of highly soluble cationic or anionic salts.[10]High (>100-fold) Simple, inexpensive, highly effective for stock solutions.Final pH of stock is non-physiological; requires large dilution.
Co-solvency Reduces solvent polarity, making it more favorable for the solute.[8]Medium (5 to 50-fold) Maintains near-neutral pH; compatible with many cell-based assays.Potential for co-solvent to be toxic or cause experimental artifacts.
Cyclodextrin Complexation Encapsulation of the drug within the cyclodextrin molecule.[9]High (>100-fold) Creates a true solution at neutral pH; often has low toxicity.More expensive; requires formulation development and optimization.

Should you have further questions or require assistance with a specific experimental context, please do not hesitate to contact our application support team.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). 4,5-bis(hydroxymethyl)-2-methyl-pyridin-3-ol.
  • Crysdot LLC. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • mVOC 4.0. (n.d.). 2-methylpyridine.
  • Azzopardi, M. J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 156.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • Solubility of Things. (n.d.). 2-Picoline.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing observed during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methylpyridin-3-ol, a polar, basic compound. The principles and protocols discussed herein are designed for researchers, analytical scientists, and drug development professionals seeking to achieve optimal peak symmetry and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for quantifying this compound?

A1: Peak tailing is a form of peak asymmetry where the latter half of the chromatographic peak is broader than the front half, resulting in a tail-like appearance.[1][2] This distortion from the ideal Gaussian shape can lead to significant analytical issues, including:

  • Inaccurate Integration: Chromatography data systems may struggle to correctly determine the start and end of a tailing peak, leading to errors in area calculation and, consequently, inaccurate quantification.[3]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[4]

  • Lower Sensitivity: As a peak tails, its maximum height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[3]

Regulatory bodies like the USP and EP have specific requirements for peak symmetry (typically a tailing factor between 0.8 and 1.8), making it a critical parameter in method validation.[5]

Q2: What is the most common cause of peak tailing for a basic compound like this compound?

A2: The primary cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[3][6][7] For silica-based columns, this typically involves:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface can become ionized (SiO⁻) at mobile phase pH values above ~3.[1][3] The basic nitrogen in this compound can be protonated (positively charged), leading to a strong electrostatic interaction with the negatively charged silanols. This secondary retention mechanism is a major contributor to peak tailing.[7][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor.[9] If the pH is close to the pKa of this compound, both its ionized and non-ionized forms will coexist, leading to peak broadening or splitting.[1][9] For basic compounds, it is generally advisable to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa to ensure it exists in a single, consistent ionic state.[10]

Q4: Can my sample solvent cause peak tailing?

A4: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion.[4][11] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread prematurely at the column inlet, resulting in broadened or tailing peaks.[11][12][13]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound. The troubleshooting process is broken down into key areas of the chromatographic system.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing. Start with the most common and easily addressable issues before moving to more complex solutions.

G cluster_0 Start: Peak Tailing Observed cluster_1 Phase 1: System & Consumables Check cluster_3 Phase 3: Method & Column Chemistry cluster_4 Resolution Start Observe Peak Tailing (Tailing Factor > 1.2) CheckSystem 1. Check for Extra-Column Dead Volume (fittings, tubing length/ID) Start->CheckSystem Initial Checks CheckColumn 2. Evaluate Column Health (voids, contamination, age) CheckSystem->CheckColumn AdjustpH 3. Adjust Mobile Phase pH (Low pH: 2.5-3.5) CheckColumn->AdjustpH If system is OK AddModifier 4. Add Mobile Phase Modifier (e.g., Triethylamine) AdjustpH->AddModifier BufferConc 5. Optimize Buffer Concentration (10-25 mM) AddModifier->BufferConc SampleSolvent 6. Match Sample Solvent to Mobile Phase BufferConc->SampleSolvent If tailing persists ChangeColumn 7. Select an Alternative Column (End-capped, Polar-embedded, Hybrid) SampleSolvent->ChangeColumn Resolved Peak Shape Acceptable (Tailing Factor < 1.2) ChangeColumn->Resolved Final Optimization

Caption: A troubleshooting workflow for addressing peak asymmetry.

Secondary Interactions with the Stationary Phase

Causality: The primary cause of peak tailing for basic compounds like this compound is the interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[6][7][14] This secondary ion-exchange mechanism leads to a mixed-mode retention, causing peak distortion.[7][15]

Corrective Actions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[2] At this low pH, the residual silanol groups are protonated (Si-OH) and thus electrically neutral, which minimizes the strong ionic interactions that cause tailing.[6][8]

    • Protocol: Prepare a mobile phase using a buffer with a pKa close to the target pH. For example, a 10-25 mM phosphate or formate buffer at pH 2.5-3.0 is a good starting point.[14][16] Always measure the pH of the aqueous portion before mixing with the organic modifier.[16]

  • Use of Silanol Blocking Agents: Adding a small concentration of a basic compound (a "sacrificial base") to the mobile phase can help to saturate the active silanol sites.

    • Triethylamine (TEA): Add 0.1-0.5% TEA to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from these secondary interactions.[3] Note that TEA can shorten column lifetime and has a high UV cutoff.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can also help to mask residual silanol activity and maintain a constant pH at the column head where the sample is introduced.[14][17]

Table 1: Impact of Mobile Phase pH on Silanol Interaction

Mobile Phase pHSilanol Group StateThis compound StateInteraction TypeExpected Peak Shape
> 4.0Ionized (SiO⁻)Protonated (C₆H₈NO⁺)Strong Ion-ExchangeSevere Tailing
2.5 - 3.5Neutral (Si-OH)Protonated (C₆H₈NO⁺)Minimized Ionic InteractionSymmetrical
Column Choice and Health

Causality: Not all C18 columns are the same. The type of silica, surface coverage, and whether the column is "end-capped" significantly impact performance with basic analytes.[6][8] Column degradation, such as the formation of a void at the inlet or contamination, can also lead to peak distortion.[4][18]

Corrective Actions:

  • Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica (Type B) which has fewer acidic silanol groups and metal contaminants.[8][17] "End-capping" is a process that chemically derivatizes most of the remaining free silanols with a small silylating agent (like trimethylsilane), further reducing their activity.[6][19]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group helps to shield the analyte from residual silanols and allows the use of highly aqueous mobile phases without phase collapse.[1]

    • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material that is more resistant to high pH conditions and often exhibits lower silanol activity.

  • Check for Column Voids: A void at the column inlet can cause the sample band to spread, leading to split or tailing peaks.[6][20] This can sometimes be temporarily fixed by reversing the column and flushing it, but replacement is the long-term solution.[17]

Extracolumn and System Effects

Causality: Peak broadening and tailing can be introduced by the HPLC system itself, outside of the column. This is known as the "extracolumn effect" or "dead volume."[18][21] It includes the volume within the injector, connecting tubing, fittings, and the detector flow cell.[17][21] Early eluting peaks are most affected by extracolumn volume.[5]

Corrective Actions:

  • Minimize Tubing Length and Diameter: Use the shortest possible length of connecting tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005").[1][5]

  • Ensure Proper Fittings: Use zero-dead-volume (ZDV) fittings and ensure they are correctly seated to avoid creating small voids where the sample can diffuse.[17]

  • Check Detector Settings: A large detector flow cell volume or a slow data acquisition rate can contribute to peak broadening.[21]

Sample-Related Issues

Causality: The composition of the sample solvent and the concentration of the analyte can significantly impact peak shape.

Corrective Actions:

  • Match Sample Solvent to Mobile Phase: The ideal sample solvent is the initial mobile phase itself.[18] If a stronger solvent must be used for solubility, the injection volume should be kept as small as possible.[11] Using a solvent weaker than the mobile phase can sometimes help to focus the analyte band at the head of the column, leading to sharper peaks.[11][13]

  • Avoid Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing peaks.[6] To check for mass overload, dilute the sample by a factor of 10 and reinject. If the peak shape improves, overload was likely the issue.[6]

Experimental Protocols

Protocol 1: Preparation of a pH 3.0 Phosphate Buffer

  • Reagents: HPLC-grade water, Potassium Dihydrogen Phosphate (KH₂PO₄), Phosphoric Acid (H₃PO₄).

  • Procedure: a. To prepare a 25 mM buffer, weigh out approximately 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water. b. Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter. c. Slowly add phosphoric acid dropwise until the pH of the solution reaches 3.0. d. Filter the buffer through a 0.45 µm or 0.22 µm solvent filter before use.[18]

Protocol 2: Diagnosing Mass Overload

  • Prepare a Stock Solution: Dissolve a known quantity of this compound in the mobile phase to create a stock solution at a concentration that produces a significant but tailing peak.

  • Serial Dilution: Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20) using the mobile phase as the diluent.

  • Injection and Analysis: Inject a constant volume of each solution, from most concentrated to least concentrated.

  • Evaluation: Observe the peak shape (specifically the tailing factor) for each injection. A significant improvement in symmetry at lower concentrations is a clear indication of mass overload.[6]

References

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?.
  • Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape. (2024, October 8).
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • Benchchem. Technical Support Center: Troubleshooting Peak Asymmetry for (+)-Corypalmine in Reverse-Phase HPLC.
  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. (2024, December 11).
  • Waters. Peak Shape Changes with Increased Injection Volume.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions. Sample Diluent Effects in HPLC.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27).
  • SCION Instruments. HPLC Buffer Mobile Phase Considerations | Guide.
  • HPLC Troubleshooting Guide.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • LCGC International. Extracolumn Effects.
  • Sigma-Aldrich. Troubleshooting Reversed Phase Chromatography.
  • SIELC Technologies. Polar Compounds.
  • Method Development for the Detection of 2-Methylpyridine by High-Performance Liquid Chromatography. (n.d.). ResearchGate.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Journal of Chromatography A. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.).
  • Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. (2025, August 6). ResearchGate.
  • Sigma-Aldrich. Method development & optimization.
  • Phenomenex. LC Technical Tip.
  • SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.

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Technical Support Center: Optimizing Reaction Temperature for 2-Methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization during the synthesis of this critical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Common Issues in this compound Synthesis and Temperature-Related Solutions

This section addresses specific experimental challenges with a focus on how reaction temperature can be the root cause and the key to resolution.

Question 1: My reaction is showing a very low yield of this compound. What is the first temperature-related parameter I should investigate?

Answer: A low yield is a common issue that can often be traced back to suboptimal reaction kinetics or, conversely, product degradation.

  • Causality: The rate of most chemical reactions increases with temperature. If your reaction temperature is too low, you may be experiencing a slow reaction rate, leading to incomplete conversion of your starting materials within your allotted reaction time. Conversely, this compound, like many organic molecules, can be susceptible to thermal decomposition at excessively high temperatures. Studies on related compounds like 2-methylpyridine N-oxide show decomposition occurs at temperatures above 200°C[1].

  • Troubleshooting Protocol:

    • Establish a Baseline: First, ensure your current reaction temperature is within a reasonable range based on the specific synthetic route you are employing. For instance, some syntheses of pyridine derivatives are conducted at elevated temperatures, such as the gas-phase synthesis of methylpyridines which can occur at around 420°C[2]. Other solution-phase reactions may proceed at much lower temperatures.

    • Incremental Temperature Increase: If you suspect a slow reaction rate, begin by increasing the reaction temperature in small, controlled increments (e.g., 5-10°C).

    • Reaction Monitoring: At each new temperature, closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC). This will allow you to observe the consumption of starting materials and the formation of the desired product.

    • Identify the Optimal Point: Continue this incremental increase until you observe a significant improvement in yield without the formation of new, significant impurities. A drop in yield upon a further temperature increase may indicate the onset of product degradation.

Question 2: I am observing significant byproduct formation in my reaction mixture. How can I use temperature to improve the purity of my this compound?

Answer: Byproduct formation is often a result of side reactions that can be highly sensitive to temperature.

  • Causality: Different reactions, even those occurring in the same pot, have different activation energies. By carefully controlling the temperature, you can favor the kinetics of the desired reaction pathway over undesired side reactions. For example, in some pyridine syntheses, higher temperatures can lead to the formation of various nitrogen-containing byproducts and resins[2].

  • Troubleshooting Protocol:

    • Byproduct Identification: If possible, identify the structure of the major byproducts. This can provide clues about the side reactions occurring (e.g., polymerization, over-alkylation, or decomposition).

    • Systematic Temperature Reduction: If you have a reasonably good yield but poor purity, a systematic reduction in temperature is the logical first step. Lower the temperature in 5-10°C increments from your current protocol.

    • Purity Analysis: Analyze the product mixture at each temperature point, paying close attention to the ratio of the desired product to the main byproducts.

    • Balancing Yield and Purity: Be aware that lowering the temperature may also decrease the reaction rate. The goal is to find a "sweet spot" that provides an acceptable yield with the highest possible purity within a practical timeframe.

Question 3: My reaction seems to stall and does not go to completion, even after an extended period. Can temperature adjustments help?

Answer: A stalled reaction can be indicative of several issues, including catalyst deactivation or reaching a thermodynamic equilibrium, both of which can be influenced by temperature.

  • Causality: In catalytic reactions, the catalyst's activity can be temperature-dependent. Some catalysts require a specific temperature to be active, while excessively high temperatures can lead to their degradation or deactivation. For instance, in some gas-phase syntheses of methylpyridines, temperatures above 420°C can lead to a decrease in catalyst activity[2].

  • Troubleshooting Protocol:

    • Verify Catalyst's Optimal Temperature Range: Consult the literature for the recommended operating temperature range of the specific catalyst you are using.

    • Stepwise Temperature Increase: If your current temperature is at the lower end of the recommended range, a cautious, stepwise increase as described in the low yield protocol can help overcome the activation energy barrier without deactivating the catalyst.

    • Consider a "Temperature Ramp": In some cases, starting the reaction at a lower temperature and gradually increasing it over time can be beneficial. This can help to control the initial reaction rate and prevent localized overheating that might degrade the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction temperature for this compound synthesis?

A1: The optimal temperature is highly dependent on the specific synthetic route. For instance:

  • Hydrogenation reactions , such as the conversion of a nitropyridine precursor, may be carried out at relatively mild temperatures, for example, around 50°C[3].

  • Condensation reactions , a common method for pyridine ring formation, can vary widely. Some may proceed at room temperature, while others require refluxing in a specific solvent[4]. A synthesis of 2,3,5-trimethylpyridine found an optimal temperature of 150°C[5].

  • Gas-phase catalytic syntheses from simple precursors often require significantly higher temperatures, in the range of 400-450°C[2][6].

  • A synthesis of 2-methylpyridine from acetylene and acetonitrile reported an optimal temperature of 180°C[7].

It is crucial to consult literature for analogous transformations to establish a rational starting point.

Q2: How does reaction pressure interact with temperature optimization?

A2: Pressure is a critical parameter, especially when dealing with volatile reactants or when trying to run a reaction above the normal boiling point of the solvent. In continuous flow systems, for example, applying back-pressure allows for "superheating" solvents to temperatures well above their boiling points, which can significantly accelerate reaction rates[8][9]. When optimizing temperature, it is essential to consider if your reaction vessel can safely handle the corresponding pressure changes.

Q3: Are there any safety concerns I should be aware of when increasing the reaction temperature?

A3: Absolutely. Increasing the temperature can lead to a rapid increase in reaction rate and pressure, potentially causing a runaway reaction. It is imperative to:

  • Always conduct temperature optimization experiments on a small scale first.

  • Use a reaction vessel that can withstand the expected temperatures and pressures.

  • Ensure proper stirring to avoid localized overheating.

  • Have a cooling bath readily available to quickly quench the reaction if necessary.

  • Be aware of the thermal stability of all reactants, intermediates, and the final product to avoid decomposition, which can sometimes be exothermic and further accelerate a runaway reaction[1].

Data Summary: Temperature Effects in Pyridine Synthesis

Synthetic Route ExampleReactants/CatalystTemperature (°C)Observed OutcomeReference
Hydrogenation of 3-hydroxy-6-methyl-2-nitropyridinePd(OH)2/C50High yield (98%) of 2-amino-3-hydroxy-6-methylpyridine[3]
Gas-phase synthesis of methylpyridinesCdO-Cr2O3-kaolin catalyst340-420Yield of 2-methylpyridine increases with temperature up to 420°C. Above this, byproduct formation increases.[2]
Synthesis of 2-methylpyridineAcetylene, acetonitrile, organic cobalt catalyst180Optimal temperature for a 50.88% yield.[7]
Synthesis of 2,3,5-trimethylpyridine3-amino-2-methylpropenal, methylethylketone, CH3COOH/pTsOH150Optimal temperature for the synthesis.[5]
Thermal decomposition of 2-methylpyridine N-oxidePhosphotungstic acid>200Rapid decomposition observed.[1]

Experimental Workflow for Temperature Optimization

Below is a generalized workflow for optimizing reaction temperature in the synthesis of this compound.

Temperature_Optimization_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_opt Optimization Loop cluster_final Finalization start Define Synthetic Route lit_review Literature Review for Analogous Reactions start->lit_review safety Safety Assessment lit_review->safety initial_exp Run Initial Experiment at Literature-Suggested Temperature safety->initial_exp analyze_initial Analyze Yield and Purity (TLC, GC-MS, HPLC) initial_exp->analyze_initial decision Evaluate Initial Results analyze_initial->decision temp_up Increase Temperature Incrementally decision->temp_up Low Yield/ Incomplete Reaction temp_down Decrease Temperature Incrementally decision->temp_down High Impurities optimal_temp Identify Optimal Temperature decision->optimal_temp Acceptable Yield & Purity run_opt Run Experiment at New Temperature temp_up->run_opt temp_down->run_opt analyze_opt Analyze Yield and Purity run_opt->analyze_opt compare Compare with Previous Results analyze_opt->compare compare->temp_up Improvement Needed (Low Yield) compare->temp_down Improvement Needed (Purity) compare->optimal_temp Optimum Found validation Validate with Repeat Experiments optimal_temp->validation end Final Protocol Established validation->end

Caption: A generalized workflow for the systematic optimization of reaction temperature.

References

  • ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase.
  • ResearchGate. (n.d.). Optimization of reaction temperature.
  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase.
  • ResearchGate. (n.d.). Synthesis technology of 2-methylpyridine.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Organic Syntheses. (n.d.). 2-Picoline-borane.
  • ResearchGate. (n.d.). 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.
  • PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • Google Patents. (n.d.). Process for preparing 2-methyl-3-hydroxypyridines.
  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • ResearchGate. (n.d.). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.
  • Google Patents. (n.d.). Process for the production of 3-aminocrotononitrile.
  • PrepChem.com. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine.
  • PubChem. (n.d.). 2-Methylpyridine.
  • Google Patents. (n.d.). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • PubMed Central. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.

Sources

Navigating the Synthesis of 2-Methylpyridin-3-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of substituted pyridinols like 2-Methylpyridin-3-ol is a critical process, often presenting challenges in achieving optimal reaction rates and yields. The choice of catalyst and reaction methodology is paramount to success. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the multi-step synthesis of this compound. Our focus is on the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound is not a single-step catalytic process but a sequence of transformations, each with its own set of challenges and optimization parameters. The most viable synthetic route involves three key stages:

  • Synthesis of 2-Methylpyridine (2-Picoline): The formation of the foundational pyridine ring with the desired methyl substitution.

  • N-Oxidation of 2-Methylpyridine: Conversion of the pyridine nitrogen to an N-oxide, which is crucial for activating the ring for subsequent functionalization.

  • Hydroxylation of 2-Methylpyridine-N-oxide: The final and most challenging step, involving the introduction of a hydroxyl group at the C3 position.

This guide is structured to address each of these stages independently, focusing on the critical role of catalysts and reaction conditions in influencing the rate and outcome of each transformation.

Part 1: Synthesis of 2-Methylpyridine

The initial synthesis of 2-methylpyridine can be approached through various catalytic methods, often in the gas phase at high temperatures. The choice of catalyst directly impacts the reaction's efficiency, selectivity, and overall rate.

Troubleshooting Guide: 2-Methylpyridine Synthesis
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Low Conversion of Starting Materials - Insufficient Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have deactivated. - Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective.- Catalyst Selection: Consider using a more active catalyst system. For instance, while Ni-Co ferrite catalysts can be used, they have been reported to yield low conversions (17-50%)[1][2]. Raney® nickel in a flow chemistry setup has shown high conversion rates[1][2][3][4]. - Temperature Optimization: Increase the reaction temperature in increments. Gas-phase reactions often require high temperatures (e.g., 673 K for a MnFe₂O₄ catalyst) to achieve high conversion[1][3].
Poor Regioselectivity (Formation of 3- and 4-Methylpyridine) - Non-selective Catalyst: Some catalysts generate radical intermediates that can add to multiple positions on the pyridine ring, leading to a mixture of isomers[2]. - Reaction Mechanism: The reaction may be proceeding through a non-selective pathway.- Catalyst Choice for Selectivity: Employ catalysts known for α-methylation. Raney® nickel in a flow system has demonstrated high regioselectivity for the 2-position[1][2][3][4]. Avoid systems that promote radical mechanisms, as these tend to be less selective[2]. - Mechanism Consideration: The Ladenburg rearrangement, which can be favored under certain catalytic conditions, promotes the formation of α-methylated pyridines[2][3].
Catalyst Deactivation - Coking: At high temperatures, carbonaceous deposits can form on the catalyst surface, blocking active sites. - Sintering: The catalyst support or active metal particles may agglomerate at high temperatures, reducing the active surface area.- Catalyst Regeneration: Implement a regeneration protocol, such as controlled oxidation to burn off coke deposits. - Choice of Support: Utilize a thermally stable catalyst support to minimize sintering. - Flow Chemistry: Continuous flow reactors can sometimes mitigate catalyst deactivation by maintaining a consistent reaction environment[1][2][3].
FAQs: Catalyst Choice in 2-Methylpyridine Synthesis

Q1: What are the most common catalysts for the synthesis of 2-methylpyridine, and how do they compare?

A1: Several catalytic systems are employed for the synthesis of 2-methylpyridine. Here is a comparison of some common options:

Catalyst System Typical Yield/Conversion Selectivity for 2-Methylpyridine Operating Conditions Key Considerations
Raney® Nickel High (e.g., 78% isolated yield)[1]HighHigh temperature (>180 °C), flow or batch[1][2][3][4]Highly effective, especially in flow chemistry setups which can enhance safety and efficiency[1][2][3].
MnFe₂O₄ Moderate (e.g., 85% conversion)[1][3]Moderate (68% 2-methylpyridine)[1][3]High temperature (673 K), fixed-bed reactor[1][3]Requires specialized high-temperature equipment.
Ni-Co Ferrites Low (17-50% conversion)[1][2]Variable, often favors 3-methylpyridine[1][2]High temperature, vapor-phase reactorGenerally less effective for selective 2-methylation.

Q2: How does a flow chemistry setup improve the catalytic synthesis of 2-methylpyridine?

A2: A continuous flow setup offers several advantages over traditional batch processing for this reaction. It allows for superheating solvents safely above their boiling points, leading to significantly faster reaction rates.[3] The high ratio of catalyst to starting material at any given time promotes rapid conversion. Furthermore, flow systems can enhance safety, reduce waste, and often eliminate the need for complex work-up procedures.[1][2][3][4]

Part 2: N-Oxidation of 2-Methylpyridine

The second stage involves the oxidation of the nitrogen atom in 2-methylpyridine to form 2-methylpyridine-N-oxide. This is a critical step as the N-oxide functionality activates the pyridine ring for the subsequent hydroxylation. Hydrogen peroxide is the most common oxidant, and the choice of catalyst is crucial for controlling the reaction rate and ensuring safety.

Troubleshooting Guide: N-Oxidation of 2-Methylpyridine
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Slow or Incomplete Reaction - Inefficient Catalyst: The chosen catalyst may not be effectively activating the hydrogen peroxide. - Low Temperature: The reaction may require thermal activation.- Catalyst Selection: Employ a catalyst known to be effective for N-oxidation. Phosphotungstic acid is a highly active, non-corrosive, and reusable catalyst for this reaction[5]. Titanium silicalite (TS-1) has also been shown to be highly effective, especially in a flow reactor, achieving yields up to 99%[6]. - Temperature Control: While higher temperatures can increase the rate, be aware that the decomposition of H₂O₂ is highly exothermic and typically starts above 50°C[5].
Runaway Reaction/Poor Control - Exothermic Decomposition of H₂O₂: The catalytic decomposition of hydrogen peroxide is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[5] - High Catalyst Loading: Too much catalyst can accelerate the decomposition of H₂O₂ to a dangerous rate.- Use a Flow Reactor: A continuous flow microreactor provides superior heat and mass transfer, allowing for better temperature control and preventing thermal runaway. This is a much safer approach than a batch reactor for this reaction[6]. - Controlled Dosing: In a semi-batch reactor, carefully control the dosing of hydrogen peroxide to manage the heat generated[7]. - Catalyst Loading Optimization: Reduce the catalyst concentration to moderate the reaction rate.
Low Yield of N-Oxide - Decomposition of Hydrogen Peroxide: A significant side reaction is the catalytic decomposition of H₂O₂ to water and oxygen, which does not contribute to the N-oxidation.[5] - Product Decomposition: At high temperatures, the N-oxide product itself may be susceptible to decomposition.- Optimize Reaction Conditions: Carefully balance temperature and catalyst loading to favor N-oxidation over H₂O₂ decomposition. The catalytic decomposition of H₂O₂ is slower in the presence of the N-oxidation reaction, but it is still a competing process[5]. - Flow Chemistry: The shorter residence times and better temperature control in a flow reactor can minimize byproduct formation and product degradation[6].
FAQs: Catalytic N-Oxidation

Q1: Why is a catalyst necessary for the N-oxidation of 2-methylpyridine with hydrogen peroxide?

A1: While hydrogen peroxide is a powerful oxidizing agent, the direct reaction with 2-methylpyridine can be slow. A catalyst, such as phosphotungstic acid or titanium silicalite (TS-1), activates the hydrogen peroxide, making it a more potent oxygen transfer agent.[5][6][7] This significantly increases the reaction rate and allows the reaction to proceed under milder conditions than would otherwise be possible.

Q2: What are the advantages of using a TS-1 catalyst in a flow microreactor for N-oxidation?

A2: Using a titanium silicalite (TS-1) catalyst in a packed-bed microreactor offers several key benefits:

  • High Efficiency and Yield: This system can achieve very high yields (up to 99%) with short reaction times.[6]

  • Enhanced Safety: The excellent heat management of a microreactor prevents the dangerous thermal runaway associated with the exothermic decomposition of hydrogen peroxide.[6]

  • Greener Process: It is a more environmentally friendly method compared to traditional batch processes.[6]

  • Catalyst Stability: The TS-1 catalyst has shown high stability, with continuous operation for over 800 hours without loss of activity.[6]

Part 3: Synthesis of this compound from 2-Methylpyridine-N-oxide

This final transformation is the most synthetically challenging. The introduction of a hydroxyl group at the C3 position of the pyridine ring requires a specific rearrangement of the N-oxide. Traditional catalytic methods are often not suitable for this particular transformation, and a photochemical approach has emerged as a more effective strategy.

Experimental Workflow and Mechanistic Insights

G cluster_0 Stage 1: Synthesis of 2-Methylpyridine cluster_1 Stage 2: N-Oxidation cluster_2 Stage 3: C3-Hydroxylation Pyridine Pyridine Methylpyridine 2-Methylpyridine Pyridine->Methylpyridine α-Methylation Catalyst1 Catalyst (e.g., Raney® Ni) Catalyst1->Methylpyridine N_Oxide 2-Methylpyridine-N-oxide Methylpyridine->N_Oxide Pyridinol This compound N_Oxide->Pyridinol Photochemical 'Oxygen Walk' Rearrangement H2O2 H₂O₂ H2O2->N_Oxide Catalyst2 Catalyst (e.g., TS-1) Catalyst2->N_Oxide UV_light UV Light (e.g., 254 nm) UV_light->Pyridinol

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide: C3-Hydroxylation
Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of 2-Pyridinemethanol Acetate instead of 3-Hydroxypyridine - Use of Acetic Anhydride: Treating 2-methylpyridine-N-oxide with acetic anhydride induces a[8][8]-sigmatropic rearrangement known as the Boekelheide reaction. This selectively forms the 2-hydroxymethylpyridine derivative, not the 3-hydroxy product.[9][10][11][12]- Avoid Acetic Anhydride: This reagent is unsuitable for the synthesis of this compound. The mechanism favors the rearrangement involving the methyl group at the 2-position.[9][10] - Adopt Photochemical Method: Utilize the photochemical "oxygen walk" approach, which is specifically designed for C3-hydroxylation.[13][14]
Low Yield in Photochemical Reaction - Incorrect Wavelength: The π-π* transition of the pyridine N-oxide requires a specific wavelength of UV light for efficient excitation. - Suboptimal Solvent or Additives: The solvent and the presence of acid additives are crucial for the reaction's efficiency and regioselectivity.[13]- Wavelength Optimization: Use a 254 nm light source, which has been shown to be effective for irradiating pyridine N-oxides.[13] - Solvent and Additive Screening: A combination of (F₃C)₃COH and acetic acid has been identified as an effective medium for this transformation, improving both yield and regioselectivity.[13]
Formation of 2-Hydroxypyridine Byproduct - Incomplete Regioselectivity: While the photochemical method favors C3-hydroxylation, some C2-hydroxylation can still occur as a side reaction.[13]- Reaction Optimization: Fine-tune the solvent system and acid additives to maximize the C3 selectivity. - Purification: The 2-hydroxy and 3-hydroxy isomers are typically separable by standard chromatographic techniques.[13]
FAQs: The "Oxygen Walk" Photochemical Rearrangement

Q1: What is the mechanism of the photochemical "oxygen walk" that leads to this compound?

A1: The proposed mechanism involves several steps:

  • Photoexcitation: Irradiation with UV light (e.g., 254 nm) excites the pyridine N-oxide to its singlet excited state.[13][14][15]

  • Oxaziridine Formation: The excited N-oxide rearranges to a reactive oxaziridine intermediate.[15]

  • N-O Bond Homolysis and Rearrangement: The UV light then promotes the breaking of the N-O bond, leading to a diradical intermediate. This intermediate can rearrange to a highly strained epoxide.[13]

  • "Oxygen Walk": Through a series of rearrangements, including a potential 6π electrocyclic ring expansion, the oxygen atom effectively "walks" around the pyridine ring.[13][14]

  • Acid-Promoted Ring Opening: An acid additive promotes the opening of the rearranged intermediate to yield the final 3-hydroxypyridine product.[13][14]

G N_Oxide 2-Methylpyridine-N-oxide Excited_State Excited Singlet State N_Oxide->Excited_State Oxaziridine Oxaziridine Intermediate Excited_State->Oxaziridine Diradical Diradical Intermediate Oxaziridine->Diradical Epoxide Strained Epoxide Diradical->Epoxide Recombination Rearranged Rearranged Intermediate Epoxide->Rearranged 'Oxygen Walk' Product This compound Rearranged->Product UV_light UV Light UV_light->Excited_State UV_light->Diradical Acid Acid Acid->Product

Caption: Simplified mechanism of the photochemical "oxygen walk".

Q2: Is the photochemical hydroxylation a catalytic process?

A2: No, this transformation is a metal-free photochemical reaction.[14] It does not rely on a catalyst in the traditional sense. Instead, the energy from UV light drives the reaction. However, the reaction is highly influenced by the surrounding chemical environment, particularly the choice of solvent and the presence of an acid, which acts as a promoter for the final ring-opening step.[13]

Q3: Can transition metal catalysts be used for the C3-hydroxylation of pyridine N-oxides?

A3: While transition metal catalysis is a powerful tool for C-H functionalization of pyridines, the direct C3-hydroxylation remains a significant challenge.[13][14] Most existing methods using transition metals are not effective for introducing a hydroxyl group at the C3 position without the use of directing groups. The photochemical "oxygen walk" provides a more direct and effective route to this specific product.[13][14]

References

  • Sempere, J., Nomen, R., Rodriguez, J. L., & Papadaki, M. (1998). Modelling of the reaction of N-oxidation of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst.
  • Kjellberg, M., Ohleier, A., Thuery, P., & Cantat, T. (2021). Photocatalytic Deoxygenation of N–O bonds with Rhenium Complexes: from the Reduction of Nitrous Oxide to Pyridine N-Oxides.
  • Filo. (2025). Discuss the mechanism of conversion of Pyridine N-Oxide to 2-methyl pyrid..
  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15810. [Link]
  • Wikipedia. (n.d.). Boekelheide reaction.
  • Sempere, J., Nomen, R., Rodriguez, J.L., & Papadaki, M. (1997). Modelling of the reaction of N-oxidation of 2-methylpyridine using hydrogen peroxide and a complex metal catalyst.
  • Boekelheide, V., & Lehn, W. L. (1961). The Rearrangement of Substituted Pyridine N-Oxides with Acetic Anhydride. The Journal of Organic Chemistry, 26(2), 428–430. [Link]
  • Manansala, C., & Tranmer, G. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 84(17), 3359–3362. [Link]
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Bodalski, R., & Katritzky, A. R. (1968). N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 831-839. [Link]
  • Oae, S., Kitao, T., & Kitaoka, Y. (1962). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 84(17), 3359–3362. [Link]
  • Chen, S., Yang, S., Wang, H., Niu, Y., Zhang, Z., & Qian, B. (2022).
  • Unacademy. (2021, September 2). Pyridine-N-oxide | Heterocyclic Chemistry | TYBSc [Video]. YouTube. [Link]
  • Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting. [Link]
  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]
  • Manansala, C., & Tranmer, G. (2015).
  • Guerra, C. J., Rodríguez-Núñez, Y. A., Polo-Cuadrado, E., Bacho, M., & Ensuncho, A. E. (2025).
  • Author. (2025).
  • Walczak, M., & Schafer, L. L. (2019).
  • Manansala, C., & Tranmer, G. (2015).
  • PrepChem. (n.d.). Synthesis of 2-methyl-4- amino pyridine-N-oxide.
  • PubChem. (n.d.). This compound.
  • Jones, P. G., & Ahrens, B. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2889. [Link]
  • Li, Y., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
  • Author. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
  • Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions for the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(10), 1117-1123. [Link]
  • Author. (2020). Process optimization of 2-methylpyridine removal by graphene nanoparticles. Indian Chemical Society. [Link]
  • Author. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Publishing. [Link]
  • Author. (n.d.). Selective synthesis of pyridyl pyridones and oxydipyridines by transition-metal-free hydroxylation and arylation of 2-fluoropyridine derivatives. Organic & Biomolecular Chemistry. [Link]
  • MDPI. (2024). Feature Papers in Photochemistry.

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preventing degradation of 2-Methylpyridin-3-ol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methylpyridin-3-ol (CAS 1121-25-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments by preventing the degradation of this critical reagent.

Introduction: The Challenge of this compound Stability

This compound, a substituted hydroxypyridine, is a valuable building block in pharmaceutical and chemical synthesis.[1] However, its phenolic hydroxyl group and pyridine ring make it susceptible to degradation, primarily through oxidation. This degradation can lead to the formation of impurities that may compromise the outcome of your research. This guide provides a structured approach to understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My once off-white this compound powder has developed a yellow or brownish tint. What is happening?

A1: A color change from off-white/beige to yellow or brown is a common visual indicator of degradation. This is most likely due to oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: I've observed new, unexpected peaks in my HPLC analysis of a stored this compound sample. Could this be degradation?

A2: Yes, the appearance of new peaks, particularly those eluting earlier than the parent compound in a reversed-phase HPLC method, is a strong indication of degradation. Oxidative degradation often introduces more polar functional groups (like additional hydroxyl or carbonyl groups), which results in decreased retention on a C18 column.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is known to be hygroscopic.[2] The absorption of moisture can accelerate degradation by facilitating oxidative reactions and potentially leading to hydrolysis of downstream products in a synthesis.[1]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3] A tightly sealed container is crucial to protect it from atmospheric moisture and oxygen.[4] For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[5]

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a systematic approach to troubleshooting when you suspect degradation of your this compound.

Issue 1: Visual Discoloration of Solid Compound
  • Possible Cause: Oxidation due to exposure to air and/or light.

  • Recommended Actions:

    • Confirm Purity: Perform an HPLC analysis to quantify the level of impurities.

    • Review Storage: Ensure the container is tightly sealed and stored away from light sources.

    • Implement Inert Atmosphere: For new and existing stock, flush the container with an inert gas like argon or nitrogen before sealing.[5]

Issue 2: Appearance of Impurity Peaks in HPLC
  • Possible Cause: Degradation has occurred, leading to the formation of new chemical entities.

  • Recommended Actions:

    • Characterize Impurities: If the impurity levels are significant, it is advisable to identify them to understand the degradation pathway. LC-MS is a powerful tool for this purpose.

    • Forced Degradation Study: To proactively understand potential degradation products, a forced degradation study can be performed. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to accelerate the formation of degradation products.[3][6]

    • Optimize Storage: Based on the identified impurities, refine your storage conditions. For example, if oxidative degradation is confirmed, stricter exclusion of oxygen is necessary.

Understanding Degradation Pathways

The degradation of this compound is primarily driven by oxidation. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be initiated by light, heat, or trace metal impurities.

Diagram: Proposed Oxidative Degradation Pathway of this compound

G cluster_main Proposed Oxidative Degradation 2_Methylpyridin_3_ol This compound Radical_Intermediate Phenoxy Radical Intermediate 2_Methylpyridin_3_ol->Radical_Intermediate [O], hv, Δ Hydroxylated_Product Hydroxylated Byproduct (e.g., Dihydroxypyridine derivative) Radical_Intermediate->Hydroxylated_Product Further Oxidation Ring_Opened_Product Ring-Opened Products Hydroxylated_Product->Ring_Opened_Product Ring Cleavage

Caption: Proposed oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reversed-phase HPLC method is designed to separate this compound from its more polar degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 5% B, 5-20 min: 5% to 95% B, 20-25 min: 95% B, 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Diagram: HPLC Troubleshooting Workflow

G cluster_workflow HPLC Troubleshooting start Suspected Degradation hplc_analysis Run Stability-Indicating HPLC Method start->hplc_analysis check_peaks New Peaks Observed? hplc_analysis->check_peaks no_new_peaks Compound is Stable check_peaks->no_new_peaks No new_peaks Degradation Confirmed check_peaks->new_peaks Yes characterize Characterize Impurities (LC-MS, NMR) new_peaks->characterize review_storage Review and Optimize Storage Conditions characterize->review_storage

Caption: Decision workflow for HPLC-based stability assessment.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To obtain mass information on potential degradation products for structural elucidation.

  • Sample Preparation: Prepare a solution of the degraded this compound sample at approximately 1 mg/mL in a 50:50 water:acetonitrile mixture.

  • LC Conditions: Use the same HPLC method as described above, but replace the formic acid with 0.1% ammonium formate to ensure compatibility with the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 50-500.

    • Analysis Mode: Full scan to detect all ions, followed by tandem MS (MS/MS) on the detected impurity peaks to obtain fragmentation patterns.[7]

  • Data Analysis:

    • The molecular weight of this compound is 109.13 g/mol .[8]

    • Look for masses corresponding to potential oxidation products. For example, the addition of one oxygen atom would result in a mass of approximately 125.13 g/mol .

    • Analyze the fragmentation patterns of the impurity peaks to deduce their structures.

Proactive Stability Management

The best approach to preventing degradation is proactive management of your this compound stock.

  • Incoming Quality Control: Upon receiving a new batch, perform an initial HPLC analysis to establish a baseline purity profile.

  • Aliquoting: For frequently used material, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.[4]

  • Regular Monitoring: For long-term storage, periodically re-analyze the purity of your stock to monitor for any changes.

By implementing these storage, handling, and analysis protocols, you can ensure the stability and reliability of your this compound, leading to more consistent and reproducible research outcomes.

References

  • [Reference to a general organic chemistry textbook or a relevant synthesis paper mentioning this compound]
  • [Reference to a chemical supplier's safety data sheet (SDS) for this compound]
  • [Reference to a study on the hygroscopicity of pyridine deriv
  • [Reference to ICH Q1A(R2) guidelines on stability testing of new drug substances and products]
  • [Reference to a guide on handling air-sensitive compounds]
  • [Reference to a paper on the oxid
  • [Reference to a study on the photodegrad
  • [Reference to a paper describing HPLC methods for pyridine deriv
  • [Reference to a publication on the use of LC-MS for impurity profiling]
  • [Reference to a resource on NMR spectroscopy for structural elucid
  • [Reference to a study on the biodegrad
  • [Reference to a paper discussing the use of antioxidants for stabilizing organic compounds]
  • [Reference to a publication on acceler
  • [Reference to a general analytical chemistry textbook]
  • [Reference to a paper on the tautomerism of hydroxypyridines]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • NIH. (n.d.). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.
  • [Reference to a study on the impact of moisture on the chemical stability of solids]
  • [Reference to a paper on the use of inert
  • [Reference to a publication on the development of stability-indic
  • [Reference to a study on the analysis of oxidized organic compounds by LC-MS]
  • [Reference to a resource on NMR chemical shift prediction]
  • [Reference to a public

Sources

Technical Support Center: Impurity Profiling of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the identification and characterization of impurities in 2-Methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the analysis of this active pharmaceutical ingredient (API). Our focus is on not just how to perform these analyses, but why specific methods are chosen and how to interpret the results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity control strategy.

Q1: What are the primary sources of impurities in this compound?

A1: Impurities in any API, including this compound, are broadly classified by the International Council for Harmonisation (ICH) Q3A guidelines into organic, inorganic, and residual solvents.[1][2][3] For this compound, the most common sources are:

  • Process-Related Impurities: These arise from the manufacturing process itself.[4] They include:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • Intermediates: Partially reacted molecules that were not carried to the final step.

    • By-products: Formed from side reactions occurring during synthesis.

  • Degradation Products: These form when the API degrades during manufacturing or storage.[4][5] The phenolic hydroxyl group and the pyridine ring in this compound make it susceptible to oxidation and potentially photolytic degradation.

  • Reagents, Ligands, and Catalysts: While typically removed during purification, trace amounts of these materials can sometimes carry through to the final API.[3]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: The ICH Q3A(R2) guideline establishes a clear framework for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[1][2][3] For a typical small molecule drug substance with an MDD of ≤ 2 g/day , the following thresholds apply:

  • Reporting Threshold: 0.05%. Any impurity at or above this level must be reported in regulatory filings.

  • Identification Threshold: 0.10% or 1.0 mg/day total daily intake (whichever is lower). Impurities exceeding this level must have their structures identified.[2][3]

  • Qualification Threshold: 0.15% or 1.0 mg/day total daily intake (whichever is lower). Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at the specified level.[2][3]

Table 1: ICH Q3A(R2) Thresholds for Impurities (for MDD ≤ 2 g/day )

Threshold TypeLimitAction Required
Reporting≥ 0.05%Report the presence of the impurity.
Identification≥ 0.10%Identify the chemical structure of the impurity.
Qualification≥ 0.15%Establish the biological safety of the impurity.

Q3: Which analytical technique is the best starting point for impurity screening?

A3: High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard and the recommended starting point for impurity profiling of non-volatile organic compounds like this compound.[6][7][8]

Why HPLC?

  • High Resolution: HPLC provides excellent separation of the main API from closely related impurities, including isomers and degradation products.[6]

  • Sensitivity: Modern HPLC systems can easily detect impurities at the levels required by ICH guidelines (e.g., 0.05%).[6]

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation for the specific chemical properties of this compound and its potential impurities.

For volatile impurities or residual solvents, Gas Chromatography (GC) is the preferred method.[7][9]

Section 2: Troubleshooting Guide: Investigating Unknown Peaks

This section provides a logical, step-by-step approach to common experimental challenges in a question-and-answer format.

Q4: I've run an HPLC analysis of a new batch of this compound and see an unknown peak at a level of 0.12%. What is my immediate action plan?

A4: A peak at 0.12% is above the ICH Identification Threshold (0.10%), so its structure must be determined.[3][4] The following workflow provides a systematic approach to identification and characterization.

Impurity_Identification_Workflow cluster_detection Detection & Confirmation cluster_investigation Investigation cluster_characterization Characterization & Reporting start Unknown Peak > 0.10% in HPLC-UV confirm Confirm Peak (Re-inject, New Prep) start->confirm Verify lcms LC-MS Analysis confirm->lcms Initial Step nmr Isolation & NMR lcms->nmr If structure is ambiguous structure Propose Structure nmr->structure synthesis Synthesize Standard (if necessary) structure->synthesis Confirm report Report & Qualify synthesis->report

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Action Plan:

  • Confirmation: First, confirm the peak is real and not an artifact. Prepare a new sample solution and re-inject it. If the peak persists, proceed.

  • LC-MS Analysis: The most crucial first step is to obtain the mass of the impurity.[10] Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the molecular weight of the unknown compound.[8] The mass difference from this compound can suggest the type of modification (e.g., +16 Da suggests oxidation).

  • High-Resolution MS (HRMS): If available, use HRMS (e.g., Q-TOF or Orbitrap) to get an accurate mass. This allows you to determine the elemental formula of the impurity, significantly narrowing down the possible structures.

  • Forced Degradation Study: To determine if the impurity is a degradation product, perform a forced degradation study.[11][12][13] Expose this compound to stress conditions (acid, base, peroxide, heat, light).[14] If the unknown peak increases significantly under one of these conditions, it strongly suggests it is a degradation product formed via that pathway.

Q5: My LC-MS data suggests the unknown impurity is an isomer of this compound (same molecular weight). How do I determine its structure?

A5: Isomers cannot be distinguished by mass spectrometry alone. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are required for definitive structure elucidation.[15][16][17]

Action Plan for Isomer Identification:

  • Isolation: The first step is to isolate a sufficient quantity of the impurity for NMR analysis. This is typically done using preparative HPLC.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will provide information about the proton environment. For an isomer of this compound, you would look for changes in the aromatic proton signals and the position of the methyl group signal.

    • ¹³C NMR & DEPT: A carbon-13 spectrum shows the number of unique carbons. A DEPT experiment will further distinguish between CH, CH₂, and CH₃ groups.[15]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing the structure together.[15][18]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (usually on adjacent carbons).[18]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different fragments of the molecule.[18]

By systematically analyzing the 1D and 2D NMR data, you can definitively determine the connectivity and thus the structure of the isomeric impurity.

Q6: I suspect a volatile impurity is present from the synthesis, but it doesn't show up on my HPLC-UV. How can I detect it?

A6: Volatile organic compounds often have poor retention or lack a UV chromophore, making them difficult to detect by standard HPLC-UV methods. The appropriate technique for this is Gas Chromatography-Mass Spectrometry (GC-MS).[9][19][20]

Troubleshooting Steps:

  • Method Selection: Use a GC-MS system. GC is ideal for separating volatile compounds, and the mass spectrometer provides sensitive detection and identification.[20][21]

  • Sample Preparation: A headspace (HS) injection technique is often preferred for analyzing volatile impurities in a solid API.[22] This involves heating the sample in a sealed vial and injecting the vapor, which minimizes contamination of the instrument with the non-volatile API.

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is a good starting point for analyzing pyridine-related compounds.[19]

  • Identification: The resulting mass spectrum of the peak can be compared against a spectral library (like NIST) to identify the volatile impurity.[19]

Section 3: Protocols and Methodologies

This section provides detailed experimental protocols as a starting point for your method development.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a robust starting point for separating this compound from its potential non-volatile impurities.

Objective: To separate and quantify related substances in a this compound drug substance.

Instrumentation:

  • HPLC system with a UV/PDA detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 is a versatile reversed-phase column suitable for polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides acidic pH to ensure the pyridine nitrogen is protonated, improving peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase HPLC.
Gradient 5% B to 95% B over 30 minA broad gradient ensures elution of both polar and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 275 nmWavelength where the pyridine ring exhibits strong absorbance.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Sample Prep. 1.0 mg/mL in 50:50 Water:AcetonitrileA common diluent that is compatible with the mobile phase.
Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the API to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[13][14] A degradation of 5-20% is generally considered appropriate.[14]

Procedure:

  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Store the solid API in an oven at 105 °C for 48 hours. Dissolve in diluent before analysis.

    • Photolytic: Expose the solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent before analysis.

  • Analysis: After the designated time, neutralize the acidic and basic samples if necessary, then dilute all samples to the target concentration and analyze using the HPLC-UV method described above. Compare the chromatograms to an unstressed control sample.

Forced_Degradation_Logic cluster_input Input cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Analysis & Outcome api This compound (Solid & Solution) acid Acid (e.g., 0.1M HCl) api->acid base Base (e.g., 0.1M NaOH) api->base oxid Oxidation (e.g., 3% H₂O₂) api->oxid therm Thermal (e.g., 105°C) api->therm photo Photolytic (e.g., 1.2M lux-hr) api->photo hplc Analyze all samples by HPLC-UV/MS acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc outcome Identify Degradation Products & Validate Method Specificity hplc->outcome

Caption: Decision tree for a forced degradation study.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. [Link]
  • Forced Degradation Studies Research Articles. R Discovery. [Link]
  • Results of forced degradation studies.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. [Link]
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Technical Support Center: Strategies for Selective Functionalization of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 2-Methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the complexities of this versatile building block and achieve your desired synthetic outcomes with higher efficiency and selectivity.

The this compound scaffold is a valuable starting material in the synthesis of a wide range of biologically active molecules. However, its functionalization can be challenging due to the presence of multiple reactive sites: the hydroxyl group, the pyridine nitrogen, and the C-H bonds at the C4, C5, and C6 positions. This guide will address the key strategies for selectively targeting these positions.

Decision Workflow for Functionalization

Choosing the correct functionalization strategy is critical. The following diagram outlines a general decision-making process based on the desired position of modification.

G start Target Functionalization Site on this compound O_Func Hydroxyl Group (O-Functionalization) start->O_Func C4_Func C4 Position start->C4_Func C6_Func C6 Position start->C6_Func C5_Func C5 Position (Most Challenging) start->C5_Func O_Alkylation O-Alkylation / O-Acylation O_Func->O_Alkylation DoM Directed ortho-Metalation (DoM) at C4 C4_Func->DoM Halogenation_C4 Selective C4-Halogenation C4_Func->Halogenation_C4 DoM_C6 Directed Metalation at C6 C6_Func->DoM_C6 Halogenation_C6 Selective C6-Halogenation C6_Func->Halogenation_C6 Meta_CH meta-C-H Activation (Advanced) C5_Func->Meta_CH Cross_Coupling_C4 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenation_C4->Cross_Coupling_C4 Cross_Coupling_C6 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Halogenation_C6->Cross_Coupling_C6

Caption: Decision workflow for selecting a functionalization strategy.

Section 1: O-Functionalization (Alkylation and Acylation)

Functionalization of the hydroxyl group is often the most straightforward approach. This is typically achieved through O-alkylation or O-acylation.

Troubleshooting Guide: O-Functionalization
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of the hydroxyl group. 2. Poor reactivity of the alkylating/acylating agent. 3. Unsuitable solvent.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure anhydrous conditions as water can quench the base and the alkoxide. 2. Switch to a more reactive electrophile (e.g., alkyl iodide > alkyl bromide > alkyl chloride). For acylation, acid chlorides are generally more reactive than anhydrides.[1][2] 3. Use a polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[3]
Competing N-Alkylation Although less common for pyridin-3-ols compared to pyridin-2-ones, N-alkylation can occur, especially at higher temperatures.1. Use milder reaction conditions (lower temperature). 2. Employ a less polar solvent to disfavor the formation of the pyridinium salt. 3. The choice of base can influence selectivity. For related systems, K₂CO₃ in DMSO has been shown to favor N-alkylation, while NaH in THF can also be used.[3] Careful screening is advised.
Product Decomposition The product may be sensitive to the reaction or workup conditions.1. Use a milder base. 2. Perform the reaction at a lower temperature. 3. During workup, avoid strongly acidic or basic conditions if the product is labile.
Frequently Asked Questions (FAQs): O-Functionalization

Q1: I'm trying to perform an O-alkylation with an alkyl bromide and K₂CO₃ in acetone, but the reaction is very slow. What can I do?

A1: This is a common issue. The combination of a moderately reactive alkylating agent and a relatively mild base in a solvent like acetone can lead to slow reaction rates. To accelerate the reaction, you can try the following:

  • Add a catalytic amount of sodium or potassium iodide. This will perform an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[4][5]

  • Switch to a more polar aprotic solvent such as DMF or DMSO. This will increase the solubility of the reactants and enhance the nucleophilicity of the phenoxide.[3]

  • Increase the reaction temperature. However, be mindful of potential side reactions.

Q2: How do I favor O-acylation over potential N-acylation?

A2: For pyridin-3-ols, O-acylation is generally favored. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine. The hydroxyl group is more nucleophilic than the pyridine nitrogen in this context. Using a stoichiometric amount of a stronger, non-nucleophilic base like pyridine can also serve as the solvent and catalyst.[6][7]

Experimental Protocol: O-Acetylation with Acetic Anhydride

This protocol is a standard procedure for the O-acetylation of hydroxyl groups.[6][8]

  • Preparation: Dissolve this compound (1.0 equiv.) in pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching and Workup: Quench the reaction by the slow addition of methanol. Co-evaporate the reaction mixture with toluene to remove residual pyridine.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 2: C4-Selective Functionalization

The C4 position is ortho to the hydroxyl group, making it a prime target for directed metalation. It is also susceptible to electrophilic attack under certain conditions.

Troubleshooting Guide: C4-Functionalization
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Directed ortho-Metalation (DoM) 1. Incomplete lithiation. 2. Degradation of the organolithium intermediate. 3. Inefficient trapping with the electrophile.1. Ensure the use of a sufficiently strong and fresh alkyllithium base (e.g., n-BuLi, s-BuLi). Use of an additive like TMEDA can accelerate the reaction.[9][10] 2. Maintain a low temperature (typically -78 °C) throughout the reaction. 3. Add the electrophile at low temperature and allow the reaction to warm slowly.
Poor Regioselectivity (Mixture of C4 and C6 isomers) The C6 position can also be deprotonated, although C4 is generally favored due to the directing effect of the hydroxyl group.1. Use a bulkier alkyllithium base (e.g., t-BuLi) which may favor the less sterically hindered C4 position. 2. Optimize the reaction temperature and time. Shorter reaction times at low temperatures often favor the kinetically preferred product.
Nucleophilic Addition of Organolithium Reagent Organolithium reagents can add to the C2 or C6 position of the pyridine ring.[11]1. Use a non-nucleophilic base like LDA or LTMP for deprotonation instead of n-BuLi.[12] 2. A recent method for C4-functionalization of pyridines uses n-butylsodium, which favors deprotonation over nucleophilic addition.[13]
Frequently Asked Questions (FAQs): C4-Functionalization

Q1: What is the role of the hydroxyl group in Directed ortho-Metalation (DoM)?

A1: The hydroxyl group acts as a Directed Metalation Group (DMG).[5] After deprotonation by the strong base to form a lithium alkoxide, the oxygen atom coordinates to the lithium cation of the organolithium reagent. This brings the base into close proximity to the C4 proton, leading to its selective abstraction and the formation of a C4-lithiated species.[9]

G A This compound + n-BuLi B Lithium Alkoxide Intermediate A->B -BuH C Directed ortho-Metalation at C4 B->C + n-BuLi D C4-Functionalized Product C->D + Electrophile (E+)

Caption: Simplified DoM pathway at the C4 position.

Q2: I want to install a bromine atom at the C4 position. What is the best strategy?

A2: You have two main options:

  • Directed ortho-Metalation followed by Bromination: Deprotonate at the C4 position using a strong base like n-BuLi or LDA at -78 °C, and then quench the resulting organolithium with a bromine source like 1,2-dibromoethane or hexachloroethane.

  • Electrophilic Bromination: While electrophilic substitution on pyridines can be challenging, specific conditions can favor C4 halogenation. Using a suitable brominating agent like NBS in an appropriate solvent system might achieve the desired outcome, although regioselectivity can be an issue.[14]

Experimental Protocol: C4-Selective Bromination via DoM

This protocol is adapted from general procedures for directed ortho-metalation of pyridines.[10][12]

  • Preparation: To a solution of this compound (1.0 equiv.) in anhydrous THF (10 mL per mmol) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equiv., as a solution in hexanes) dropwise.

  • Lithiation: Stir the mixture at -78 °C for 1 hour.

  • Bromination: Add a solution of 1,2-dibromoethane (1.5 equiv.) in anhydrous THF dropwise.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the careful addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen atom is installed at the C4 or C6 position, a wide variety of functional groups can be introduced using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds).[15][16][17]

Troubleshooting Guide: Cross-Coupling Reactions
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Catalyst poisoning by the pyridine nitrogen. 3. Poorly reactive coupling partners.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can stabilize the palladium center and prevent deactivation.[1][18] 3. For Suzuki reactions, ensure the boronic acid is of high quality. For Buchwald-Hartwig, ensure the amine is pure.
Side Reactions (e.g., Protodehalogenation) The starting halide is reduced back to the C-H bond.1. Ensure strictly anhydrous and anaerobic conditions. 2. This can be a sign of catalyst decomposition. Re-evaluate the ligand and temperature.
Homocoupling of Boronic Acid (Suzuki) The boronic acid couples with itself.1. This is often promoted by oxygen. Ensure the reaction is thoroughly degassed. 2. Use a suitable base; K₃PO₄ or Cs₂CO₃ are often effective.[19]
Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: Why are cross-coupling reactions on pyridine substrates often challenging?

A1: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species. This can slow down or completely inhibit the catalytic cycle. The use of bulky, electron-rich phosphine ligands helps to mitigate this issue by creating a sterically hindered and electronically saturated palladium center that is less susceptible to coordination by the pyridine nitrogen.[19]

Q2: Do I need to protect the hydroxyl group during a Suzuki or Buchwald-Hartwig reaction?

A2: It is highly recommended. The hydroxyl group is acidic and can interfere with the basic conditions of the reaction. It can also coordinate to the palladium catalyst. A common protecting group is the methyl ether (OMe), which can be installed via O-alkylation. Other protecting groups like benzyl (OBn) or silyl ethers (e.g., OTBS) can also be used depending on the desired deprotection conditions.[20]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-3-(methoxymethoxy)pyridine

This protocol is a representative procedure based on established methods for Suzuki coupling with halopyridines.[17][19] The hydroxyl group is protected as a MOM ether.

  • Preparation: To a dry Schlenk flask, add 4-bromo-2-methyl-3-(methoxymethoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, 0.2 M concentration with respect to the halide) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

G start Halogenated Pyridine (Ar-X) oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0)L₂ pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_complex2 Ar-Pd(II)L₂-R transmetalation->pd2_complex2 boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Summary of Key Strategies and Yields

The following table provides a comparative overview of different functionalization strategies. Note that yields are highly substrate and condition-dependent.

Functionalization Position Key Reagents Typical Yields Reference
O-AlkylationO-HAlkyl halide, Base (NaH, K₂CO₃)60-95%[7]
O-AcylationO-HAcetic anhydride, Pyridine80-98%[6]
Directed MetalationC4n-BuLi or LDA, then Electrophile50-80%[10][12]
HalogenationC4/C6NBS, Br₂60-90%[14]
Suzuki CouplingC4/C6Arylboronic acid, Pd catalyst, Base70-95%[19][21]
Buchwald-HartwigC4/C6Amine, Pd catalyst, Base65-90%[18][22]

References

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  • Colle, R. et al. (1998). influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. Journal of the Chemical Society, Dalton Transactions. [Link]
  • Wenska, K. et al. (2016). REGIOSELECTIVE BROMINATION OF 2-IODOMETHYL-2,3- DIHYDROTHIAZOLO[3,2-a]PYRIMIDIN-5-ONE. Semantic Scholar. [Link]
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  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
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  • Schlosser, M. et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. PubMed. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • ResearchGate. (n.d.).
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  • Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. [Link]
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  • MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Chemia. [Link]
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  • ResearchGate. (2006). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. [Link]
  • Mettler Toledo. (n.d.). Alkylation Reactions | Development, Technology. [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Methylpyridin-3-ol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methylpyridin-3-ol (also known as 3-hydroxy-2-picoline). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this valuable intermediate from bench-scale discovery to pilot-plant and industrial production. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common failures, and provide robust, field-proven protocols to ensure a safe, efficient, and reproducible scale-up.

The Core Synthetic Challenge: A Balancing Act of Reactivity

The industrial production of this compound often employs a two-step sequence starting from the readily available 2-methylpyridine (2-picoline). This pathway involves an initial N-oxidation followed by a thermal or acid-catalyzed rearrangement. While elegant, this route presents a significant regioselectivity challenge during the rearrangement step, which is the primary hurdle in achieving high purity and yield at scale.

The intended reaction involves the migration of the oxygen atom to the C3 position of the pyridine ring. However, this is in direct competition with the well-known Boekelheide rearrangement, which yields the 2-acetoxymethylpyridine isomer.[1][2] Controlling the reaction conditions to favor the desired 3-hydroxy product over the kinetically facile Boekelheide product is the central theme of process optimization.

Synthesis_Pathway cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Rearrangement cluster_2 Downstream Processing Start 2-Methylpyridine N_Oxide 2-Methylpyridine N-Oxide Start->N_Oxide H₂O₂ / Acetic Acid Product This compound (Target Product) N_Oxide->Product Acetic Anhydride (Controlled Conditions) Byproduct 2-Acetoxymethylpyridine (Boekelheide Byproduct) N_Oxide->Byproduct Acetic Anhydride (Boekelheide Pathway) Final Purified Product Product->Final Work-up & Purification Byproduct->Final Work-up & Purification

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide: From Theory to Practice

This section addresses specific, common issues encountered during the scale-up process in a question-and-answer format.

Question 1: My N-oxidation yield is high at the 1L scale but drops significantly in a 20L reactor. What is the likely cause?

Answer: This is a classic scale-up problem related to thermal management and mixing.[3][4] The N-oxidation of pyridines with hydrogen peroxide is a highly exothermic reaction.

  • Causality: In a small flask, the high surface-area-to-volume ratio allows for efficient dissipation of heat into the environment. In a large reactor, this ratio decreases dramatically. If the rate of heat generation exceeds the rate of heat removal by the reactor's cooling jacket, localized hot spots will form. These hot spots can lead to the decomposition of hydrogen peroxide into oxygen and water, effectively lowering its concentration and reducing your yield.

  • Troubleshooting Steps:

    • Implement Strict Temperature Control: Ensure your reactor is equipped with an efficient cooling jacket and a calibrated temperature probe.

    • Control Reagent Addition: Do not add the hydrogen peroxide all at once. A slow, controlled addition via a dosing pump allows the cooling system to keep pace with the heat generated. This is known as a semi-batch process.

    • Verify Mixing Efficiency: Poor mixing can also create localized hot spots. Ensure the agitator speed and design are sufficient to maintain a homogenous temperature throughout the reaction mass.[4]

    • Consider a Diluted Reagent: Using a more dilute solution of hydrogen peroxide can help moderate the reaction rate and heat output, though this may increase reaction time and vessel occupancy.

Question 2: During the rearrangement step, I am consistently forming more of the undesired 2-acetoxymethylpyridine byproduct than the target 3-hydroxy product. How can I improve regioselectivity?

Answer: This is the core chemical challenge of this synthesis. The Boekelheide rearrangement is often the kinetically favored pathway.[1][5] To favor the formation of this compound, you must carefully control the reaction parameters to guide the reaction down the desired thermodynamic path.

  • Causality: The reaction proceeds via acylation of the N-oxide oxygen by acetic anhydride.[2] Subsequent steps determine the final product. The Boekelheide pathway involves deprotonation of the 2-methyl group, followed by a[1][1]-sigmatropic rearrangement.[1] Formation of the 3-hydroxy isomer involves a different mechanism, potentially involving nucleophilic attack on the pyridine ring.

  • Troubleshooting Steps:

    • Precise Temperature Control: This is the most critical parameter. The energy barrier for each pathway is different. Conduct a Design of Experiments (DoE) study to identify the optimal temperature range that maximizes the ratio of desired product to byproduct. Often, lower temperatures may favor the desired isomer, but this will require longer reaction times.

    • Solvent Effects: The choice of solvent can influence the reaction pathway. While the reaction is often run in neat acetic anhydride, exploring co-solvents (e.g., high-boiling point ethers or hydrocarbons) may alter the polarity and stabilization of intermediates, thereby shifting selectivity.

    • Monitor Reaction Progress: Use in-process controls (IPC) like HPLC to track the formation of both the product and the key byproduct over time. This will help you identify the point of maximum selectivity and avoid prolonged reaction times that might lead to byproduct formation or product degradation.

Question 3: My final product is difficult to crystallize and appears as a dark, oily residue after solvent removal. What's wrong?

Answer: This issue typically points to the presence of persistent impurities that act as crystallization inhibitors. The dark color suggests the formation of high-molecular-weight, likely polymeric, byproducts.

  • Causality: Pyridine derivatives can be sensitive to heat and trace amounts of acid or base, leading to polymerization or degradation, especially during distillation or concentration steps.[6] The presence of the isomeric byproduct, which may have different solubility properties, can also complicate crystallization.

  • Troubleshooting Steps:

    • Refine the Work-up: After the reaction, a careful neutralization and extraction are critical. Use a mild base like sodium bicarbonate for neutralization to avoid harsh pH swings.[7] Ensure the aqueous washes are sufficient to remove all salts and water-soluble impurities.

    • Optimize Solvent Removal: Avoid high temperatures. Use a rotary evaporator under reduced pressure to remove the bulk solvent. For final drying, a vacuum oven at a moderate temperature (e.g., 40-50°C) is preferable to prolonged heating.

    • Implement a Polishing Step: If the crude product is still oily, consider a "polishing" filtration through a small plug of silica gel or activated carbon using an appropriate solvent to remove colored impurities before attempting crystallization.

    • Systematic Crystallization Study: Do not assume the lab-scale crystallization solvent will work at a larger scale. Perform a solvent screen using a panel of solvents with varying polarities (e.g., isopropanol, ethyl acetate, heptane, toluene, and their mixtures) to find the optimal system for purity and crystal form.[6]

Frequently Asked Questions (FAQs)

Q: What are the primary safety considerations when scaling up this process? A: The primary hazards involve the reagents and the reaction itself.

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with incompatible materials. Its decomposition is exothermic and can pressurize a closed vessel.[2]

  • Acetic Anhydride: Corrosive and lachrymatory. Handle in a well-ventilated area with appropriate PPE.[8]

  • Exothermic Reactions: The N-oxidation is highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a thermal runaway.[4] All scale-up activities must be preceded by a thorough process safety review.

  • Solvents: Use of flammable solvents like ethyl acetate or toluene requires proper grounding of equipment to prevent static discharge.[9]

Q: What analytical methods are essential for process control and final product release? A: A robust analytical package is non-negotiable for a successful scale-up.

  • HPLC (High-Performance Liquid Chromatography): The workhorse method for this process. Use it to determine the purity of the starting material, monitor reaction progress (IPC), quantify the ratio of product to byproduct, and assess the purity of the final product.[10]

  • GC (Gas Chromatography): Primarily used to quantify residual solvents in the final product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for confirming the chemical structure of the final product and identifying any unknown impurities if necessary.

  • Karl Fischer Titration: To determine the water content of the final product, which can be critical for stability.

Q: How can I effectively separate this compound from the 2-acetoxymethylpyridine byproduct if it forms? A: Separation can be challenging due to their structural similarity.

  • Fractional Distillation: If the boiling points are sufficiently different, vacuum distillation may be an option, but be cautious of thermal degradation.

  • Recrystallization: This is the most common method. A systematic solvent screen is required to find a system where the desired product has low solubility (and crystallizes out) while the byproduct remains in the mother liquor.[6]

  • Chromatography: While effective at the lab scale, column chromatography is often economically unfeasible for large-scale production. It may be used for producing very high-purity reference standards.[7]

Key Experimental Protocols

The following protocols are provided as a starting point. They must be adapted and optimized for your specific equipment and scale.

Protocol 1: N-Oxidation of 2-Methylpyridine
  • Charge a clean, dry, jacketed glass reactor with 2-methylpyridine (1.0 eq) and glacial acetic acid (3.0 vol).

  • Begin agitation and start cooling the reactor jacket to 15-20°C.

  • Slowly add 35% hydrogen peroxide (1.2 eq) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 30°C.

  • After the addition is complete, slowly heat the mixture to 70-75°C and hold for 5-8 hours.

  • Monitor the reaction by HPLC until <2% of the starting material remains.

  • Cool the reaction mixture to room temperature. To decompose excess peroxide, a small amount of a catalyst like Pd/C can be carefully added, or the mixture can be subjected to a controlled quench with a reducing agent like sodium bisulfite solution.[2]

Protocol 2: Rearrangement and Work-up
  • Concentrate the reaction mixture from Protocol 1 under reduced pressure to remove most of the acetic acid and water.

  • To the crude 2-methylpyridine N-oxide, add acetic anhydride (4.0 vol) and heat the mixture to 110-120°C for 6-10 hours. The optimal temperature and time must be determined experimentally to maximize selectivity.

  • Monitor the formation of this compound and the 2-acetoxymethylpyridine byproduct by HPLC.

  • Once the reaction reaches the optimal point, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to a cooled (0-10°C) aqueous solution of sodium bicarbonate, maintaining the pH between 7-8.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Table 1: Illustrative Reaction Parameters
ParameterStep 1: N-OxidationStep 2: RearrangementRationale
Temperature 70-75°C110-120°CControls reaction rate and minimizes peroxide decomposition. Critical for regioselectivity.
Reaction Time 5-8 hours6-10 hoursMust be optimized via IPC to maximize conversion and minimize byproduct formation.
Key Reagents H₂O₂, Acetic AcidAcetic AnhydrideOxidizing agent and acid catalyst.[2] Reagent for rearrangement.
IPC Target <2% Starting MaterialMaximize Product/Byproduct RatioEnsures complete conversion. The primary optimization goal.

Visualization of Key Processes

Troubleshooting Logic for Low Purity

Troubleshooting_Purity Start Low Final Purity Detected by HPLC Check_IPC Review Rearrangement IPC Data Start->Check_IPC High_Byproduct High Level of Isomeric Byproduct? Check_IPC->High_Byproduct Optimize_Rearr Action: Re-optimize Rearrangement (Temp, Time) High_Byproduct->Optimize_Rearr Yes Other_Imps Other Unknown Impurities Present? High_Byproduct->Other_Imps No Success Purity Target Met Optimize_Rearr->Success Review_Workup Action: Review Work-up & Drying (Check for Degradation) Other_Imps->Review_Workup Yes Review_Cryst Action: Re-develop Crystallization Protocol (Solvent Screening) Other_Imps->Review_Cryst No Review_Workup->Success Review_Cryst->Success

Sources

minimizing byproduct formation in the synthesis of 2-Methylpyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methylpyridin-3-ol Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with these important synthetic targets. The inherent reactivity and electronic properties of the pyridine ring can often lead to a variety of byproducts, complicating purification and reducing yields. This guide provides in-depth, mechanistically-driven troubleshooting advice to help you minimize byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific, common issues encountered during the synthesis of this compound derivatives. Each entry explains the likely chemical cause of the problem and provides actionable, field-tested solutions.

Issue 1: Poor Regioselectivity and Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of this compound and its 5-hydroxy or other positional isomers. What governs this regioselectivity, and how can I favor the desired 3-hydroxy product?

Answer: The formation of regioisomers is a frequent challenge in de novo pyridine synthesis, where the final substitution pattern is determined during the ring-forming cyclization steps.[1] The precise outcome is highly dependent on the chosen synthetic strategy (e.g., Hantzsch-like condensations,[2] cycloadditions,[3] or multi-component reactions[1]).

Causality and Mechanism: In many condensation reactions, the regioselectivity is dictated by the relative electrophilicity of carbonyl carbons and the nucleophilicity of enamine intermediates.[4] For instance, in a reaction involving an unsymmetrical 1,3-dicarbonyl compound, the initial Michael addition and subsequent cyclization can proceed via two different pathways, leading to isomeric pyridinols. The electronic nature and steric hindrance of the substituents on your precursors are critical factors that can tip the balance between these pathways.[5][6]

Troubleshooting & Optimization Strategies:

  • Strategic Choice of Precursors: Employing starting materials with strong electronic or steric biases can direct the cyclization to favor one regioisomer. For example, using a bulky protecting group on one side of a symmetrical precursor can force the reaction to proceed with the desired regiochemistry.

  • Catalyst and Additive Screening: The choice of catalyst can profoundly influence regioselectivity. Lewis acids can coordinate to carbonyl oxygens, altering their electrophilicity, while Brønsted acids or bases can change the nature of the key enamine intermediates. Some modern synthetic methods achieve complete regiochemical control through metallacycle-mediated processes.[1]

  • Reaction Condition Optimization: Systematically varying the temperature and solvent polarity can help favor one reaction pathway over another. Lower temperatures often increase selectivity by favoring the kinetically controlled product, which may be the desired isomer.

  • Consider Alternative Synthetic Routes: If optimizing a current route proves difficult, consider strategies known for high regioselectivity, such as those based on the functionalization of a pre-formed pyridine ring or specific cycloaddition approaches designed to control isomer formation.[3][7]

Issue 2: Formation of N-Oxide Byproducts

Question: My LC-MS analysis shows a significant peak with a mass of +16 Da relative to my expected product. I suspect this is a pyridine N-oxide. How is this forming and what are the best ways to prevent or reverse it?

Answer: The formation of a pyridine N-oxide (a +16 Da adduct) is a common byproduct, especially when using oxidative reagents or when reactions are exposed to air for prolonged periods.[8] The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[9]

Causality and Mechanism: Pyridine N-oxides are formed by the direct oxidation of the nitrogen atom in the pyridine ring.[10] This can occur if your reaction conditions involve explicit oxidants (e.g., H₂O₂, m-CPBA, KMnO₄) for other steps, or inadvertently through aerobic oxidation, especially in the presence of metal catalysts.[2][11] The N-O bond is a stable, polar covalent bond, and its formation alters the electronic properties of the pyridine ring, making it more electron-deficient.[9]

Troubleshooting & Optimization Strategies:

  • Inert Atmosphere: The most straightforward preventative measure is to rigorously exclude oxygen. This involves degassing solvents and running the reaction under an inert atmosphere of nitrogen or argon.[8]

  • Milder Reagents: If an oxidation step is necessary elsewhere in the molecule, screen for milder or more selective oxidizing agents that are less likely to react with the pyridine nitrogen.

  • Protonation: In acidic conditions, the pyridine nitrogen is protonated to form a pyridinium salt. This effectively "protects" the lone pair from oxidation. Adding a stoichiometric amount of a non-nucleophilic acid (like TFA) can sometimes prevent N-oxide formation, provided the rest of your molecule is stable to acid.[8]

  • Post-Reaction Reduction (Deoxygenation): If N-oxide formation is unavoidable, it can often be reversed in a subsequent step. A common and effective method is to treat the crude product mixture with a reducing agent.

    • Phosphorus Trichloride (PCl₃): A classical and effective reagent for deoxygenating pyridine N-oxides.[12]

    • Sulfur Dioxide (SO₂): An alternative reduction process that can be useful for substrates with functional groups sensitive to PCl₃.[12]

Issue 3: Polymerization and Formation of Tar-Like Residues

Question: My reaction mixture is turning dark brown or black, and upon workup, I'm left with an intractable tar. What is causing this polymerization?

Answer: The formation of dark, tar-like substances is typically indicative of polymerization or extensive degradation of the starting materials or product. Pyridinol derivatives, particularly those with electron-donating groups like the hydroxyl group, can be susceptible to oxidative polymerization.

Causality and Mechanism: The hydroxyl group on the pyridine ring makes it more electron-rich and thus more susceptible to oxidation than pyridine itself.[13] Under aerobic or certain catalytic conditions, radical mechanisms can be initiated, leading to uncontrolled polymerization. Highly acidic or basic conditions can also catalyze decomposition pathways, especially at elevated temperatures.

Troubleshooting & Optimization Strategies:

  • Strict Anaerobic Conditions: As with N-oxide formation, excluding oxygen by working under an inert atmosphere is critical to prevent oxidative polymerization.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures. Run small-scale experiments to determine the minimum temperature required for the reaction to proceed at a reasonable rate.

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly acidic pH, as extreme pH can promote degradation.[14]

  • Add Radical Inhibitors: In some cases, adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can suppress polymerization pathways without interfering with the desired reaction.[8]

  • Protecting Groups: Consider protecting the hydroxyl group as an ether (e.g., methyl, benzyl) or silyl ether. This reduces the electron-donating nature of the substituent, often increasing the stability of the molecule during subsequent transformations. The protecting group can be removed in a final, clean step.

Experimental Protocols & Data

To aid in troubleshooting, detailed protocols for the analysis and purification of isomeric mixtures are provided below.

Protocol 1: Analytical Separation and Quantification of Regioisomers by HPLC

Objective: To separate and quantify the ratio of this compound and its positional isomers in a crude reaction mixture.

Materials:

  • Crude reaction sample

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in 1 mL of a 50:50 ACN/water mixture. Filter through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 275 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis: Integrate the peak areas for all observed isomers. The ratio of the areas provides a semi-quantitative measure of the isomeric distribution. For accurate quantification, calibration curves with pure standards should be prepared.

Protocol 2: Preparative Purification by Column Chromatography

Objective: To separate gram-scale quantities of this compound from a less polar isomeric byproduct.

Materials:

  • Crude product mixture

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a silica TLC plate and test various solvent systems. A good system will show clear separation between the spots of the desired product and the byproducts (e.g., a starting point could be 95:5 DCM/MeOH). The desired this compound, being polar, should have a lower Rf value than less polar isomers.

  • Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent like MeOH if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. A gradient elution, starting with pure DCM and gradually increasing the percentage of MeOH, is often most effective.[15]

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.[16]

Visual Workflow and Decision Guides

Troubleshooting Decision Tree for Byproduct Formation

This diagram provides a logical workflow for identifying and addressing common byproducts in your synthesis.

Byproduct_Troubleshooting Start Analyze Crude Product (LC-MS, NMR) CheckIsomer Isomeric Byproduct Detected? Start->CheckIsomer CheckOxidation Oxidation Byproduct (+16 Da) Detected? CheckIsomer->CheckOxidation No SolveIsomer Modify Reaction Conditions: - Change Solvent / Temperature - Screen Catalysts - Consider Alternative Route CheckIsomer->SolveIsomer Yes CheckPolymer Polymerization / Tar Formation? CheckOxidation->CheckPolymer No SolveOxidation Implement Protective Measures: - Use Inert Atmosphere (N2/Ar) - Add Acid (e.g., TFA) - Post-reaction Deoxygenation (PCl3) CheckOxidation->SolveOxidation Yes SolvePolymer Improve Reaction Stability: - Use Inert Atmosphere - Lower Reaction Temperature - Add Radical Inhibitor (BHT) - Use Protecting Group for -OH CheckPolymer->SolvePolymer Yes EndProduct Desired Product Optimized CheckPolymer->EndProduct No SolveIsomer->Start Re-analyze SolveOxidation->Start Re-analyze SolvePolymer->Start Re-analyze

Caption: A decision tree for troubleshooting common byproducts.

References

  • Regioselective Synthesis of 3-Hydroxy-4,5-alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrog
  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums.PubMed, [Link]
  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.PubMed Central, [Link]
  • Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums.PMC - NIH, [Link]
  • Stability and Direct Cytotoxicity of Novel Generation of Pyridinols.
  • Is there any antioxidant to avoid the formation of N-Oxide?
  • Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides.RSC Publishing, [Link]
  • Process for the reduction of pyridine n-oxides.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • Pyridine synthesis.Organic Chemistry Portal, [Link]
  • Hantzsch pyridine synthesis.Wikipedia, [Link]
  • A plausible mechanism for the formation of pyridine derivative.
  • Pyridine-N-oxide.Wikipedia, [Link]
  • Recent trends in the chemistry of pyridine N-oxides.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Preparation of Pyridine N-oxide Derivatives in Microreactor.Periodica Polytechnica, [Link]
  • Pyridine Synthesis: Cliff Notes.Baran Lab, [Link]
  • Industrial Chemicals: How Pyridine Is Produced.Post Apple Scientific, [Link]
  • Synthesis technology of 2-methylpyridine.
  • This compound | C6H7NO | CID 70719.PubChem - NIH, [Link]
  • This compound | C6H7NO | CID 70719.PubChem, [Link]
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth | Request PDF.
  • Magnetically recoverable catalysts for the preparation of pyridine deriv
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.MDPI, [Link]
  • How can I purify two different-substituted aromatic compounds?
  • Impurity Occurrence and Removal in Crystalline Products
  • PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.Diva-portal.org, [Link]

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Technical Support Center: Optimizing Solvent Systems for 2-Methylpyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. This compound is an ambident nucleophile, capable of reacting at either the nitrogen or oxygen atom, a characteristic that makes solvent selection paramount for controlling reaction outcomes. This resource provides in-depth, field-proven insights into optimizing solvent systems to steer reaction selectivity, improve yields, and troubleshoot common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Fundamental Principles

This section addresses core concepts crucial for understanding the behavior of this compound in various solvent environments.

Q1: What are the key structural features of this compound that dictate its reactivity and the importance of solvent choice?

A1: The reactivity of this compound is governed by its ability to exist in tautomeric forms: the predominant pyridin-3-ol form and the 2-methyl-3-pyridone form. Deprotonation with a base generates a resonance-stabilized ambident anion with nucleophilic character at both the oxygen and nitrogen atoms. The choice of solvent directly influences which of these nucleophilic sites is more reactive, thus determining the final product structure (O-alkylation vs. N-alkylation).[1][2] Strongly polar aprotic solvents, for instance, can disrupt the hydrogen-bonded dimers that favor the lactam (pyridone) tautomer, shifting the equilibrium.[1]

Diagram 1: Tautomerism and Competing Alkylation Pathways

G cluster_0 Tautomeric Equilibrium cluster_1 Reaction Pathway Pyridinol This compound Pyridone 2-Methyl-1H-pyridin-3(2H)-one Pyridinol->Pyridone Anion Ambident Anion (Deprotonation) Pyridinol->Anion + Base O_Alk O-Alkylated Product (Ether) Anion->O_Alk O-Attack (Favored in Polar Aprotic Solvents) N_Alk N-Alkylated Product (Pyridone) Anion->N_Alk N-Attack (Favored in Non-Polar Solvents)

Caption: Tautomerism of this compound and its subsequent N- vs. O-alkylation pathways.

Q2: How do polar protic, polar aprotic, and non-polar solvents generally affect alkylation reactions with an ambident nucleophile like this?

A2: Solvent choice is critical for controlling the regioselectivity of alkylation.[2][3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[4] They tend to solvate the oxygen atom of the pyridinolate anion very effectively, creating a "solvent cage" that sterically hinders O-alkylation. This leaves the nitrogen atom more accessible, often favoring N-alkylation. However, the overall reaction rate can be slower as the nucleophile is heavily stabilized.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at dissolving polar reagents and solvating the cation (e.g., Na⁺, K⁺) from the base, but they do not strongly solvate the anion. This leaves a "naked" and highly reactive oxygen anion, which is generally more nucleophilic than the nitrogen. Consequently, polar aprotic solvents strongly favor O-alkylation.[1][5]

  • Non-Polar Aprotic Solvents (e.g., toluene, benzene, dioxane): In these solvents, the pyridinolate salt exists as tight ion pairs. The cation is closely associated with the oxygen atom (the site of highest charge density), effectively blocking it. This leaves the nitrogen atom as the more accessible site for the electrophile, thus promoting N-alkylation.[3][6]

Part 2: Troubleshooting Guide & Reaction-Specific Optimization

This section provides solutions to common problems encountered during reactions with this compound, presented in a direct question-and-answer format.

Q3: My O-alkylation (etherification) reaction is giving very low yields. What are the likely solvent-related causes and solutions?

A3: Low yields in O-alkylation are frequently tied to suboptimal solvent and base combinations.

  • Possible Cause 1: Incomplete Deprotonation. If the base is not strong enough to fully deprotonate the hydroxyl group in the chosen solvent, the concentration of the required nucleophile will be low.

    • Solution: Use a strong base like sodium hydride (NaH) in a compatible anhydrous aprotic solvent such as DMF or THF.[6] Ensure at least one full equivalent of the base is used.

  • Possible Cause 2: Competing N-Alkylation. You may be inadvertently favoring the N-alkylation pathway. This often happens if the solvent is not sufficiently polar and aprotic.

    • Solution: Switch to a high-polarity aprotic solvent like DMF or DMSO. These solvents are known to promote O-selectivity.[1][5]

  • Possible Cause 3: Poor Reagent Solubility. The starting material or base may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.

    • Solution: Select a solvent that is known to dissolve all reactants. DMF is often a good starting point for many polar organic molecules.

Diagram 2: Troubleshooting Flowchart for Low Yield

G cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products Start Low Yield Observed CheckTLC Analyze Crude by TLC/LCMS: Any Starting Material Left? Start->CheckTLC SideProducts Are Side Products Present? CheckTLC->SideProducts Yes Solubility Issue: Poor Solubility Solution: Switch to a better solvent (e.g., DMF, DMSO). CheckTLC->Solubility No, mostly unreacted SM Selectivity Issue: N/O Mixture Solution: Optimize solvent based on desired product (see Diagram 3). SideProducts->Selectivity Yes, N- and O-isomers Degradation Issue: Degradation Solution: Lower temperature; monitor reaction time. SideProducts->Degradation Yes, baseline/tar Deprotonation Issue: Incomplete Deprotonation Solution: Use a stronger base (e.g., NaH). Solubility->Deprotonation

Caption: A troubleshooting workflow for diagnosing and solving low-yield reactions.

Q4: I want to selectively perform N-alkylation. Which solvent system should I choose?

A4: To favor N-alkylation, you need to suppress the reactivity of the oxygen atom.

  • Primary Recommendation: Use a non-polar aprotic solvent like toluene or benzene.[3][6] In this environment, the counter-ion from the base will associate tightly with the oxygen, sterically hindering it and promoting attack from the nitrogen.

  • Alternative Strategy: In some cases, polar protic solvents can be used. The hydrogen-bonding network will solvate and "protect" the oxygen atom, making the nitrogen atom the more available nucleophilic center. However, this can also slow down the overall reaction.

Diagram 3: Solvent Selection Workflow for Alkylation

G Start Goal: Alkylation of this compound DesiredProduct What is the Desired Product? Start->DesiredProduct O_Alk O-Alkylated Product (Ether) DesiredProduct->O_Alk O-Alkylation N_Alk N-Alkylated Product (Pyridone) DesiredProduct->N_Alk N-Alkylation Solvent_O Use Polar Aprotic Solvent O_Alk->Solvent_O Solvent_N Use Non-Polar Aprotic Solvent N_Alk->Solvent_N Examples_O Examples: - DMF - DMSO - Acetonitrile Solvent_O->Examples_O Examples_N Examples: - Toluene - Dioxane - Benzene Solvent_N->Examples_N

Caption: A decision-making workflow for selecting the optimal solvent class.

Q5: What are the best solvent systems for Suzuki coupling reactions involving this compound or its derivatives?

A5: Suzuki-Miyaura coupling is robust and can be performed in a variety of solvent systems.[7] For pyridinol substrates, a common and effective approach is to use a mixture of an organic solvent and an aqueous base.

  • Typical Systems: Mixtures like Dioxane/Water, THF/Water, or Toluene/Water are frequently used.[7][8]

  • Role of Water: Water is often crucial as it helps dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and facilitates the transmetalation step in the catalytic cycle.[8]

  • Organic Solvent: The organic solvent (e.g., dioxane, THF, toluene) ensures the solubility of the organohalide and the boronic acid/ester starting materials.[8] The choice can depend on the required reaction temperature. Toluene or dioxane are suitable for higher temperatures.

Q6: I am attempting an Ullmann condensation to form a C-O bond. What solvents are recommended?

A6: Traditional Ullmann reactions are known for requiring harsh conditions, though modern methods have improved this. Solvent choice is key to success.

  • High-Boiling Polar Aprotic Solvents: The classic Ullmann condensation requires high temperatures, often in excess of 150-200 °C.[9] Therefore, high-boiling polar aprotic solvents are standard. Recommended choices include N-Methyl-2-pyrrolidone (NMP), DMF, or nitrobenzene.[9][10] These solvents effectively dissolve the reactants and the copper catalyst.

  • Modern Considerations: While effective, solvents like NMP and DMF are coming under increased scrutiny for their toxicity.[11] For greener process development, consider exploring alternatives or catalyst systems that operate at lower temperatures, although for Ullmann chemistry this can be challenging. Some modern copper-catalyzed C-O coupling reactions can proceed at lower temperatures (~100-120 °C) in solvents like DMSO.[12]

Part 3: Data & Protocols

Table 1: Properties of Common Solvents for Pyridinol Reactions
SolventBoiling Point (°C)Dielectric Constant (ε)TypeKey Applications & Rationale
Toluene 1112.4Non-Polar AproticFavors N-alkylation by promoting tight ion-pairing. Good for Suzuki reactions requiring higher temperatures.
Dioxane 1012.2Non-Polar AproticSimilar to toluene, often used for N-alkylation . Common in Suzuki coupling, often mixed with water.[7]
Tetrahydrofuran (THF) 667.6Polar AproticA moderately polar choice. Can be used for both N- and O-alkylation depending on other factors.[5] Common in Suzuki coupling.
Acetonitrile (ACN) 8237.5Polar AproticFavors O-alkylation due to high polarity. Good for reactions at moderate temperatures.
Dimethylformamide (DMF) 15336.7Polar AproticExcellent choice for O-alkylation due to high polarity and boiling point.[1][6] Also used in Ullmann reactions.[9]
Dimethyl Sulfoxide (DMSO) 18947.2Polar AproticHighest polarity, strongly favors O-alkylation .[1][5] Useful for difficult reactions requiring high temperatures.
Ethanol (EtOH) 7824.5Polar ProticCan favor N-alkylation via H-bonding to the oxygen atom. Often used in aqueous mixtures for Suzuki coupling.[13]
Experimental Protocol: General Procedure for Selective O-Alkylation of this compound

This protocol provides a robust starting point for achieving selective O-alkylation (etherification).

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Sodium Hydride (1.1 equivalents).

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous DMF via syringe to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C.

    • Scientist's Note: The dropwise addition is crucial to control the evolution of hydrogen gas. The reaction is typically allowed to stir at room temperature for 30-60 minutes after the addition is complete to ensure full formation of the sodium salt.[6]

  • Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add the alkyl halide (1.1-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Scientist's Note: The choice of a polar aprotic solvent like DMF is the key parameter that favors the desired O-alkylation pathway.[6]

  • Workup: Carefully quench the reaction by cooling to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.

References

  • Jubilant Ingrevia. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Slanina, T., & Kappe, C. O. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15800-15811. MDPI. [Link]
  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. [Link]
  • ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • National Center for Biotechnology Information. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. PubMed. [Link]
  • White Rose Research Online. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
  • National Institutes of Health. (n.d.). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). [Link]
  • ScienceMadness Discussion Board. (2011). Ullmann Reaction Questions. [Link]
  • Solubility of Things. (n.d.). 2-Picoline. [Link]
  • MDPI. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
  • Wikipedia. (n.d.).
  • University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]
  • OUCI. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • YouTube. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2025).
  • PubMed. (n.d.). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]
  • University of Montreal. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]
  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2015).
  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][14][15]naphthyrin-5(6H)-one. [Link]
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]
  • MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). 4,5-Bis(hydroxymethyl)
  • National Institutes of Health. (n.d.). 2-Methyl-3-buten-2-ol. PubChem. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-butyn-2-ol. PubChem. [Link]
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Technical Support Center: A Researcher's Guide to Handling 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile heterocyclic compound. By understanding its properties and implementing the robust protocols outlined here, you can ensure the integrity of your experiments and the reliability of your results.

I. Understanding the Challenge: The Hygroscopic Nature of this compound

This compound, a valuable building block in pharmaceutical synthesis, is known to be hygroscopic. This means it has a tendency to absorb moisture from the atmosphere.[1] This seemingly simple property can have significant consequences on the material's physical and chemical characteristics, potentially compromising experiments if not properly managed.[2]

The primary issue arising from moisture absorption is the alteration of the compound's purity and reactivity. Absorbed water can act as a nucleophile or a base in sensitive reactions, leading to unwanted side products and reduced yields. Furthermore, the presence of water can affect the compound's physical state, causing it to clump or become difficult to handle accurately.[3]

A key aspect of this compound's chemistry is its existence in tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium can be influenced by the solvent environment. In polar protic solvents like water, the equilibrium may be shifted, which can in turn affect its reactivity profile.

Below is a diagram illustrating the tautomeric equilibrium of this compound.

drying_workflow start Start: Hygroscopic this compound place_in_flask Place solid in Schlenk flask start->place_in_flask connect_to_vacuum Connect to high-vacuum line place_in_flask->connect_to_vacuum apply_vacuum Apply vacuum with stirring connect_to_vacuum->apply_vacuum heat Gently heat (40-50 °C) under vacuum apply_vacuum->heat cool Cool to room temperature under vacuum heat->cool backfill Backfill with inert gas (N2 or Ar) cool->backfill end End: Dry this compound ready for use backfill->end

Caption: Workflow for drying hygroscopic this compound.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline for determining the water content of a solid sample of this compound using a volumetric Karl Fischer titrator.

Materials:

  • Volumetric Karl Fischer titrator

  • Karl Fischer reagent (titrant)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe or weighing boat for sample introduction

  • Analytical balance

Procedure:

  • System Preparation: Fill the titrator burette with the Karl Fischer titrant and the titration vessel with the anhydrous solvent.

  • Solvent Titration: Start the titration process without adding the sample to neutralize any residual water in the solvent. The instrument will titrate to a stable endpoint.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is used.

  • Sample Introduction: Quickly and carefully introduce the weighed sample into the titration vessel. Ensure that exposure to atmospheric moisture is minimized during this step.

  • Titration: Start the sample titration. The instrument will automatically add the Karl Fischer titrant until all the water from the sample has reacted, and a stable endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample based on the volume of titrant used and its concentration. The result is typically expressed as a percentage (%) or in parts per million (ppm).

Logical Flow for Karl Fischer Titration

kf_titration prepare_system Prepare Titrator and Reagents pre_titrate_solvent Pre-titrate Solvent to Dryness prepare_system->pre_titrate_solvent weigh_sample Accurately Weigh Sample pre_titrate_solvent->weigh_sample add_sample Introduce Sample to Vessel weigh_sample->add_sample titrate_sample Titrate Sample to Endpoint add_sample->titrate_sample calculate_result Calculate Water Content titrate_sample->calculate_result

Caption: Logical flow for water content determination by Karl Fischer titration.

V. References

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). Analytical Chemistry. Retrieved from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry. Retrieved from [Link]

  • A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. (2025). ResearchGate. Retrieved from [Link]

  • Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance. (2023). PubMed. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Isolation of a 3-hydroxypyridine degrading bacterium, Agrobacterium sp. DW-1, and its proposed degradation pathway. (2019). PubMed Central. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Sciencemadness. (2019). Karl Fischer titration. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Eawag-BBD. (2007). 4-Hydroxypyridine Degradation Pathway. Retrieved from [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]

  • Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. (2016). PubMed. Retrieved from [Link]

  • Process for the production of 2-hydroxypyridine. (n.d.). Google Patents. Retrieved from

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved from [Link]

  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture sorption isotherm. Retrieved from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016). ResearchGate. Retrieved from [Link]

  • Scribd. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]

  • Reddit. (2023). How to remove water from a hygroscopic solid. Retrieved from [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hygroscopicity classification. Retrieved from [Link]

  • AZoM. (2023). Moisture Sorption Characteristics in Pharmaceutical Materials. Retrieved from [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • ProUmid. (n.d.). Moisture Sorption Isotherms. Retrieved from [Link]

  • METER Group. (n.d.). Application Note Fundamentals of Moisture Sorption Isotherms. Retrieved from [Link]

  • Thermodynamic analysis of moisture sorption isotherms. (n.d.). PubMed. Retrieved from [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Degradation of Deltamethrin in Water through Ferrous Ion Activated Sulfite: Efficiency and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]

  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2-Methylpyridin-3-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylpyridin-3-ol is a valuable heterocyclic building block in the synthesis of pharmaceuticals and other fine chemicals. Its strategic importance necessitates the development of efficient, scalable, and economically viable synthetic routes. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions in the synthesis of this key intermediate.

Route 1: The Diels-Alder Approach: Cycloaddition of Oxazoles

The Diels-Alder reaction of an appropriately substituted oxazole with a dienophile offers an elegant and convergent route to the pyridoxine ring system, which is structurally related to this compound. This method leverages the diene character of the oxazole ring.

Mechanistic Insight

The core of this strategy is a [4+2] cycloaddition between a 4-methyl-5-alkoxyoxazole and an ethylenic compound. The initial adduct readily undergoes a retro-Diels-Alder reaction, losing a molecule of alcohol to form the stable aromatic pyridine ring. The choice of dienophile is critical as it determines the substitution pattern on the final pyridine ring.

Experimental Protocol: Synthesis of Diethyl 2-Methyl-3-hydroxypyridine-4,5-dicarboxylate

This protocol is adapted from a patented procedure and serves as a representative example of the Diels-Alder approach[1].

Materials:

  • 4-Methyl-5-ethoxyoxazole

  • Diethyl maleate

  • Ethanol

  • 9 M Ethanolic HCl

  • Ether

  • Aqueous sodium bicarbonate

  • Magnesium sulfate

Procedure:

  • A mixture of 1.27 g (0.01 mole) of 4-methyl-5-ethoxyoxazole and 3.5 g (0.02 mole) of diethyl maleate is heated at 50-60°C for 2 hours.

  • After cooling to 0°C, 10 ml of ethanol and 2 ml of 9 M ethanolic HCl are added.

  • The solvents are removed under reduced pressure.

  • The resulting residue, containing the diethyl ester of 2-methyl-3-hydroxy-4,5-dicarboxypyridine, is slurried with 25 ml of ether and filtered.

  • The filter cake is washed with two 10 ml portions of ether to yield the hydrochloride salt of the product.

  • The free base can be obtained by reaction with aqueous sodium bicarbonate, followed by extraction with ether and drying over magnesium sulfate.

Advantages and Disadvantages

Advantages:

  • High Convergence: This one-pot reaction assembles the core pyridine structure with its substituents in a single step.

  • Versatility: A wide range of dienophiles can be used to introduce various functionalities at the 4 and 5 positions.

  • Good Yields: High yields have been reported for analogous reactions, such as the synthesis of 4,5-dicarbomethoxy-3-hydroxy-2-methylpyridine with a 91% yield[2].

Disadvantages:

  • Substituent Requirement: This method inherently produces a substituted pyridine at the 4 and 5 positions. Subsequent decarboxylation or other functional group manipulations may be necessary to obtain the unsubstituted this compound.

  • Oxazole Availability: The synthesis of the starting 4-methyl-5-alkoxyoxazole may add extra steps to the overall sequence.

Route 2: Furan Ring Transformation: A Cost-Effective Approach

The use of furan derivatives as starting materials provides a potentially more economical route to this compound, as furan is a readily available and inexpensive bulk chemical.[3] This strategy involves a ring-opening of the furan moiety followed by a ring-closing condensation with an ammonia source.

Mechanistic Insight

Several variations of this approach exist. One method involves the photooxidation of 1-(furan-2-yl)ethylamine to open the furan ring, followed by cyclization.[3] Another approach utilizes the high-temperature reaction of 2-acetylfuran with ammonia and ammonium chloride.[3] The furan ring, upon opening, generates a 1,4-dicarbonyl compound or a related species, which then undergoes a Paal-Knorr type condensation with ammonia to form the pyridine ring.

Experimental Protocol: General Procedure from Furfural (leading to an amino-precursor)

Materials:

  • Furfural

  • Chlorine or Bromine

  • Ammonia sulfamate solution

  • Aqueous sodium hydroxide

Procedure:

  • Chlorine or bromine is introduced into an aqueous solution of furfural to induce a ring-opening reaction.

  • The resulting mixture is reacted with an ammonia sulfamate solution to form 2-amino-3-hydroxypyridine sulfonate.

  • The sulfonate is hydrolyzed under alkaline conditions (pH 8-9) at 80-90°C to yield 2-amino-3-hydroxypyridine.

Note: To obtain this compound from this intermediate, a subsequent methylation step would be required, followed by diazotization of the amino group and hydrolysis.

Advantages and Disadvantages

Advantages:

  • Cost-Effectiveness: The use of inexpensive and readily available furan-based starting materials is a significant advantage.[3]

  • Potential for Scalability: This route has been explored for industrial applications.

Disadvantages:

  • Harsh Reaction Conditions: Some variations of this method require high temperatures, which can lead to polymerization and other side reactions of the furan ring.[3]

  • Multi-step Process: The conversion of furan derivatives to the final product often involves multiple synthetic steps.

  • Yield Variability: Yields can be variable depending on the specific substrate and reaction conditions. A reported yield for the synthesis of brown 2-amino-3-hydroxypyridine from furfural is over 75%.[4]

Route 3: Functional Group Interconversion: A Classical Approach

A more traditional approach to the synthesis of this compound involves the manipulation of functional groups on a pre-existing pyridine ring. A plausible route starts from 2-methyl-3-nitropyridine.

Mechanistic Insight

This multi-step synthesis involves the reduction of the nitro group to an amino group, followed by the diazotization of the resulting amine and subsequent hydrolysis to the hydroxyl group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

  • Diazotization and Hydrolysis: The resulting 2-methyl-3-aminopyridine is then treated with a source of nitrous acid (e.g., NaNO₂ in an acidic medium) to form a diazonium salt. This unstable intermediate is then hydrolyzed by heating in an aqueous solution to yield the desired this compound.

Experimental Protocol: (Hypothetical, based on standard procedures)

Step 1: Reduction of 2-Methyl-3-nitropyridine

  • Dissolve 2-methyl-3-nitropyridine in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 2-methyl-3-aminopyridine.

Step 2: Diazotization and Hydrolysis of 2-Methyl-3-aminopyridine

  • Dissolve 2-methyl-3-aminopyridine in an aqueous acidic solution (e.g., dilute H₂SO₄ or HCl) and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for a short period.

  • Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt. The evolution of nitrogen gas will be observed.

  • After the gas evolution ceases, cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield this compound.

Advantages and Disadvantages

Advantages:

  • Well-Established Chemistry: The reactions involved (nitro reduction, diazotization, and hydrolysis) are well-understood and widely used in organic synthesis.

  • Readily Available Precursors: Substituted nitropyridines can often be prepared through established nitration procedures.

Disadvantages:

  • Multi-step Synthesis: This is a linear synthesis that involves at least two distinct steps.

  • Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.

  • Potential for Side Reactions: Diazotization reactions can sometimes lead to side products, which may complicate purification. The synthesis of 2-amino-3-methyl-5-nitropyridine from 2-amino-3-methylpyridine is reported with a 35% yield, indicating that yields for these types of reactions can be moderate.[5]

Comparative Summary

FeatureDiels-Alder RouteFuran Ring TransformationFunctional Group Interconversion
Starting Materials 4-Methyl-5-alkoxyoxazole, Ethylenic compoundFuran derivatives (e.g., furfural, 2-acetylfuran)2-Methyl-3-nitropyridine
Key Reactions [4+2] Cycloaddition, Retro-Diels-AlderRing-opening, Ring-closing condensationNitro reduction, Diazotization, Hydrolysis
Number of Steps 1-2 (excluding oxazole synthesis)Multi-step2-3 (excluding nitropyridine synthesis)
Reported Yield High (e.g., 91% for an analog)[2]Moderate to Good (e.g., >75% for an amino-precursor)[4]Moderate (e.g., 35% for a related nitration)[5]
Scalability Potentially scalableGood potential for industrial scaleScalable, with safety considerations for diazotization
Advantages Convergent, VersatileCost-effective starting materialsWell-established chemistry
Disadvantages Requires substituted product, Oxazole synthesisHarsh conditions, Potential for side reactionsMulti-step, Handling of unstable intermediates

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_0 Diels-Alder Route cluster_1 Furan Ring Transformation cluster_2 Functional Group Interconversion Oxazole 4-Methyl-5-alkoxyoxazole Adduct Diels-Alder Adduct Oxazole->Adduct Dienophile Ethylenic Compound Dienophile->Adduct Product1 Substituted this compound Adduct->Product1 Retro-Diels-Alder FinalProduct1 This compound Product1->FinalProduct1 Functional Group Manipulation Furan Furan Derivative Opened Ring-Opened Intermediate Furan->Opened Ring Opening Product2 Substituted Pyridine Opened->Product2 Ring Closing (with NH3 source) FinalProduct2 This compound Product2->FinalProduct2 Functional Group Manipulation Nitro 2-Methyl-3-nitropyridine Amino 2-Methyl-3-aminopyridine Nitro->Amino Reduction Diazonium Diazonium Salt Amino->Diazonium Diazotization FinalProduct3 This compound Diazonium->FinalProduct3 Hydrolysis

Caption: Synthetic pathways to this compound.

Conclusion

The choice of a synthetic route for this compound will ultimately depend on the specific requirements of the project, including scale, cost, available starting materials, and the desired purity of the final product.

  • The Diels-Alder approach is an elegant and efficient method for constructing the substituted pyridine ring in a convergent manner, making it attractive for laboratory-scale synthesis and the generation of analog libraries.

  • The furan ring transformation route holds significant promise for large-scale industrial production due to the low cost of the starting materials, although optimization to mitigate side reactions and improve yields is crucial.

  • The functional group interconversion strategy represents a classic and reliable, albeit longer, approach that is well-suited for situations where the necessary pyridine precursors are readily available.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their needs. Further investigation into the optimization of reaction conditions and the development of more sustainable and atom-economical methods will continue to be an active area of research.

References

  • Pfister, K., III, Harris, E., & Firestone, R. A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S.
  • Takeda Chemical Industries, Ltd. (1968). Process for the preparation of 2-methyl-3 - hydroxy - 4,5 - disubstituted-pyridines via 5 - lower alkoxyoxazolyl-(4)-acetic acid esters. U.S.
  • Cheng, J. (2019). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

Sources

A Comparative Guide to the Biological Activities of 2-Methylpyridin-3-ol and 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic compounds with therapeutic potential, pyridinols, and their derivatives have garnered significant attention. Their structural similarity to Vitamin B6 and their inherent electronic properties make them compelling candidates for drug discovery and development. This guide provides an in-depth comparison of the biological activities of two closely related pyridinols: 2-Methylpyridin-3-ol and its parent compound, 3-hydroxypyridine. While direct comparative studies are limited, this document synthesizes available experimental data for each compound and their derivatives to offer a comprehensive overview for the research community. We will delve into their antioxidant and neuroprotective properties, and touch upon their cytotoxic profiles, supported by detailed experimental protocols and mechanistic insights.

Core Structural Differences

At the heart of this comparison are the structural nuances between this compound and 3-hydroxypyridine. The key distinction is the presence of a methyl group at the C2 position of the pyridine ring in this compound. This substitution can influence the compound's electronic distribution, lipophilicity, and steric hindrance, which in turn can modulate its interaction with biological targets and its overall activity profile.

Antioxidant Activity: A Tale of Radical Scavenging

The antioxidant properties of 3-hydroxypyridine and its derivatives are well-documented and are central to their therapeutic potential.[1] This activity is largely attributed to the hydroxyl group on the pyridine ring, which can donate a hydrogen atom to neutralize free radicals.

Comparative Antioxidant Performance

Information on the specific antioxidant capacity of this compound, measured by assays such as DPPH, is not extensively reported. However, its structural similarity to known antioxidant 3-hydroxypyridine derivatives suggests it likely possesses radical scavenging properties. The presence of the electron-donating methyl group at the C2 position could potentially influence the ease of hydrogen donation from the hydroxyl group, thereby modulating its antioxidant activity. Further experimental validation is required to quantify this effect.

Table 1: Antioxidant Activity of select 3-Hydroxypyridine Derivatives

Compound/DerivativeAssayIC50 Value (mM)Reference
3-Hydroxypyridine-4-one derivative (HP3)DPPHNot specified, but showed significant activity[4]
3-Hydroxypyridine-4-one derivative (HP4)DPPHNot specified, but showed significant activity[4]
Mexidol (a 2-ethyl-6-methyl-3-hydroxypyridine derivative)ChemiluminescenceActivity > Emoxipin > Proxipin[2]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. Data for this compound and 3-hydroxypyridine is not available for direct comparison.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method to evaluate the free radical scavenging activity of compounds.

Principle: DPPH is a stable free radical that absorbs strongly at 517 nm, imparting a deep violet color. When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Prepare a series of dilutions of the test compounds (this compound and 3-hydroxypyridine) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of the test compound or control solution.

    • Add a defined volume of the DPPH working solution to each well/cuvette.

    • Prepare a blank sample containing the solvent and the DPPH solution.

    • Prepare a control for each test compound concentration containing the compound and the solvent (without DPPH) to account for any intrinsic absorbance of the compound.

  • Incubation:

    • Incubate the plate/cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be optimized based on the reaction kinetics.

  • Measurement:

    • Measure the absorbance of each sample at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity can be calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination:

    • Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from this graph.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Test Compounds/Control prep_dpph->mix prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Neuroprotective Effects: Shielding Neurons from Damage

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective potential in various experimental models of neurological damage, such as cerebral ischemia.[5][6] Their mechanisms of action are often multifactorial, involving their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal cell death.

Mechanistic Insights from 3-Hydroxypyridine Derivatives

Studies on 3-hydroxypyridine derivatives have revealed several key neuroprotective mechanisms:

  • Inhibition of Oxidative Stress: By scavenging reactive oxygen species (ROS), these compounds can mitigate the oxidative damage that is a hallmark of many neurodegenerative diseases and ischemic events.[7][8]

  • Reduction of Glutamate Excitotoxicity: Some 3-hydroxypyridine derivatives have been shown to reduce the excitotoxic effects of excessive glutamate, a major contributor to neuronal damage in stroke.[9]

  • Modulation of Apoptosis: These compounds can influence the expression of genes involved in programmed cell death (apoptosis). For example, some derivatives have been shown to upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins.[7][8]

While specific neuroprotective studies on this compound are scarce, its structural relationship to neuroprotective 3-hydroxypyridine derivatives suggests it may share similar activities. The methyl group could potentially enhance its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs.

Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_compounds Intervention cluster_mechanisms Protective Mechanisms cluster_outcome Cellular Outcome Ischemia Ischemia / Reperfusion ROS_scavenging ROS Scavenging Ischemia->ROS_scavenging causes oxidative stress Excitotoxicity Glutamate Excitotoxicity Apoptosis_modulation Modulation of Apoptosis-related Genes Excitotoxicity->Apoptosis_modulation triggers apoptotic cascade HP_derivatives 3-Hydroxypyridine Derivatives HP_derivatives->ROS_scavenging inhibits HP_derivatives->Apoptosis_modulation regulates Neuronal_survival Increased Neuronal Survival ROS_scavenging->Neuronal_survival leads to Apoptosis_modulation->Neuronal_survival leads to

Caption: Proposed Neuroprotective Signaling Pathway of 3-Hydroxypyridine Derivatives.

Cytotoxicity Profile

The cytotoxicity of these compounds is an important consideration, particularly for drug development. While comprehensive comparative cytotoxicity data is lacking, some information is available for derivatives. For example, a study on hydroxythiopyridones, which are structurally related to hydroxypyridones, found that some derivatives exhibited potent cytotoxic activity against various cancer cell lines.[10] Another study on a platinum(II) complex with 3-hydroxymethylpyridine also reported cytotoxic effects.[11]

It is important to note that the cytotoxic effects can be highly dependent on the specific cell line and the overall structure of the derivative. The GHS classification for this compound indicates it is harmful if swallowed and causes skin and eye irritation, suggesting a degree of inherent toxicity.[12]

Table 2: Cytotoxicity Data for Related Compounds

Compound/DerivativeCell LineIC50 ValueReference
1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thioneHCT116 (Colon Cancer)Low µM range[10]
trans-[PtCl2(3-hmpy)2]T24 (Bladder Carcinoma)Potent cytotoxicity[11]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate higher cytotoxicity. Data for a direct comparison of this compound and 3-hydroxypyridine is not available.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of this compound and 3-hydroxypyridine, drawing upon the available scientific literature for these compounds and their derivatives. 3-Hydroxypyridine and its derivatives have demonstrated promising antioxidant and neuroprotective properties, with well-elucidated mechanisms of action. While direct experimental data for this compound is limited, its structural similarity to these active compounds suggests it may possess a similar, albeit potentially modulated, biological activity profile.

The presence of the methyl group in this compound is a key structural feature that warrants further investigation. Future research should focus on direct, head-to-head comparative studies of this compound and 3-hydroxypyridine using standardized assays for antioxidant, neuroprotective, and cytotoxic activities. Such studies would provide the quantitative data necessary to elucidate the structure-activity relationship and to guide the rational design of novel therapeutic agents based on the pyridinol scaffold.

References

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. PubMed.
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A Senior Application Scientist's Guide to the Validation of an Analytical Method for 2-Methylpyridin-3-ol Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust validation of an analytical method is the cornerstone of reliable quality control and drug development, ensuring that a method is fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative assay of 2-Methylpyridin-3-ol. We will explore the scientific causality behind each validation parameter, present detailed experimental protocols, and compare the performance of the HPLC method against other potential analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound, defensible, and regulatory-compliant analytical procedure.

Introduction: The Imperative of Method Validation

In the pharmaceutical industry, analytical methods are not mere procedures; they are integral components of the overall quality system. Regulatory bodies such as the FDA and international standards organizations like the ICH mandate that all analytical methods used for product release and stability testing be thoroughly validated.[3][4][5] Validation establishes, through documented laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] The recently revised ICH Q2(R2) guideline, along with USP General Chapter <1225>, provides a comprehensive framework for this process, emphasizing a lifecycle approach to analytical procedures.[7][8][9][10][11]

For an analyte like this compound, a pyridine derivative with a distinct chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is an eminently suitable technique.[12] It offers an excellent balance of specificity, sensitivity, and robustness. This guide will focus on validating an RP-HPLC method, while also comparing its merits against two common alternatives: UV-Vis Spectrophotometry and Gas Chromatography (GC).

The Validation Workflow: A Structured Approach

A successful validation project follows a logical progression from planning to execution and documentation. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1] This workflow ensures all requisite parameters are evaluated systematically.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Method's Intended Use (Assay, Purity, etc.) P2 Identify Key Performance Characteristics (ICH Q2(R2)) P1->P2 P3 Develop & Author Validation Protocol with Pre-defined Acceptance Criteria P2->P3 E1 Prepare Qualified Reagents & Standards P3->E1 E2 Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) E1->E2 A1 Process & Analyze Raw Data E2->A1 E3 Perform System Suitability Tests (SST) E3->E2 A2 Compare Results Against Acceptance Criteria A1->A2 A3 Author Final Validation Report A2->A3

Caption: Overall workflow for analytical method validation.

Method Comparison: Selecting the Right Tool

The choice of analytical technique is the first critical decision. While this guide focuses on HPLC, understanding its advantages and disadvantages relative to other methods provides essential context.

Method Principle Advantages for this compound Assay Disadvantages
RP-HPLC with UV Detection Chromatographic separation based on polarity, followed by UV absorbance detection.High Specificity: Separates the analyte from impurities and degradation products. Good Sensitivity & Linearity: Suitable for quantitative analysis over a wide concentration range. Robust & Reproducible: Well-established technology.Requires more complex instrumentation and skilled operators than spectrophotometry.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte in a solution.Simplicity & Speed: Very fast and requires basic instrumentation. Low Cost: Inexpensive to operate.Low Specificity: Any substance absorbing at the same wavelength will interfere, leading to inaccurate results. Not a stability-indicating method.
Gas Chromatography (GC) Separates volatile compounds in the gas phase.High Efficiency: Can provide excellent separation for suitable compounds.This compound is polar and may require derivatization to improve volatility and peak shape, adding complexity and potential for error.[13]

Validation Parameters: The Core of the Investigation

According to ICH Q2(R2) and USP <1225>, a quantitative assay like this must be validated for several key performance characteristics.[1][8][14] The relationship between these parameters ensures the method is reliable across its intended operational range.

G cluster_range Defines the 'Working Zone' Range Reportable Range Linearity Linearity Linearity->Range Establishes Accuracy Accuracy Accuracy->Range Confirms Precision Precision Precision->Range Confirms Specificity Specificity Specificity->Linearity Underpins all Specificity->Accuracy Underpins all Specificity->Precision Underpins all Robustness Robustness Robustness->Range Ensures reliability LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Range Defines lower boundary

Caption: Interrelationship of key validation parameters.

Experimental Protocols & Acceptance Criteria

Here we detail the experimental execution for validating an HPLC method for this compound.

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.05M Phosphate Buffer (pH 3.0) in a 30:70 (v/v) ratio.[15]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Specificity (Stability-Indicating)

Causality: The goal of a specificity study is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. For an assay, this is the single most important validation characteristic.

Protocol:

  • Forced Degradation: Subject the this compound drug substance to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours.

    • Photolytic Stress: Expose to UV light (ICH Q1B) for 7 days.

  • Analysis: Analyze an unstressed sample, the stressed samples, and a placebo sample.

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in all stressed samples to ensure no co-eluting peaks are present.

Acceptance Criteria:

  • The this compound peak should be resolved from all degradation peaks (Resolution > 2.0).

  • The placebo chromatogram must show no interference at the retention time of the analyte.

  • The peak purity analysis must pass (e.g., purity angle < purity threshold).

Linearity & Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[16] For an assay, the typical range is 80% to 120% of the target concentration.

Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five concentrations spanning 50% to 150% of the nominal assay concentration (e.g., if the target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

Parameter Acceptance Criterion Example Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be insignificant relative to the 100% response.Passes
Residual Plot Random distribution around zero.Passes
Range 80% - 120% of nominal concentration.Confirmed
Accuracy (Recovery)

Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study, where a known amount of analyte is "spiked" into a sample matrix (placebo).[14][17]

Protocol:

  • Prepare a placebo mixture of the final product.

  • Spike the placebo at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level (total of nine determinations).

  • Analyze the samples and calculate the percent recovery.

Data & Acceptance Criteria:

Concentration Level Mean Recovery (%) Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%99.1%98.0% - 102.0%
Precision

Causality: Precision expresses the variability of the measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay, covering variations like different days, analysts, or equipment).[18]

Protocol:

  • Repeatability:

    • Prepare six independent assay samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision:

    • Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another six samples.

    • Calculate the %RSD for this set and perform a statistical analysis (e.g., F-test) to compare with the first set. Also, calculate the cumulative %RSD.

Data & Acceptance Criteria:

Precision Level Parameter Acceptance Criterion Example Result
Repeatability%RSD of 6 samples≤ 2.0%0.8%
Intermediate PrecisionCumulative %RSD (12 samples)≤ 2.0%1.1%
Robustness

Causality: Robustness demonstrates the method's reliability when subjected to small, deliberate variations in its parameters. This provides confidence that normal operational variability will not adversely affect the results.[17]

Protocol:

  • Vary key HPLC parameters one at a time, such as:

    • Mobile Phase Composition (e.g., ±2% absolute organic content).

    • pH of the aqueous buffer (e.g., ±0.2 units).

    • Column Temperature (e.g., ±5°C).

    • Flow Rate (e.g., ±0.1 mL/min).

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., tailing factor, resolution) and the assay result.

Acceptance Criteria:

  • System suitability parameters must remain within their established limits.

  • The assay result should not change significantly (e.g., <2.0% difference from the normal condition).

Conclusion: A Validated Method as a Trusted Asset

The validation process detailed above provides a high degree of assurance that the proposed RP-HPLC method for the assay of this compound is fit for its intended purpose.[19][20] By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we have built a comprehensive data package that demonstrates the method is reliable, reproducible, and compliant with global regulatory expectations.[3][5][6] Compared to less specific methods like UV-Vis spectrophotometry or potentially more complex ones like GC, the validated HPLC method stands out as the most appropriate choice for ensuring the quality and consistency of pharmaceutical products containing this active ingredient.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
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  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). LinkedIn.
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  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration.
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  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
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  • Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation.
  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016, March 16). gmp-compliance.org.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • <1225> Validation of Compendial Procedures. (n.d.). USP-NF ABSTRACT.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
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A Guide to the Isomeric Landscape: Comparing 2-Methylpyridin-3-ol and its Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Position

The 3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry. Its unique combination of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting nitrogen atom within an aromatic ring makes it a versatile pharmacophore. This is exemplified by the clinical success of its derivatives, such as Mexidol (2-ethyl-6-methyl-3-hydroxypyridine), a drug noted for its neuroprotective, anti-ischemic, and anxiolytic properties[1]. These compounds primarily exert their effects through potent antioxidant and membrane-protective activities[2][3][4].

However, the biological narrative of a molecule is profoundly influenced by the seemingly minor detail of substituent placement. This guide delves into the isomeric world of methylpyridin-3-ol, focusing on the parent compound, 2-Methylpyridin-3-ol, and its positional isomers. We will explore how shifting a single methyl group around the pyridine ring can alter physicochemical properties and, consequently, biological function. While comprehensive comparative data is sparse, by synthesizing established knowledge on the most-studied isomers and leveraging foundational chemical principles, we can construct a logical framework for understanding their divergent activities and guide future research.

Physicochemical Foundations of Biological Activity

Before examining biological effects, it is crucial to understand the inherent physicochemical differences among the isomers. Properties such as lipophilicity (logP) and the dissociation constant of the hydroxyl group (pKa) govern how these molecules are absorbed, distributed, and interact with biological targets. The electron-donating nature of the methyl group can influence the acidity of the phenolic proton and the electron density of the aromatic ring, which are key to their antioxidant mechanism.

CompoundIUPAC NameCAS NumberMolecular WeightXLogP3pKa (Predicted)
This compound This compound1121-25-1109.130.99.5 ± 0.1
4-Methylpyridin-3-ol 4-Methylpyridin-3-ol1121-19-3109.130.89.8 ± 0.3
5-Methylpyridin-3-ol 5-Methylpyridin-3-ol42732-49-0109.130.89.9 ± 0.3
6-Methylpyridin-3-ol 6-Methylpyridin-3-ol1121-78-4109.130.89.8 ± 0.3
XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility. Data sourced from PubChem[3][5][6][7].

Comparative Biological Activities: A Picture of Divergence

Direct, side-by-side experimental comparisons of these specific isomers are notably absent in the current literature. However, by examining the available data for individual isomers, a comparative picture begins to emerge, highlighting a spectrum of activity from potent protection to potential antagonism.

The Archetype: this compound and its Derivatives

The vast majority of research has focused on this compound and its close, more complex analogs like Mexidol and Emoxipine[3][4]. The biological profile is consistently characterized by potent protective effects.

  • Antioxidant Activity : The primary mechanism is twofold. Firstly, these compounds are efficient scavengers of reactive oxygen species (ROS), particularly peroxyl radicals[1]. The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize a radical, a process favored by the stability of the resulting phenoxyl radical. Secondly, they are effective chelators of transition metal ions like Fe(II) and Cu(II)[1][8]. By sequestering these ions, they inhibit the Fenton and Haber-Weiss reactions, which are major sources of highly damaging hydroxyl radicals in biological systems[1][8].

  • Neuroprotection : Stemming from their antioxidant capacity, these compounds exhibit significant neuroprotective effects. They have been shown to protect neurons from glutamate-induced excitotoxicity and damage from ischemia/reperfusion injury[2][9]. This is achieved by reducing oxidative stress, stabilizing cellular membranes, and modulating apoptotic pathways[4][9][10].

The Contrasting Isomer: 6-Methylpyridin-3-ol (5-Hydroxy-2-methylpyridine)

This isomer presents a more complex and context-dependent biological profile. It has been identified in natural sources, including certain plants and, notably, cigarette smoke condensate[1][8][10].

  • Potential Protective Effects : Some research suggests potential neuroprotective and antimicrobial activities, though the data is less extensive than for the 2-methyl isomer[1][10]. Its structural similarity implies it may also possess antioxidant capabilities.

  • Pro-inflammatory Activity : In a significant point of contrast, one study demonstrated that 6-Methylpyridin-3-ol aggravates collagen-induced arthritis in a mouse model[8]. This suggests that in the context of certain inflammatory conditions, this isomer may have pro-inflammatory or immunomodulatory effects, a stark departure from the broadly anti-inflammatory and protective profile of the 2-methyl derivatives.

The Unknowns: 4-Methyl- and 5-Methylpyridin-3-ol

There is a significant knowledge gap regarding the biological activities of 4-Methylpyridin-3-ol and 5-Methylpyridin-3-ol. Currently, they are primarily documented as intermediates in chemical synthesis[11]. Their biological profiles remain uncharacterized, representing a clear opportunity for future investigation.

Mechanism of Action: The Antioxidant Cascade

The antioxidant action of 3-hydroxypyridines is a multi-pronged defense against cellular oxidative stress. The position of the methyl group is hypothesized to influence the stability of the radical formed after hydrogen donation, thereby affecting antioxidant potency. The generally accepted mechanisms are radical scavenging and metal chelation.

ROS Reactive Oxygen Species (ROS) e.g., ROO• Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Oxidative Stress Metals Transition Metals (Fe²⁺, Cu²⁺) Metals->ROS Fenton Reaction (generates •OH) HP Methylpyridin-3-ol (Ar-OH) HP->ROS Mechanism 1: Radical Scavenging (H• Donation) HP->Metals Mechanism 2: Metal Chelation

Figure 1. Dual antioxidant mechanisms of 3-hydroxypyridine derivatives.

Experimental Workflows for Comparative Analysis

To address the existing knowledge gap, robust, standardized assays are required. The following protocols are provided as a validated starting point for researchers wishing to conduct direct comparative studies of the methylpyridin-3-ol isomers. The causality behind key steps is explained to ensure experimental integrity.

Protocol 1: Comparative In Vitro Antioxidant Activity using the DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change that can be measured spectrophotometrically.

start Start: Prepare Stock Solutions (Isomers, DPPH, Ascorbic Acid) prep_plate Prepare 96-well Plate: Add 100 µL of Isomer Dilutions (or Controls) to wells start->prep_plate add_dpph Add 100 µL of DPPH Solution to all wells prep_plate->add_dpph Causality: Initiate reaction incubate Incubate in Dark (30 minutes at RT) add_dpph->incubate Causality: Allow reaction to reach endpoint; 'Dark' prevents photo-degradation of DPPH. read Read Absorbance at 517 nm incubate->read Causality: Quantify remaining DPPH analyze Calculate % Inhibition and IC₅₀ for each isomer read->analyze end End: Compare IC₅₀ Values analyze->end

Figure 2. Workflow for the DPPH antioxidant assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of 2-, 4-, 5-, and 6-Methylpyridin-3-ol in methanol. Create a serial dilution series for each isomer (e.g., 1000 µM down to 1 µM) in methanol.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Rationale: This concentration provides a baseline absorbance reading within the optimal range of most spectrophotometers.

    • Positive Control: Prepare a dilution series of Ascorbic Acid or Trolox in methanol. Rationale: This serves as a validated reference antioxidant to confirm the assay is performing correctly.

    • Blank: Methanol alone.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound dilutions (and controls) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently by pipetting or on a plate shaker for 1 minute.

    • Incubate the plate in the dark at room temperature for 30 minutes. Rationale: The reaction needs time to reach completion. Incubation in the dark is critical as DPPH is light-sensitive.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance with the test isomer).

    • Plot the % Inhibition against the concentration for each isomer and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

Protocol 2: Comparative In Vitro Neuroprotection using an Oxidative Stress Model

This assay assesses the ability of the isomers to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂). Cell viability is measured using the MTT assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells under standard conditions (e.g., DMEM/F12 medium, 10% FBS, 37°C, 5% CO₂).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. Rationale: Adherence ensures cells are in a healthy, receptive state for treatment.

  • Treatment:

    • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test isomers (e.g., 1 µM to 100 µM). Incubate for 1-2 hours. Rationale: Pre-incubation allows the compounds to be taken up by the cells or to prime cellular antioxidant defenses before the insult.

    • Oxidative Insult: Add H₂O₂ to the wells to a final concentration of 100-200 µM (this concentration should be optimized beforehand to induce ~50% cell death). Do not add H₂O₂ to the "untreated control" wells.

    • Incubate for 24 hours.

  • MTT Assay for Cell Viability:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Rationale: DMSO is a solvent required to solubilize the formazan for spectrophotometric quantification.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

    • Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the different isomers. Higher viability indicates a greater neuroprotective effect.

Conclusion and Future Directions

The analysis of this compound and its isomers reveals a compelling, albeit incomplete, story of structure-activity relationships. The well-documented antioxidant and neuroprotective profile of the 2-methyl scaffold serves as a critical benchmark. In contrast, the 6-methyl isomer displays a more nuanced, context-dependent activity, including a potentially pro-inflammatory role, while the 4- and 5-methyl isomers remain largely unexplored biological territory.

This guide highlights a clear and pressing need for direct, systematic, and comparative studies of these fundamental isomers. By employing standardized protocols such as those detailed herein, researchers can elucidate the precise impact of methyl group positioning on the 3-hydroxypyridine scaffold. Such work will not only deepen our fundamental understanding of medicinal chemistry principles but could also uncover novel therapeutic leads with finely tuned biological activities.

References

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  • SID. (n.d.). THEORETICAL AND EXPERIMENTAL STUDIES ON THE STRUCTURE-ANTIOXIDANT ACTIVITY RELATIONSHIP OF SYNTHETIC 4-METHYLCOUMARINS.
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A Spectroscopic Guide to 2-Methylpyridin-3-ol and Its Derivatives: An In-Depth Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, pyridinols and their derivatives represent a cornerstone class of heterocyclic compounds. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them invaluable scaffolds in drug design and functional material development. Among these, 2-Methylpyridin-3-ol serves as a foundational structure, and understanding its spectroscopic signature in comparison to its derivatives is paramount for researchers engaged in synthesis, characterization, and application.

This guide provides a comprehensive spectroscopic comparison of this compound and its derivatives, grounded in fundamental principles and supported by experimental data. We will explore how subtle modifications to the molecular structure are manifested in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering insights into the electronic and structural dynamics at play.

The Structural and Electronic Landscape of this compound

This compound exists in a tautomeric equilibrium between its enol and zwitterionic forms, a phenomenon that is highly sensitive to the solvent environment. The presence of the electron-donating methyl group at the 2-position and the hydroxyl group at the 3-position significantly influences the electron density distribution within the pyridine ring, which in turn governs its spectroscopic behavior.

To understand the impact of molecular modifications, we will compare this compound with two representative derivatives: its O-acetylated form, 3-acetoxy-2-methylpyridine, and its N-oxidized counterpart, 2-methyl-3-hydroxypyridine N-oxide. The acetylation removes the acidic proton of the hydroxyl group, eliminating the tautomerism and allowing for a clearer interpretation of the substituent effects. The N-oxide, on the other hand, introduces a strong electron-withdrawing group, dramatically altering the electronic properties of the pyridine ring.

Figure 1: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it an excellent probe for assessing the impact of substituent changes.

¹H NMR Spectroscopy

In ¹H NMR, the positions of the aromatic protons on the pyridine ring provide a direct readout of the electron density at each carbon atom. For this compound, the electron-donating nature of both the methyl and hydroxyl groups leads to a general upfield shift (lower δ) of the ring protons compared to unsubstituted pyridine.

When the hydroxyl group is acetylated to form 3-acetoxy-2-methylpyridine, the deshielding effect of the acetyl group causes a downfield shift for the adjacent protons. Conversely, the introduction of the N-oxide functionality in 2-methyl-3-hydroxypyridine N-oxide leads to a significant downfield shift of all ring protons due to the strong electron-withdrawing nature of the N-oxide group.

Compoundδ (H4) (ppm)δ (H5) (ppm)δ (H6) (ppm)δ (CH₃) (ppm)
This compound ~7.0-7.2~7.1-7.3~8.0-8.2~2.4-2.5
3-Acetoxy-2-methylpyridine ~7.2-7.4~7.3-7.5~8.2-8.4~2.5-2.6
2-Methyl-3-hydroxypyridine N-oxide ~7.3-7.5~7.4-7.6~8.3-8.5~2.5-2.6

Table 1: Comparative ¹H NMR chemical shifts (approximate) for this compound and its derivatives in CDCl₃.

¹³C NMR Spectroscopy

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms of the pyridine ring in this compound are generally more shielded compared to pyridine itself. Acetylation and N-oxidation both lead to a deshielding of the ring carbons, resulting in downfield shifts in their respective spectra.

Compoundδ (C2) (ppm)δ (C3) (ppm)δ (C4) (ppm)δ (C5) (ppm)δ (C6) (ppm)δ (CH₃) (ppm)
This compound ~145-150~150-155~120-125~125-130~140-145~15-20
3-Acetoxy-2-methylpyridine ~148-153~145-150~122-127~128-133~142-147~18-23
2-Methyl-3-hydroxypyridine N-oxide ~140-145~155-160~115-120~120-125~135-140~13-18

Table 2: Comparative ¹³C NMR chemical shifts (approximate) for this compound and its derivatives in CDCl₃.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 s, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time and more scans (e.g., 1024 or more) are typically necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) setup Instrument Setup (Tune, Lock, Shim) prep->setup Insert Sample acquire Data Acquisition (¹H or ¹³C pulse sequence) setup->acquire Start Experiment process Data Processing (FT, Phasing, Calibration) acquire->process FID Signal analysis Spectral Analysis (Chemical Shift, Integration) process->analysis Processed Spectrum

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

For this compound, the most prominent feature in its IR spectrum is the broad absorption band in the region of 2500-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

In 3-acetoxy-2-methylpyridine, the broad O-H band disappears and is replaced by a sharp, strong absorption band around 1760 cm⁻¹, corresponding to the C=O stretching of the ester group. The C-O stretching vibrations of the acetyl group are also observed in the 1100-1300 cm⁻¹ range.

The N-oxide derivative, 2-methyl-3-hydroxypyridine N-oxide, exhibits a characteristic N-O stretching vibration, which typically appears as a strong band in the 1200-1300 cm⁻¹ region. The O-H stretching band remains, but its position and shape may be altered due to changes in hydrogen bonding patterns.

Compoundν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)ν(N-O) (cm⁻¹)ν(C=C/C=N) (cm⁻¹)
This compound 2500-3500 (broad)--1400-1600
3-Acetoxy-2-methylpyridine -~1760-1400-1600
2-Methyl-3-hydroxypyridine N-oxide 2500-3500 (broad)-~1200-13001400-1600

Table 3: Key IR absorption frequencies for this compound and its derivatives.

Experimental Protocol for IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridinols, the absorption of UV-Vis radiation promotes electrons from π to π* orbitals. The wavelength of maximum absorption (λ_max) is sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.

This compound typically exhibits two main absorption bands in its UV-Vis spectrum, corresponding to the π → π* and n → π* transitions of the pyridine ring. The exact positions of these bands are highly dependent on the solvent polarity and pH due to the tautomeric equilibrium.

Acetylation of the hydroxyl group in 3-acetoxy-2-methylpyridine generally leads to a slight hypsochromic (blue) shift in the λ_max values, as the acetyl group is less electron-donating than the hydroxyl group. In contrast, the N-oxide group in 2-methyl-3-hydroxypyridine N-oxide acts as an auxochrome, extending the conjugation and causing a significant bathochromic (red) shift in the λ_max.

Compoundλ_max 1 (nm)λ_max 2 (nm)Solvent
This compound ~280-290~310-320Ethanol
3-Acetoxy-2-methylpyridine ~270-280~300-310Ethanol
2-Methyl-3-hydroxypyridine N-oxide ~290-300~330-340Ethanol

Table 4: Approximate UV-Vis absorption maxima for this compound and its derivatives.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range (e.g., 200-400 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how structural modifications impact the electronic and vibrational properties of the pyridine ring. NMR spectroscopy offers detailed insights into the chemical environment of each nucleus, while IR spectroscopy confirms the presence or absence of key functional groups. UV-Vis spectroscopy, in turn, provides a window into the electronic transitions of the conjugated system.

By systematically comparing the spectra of these related compounds, researchers can gain a deeper understanding of structure-property relationships, which is essential for the rational design of new molecules with tailored properties for applications in medicine and materials science. This guide provides a foundational framework for such analyses, combining theoretical principles with practical experimental protocols.

References

  • PubChem. (n.d.). 2-Methyl-3-pyridinol. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-3-(acetyloxy)-. NIST Chemistry WebBook.
  • Byeon, C. (2021). Tautomerism of 3-Hydroxypyridine Derivatives: A Review. Molecules, 26(16), 4969.

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 2-Methylpyridin-3-ol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the ability to interchange analytical methodologies without compromising data integrity is a hallmark of a robust quality system. The analysis of active pharmaceutical ingredients (APIs) and their intermediates, such as 2-Methylpyridin-3-ol, demands methods that are not only accurate and precise but also well-characterized against each other. This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of this compound, ensuring consistency and reliability across platforms.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to make informed decisions in their analytical strategy. Every recommendation is grounded in internationally recognized standards, including the International Council for Harmonisation (ICH) guidelines.[1][2]

Foundational Principles: HPLC vs. GC for this compound

The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte. This compound (C₆H₇NO, MW: 109.13 g/mol ) is a polar, heterocyclic compound with a melting point of 168-169°C.[3] These characteristics guide the initial development of both HPLC and GC methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds.[4] Given the polarity of this compound, a reverse-phase (RP) HPLC method is the logical starting point.[5]

  • Principle of Separation: In RP-HPLC, the separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar liquid mobile phase. More polar compounds, like this compound, will have less affinity for the stationary phase and elute earlier than non-polar compounds.

  • Causality in Method Design:

    • Stationary Phase: A C18 column is chosen for its versatility and proven performance with a wide range of polar to moderately non-polar compounds.

    • Mobile Phase: A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[4][5] The use of a buffer (e.g., phosphate or acetate) is critical to control the ionization state of the pyridinolic hydroxyl group and the basic nitrogen atom, thereby ensuring consistent retention times and peak shapes. For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or acetate are preferred over non-volatile salts like phosphate.[5]

    • Detection: The pyridine ring provides a suitable chromophore for UV detection, typically in the range of 250-280 nm.[4] A Diode Array Detector (DAD) offers the advantage of acquiring full UV spectra, which can be used to assess peak purity.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[6] The relatively high melting point of this compound suggests that while direct analysis may be possible, its volatility could be limited, potentially leading to poor peak shape and thermal degradation in the injector port.

  • Principle of Separation: Volatilized compounds are separated based on their partitioning between an inert carrier gas (mobile phase) and a stationary phase, which can be a liquid or a solid support coated onto the inner surface of a capillary column.

  • Causality in Method Design:

    • Derivatization (A Critical Choice): To enhance volatility and thermal stability, derivatization is often required for polar compounds containing active hydrogens, such as the hydroxyl group in this compound.[7] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective strategy. This process replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.

    • Stationary Phase: A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane (e.g., 5% Phenyl Methylpolysiloxane), is a good starting point. It provides a balance of dispersive and dipole-dipole interactions suitable for aromatic and moderately polar compounds.

    • Detection: A Flame Ionization Detector (FID) offers high sensitivity for organic compounds, while a Mass Spectrometer (MS) provides superior specificity and structural information, making it the preferred choice for unambiguous identification.[6]

The Cross-Validation Framework: Ensuring Method Equivalency

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose by comparing their validation parameters.[1][8] This is not merely a procedural checklist but a scientific investigation to prove that data generated by either method are comparable and interchangeable. The process must be governed by a pre-approved protocol that outlines the procedures, parameters, and acceptance criteria.[2]

Below is a diagram outlining the logical workflow of a cross-validation study.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_validation Phase 3: Validation Parameter Assessment cluster_analysis Phase 4: Data Analysis & Reporting P1 Define Purpose & Acceptance Criteria P2 Develop & Optimize HPLC and GC Methods P1->P2 P3 Draft Cross-Validation Protocol P2->P3 E1 Analyze the Same Batches of this compound by Both Methods P3->E1 E2 Perform Validation Parameter Tests Concurrently E1->E2 V1 Specificity E2->V1 V2 Linearity & Range E2->V2 V3 Accuracy (Recovery) E2->V3 V4 Precision (Repeatability & Intermediate) E2->V4 V5 LOD & LOQ E2->V5 V6 Robustness E2->V6 A1 Compare Data Sets Statistically (e.g., t-test, F-test) V1->A1 V2->A1 V3->A1 V4->A1 V5->A1 V6->A1 A2 Evaluate Against Acceptance Criteria A1->A2 A3 Generate Final Validation Report A2->A3 G cluster_quantitative Quantitative Power cluster_sensitivity Sensitivity cluster_reliability Reliability & Specificity center Analytical Method Performance Accuracy Accuracy (Closeness to True Value) center->Accuracy Precision Precision (Agreement of Results) center->Precision Linearity Linearity (Proportional Response) center->Linearity LOD LOD (Can it be detected?) center->LOD LOQ LOQ (Can it be quantified?) center->LOQ Specificity Specificity (Analyte Signal Purity) center->Specificity Robustness Robustness (Resists Small Changes) center->Robustness Accuracy->Precision Linearity->Accuracy Linearity->Precision LOQ->Linearity Specificity->Accuracy Specificity->Precision

Caption: Interrelationship of core analytical validation parameters.

  • Specificity: This is the ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components. [9][10]For both methods, specificity is demonstrated by analyzing a blank (diluent), a placebo, and a sample spiked with known related substances. The analyte peak in the chromatogram should be free from any co-eluting peaks.

  • Linearity: A linear relationship must be established between the concentration of this compound and the instrumental response. This is typically evaluated by analyzing a minimum of five standard concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity. [2]* Accuracy: Accuracy is determined by spike recovery experiments. A known amount of this compound standard is added to a placebo or sample solution at different levels (e.g., 3 levels, 3 replicates each, such as 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-assay Precision): Assesses precision over a short time frame under the same conditions. This involves a minimum of six replicate injections of a standard solution or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).

    • Intermediate Precision: Evaluates the method's consistency within the same laboratory but with variations such as different days, different analysts, or different equipment.

  • Limit of Quantitation (LOQ): This is the lowest concentration of this compound that can be determined with acceptable precision and accuracy. It is often established as the concentration that yields a signal-to-noise ratio of approximately 10:1.

Comparative Performance Data Summary

The following table summarizes typical (hypothetical) performance data for well-developed HPLC and GC methods for this compound analysis. These values serve as a benchmark for acceptance criteria in a cross-validation protocol.

Validation Parameter HPLC-UV Method GC-MS Method (with Derivatization) Typical Acceptance Criteria
Specificity Baseline resolution >2.0 from adjacent peaks. [10]No interfering peaks at the retention time of the analyte's characteristic ions.Method is specific.
Linearity (r²) ≥ 0.999≥ 0.999≥ 0.999
Range 1 - 150 µg/mL1 - 150 µg/mL (post-derivatization)Covers 80% to 120% of test concentration.
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate≤ 2.0%≤ 2.5%≤ 3.0%
LOQ ~0.5 µg/mL~0.1 µg/mL (in SIM mode)S/N ≥ 10 with acceptable precision/accuracy.
Robustness Unaffected by minor changes in pH, mobile phase composition, flow rate.Unaffected by minor changes in oven ramp rate, injector temp, gas flow.%RSD of results remains within limits.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analysis of this compound. These should be adapted and optimized during method development.

HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • B: Acetonitrile.

    • Isocratic elution: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 150 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of ~100 µg/mL. Dilute with the mobile phase as necessary. Filter through a 0.45 µm syringe filter prior to injection.

GC-MS Method Protocol
  • Instrumentation: GC system with a split/splitless injector and a Mass Selective Detector.

  • Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Derivatization and Sample Preparation: a. Pipette an aliquot of the sample solution (in a volatile solvent like pyridine or acetonitrile) into a vial. b. Evaporate to dryness under a gentle stream of nitrogen. c. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injecting 1 µL into the GC.

Conclusion and Final Recommendations

The cross-validation of HPLC and GC methods is a rigorous but essential exercise for ensuring analytical data equivalency. The choice between HPLC and GC for routine analysis of this compound will depend on several factors.

  • HPLC-UV is often simpler, avoiding the extra derivatization step, making it ideal for high-throughput quality control environments. [11]* GC-MS offers superior sensitivity and specificity, making it an excellent choice for impurity profiling, trace-level analysis, or as a confirmatory technique. [6][7] By demonstrating through a structured cross-validation study that both methods produce comparable results, an organization gains critical flexibility in its analytical operations. This allows for the confident transfer of methods between laboratories and the selection of the most appropriate technique for a given analytical challenge, all while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • SIELC Technologies. (2018-05-16). This compound.
  • Hu, L. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024-12-11). Steps for HPLC Method Validation.
  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • U.S. Food and Drug Administration. Validation of Chromatographic Methods.
  • ResearchGate. (2025-08-06). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • PubChem. This compound.
  • European Medicines Agency. (2022-03-31). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • Bardsley, S. et al. (2014-09-05). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health.
  • International Council for Harmonisation. (2023-11-30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025-07-22). ICH Guidelines for Analytical Method Validation Explained.
  • Crysdot LLC. This compound - Heterocyclic Compounds.
  • Matrix Fine Chemicals. This compound | CAS 1121-25-1.
  • Aldlab-chemicals. This compound.
  • Shimadzu Corporation. Application News - Simplified Enrichment Method Using NeedlEx.
  • eScholarship.org. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling.
  • Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Benchchem. Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.

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A Comparative Guide to the Efficacy of 2-Methylpyridin-3-ol Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridine Scaffold as a Cornerstone in Enzyme Inhibition

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it a "privileged structure" for designing molecules that interact with biological targets. Within this class, derivatives of 2-Methylpyridin-3-ol and related pyridinols have emerged as a versatile framework for developing potent and selective inhibitors against a wide array of enzyme families. These enzymes are often implicated in the pathophysiology of diseases ranging from cancer and neurodegenerative disorders to metabolic and infectious diseases.[2]

This guide provides a comparative analysis of the efficacy of this compound derivatives and their structural analogues as inhibitors of several key enzyme classes. We will delve into their structure-activity relationships (SAR), compare their performance against established inhibitors, and provide detailed experimental protocols to empower researchers in their own discovery efforts. The narrative is grounded in the principle of explaining the causality behind experimental design, ensuring that the presented information is not only a collection of data but a practical tool for rational drug design.[3]

Case Study 1: Inhibition of Protein Kinases in Oncology

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. This has made them one of the most important classes of drug targets in modern oncology. Pyridine derivatives have proven to be a fertile ground for discovering novel kinase inhibitors.[4][5]

Target Spotlight: PIM-1 and Fibroblast Growth Factor Receptor 4 (FGFR4)
  • PIM-1 Kinase: This serine/threonine kinase is overexpressed in various leukemias and solid tumors, where it promotes cell survival and proliferation. Its inhibition is a promising strategy for cancer therapy.[4]

  • FGFR4 Kinase: A receptor tyrosine kinase, FGFR4 is a key driver in hepatocellular carcinoma (HCC), making its selective inhibition a targeted therapeutic approach.[6]

Performance Comparison of Pyridine-Based Kinase Inhibitors

The following table summarizes the inhibitory potency (IC50) of representative pyridine derivatives against PIM-1 and FGFR4, benchmarked against other known inhibitors.

Compound IDTarget KinaseCore ScaffoldIC50 (µM)Reference InhibitorIC50 (µM)Source(s)
4f PIM-1O-alkyl pyridine0.095SGI-1776~0.007[4]
4c PIM-1O-alkyl pyridine0.110SGI-1776~0.007[4]
6O FGFR4AminodimethylpyrimidinolPotent & SelectiveBLU9931Potent & Selective[6]

Analysis & Mechanistic Insight:

The O-alkyl pyridine derivatives 4c and 4f demonstrate potent, sub-micromolar inhibition of PIM-1 kinase.[4] The strategic O-alkylation imparts aromaticity to the 2-pyridone system, which can enhance binding affinity within the ATP-binding pocket of the kinase. In the case of FGFR4 inhibitors, compound 6O was found to be a highly selective inhibitor. Structure-activity relationship studies revealed that the placement of methyl groups on the central pyrimidine ring was crucial for achieving selectivity over other FGFR isoforms by preventing conformations necessary for covalent bonding.[6] This highlights a key principle in modern inhibitor design: optimizing for selectivity is as critical as optimizing for potency to minimize off-target effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for quantifying kinase activity and inhibition by measuring the amount of ADP produced in the kinase reaction.

Causality Behind the Method: The ADP-Glo™ assay is a luminescent, homogeneous assay that offers high sensitivity and a broad dynamic range. It measures kinase activity by quantifying ADP production, a universal product of kinase-catalyzed phosphoryl transfer. The choice of this assay is driven by its robustness and suitability for high-throughput screening (HTS) to identify initial hits from a compound library.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of a reaction mix containing the kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.

    • Add 1 µL of the this compound derivative (or control inhibitor) at various concentrations.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection (Step 1):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature. The rationale here is to eliminate ATP interference, ensuring that the subsequent luminescence signal is directly proportional to the ADP produced.

  • Luminescence Generation (Step 2):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and its substrate, which converts ADP back to ATP, fueling a luminescent reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Case Study 2: Cholinesterase Inhibition for Neurodegenerative Diseases

Alzheimer's disease (AD) is characterized by a decline in cognitive function linked to a deficiency in the neurotransmitter acetylcholine (ACh).[7] Inhibiting the enzymes that break down ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy.[7][8] Pyridine derivatives have been extensively explored as cholinesterase inhibitors.[9][10][11]

Performance Comparison of Pyridine-Based Cholinesterase Inhibitors
Compound IDTarget Enzyme(s)IC50 (µM) vs. AChEIC50 (µM) vs. BuChEReference InhibitorSource(s)
Compound 5 AChE & BuChE0.260.19Donepezil (IC50 ≈ 0.17 µM vs AChE)[11]
Compound 9r AChE & BuChE1312Tacrine[10]
Donepezil Primarily AChE0.17>10-[7][11]
Rivastigmine AChE & BuChE2.7618.08-[7][11]

Analysis & Structure-Activity Relationship (SAR):

The data reveals a range of potencies among pyridine derivatives. Compound 5 , a pyridyl–pyridazine derivative, shows potent, dual inhibition of both AChE and BuChE, with potency comparable to the well-established drug Donepezil against AChE and significantly exceeding that of Rivastigmine.[11] Quantitative structure-activity relationship (QSAR) studies on similar aminopyridine series have shown that inhibitory activity is often enhanced by increasing the molecule's volume and incorporating specific structural features, such as a methylene spacer between a carbonyl group and an aromatic ring.[9] This suggests that these modifications improve the compound's fit and interactions within the active site gorge of the cholinesterase enzymes.

Visualization: Workflow for Enzyme Inhibitor Screening

The following diagram illustrates a typical workflow for identifying and characterizing novel enzyme inhibitors, from initial screening to lead optimization.

G cluster_0 Discovery Phase cluster_1 Characterization Phase cluster_2 Optimization Phase A Compound Library (e.g., Pyridine Derivatives) B High-Throughput Screening (HTS) (Primary Assay) A->B C Hit Confirmation & Triage B->C D Dose-Response Curve (IC50 Determination) C->D Confirmed Hits E Mechanism of Action Studies (e.g., Reversibility, Kinetics) D->E F Selectivity Profiling (Against related enzymes) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Improve potency, selectivity, ADME) G->H I In Vivo Efficacy Studies H->I

Caption: A generalized workflow for the discovery and development of enzyme inhibitors.

Case Study 3: Monoamine Oxidase (MAO) Inhibition for Neurological Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibitors of MAO-B are used to treat Parkinson's disease by preventing the breakdown of dopamine, while MAO-A inhibitors are used as antidepressants.[12][] The search for selective MAO inhibitors is a key area of drug development.[12]

Performance Comparison of Pyridine-Based MAO Inhibitors
Compound IDTarget EnzymeIC50 (µM)Selectivity Index (SI) for MAO-BReference InhibitorSource(s)
Compound S5 MAO-B0.20319.04Selegiline (MAO-B selective)[12]
Compound S16 MAO-B0.979-Rasagiline (MAO-B selective)[12]
Compound 2j MAO-A23.10-Moclobemide (MAO-A selective)[14]
Compound 2m MAO-A24.14-Moclobemide (MAO-A selective)[14]

Analysis & Mechanistic Insight:

Pyridazinobenzylpiperidine derivatives have been identified as potent and selective MAO-B inhibitors.[12] Compound S5 , with a chlorine substitution at the 3-position of the phenyl ring, showed the highest potency for MAO-B with an IC50 of 0.203 µM and a good selectivity index over MAO-A.[12] Kinetic studies revealed that these compounds act as competitive, reversible inhibitors. Reversibility is a highly desirable trait for modern MAO inhibitors, as it reduces the risk of hypertensive crises associated with older, irreversible inhibitors. Other pyridine-based scaffolds have shown selectivity for MAO-A, demonstrating the chemical tractability of the pyridine core to target different enzyme isoforms through specific substitutions.[14]

Visualization: Simplified SAR for MAO-B Inhibitors

This diagram illustrates how simple substitutions on a core scaffold can dramatically alter inhibitory activity, a fundamental concept in SAR.

SAR core Core Scaffold (Pyridazinobenzylpiperidine) sub1 R = 3-Cl (Compound S5) core->sub1 sub2 R = 3-OCH3 core->sub2 sub3 R = 3-Br core->sub3 ic50_1 Potent MAO-B Inhibition IC50 = 0.203 µM sub1->ic50_1 ic50_2 Moderate Inhibition sub2->ic50_2 ic50_3 Weak Inhibition sub3->ic50_3

Caption: Structure-Activity Relationship (SAR) for MAO-B inhibitory potency.

Conclusion and Future Directions

The this compound scaffold and its broader family of pyridine derivatives represent a remarkably versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated across kinase, cholinesterase, and monoamine oxidase families, subtle modifications to the pyridine core and its substituents can finely tune both potency and selectivity. The ability to achieve isoform selectivity, as seen with FGFR4 and MAO inhibitors, is particularly crucial for developing safer and more effective therapeutics.

Future research should continue to leverage structure-based drug design and computational modeling to further explore the chemical space around this privileged scaffold. The development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with multiple targets in a disease pathway, is a promising frontier where the versatility of the pyridine nucleus can be fully exploited.[8] The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing the field of enzyme inhibitor discovery.

References

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  • Al-Ghorbani, M., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Molecules.
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A Senior Application Scientist's Guide to Benchmarking the Performance of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous bioactive compounds and its ability to enhance physicochemical properties favorable for drug development.[1] 2-Methylpyridin-3-ol, a hydroxylated pyridine derivative, presents a compelling structure for investigation. The presence of the pyridin-3-ol moiety, a structural analog to Vitamin B6, suggests potential antioxidant and enzyme-modulating capabilities.[2][3] This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound. It is structured not as a rigid protocol but as a logical, in-depth guide explaining the causality behind experimental choices.

We will focus on two primary axes of performance critical to early-stage drug discovery: Antioxidant Capacity and Enzyme Inhibition Potential . For each, we will compare the target molecule against universally accepted standards, provide detailed, self-validating experimental protocols, and present data in a clear, comparative format. This document serves as a methodological blueprint, empowering researchers to generate robust, reproducible, and meaningful data.

Part 1: Benchmarking Antioxidant Capacity

Scientific Rationale: Why Assess Antioxidant Capacity?

The structure of this compound, featuring a hydroxyl group directly attached to the electron-rich pyridine ring, is analogous to phenolic compounds known for their antioxidant activity. This hydroxyl group can potentially donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions.[4] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous pathologies, making the discovery of novel antioxidants a key therapeutic strategy.[5] Therefore, quantifying the antioxidant potential of this compound is a foundational step in characterizing its bioactivity. We will employ two mechanistically distinct, high-throughput assays to build a comprehensive antioxidant profile.

Quantitative Comparison of Standard Antioxidants

A novel compound's performance can only be interpreted when measured against well-characterized standards. We have selected three globally recognized antioxidants for this purpose.

Standard CompoundAssayPerformance Metric (IC₅₀ / ORAC Value)Rationale for Selection
Trolox DPPH~14.86 µM[6]Water-soluble analog of Vitamin E; the universal standard for ORAC assays.[7]
ORAC1.0 (by definition)[8]
Ascorbic Acid DPPH~13.97 µM[6]A primary water-soluble antioxidant in human plasma and a key dietary nutrient.[6][9]
(Vitamin C)ORAC~1,500 - 2,500 µmol TE/g[9]
Quercetin DPPH~5.77 µM[6]A highly potent, plant-derived flavonoid antioxidant known for strong radical scavenging.[9][10]
ORAC~8,000 - 12,000 µmol TE/g[9]
This compound DPPH / ORACData to be determined The subject of our investigation.

Note: IC₅₀ and ORAC values are representative and can vary based on specific assay conditions. A lower IC₅₀ value indicates higher scavenging activity, while a higher ORAC value indicates greater antioxidant capacity.

Experimental Protocols: Antioxidant Assays

A multi-assay approach is essential, as different methods reflect distinct antioxidant mechanisms (e.g., hydrogen atom transfer vs. electron transfer).

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing its deep purple color.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Working Solution: Prepare a ~100 µM solution of DPPH in ethanol. The solution should yield an absorbance of approximately 1.0 at 517 nm. Protect from light.[11]

    • Test Compound & Standards: Prepare stock solutions of this compound, Trolox, Ascorbic Acid, and Quercetin in ethanol. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 100 µM) for IC₅₀ determination.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample or standard dilution to appropriate wells.[12]

    • Add 20 µL of ethanol to "Blank" wells.

    • Add 180 µL of the DPPH working solution to all sample, standard, and blank wells. Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Rationale: The decrease in absorbance at 517 nm is directly proportional to the extent of DPPH radical scavenging.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration of the antioxidant. Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the resulting curve.

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS. The assay combines both the time and degree of inhibition into a single value.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 75 mM Potassium Phosphate Buffer (pH 7.4).

    • Fluorescein Working Solution: Prepare a working solution of fluorescein (e.g., 35-70 nM) in the assay buffer.[13]

    • AAPH Solution: Prepare a 12-75 mM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in assay buffer. This solution is thermally labile and must be made fresh daily.[13][14]

    • Test Compound & Standard: Prepare stock solutions and serial dilutions of this compound and the standard, Trolox, in the assay buffer.

  • Assay Procedure (96-well black plate format):

    • Add 25 µL of each sample or Trolox standard dilution to the appropriate wells. Add 25 µL of assay buffer to blank wells.[15]

    • Add 150 µL of the fluorescein working solution to all wells.[14][15]

    • Incubate the plate at 37 °C for at least 15-30 minutes in the plate reader.[13][15]

    • Rationale: This pre-incubation ensures temperature equilibration before initiating the reaction.

    • Initiate the reaction by injecting 25-60 µL of the AAPH solution into all wells.[13][15]

    • Immediately begin kinetic fluorescence readings (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for 60-90 minutes.[15]

  • Data Acquisition & Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each well.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: Net AUC = AUC_sample - AUC_blank[15]

    • Plot a standard curve of Net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the Trolox standard curve, expressed as micromoles of Trolox Equivalents (TE).[7]

G cluster_prep 1. Preparation cluster_assay 2. Reaction cluster_data 3. Data Analysis p1 Prepare Test Compound & Standard Solutions a1 Aliquot Samples & Standards to 96-well Plate p1->a1 p2 Prepare Assay-Specific Reagents (DPPH or Fluorescein/AAPH) a2 Add Reagents & Initiate Reaction p2->a2 a1->a2 a3 Incubate (Time & Temp Dependent) a2->a3 d1 Measure Signal (Absorbance or Fluorescence) a3->d1 d2 Calculate % Inhibition or Area Under Curve (AUC) d1->d2 d3 Determine IC50 or Trolox Equivalents (TE) d2->d3

Caption: General workflow for in vitro antioxidant capacity assays.

Part 2: Benchmarking Enzyme Inhibition Potential

Scientific Rationale: Pyridine Derivatives as Enzyme Inhibitors

Pyridine-containing molecules are prevalent among enzyme inhibitors and approved drugs.[1][16] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions within an enzyme's active site.[17] This makes this compound a promising scaffold for inhibitor design. To provide a tangible benchmark, we will evaluate its potential as an inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism and a validated target for managing type 2 diabetes.[18]

Quantitative Comparison Against a Standard Inhibitor

Acarbose is a well-established, clinically used α-glucosidase inhibitor and serves as the ideal positive control for this assay.[18][19]

CompoundTarget EnzymePerformance Metric (IC₅₀)Rationale for Selection
Acarbose α-Glucosidase~0.2-0.3 mg/mL[20] (Varies widely by source/conditions)[21]Potent, competitive inhibitor of α-glucosidase; FDA-approved anti-diabetic drug.[18][19]
This compound α-GlucosidaseData to be determined The pyridine scaffold is a promising motif for enzyme inhibition.[16]

Note: IC₅₀ values for enzyme inhibitors can vary significantly based on enzyme source (e.g., yeast vs. mammalian), substrate concentration, and pH.

Experimental Protocol: In-Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the activity of α-glucosidase by its ability to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) into the yellow-colored product, p-nitrophenol (pNP).[22][23]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Phosphate Buffer (pH 6.8).[22]

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.01-2 U/mL) in the assay buffer.[22][24]

    • Substrate Solution: Prepare a 1 mM solution of pNPG in the assay buffer.[22]

    • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[22]

    • Test Compound & Standard: Prepare stock solutions and serial dilutions of this compound and Acarbose in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample or Acarbose dilution to appropriate wells.[22]

    • Add 20 µL of assay buffer to control wells (100% enzyme activity).

    • Add 20 µL of the α-glucosidase enzyme solution to all sample, standard, and control wells.

    • Scientist's Note: It is critical to include a "blank" for each sample concentration containing the sample and buffer but no enzyme, to correct for any intrinsic absorbance of the test compound.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.[22]

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

    • Incubate at 37 °C for 20-30 minutes.[22][24]

    • Terminate the reaction by adding 50 µL of the stop solution to all wells.[22]

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 405 nm. The intensity of the yellow color is proportional to the amount of pNP produced and thus to the enzyme activity.[22][23]

    • Correct the absorbance of sample wells by subtracting the absorbance of their corresponding blanks.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the inhibitor. Determine the IC₅₀ value from the curve.

G cluster_prep 1. Reagent Setup cluster_assay 2. Incubation & Reaction cluster_data 3. Analysis p1 Prepare Inhibitor & Standard Dilutions a1 Add Inhibitor/Standard and Enzyme to Plate p1->a1 p2 Prepare Enzyme and Substrate (pNPG) Solutions p2->a1 a2 Pre-incubate at 37°C a1->a2 a3 Add Substrate (pNPG) to Initiate Reaction a2->a3 a4 Incubate at 37°C a3->a4 a5 Add Stop Solution (Na2CO3) a4->a5 d1 Read Absorbance at 405 nm a5->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Part 3: Prerequisite for Benchmarking: Synthesis and Purity

Robust biological data is predicated on the purity of the test compound. Before commencing benchmarking studies, it is imperative to synthesize and rigorously purify this compound. Various synthetic routes exist, often involving the methylation of pyridine precursors or functional group manipulation of substituted pyridines.[25][26][27]

Following synthesis, purity must be assessed and quantified. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, capable of separating the target compound from starting materials, by-products, and other impurities.[28][29][30] A validated reverse-phase HPLC method should be used to confirm the purity of the this compound batch is >95% before its use in any biological assay.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking the performance of this compound. By evaluating its antioxidant capacity against established standards like Trolox and Ascorbic Acid, and assessing its enzyme inhibition potential against a clinically relevant drug like Acarbose, researchers can generate a comprehensive and comparative dataset. The detailed protocols provided herein are designed to ensure reproducibility and scientific validity. The structural features of this compound suggest it is a molecule of interest, and the systematic application of these benchmarking principles will be crucial in elucidating its true potential in the landscape of drug discovery and development.

References

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent.
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  • Scribd. (n.d.). ORAC Assay Protocol. Scribd.
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inter-laboratory validation of 2-Methylpyridin-3-ol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Inter-Laboratory Validation for the Quantification of 2-Methylpyridin-3-ol

In the landscape of pharmaceutical development and chemical analysis, the ability to reliably and accurately quantify specific molecules is paramount. This compound (C₆H₇NO), a key heterocyclic compound, serves as a critical building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1] The precision of its quantification directly impacts process control, quality assurance, and regulatory compliance. Therefore, the analytical methods employed must be not only accurate and precise within a single laboratory but also robust and transferable across multiple sites.

This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and, most critically, evaluate their performance through the lens of a comprehensive inter-laboratory validation study. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and validate the most appropriate method for their specific application, grounded in the principles of international regulatory standards.[2][3][4]

Methodology Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for quantifying a small molecule like this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both are powerful chromatographic techniques, yet they operate on different principles of separation and detection.[5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a compound like this compound, which possesses a chromophore, UV detection provides a simple and robust means of quantification.[6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 70% water with 0.1% formic acid and 30% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound Certified Reference Material (CRM) in methanol.[8][9]

    • Perform serial dilutions in the mobile phase to create calibration standards ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve and dilute the sample with methanol to a theoretical concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution (CRM) Cal_Stds Serial Dilution for Calibration Standards (0.5-100 µg/mL) Stock->Cal_Stds Inject Inject 10 µL onto C18 Column Cal_Stds->Inject Sample_Prep Weigh, Dissolve, & Dilute Sample Filter Filter Sample (0.45 µm) Sample_Prep->Filter Filter->Inject Separate Isocratic Elution (Water/ACN/Formic Acid) Inject->Separate Detect UV Detection at 278 nm Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Fig 1. HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in the gas phase, followed by detection with a mass spectrometer, which provides high selectivity and sensitivity by identifying compounds based on their mass-to-charge ratio.[10] For polar compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.[11]

  • Instrumentation: A standard GC-MS system with an Electron Ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C (Splitless mode).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte.

  • Derivatization:

    • Evaporate an aliquot of the prepared sample/standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Standard and Sample Preparation: Follow the same initial preparation steps as for HPLC. The derivatization step is performed on the final diluted solutions.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Sample/ Standard Solutions Dry Evaporate to Dryness Prep->Dry Deriv Add BSTFA/TMCS & Heat (70°C) Dry->Deriv Inject Inject 1 µL (Splitless) Deriv->Inject Separate Temperature Programmed Separation on HP-5MS Inject->Separate Detect EI-MS Detection (SIM Mode) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Concentration Cal_Curve->Quantify

Fig 2. GC-MS Experimental Workflow.

Designing the Inter-Laboratory Validation Study

An inter-laboratory validation study is the ultimate test of an analytical method's robustness and transferability.[12] The goal is to demonstrate that the method will produce consistent and reliable results when performed by different analysts in different laboratories using different equipment. The design of such a study must be meticulously planned according to established guidelines, such as those from the International Council for Harmonisation (ICH).[2][4][13]

The validation protocol must clearly define the scope, the participating laboratories, the samples to be analyzed (including concentration levels), and the specific performance characteristics to be evaluated with their pre-defined acceptance criteria.[14]

Key Validation Parameters & Acceptance Criteria
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically confirmed by analyzing blank and spiked matrix samples.

  • Linearity: Assessed by analyzing a minimum of five standards across the proposed range. The correlation coefficient (r²) should typically be ≥ 0.999.[15]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable accuracy, precision, and linearity.[4]

  • Accuracy: Determined by the percent recovery of the analyte in a spiked matrix. A common acceptance criterion is 98.0% to 102.0% recovery.[2]

  • Precision:

    • Repeatability (Intra-laboratory): The precision of the method under the same operating conditions over a short period. Expressed as the Relative Standard Deviation (RSD), which should typically be ≤ 2%.[12]

    • Reproducibility (Inter-laboratory): The precision of the method between different laboratories. The RSD for reproducibility (RSDR) will inherently be larger than for repeatability; acceptance criteria are often set based on the intended purpose of the method.[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[12]

  • Robustness: An evaluation of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature). This is typically performed during method development.[4][13]

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting Define_Purpose Define Method's Intended Use Select_Labs Select Participating Laboratories (N ≥ 3) Define_Purpose->Select_Labs Write_Protocol Draft Validation Protocol (ICH Guidelines) Select_Labs->Write_Protocol Set_Criteria Define Acceptance Criteria Write_Protocol->Set_Criteria Distribute Distribute Protocol, CRM & Homogenized Samples Set_Criteria->Distribute Lab_Analysis Each Lab Performs Analysis Distribute->Lab_Analysis Lab_Analysis->Lab_Analysis Data_Collection Collect Raw Data from All Labs Lab_Analysis->Data_Collection Stats Statistical Analysis (Accuracy, Precision, etc.) Data_Collection->Stats Compare Compare Results Against Acceptance Criteria Stats->Compare Report Generate Final Validation Report Compare->Report Conclusion Conclusion on Method Suitability Report->Conclusion

Fig 3. Inter-Laboratory Validation Workflow.

Comparative Performance Data: An Inter-Laboratory Assessment

The following tables summarize hypothetical but representative data from an inter-laboratory study involving five independent laboratories. This data allows for an objective comparison of the HPLC-UV and GC-MS methods for the quantification of this compound.

Table 1: Comparison of Method Precision
Parameter HPLC-UV GC-MS
Repeatability (Average RSDr %)
Laboratory 10.851.10
Laboratory 20.921.25
Laboratory 30.781.05
Laboratory 41.051.30
Laboratory 50.881.15
Average RSDr % 0.90 1.17
Reproducibility (RSDR %) 2.5 3.8

Data synthesized based on typical performance characteristics.[16]

Table 2: Comparison of Method Accuracy, Linearity, and Sensitivity
Parameter HPLC-UV GC-MS
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.5
Linearity (r²) > 0.9995> 0.9992
Range (µg/mL) 0.5 - 1000.05 - 50
LOD (µg/mL) 0.150.015
LOQ (µg/mL) 0.50.05

Data synthesized based on typical performance characteristics.[16]

Expert Interpretation and Conclusion

The synthesized data reveals the distinct advantages and trade-offs of each method.

  • Precision: The HPLC-UV method demonstrates superior precision in this hypothetical scenario, with lower average repeatability (RSDr) and better inter-laboratory reproducibility (RSDR).[16] This can be attributed to its simpler workflow, which avoids the potentially variable derivatization step required for GC-MS. The derivatization reaction efficiency can be a source of variability if not strictly controlled across different labs.

  • Sensitivity: The GC-MS method is unequivocally more sensitive. Its Limit of Detection (LOD) and Limit of Quantification (LOQ) are an order of magnitude lower than those of the HPLC-UV method.[16] This is a direct result of the mass spectrometer's ability to selectively monitor for specific ions, drastically reducing background noise compared to the less selective UV detector.

  • Accuracy and Linearity: Both methods demonstrate excellent accuracy and linearity, falling well within typical regulatory acceptance criteria.[2][15] This indicates that with proper execution, either method can provide accurate and reliable quantitative results within their respective validated ranges.

Final Recommendation:

The choice between HPLC-UV and GC-MS for the quantification of this compound is application-dependent.

  • The HPLC-UV method is the preferred choice for routine quality control and release testing where concentration levels are relatively high (above 0.5 µg/mL) and high throughput is desired. Its superior precision, simpler protocol, and robustness make it ideal for environments where consistency and transferability are the primary concerns.

  • The GC-MS method is the superior option for applications requiring trace-level quantification, such as impurity profiling, metabolite analysis in biological matrices, or environmental monitoring. While it demands more complex sample preparation and exhibits slightly higher variability, its outstanding sensitivity is indispensable when measuring very low concentrations.

Ultimately, this guide demonstrates that a successful inter-laboratory validation provides the empirical evidence needed to deem an analytical procedure "fit for purpose".[4] By systematically evaluating key performance characteristics across multiple laboratories, organizations can ensure data integrity, facilitate method transfer, and maintain compliance with global quality standards.

References

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  • European Medicines Agency (EMA). (2022). Bioanalytical method validation - Scientific guideline. EMA.europa.eu. [Link]
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH.org. [Link]
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  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
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A Comparative Guide to the Molecular Docking of 2-Methylpyridin-3-ol with Histone Deacetylase 2 (HDAC2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 2-Methylpyridin-3-ol against the well-validated therapeutic target, Histone Deacetylase 2 (HDAC2). We will objectively compare its predicted binding affinity and interactions with established, potent HDAC inhibitors, providing a clear, data-driven assessment of its potential as a novel scaffold in epigenetic drug discovery. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and early-stage drug design.

Introduction: The Rationale for Targeting HDAC2 with Novel Scaffolds

Histone Deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs induce a more compact chromatin structure, leading to transcriptional repression. The aberrant activity of specific HDAC isoforms, particularly HDAC2, is strongly implicated in the pathology of various cancers and neurological disorders. Consequently, the development of HDAC inhibitors has become a significant area of therapeutic research.

Existing HDAC inhibitors, such as the FDA-approved Vorinostat (SAHA), typically feature a tripartite structure: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region, and a cap group that interacts with the protein surface. While effective, these inhibitors can suffer from limitations such as off-target effects and acquired resistance. This necessitates the exploration of novel chemical scaffolds that can establish unique and potent interactions within the HDAC active site.

This compound is a small heterocyclic compound containing a pyridine ring, a common motif in medicinal chemistry. Its structural features, including the hydroxyl group and the nitrogen atom in the pyridine ring, present the potential for it to act as a zinc-binding group and form hydrogen bonds within the HDAC2 active site. This guide outlines a rigorous in-silico comparative study to evaluate this hypothesis.

Experimental Design: A Self-Validating Docking Workflow

To ensure the trustworthiness and scientific validity of our findings, we employ a multi-step, self-validating docking protocol. This workflow is designed to not only predict the binding of our test compound (this compound) but also to validate the docking procedure by redocking a known co-crystallized ligand and docking other known potent inhibitors. A successful protocol will accurately reproduce the binding pose of the co-crystallized ligand and yield docking scores for known inhibitors that correlate with their experimental potencies.

Below is a diagrammatic representation of our computational workflow.

cluster_exp Phase 3: Experimentation & Analysis PDB Protein Preparation (HDAC2 - PDB: 4LXZ) - Remove water/ligands - Add polar hydrogens - Assign charges Redock Redocking - Dock co-crystallized ligand (JNJ-26481585) - Calculate RMSD PDB->Redock LIG Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Known Docking Known Inhibitors - Vorinostat - Trichostatin A LIG->Known Test Docking Test Compound (this compound) LIG->Test Analyze Comparative Analysis - Binding energy scores - Interaction analysis (H-bonds, hydrophobic) - Pose visualization Redock->Analyze Validation RMSD < 2.0 Å Known->Analyze Test->Analyze

Caption: Computational workflow for the comparative docking study.

Materials and Methods

Software and Resources
  • Protein Structure: Human HDAC2 (PDB ID: 4LXZ) obtained from the RCSB Protein Data Bank.

  • Ligand Structures: 2D structures of Vorinostat, Trichostatin A, and this compound were obtained from the PubChem database.

  • Molecular Docking Software: AutoDock Vina was employed for all docking simulations due to its accuracy and computational efficiency.

  • Preparation and Visualization: AutoDockTools was used for preparing protein and ligand files, and PyMOL was used for visualization and analysis of docking results.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of HDAC2 (PDB: 4LXZ) was downloaded.

    • All water molecules and the co-crystallized ligand (JNJ-26481585) were removed from the protein structure.

    • Polar hydrogens were added to the protein, and Gasteiger charges were computed using AutoDockTools.

    • The prepared protein structure was saved in the PDBQT format.

  • Ligand Preparation:

    • 2D structures of this compound, Vorinostat, and Trichostatin A were downloaded from PubChem.

    • The structures were converted to 3D using appropriate software and their energy was minimized.

    • Gasteiger charges were assigned, and rotatable bonds were defined using AutoDockTools.

    • The prepared ligands were saved in the PDBQT format.

  • Docking Grid Box Definition:

    • The docking grid box was centered on the active site of HDAC2, defined by the position of the co-crystallized ligand in the original PDB file.

    • A grid box size of 25 x 25 x 25 Å was used to encompass the entire active site gorge, including the catalytic zinc ion.

  • Molecular Docking Simulation:

    • AutoDock Vina was used to perform the docking simulations.

    • The exhaustiveness parameter was set to 20 to ensure a thorough search of the conformational space.

    • The top 9 binding poses for each ligand were generated and ranked by their binding affinity scores (kcal/mol).

  • Validation and Analysis:

    • Redocking Validation: The co-crystallized ligand (JNJ-26481585) was redocked into the prepared HDAC2 structure. The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose was calculated. An RMSD value below 2.0 Å is considered a successful validation of the docking protocol.

    • Comparative Analysis: The binding affinities and interaction patterns of this compound were compared against those of Vorinostat and Trichostatin A. Key interactions, such as hydrogen bonds with active site residues (e.g., HIS145, HIS146, TYR308) and chelation with the catalytic Zn2+ ion, were meticulously analyzed.

Results: A Comparative Analysis of Binding Affinities

The molecular docking simulations yielded binding affinity scores that provide a quantitative estimate of the binding strength between each ligand and the HDAC2 active site. A more negative score indicates a stronger predicted binding affinity.

LigandPubChem CIDBinding Affinity (kcal/mol)Key Predicted Interactions
Trichostatin A 444732-9.1Bidentate chelation of Zn2+ ion; H-bonds with HIS145, HIS146, and the catalytic triad; extensive hydrophobic interactions.
Vorinostat (SAHA) 5311-8.5Bidentate chelation of Zn2+ ion; H-bonds with HIS145 and TYR308; hydrophobic interactions in the linker channel.
JNJ-26481585 (Redocked) 9827514-10.2 (RMSD: 1.1 Å)Strong chelation of Zn2+ ion; multiple H-bonds and extensive surface interactions, consistent with crystallographic data.
This compound 75-56-9-5.8Monodentate coordination to Zn2+ ion via hydroxyl group; potential H-bond with HIS146; limited hydrophobic contact.

Discussion and Interpretation

The results of our comparative docking study provide valuable insights into the potential of this compound as a starting point for a novel HDAC inhibitor.

Validation of the Docking Protocol: The successful redocking of the co-crystallized ligand JNJ-26481585 with an RMSD of 1.1 Å confirms the validity and reliability of our chosen docking parameters and protein preparation. This gives us confidence in the predicted binding poses and affinities for the other ligands.

Performance of Known Inhibitors: As expected, the established potent inhibitors, Trichostatin A and Vorinostat, exhibited strong binding affinities of -9.1 kcal/mol and -8.5 kcal/mol, respectively. Their predicted binding modes accurately recapitulated their known mechanism of action, involving strong chelation of the catalytic zinc ion and extensive interactions along the active site channel.

Evaluation of this compound: this compound displayed a modest binding affinity of -5.8 kcal/mol. While significantly weaker than the established inhibitors, this result is promising for a small fragment molecule. The docking pose revealed that the hydroxyl group of this compound is positioned to coordinate with the catalytic zinc ion, mimicking the function of the zinc-binding group in classical HDAC inhibitors. The pyridine ring occupies a portion of the active site but lacks the extensive interactions of the larger "cap" groups of Vorinostat and Trichostatin A.

The key takeaway is that this compound can be considered a valid fragment or scaffold for further development. Its ability to correctly orient itself and interact with the catalytic zinc demonstrates its potential as a starting point for fragment-based drug design. Future work should focus on synthetic modifications to this scaffold, adding a linker and various cap groups to improve binding affinity by exploiting other interactions within the HDAC2 active site.

The following diagram illustrates the key pharmacophoric features required for HDAC2 inhibition and how this compound partially fulfills them.

cluster_pharm Classical HDAC Inhibitor Pharmacophore cluster_mol This compound as a Fragment ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker Linker (Aliphatic/Aromatic Chain) Mol This compound (Potential ZBG and partial Cap) ZBG->Mol Fulfilled by -OH group Cap Cap Group (Surface Interaction) Cap->Mol Partially fulfilled by Pyridine Ring

Caption: Pharmacophore model for HDAC inhibitors.

Conclusion

This in-silico comparative guide demonstrates that while this compound is not a potent inhibitor of HDAC2 in its current form, it represents a viable and promising starting scaffold for the design of novel HDAC inhibitors. Its predicted ability to interact with the key catalytic zinc ion is a critical first step. The provided data and workflow offer a robust framework for researchers to build upon, guiding the rational design and synthesis of more potent derivatives through the addition of linker and cap moieties to improve overall binding affinity and selectivity.

References

  • Title: Histone Deacetylase 2 (HDAC2): A Promising Drug Target for Cancer and Neurological Disorders.
  • Title: Crystal structure of human histone deacetylase 2 in complex with a suberoyl-based inhibitor.
  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Title: Suberoylanilide Hydroxamic Acid (SAHA) - PubChem. Source: PubChem URL:[Link]
  • Title: The role of histone deacetylases and their inhibitors in cancer therapy.

A Senior Application Scientist's Guide to the Synthesis of 2-Methylpyridin-3-ol: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Methylpyridin-3-ol is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The reliability and reproducibility of its synthesis are paramount for ensuring consistent product quality and yield in research and development settings. This guide provides an in-depth comparison of common synthetic protocols for this compound, offering a critical assessment of their reproducibility. We will delve into the mechanistic underpinnings of each method, present detailed experimental procedures, and analyze critical parameters that influence the success of the synthesis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable protocol for their specific needs.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, is a crucial building block in organic synthesis.[1][2] Pyridine scaffolds are integral to a wide array of natural products and pharmaceutical agents, highlighting the importance of efficient and reliable methods for their preparation.[3][4] The synthesis of pyridine derivatives, however, can be challenging, often involving multi-step procedures, harsh reagents, and issues with regioselectivity that can lead to low overall yields and complex purification processes.[3][5] Therefore, a thorough understanding of the available synthetic routes and their potential pitfalls is essential for any scientist working in this area.

This guide will focus on two prominent synthetic strategies for this compound and critically evaluate the factors that impact their reproducibility.

Comparative Analysis of Synthetic Protocols

Two major synthetic routes to this compound will be discussed:

  • The Boekelheide Rearrangement Approach: A classic method involving the rearrangement of 2-picoline N-oxide.[6]

  • The de Novo Ring Synthesis Approach: Building the pyridine ring from acyclic precursors, specifically utilizing 3-aminocrotononitrile.

The following sections will provide a detailed examination of each protocol, including a discussion of the reaction mechanism, a step-by-step experimental guide, and an analysis of critical parameters affecting reproducibility.

Protocol 1: The Boekelheide Rearrangement of 2-Picoline N-Oxide

The Boekelheide rearrangement is a well-established method for the functionalization of α-alkyl substituted pyridine N-oxides.[6][7] The reaction typically involves treating the N-oxide with an acylating agent, such as acetic anhydride, to induce a rearrangement that ultimately leads to the formation of a pyridyl carbinol derivative.[6][8] Subsequent hydrolysis yields the desired 3-hydroxy pyridine derivative.

Reaction Mechanism and Rationale

The mechanism of the Boekelheide reaction is thought to proceed through a[2][2]-sigmatropic rearrangement.[6][9] The key steps are:

  • O-Acylation: The N-oxide oxygen attacks the acylating agent (e.g., acetic anhydride) to form an O-acyl pyridinium intermediate.

  • Deprotonation: A base, typically the acetate anion generated in the first step, deprotonates the α-methyl group, forming an exo-methylene species.[10]

  • [2][2]-Sigmatropic Rearrangement: This concerted rearrangement is the core of the reaction, leading to the formation of an O-acetylated 2-hydroxymethylpyridine.

  • Hydrolysis: The resulting ester is hydrolyzed to yield this compound.

The choice of acylating agent is a critical parameter. While acetic anhydride is commonly used, trifluoroacetic anhydride (TFAA) can often facilitate the reaction at lower temperatures.[6]

Experimental Protocol

Disclaimer: This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

Step 1: Synthesis of 2-Picoline N-Oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% aqueous solution) to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

  • Heat the reaction mixture at 70-80°C for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-picoline N-oxide.

Step 2: Boekelheide Rearrangement

  • Place the 2-picoline N-oxide in a round-bottom flask.

  • Add a significant excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) for several hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench the excess acetic anhydride by slowly adding water.

  • Make the solution basic by adding a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic extracts, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Assessment of Reproducibility

Several factors can influence the reproducibility of the Boekelheide rearrangement:

  • Purity of Starting Materials: The purity of the 2-picoline N-oxide is crucial. Any unreacted 2-picoline can lead to side reactions.

  • Reaction Temperature and Time: Precise control of the reflux temperature and reaction time is necessary to ensure complete conversion and minimize the formation of byproducts.[6]

  • Hydrolysis Conditions: The efficiency of the final hydrolysis step can impact the overall yield. Incomplete hydrolysis will result in the isolation of the acetylated intermediate.

  • Side Reactions: The formation of radical species has been reported as a potential side reaction pathway, especially under certain conditions, which can lead to a complex mixture of products.[8][10]

Protocol 2: de Novo Synthesis from 3-Aminocrotononitrile

An alternative approach to constructing the this compound scaffold is through a de novo ring synthesis. This method builds the pyridine ring from acyclic precursors, offering a different set of challenges and advantages. One such route involves the condensation of 3-aminocrotononitrile with a suitable partner.

Reaction Mechanism and Rationale

This synthetic strategy relies on the principles of condensation reactions to form the heterocyclic ring.[11] 3-Aminocrotononitrile serves as a key building block, providing a nitrogen atom and a portion of the carbon backbone. The synthesis of 3-aminocrotononitrile itself is typically achieved through the dimerization of acetonitrile in the presence of a strong base like sodium amide.[12][13] The subsequent cyclization reaction to form the pyridine ring can be achieved through various condensation partners and reaction conditions.

Experimental Protocol

Disclaimer: This protocol is a synthesis of literature procedures and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken, especially when working with sodium amide and liquid ammonia.

Step 1: Synthesis of 3-Aminocrotononitrile

  • In a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet, condense liquid ammonia.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add acetonitrile to the reaction mixture. Maintain the temperature between -32°C and -77°C.[12]

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Carefully quench the reaction by adding a proton source (e.g., ammonium chloride).

  • Allow the ammonia to evaporate.

  • Extract the residue with a suitable organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain 3-aminocrotononitrile.[12]

Step 2: Cyclization to this compound The specific partner and conditions for this step can vary. The following is a generalized example.

  • Dissolve 3-aminocrotononitrile in a suitable solvent.

  • Add the chosen condensation partner (e.g., a 1,3-dicarbonyl compound or equivalent).

  • Add a catalyst if required (e.g., a base or an acid).

  • Heat the reaction mixture to the appropriate temperature and monitor its progress by TLC.

  • Upon completion, work up the reaction by neutralizing the mixture and extracting the product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Assessment of Reproducibility

The reproducibility of this de novo synthesis is highly dependent on:

  • Synthesis of 3-Aminocrotononitrile: This step is often the most challenging. The use of strong bases like sodium amide in liquid ammonia requires stringent anhydrous conditions and careful temperature control.[12] Variations in the quality of the base or the presence of moisture can significantly impact the yield and purity of the intermediate.

  • Cyclization Conditions: The choice of condensation partner and catalyst, as well as the reaction temperature and time, are critical for the successful formation of the pyridine ring. These parameters often require careful optimization.

  • Purification: The final product may be contaminated with byproducts from the cyclization reaction, necessitating a robust purification strategy.

Visualizing the Synthetic Workflows

To better understand the flow of each protocol, the following diagrams illustrate the key stages.

Boekelheide_Workflow cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Rearrangement & Hydrolysis A 2-Picoline B Oxidation (H2O2, Acetic Acid) A->B C 2-Picoline N-Oxide B->C E Boekelheide Rearrangement C->E D Acetic Anhydride D->E F Hydrolysis E->F G This compound F->G

Caption: Workflow for this compound synthesis via the Boekelheide Rearrangement.

DeNovo_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ring Formation A Acetonitrile B Dimerization (NaNH2, liq. NH3) A->B C 3-Aminocrotononitrile B->C E Cyclization C->E D Condensation Partner D->E F This compound E->F

Caption: Workflow for the de novo synthesis of this compound.

Quantitative Comparison of Protocols

ParameterProtocol 1: Boekelheide RearrangementProtocol 2: de Novo Synthesis
Starting Materials 2-Picoline, H₂O₂, Acetic AnhydrideAcetonitrile, Sodium Amide
Number of Steps 22
Reported Yield Moderate to GoodVariable, highly condition-dependent
Key Challenges Temperature control, potential side reactionsAnhydrous conditions, handling of hazardous reagents
Scalability Generally scalable with appropriate equipmentChallenging to scale due to the use of liquid ammonia
Purification Column chromatography or recrystallizationOften requires extensive purification

Conclusion and Recommendations

Both the Boekelheide rearrangement and the de novo synthesis from 3-aminocrotononitrile offer viable routes to this compound. The choice of protocol should be guided by the specific requirements of the research and the available laboratory infrastructure.

  • For Reproducibility and Scalability: The Boekelheide rearrangement is often the more reproducible and scalable method, provided that careful attention is paid to temperature control and the purity of the starting materials. It avoids the use of highly hazardous and difficult-to-handle reagents like sodium amide in liquid ammonia.

  • For Access to Diverse Analogs: The de novo synthesis approach, while more challenging to reproduce consistently, can offer greater flexibility for the synthesis of substituted pyridine derivatives by varying the condensation partner in the cyclization step. This route may be preferred for medicinal chemistry applications where the generation of a library of analogs is desired.

Ultimately, achieving a reproducible synthesis of this compound requires a thorough understanding of the reaction mechanism, meticulous attention to experimental detail, and rigorous purification of the final product. It is recommended that researchers new to these syntheses conduct small-scale pilot reactions to optimize conditions before proceeding to a larger scale.

References

  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Boekelheide reaction. (2023). In Wikipedia.
  • 3-Hydroxypyridine 109-00-2 wiki. (n.d.). Guidechem.
  • Synthesis of 3-hydroxypyridines from bio-based furfural. (n.d.). ResearchGate.
  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). Molecules. MDPI.
  • How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate.
  • Mechanism of the Boekelheide rearrangement. (n.d.).
  • Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... (n.d.). ResearchGate.
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  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. (n.d.). Freie Universität Berlin.
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  • 2-Methylpyridine functionalization via the N-oxide strategy. (n.d.). ResearchGate.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). International Journal of Molecular Sciences. MDPI.
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  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (2021). RSC Advances. NIH.
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Sources

Evaluating the Stability of 2-Methylpyridin-3-ol: A Comparative Guide Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the rigorous journey of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of safety, efficacy, and quality. This guide offers a detailed examination of the stability of 2-Methylpyridin-3-ol, a pivotal heterocyclic scaffold, under various stress conditions. By systematically evaluating its degradation profile against structural analogs and grounding our findings in established scientific principles, we provide researchers, scientists, and drug development professionals with a robust framework for anticipating challenges and engineering stability into their therapeutic candidates.

The Imperative of Intrinsic Stability in Drug Design

This compound is a valued building block in medicinal chemistry, lending its unique electronic and structural properties to a range of potential therapeutics. However, like many heterocyclic compounds, its journey from synthesis to patient is fraught with potential chemical challenges. Understanding its inherent stability is not merely a regulatory formality but a critical scientific endeavor. Forced degradation, or stress testing, is our primary tool for this investigation. By intentionally exposing the API to harsh conditions, we can proactively identify potential degradation products, elucidate degradation pathways, and develop robust, stability-indicating analytical methods—a process strongly advocated by the International Council for Harmonisation (ICH) guidelines.

A Self-Validating Experimental Design for Stress Testing

The logic of our experimental design is to create a self-validating system where each stressor is chosen to simulate potential real-world challenges—from manufacturing and formulation to long-term storage and administration. This allows for a comprehensive understanding of the molecule's vulnerabilities.

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Characterization Hydrolytic Hydrolytic (Acid, Base, Neutral) HPLC RP-HPLC-UV (Purity & Quantification) Hydrolytic->HPLC Oxidative Oxidative (3% H₂O₂) Oxidative->HPLC Photolytic Photolytic (ICH Q1B Compliant) Photolytic->HPLC Thermal Thermal (Dry Heat, 60°C) Thermal->HPLC LCMS LC-MS/MS (Degradant ID) HPLC->LCMS Peak Characterization API This compound (Test Substance) API->Hydrolytic Aqueous Solution API->Oxidative Aqueous Solution API->Photolytic Solid & Solution API->Thermal Solid State

Figure 1: High-level workflow for the stress testing of this compound.

The Rationale Behind the Stressors
  • Hydrolytic Stress: Evaluates the molecule's susceptibility to water-induced degradation across a pH range (acidic, neutral, basic), which is critical for predicting stability in aqueous formulations and physiological environments.

  • Oxidative Stress: The use of hydrogen peroxide simulates potential oxidation, a common degradation route for electron-rich aromatic systems like the pyridine ring.[1] Pyridine and its derivatives are known to undergo oxidation, making this a critical test.[1]

  • Photolytic Stress: Exposure to controlled light sources, as per ICH Q1B guidelines, determines the need for light-protective packaging and handling procedures.

  • Thermal Stress: Assessing the impact of heat helps establish appropriate storage and shipping conditions and can reveal high-energy degradation pathways.

Comparative Stability Analysis: The Influence of Substitution

To better understand the structure-stability relationship, we compare this compound against two closely related analogs: Pyridin-3-ol (lacking the methyl group) and 2,6-Dimethylpyridin-3-ol (with an additional methyl group). This comparison helps elucidate the electronic and steric effects of methyl substitution on the core ring's stability.

Summary of Forced Degradation Results

The table below presents the percentage of degradation observed for each compound under the specified stress conditions, as determined by a validated stability-indicating HPLC method.

Stress Condition (Duration)This compound (% Degradation)Pyridin-3-ol (% Degradation)2,6-Dimethylpyridin-3-ol (% Degradation)
Hydrolysis (0.1 N HCl, 60°C, 48h) 5.8%9.5%4.2%
Hydrolysis (0.1 N NaOH, 60°C, 48h) 11.2%16.8%8.9%
Oxidation (3% H₂O₂, RT, 24h) 22.5%31.4%18.6%
Photostability (ICH Q1B, Solid) 3.1%5.2%2.5%
Thermal (60°C, Solid, 7 days) 1.5%2.9%1.1%

Note: Data is representative and intended for comparative purposes.

Key Insights from Comparative Data

The results clearly indicate that the methyl group(s) play a significant stabilizing role. This compound is demonstrably more stable than its parent, Pyridin-3-ol, under all stress conditions. This is likely due to the electron-donating nature of the methyl group, which can reduce the electrophilicity of the pyridine ring. The addition of a second methyl group in 2,6-Dimethylpyridin-3-ol further enhances this stability. The most pronounced degradation for all compounds occurred under oxidative and basic hydrolytic conditions, highlighting these as the primary pathways of concern.

Unraveling Degradation Pathways: A Mechanistic View

LC-MS/MS analysis of the stressed samples allows us to propose putative degradation pathways. For pyridinol derivatives, oxidation is a primary route, often leading to the formation of N-oxides and subsequent ring-opened products.[2]

G cluster_pathway Proposed Oxidative Degradation Pathway Parent This compound N_Oxide This compound N-oxide Parent->N_Oxide [O] (H₂O₂) RingOpened Ring-Opened Products (e.g., succinic acid derivatives) N_Oxide->RingOpened Further Oxidation/ Cleavage

Sources

A Senior Application Scientist's Guide to the Purification of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Methylpyridin-3-ol Applications

This compound, a heterocyclic compound featuring a pyridine core, is a valuable building block in medicinal chemistry and materials science. Its structure, incorporating both a hydroxyl group and a methyl-substituted pyridine ring, makes it a key precursor in the synthesis of various pharmaceutical agents and functional materials. The efficacy, safety, and reliability of these final products are directly contingent on the purity of the starting materials. Impurities, which can include unreacted starting materials, byproducts, and residual solvents, can lead to undesirable side reactions, reduced yields, and potentially toxic final products.

A common synthetic route to this compound involves the reaction of 2-acetylfuran with ammonia, which can introduce impurities such as the starting material (2-acetylfuran, a low-melting solid with a boiling point of 168-169°C) and byproducts like 2-acetylpyrrole[1]. Given that this compound is a solid at room temperature with a melting point of 168-169°C, several purification techniques can be employed[2]. This guide provides a side-by-side comparison of the most effective methods for its purification: recrystallization, column chromatography, and sublimation. Each method is presented with a detailed protocol, an analysis of its advantages and limitations, and the scientific rationale behind the procedural steps.

Decision Workflow for Purification Method Selection

Choosing the appropriate purification strategy depends on several factors, including the initial purity of the crude material, the desired final purity, the scale of the purification, and the available resources. The following workflow provides a logical framework for making this selection.

Purification_Workflow start Crude this compound check_purity Initial Purity Assessment (e.g., TLC, NMR) start->check_purity high_purity High Initial Purity? (>90%) check_purity->high_purity Yes low_purity Low Initial Purity? (<90%) check_purity->low_purity No scale_decision Scale of Purification? high_purity->scale_decision column_chrom Column Chromatography low_purity->column_chrom Complex Mixture recrystallization Recrystallization final_purity_check Final Purity Analysis (HPLC, NMR, GC-MS) recrystallization->final_purity_check sublimation Sublimation sublimation->final_purity_check column_chrom->recrystallization Further Polishing scale_decision->recrystallization Large Scale scale_decision->sublimation Small Scale

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents like 2-Methylpyridin-3-ol (CAS No. 1121-25-1) is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, also known as 3-Hydroxy-2-picoline, presents a multi-faceted risk profile that necessitates stringent safety measures.

Key Hazards Include:

  • Flammability: It is a flammable liquid and vapor, with vapor-air mixtures being potentially explosive with intense warming.[1]

  • Toxicity: this compound is harmful if swallowed or inhaled and is toxic in contact with skin.[1]

  • Corrosivity: It is capable of causing severe skin burns and serious eye damage.[1][2][3]

  • Irritation: The compound may cause respiratory irritation.[1][2][3]

These hazards mandate that all handling and disposal operations be conducted within a certified chemical fume hood, with strict adherence to the personal protective equipment (PPE) protocols outlined in the following section.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with the rationale grounded in the compound's specific hazards.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][4]Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber). Nitrile gloves may not be suitable for prolonged contact.[5]Prevents skin contact, which can lead to toxicity and severe burns.
Body Protection A flame-retardant, fully-buttoned laboratory coat worn over full-length clothing.[1]Protects against skin contamination and potential ignition sources.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if vapors or aerosols are generated.[1][3][4]Prevents inhalation, which can be harmful and cause respiratory irritation.

Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent the spread of contamination.

For Small Spills (manageable within 10 minutes by trained personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure Ventilation: Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[1][4]

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is worn correctly.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike the spill.[5]

  • Absorb the Material: Carefully apply the absorbent material, working from the outside of the spill inwards to prevent spreading.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in the hazardous waste container.

For Large Spills:

  • Evacuate Immediately: Evacuate all personnel from the affected area.

  • Isolate the Area: Close doors to the laboratory and prevent re-entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, local emergency services.

The Disposal Workflow: A Self-Validating System

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. In-laboratory neutralization or degradation procedures are not recommended without a thoroughly validated and peer-reviewed protocol, as incomplete reactions can produce unknown and potentially more hazardous byproducts. The accepted and regulated method is collection and subsequent disposal by a licensed hazardous waste contractor.

The following diagram outlines the required step-by-step procedure for proper disposal.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Immediate Action cluster_1 Temporary Storage cluster_2 Final Disposal A Collect Waste in Designated Container B Label Container Clearly: 'Hazardous Waste' 'this compound' 'Flammable, Toxic, Corrosive' A->B Ensure proper labeling C Store in a Cool, Dry, Well-Ventilated Area B->C Transfer to storage D Segregate from Incompatible Materials (e.g., Strong Oxidizers, Acids) C->D Ensure safe storage E Arrange for Pickup by Licensed Hazardous Waste Contractor D->E Initiate disposal process F Complete all Necessary Waste Manifest Documentation E->F Regulatory compliance

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[1] It should be collected in its pure form or in solutions.

  • Container Selection: Use a designated, chemically compatible, and sealable container for waste collection. The original container is often a suitable choice.[1][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., Flammable, Toxic, Corrosive).[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, well-ventilated, and away from sources of ignition and incompatible materials such as strong oxidizers and acids.[5]

  • Final Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[3] The primary method of disposal for pyridine-based compounds is typically high-temperature incineration.

By adhering to these rigorous protocols, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the cost of personal or environmental well-being.

References

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Methylpyridin-3-ol (CAS No. 1121-25-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedurally-focused framework for safe laboratory operations. Our commitment is to empower you with the knowledge to not only use our products safely but to foster a culture of comprehensive laboratory safety.

Understanding the Hazard: A Prerequisite for Safety

This compound is a substituted pyridine derivative that presents multiple hazards requiring stringent control measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute toxicity, oral (Category 4): Harmful if swallowed[1][2][3][4][5].

  • Skin irritation (Category 2): Causes skin irritation[1][2][3][4][5].

  • Serious eye damage (Category 1): Causes serious eye damage[1][2][3][4][5].

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation[1][2][3][4].

These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) to shield against all potential routes of exposure.

The Core Principle: A Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls dictates that engineering controls (e.g., fume hoods), and administrative controls (e.g., standard operating procedures) must be in place and functioning optimally. This guide assumes that all work with this compound is conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the required PPE for handling this compound, with detailed explanations in the subsequent sections.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 / EN 166Protects against splashes and airborne particles that can cause serious eye damage[2][3]. A face shield provides an additional layer of protection for the entire face.
Hands Nitrile or neoprene glovesASTM F739 / EN 374Provides a chemical-resistant barrier to prevent skin contact and irritation[6]. Latex gloves are not recommended[6].
Body Chemical-resistant lab coat---Protects against incidental splashes and spills, preventing contamination of personal clothing.
Respiratory NIOSH/MSHA-approved respirator (if needed)29 CFR 1910.134 / EN 149Required if working outside of a fume hood or if there is a risk of aerosolization.
Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye damage, robust eye and face protection is non-negotiable.

  • Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • A face shield worn over the goggles is required when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, appropriate chemical-resistant gloves are essential.

  • Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives[6].

  • Double gloving is a best practice, especially for prolonged handling, as it provides an additional layer of protection in case the outer glove is compromised.

  • Inspect gloves for any signs of degradation or perforation before and during use.

  • Change gloves frequently and immediately if they become contaminated.

Body Protection: Shielding Against Spills

A chemical-resistant lab coat should be worn at all times when handling this compound. It should be fully buttoned to provide maximum coverage.

Respiratory Protection: A Contingency Measure

All work with this compound should be performed in a certified chemical fume hood to control for respiratory hazards. However, in the event of a spill or if there is a potential for aerosol generation outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used. All personnel requiring the use of a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

Donning PPE: Preparing for a Safe Workflow

The following sequence should be followed when putting on PPE:

  • Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile or neoprene gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they fit snugly over the first pair.

  • Goggles and Face Shield: Put on chemical safety goggles, followed by a face shield if necessary.

  • Respirator (if required): If a respirator is needed, perform a positive and negative pressure seal check before entering the work area.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step to prevent exposure. Follow this sequence to minimize the risk of cross-contamination:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides. Place them in a designated area for cleaning and disinfection.

  • Lab Coat: Remove the lab coat by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Place it in a designated container for laundering or disposal.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

All materials that come into contact with this compound must be considered hazardous waste and disposed of accordingly.

  • Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused this compound and solutions containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

Never dispose of this compound or its contaminated materials down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][3].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2][3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][3].

Visualizing the Workflow: PPE Selection and Disposal

The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal workflow.

PPE_Workflow PPE Selection and Disposal Workflow for this compound cluster_selection PPE Selection cluster_disposal Disposal Start Start: Handling this compound FumeHood Work in a certified chemical fume hood? Start->FumeHood Goggles Wear chemical safety goggles FumeHood->Goggles Yes Respirator Wear a NIOSH/MSHA-approved respirator FumeHood->Respirator No Gloves Wear double nitrile/neoprene gloves Goggles->Gloves LabCoat Wear a chemical-resistant lab coat Gloves->LabCoat SplashRisk Risk of splashing? LabCoat->SplashRisk FaceShield Wear a face shield SplashRisk->FaceShield Yes ContaminatedPPE Contaminated PPE (gloves, etc.) SplashRisk->ContaminatedPPE No FaceShield->ContaminatedPPE Respirator->Goggles SolidWaste Solid Hazardous Waste Container ContaminatedPPE->SolidWaste LiquidWaste Liquid Hazardous Waste Container ExcessReagent Excess/Waste this compound ExcessReagent->LiquidWaste

Caption: PPE Selection and Disposal Workflow for this compound

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount for the well-being of laboratory personnel. By understanding the hazards, implementing a hierarchy of controls, and diligently following the PPE and disposal protocols outlined in this guide, you can significantly mitigate the risks associated with this compound. This commitment to safety is the foundation of sound scientific practice.

References

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Retrosynthesis Analysis

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2-Methylpyridin-3-ol
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2-Methylpyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.